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  • Product: N-methyl-4-oxo-3,4-dihydrophthalazine-1-carboxamide
  • CAS: 103264-43-3

Core Science & Biosynthesis

Foundational

In-Vitro Mechanism of Action of N-Methyl-4-Oxo-3,4-Dihydrophthalazine-1-Carboxamide: A Technical Whitepaper on PARP Inhibition and Synthetic Lethality

Executive Summary The N-methyl-4-oxo-3,4-dihydrophthalazine-1-carboxamide scaffold represents one of the most privileged pharmacophores in modern oncology and DNA Damage Response (DDR) targeting. As the foundational core...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The N-methyl-4-oxo-3,4-dihydrophthalazine-1-carboxamide scaffold represents one of the most privileged pharmacophores in modern oncology and DNA Damage Response (DDR) targeting. As the foundational core for several clinically approved poly(ADP-ribose) polymerase (PARP) inhibitors, understanding its isolated mechanism of action in vitro is critical for drug development professionals.

This whitepaper deconstructs the biochemical and cellular causality of this scaffold. We will explore how the N-methyl carboxamide moiety optimally anchors into the NAD+ binding pocket, the critical distinction between catalytic inhibition and allosteric "PARP trapping," and the self-validating experimental systems required to prove synthetic lethality in Homologous Recombination (HR)-deficient models.

Structural Biology & Target Engagement

The Phthalazinone Pharmacophore: Mimicking Nicotinamide

The intrinsic efficacy of the N-methyl-4-oxo-3,4-dihydrophthalazine-1-carboxamide core lies in its structural homology to the nicotinamide moiety of nicotinamide adenine dinucleotide (NAD+). PARP1 and PARP2 utilize NAD+ as a substrate to synthesize poly(ADP-ribose) (PAR) chains on target proteins.

The N-methyl substitution on the carboxamide is a deliberate structural choice. It restricts the rotation of the amide bond, locking the molecule into a rigid, planar conformation. This exact geometry allows the compound to form critical, bidentate hydrogen bonds with the Gly863 and Ser904 residues within the catalytic domain of PARP1. Recent structure-based molecular docking studies have confirmed that phthalazinone-based carboxamides exhibit highly favorable binding within the PARP1 active site, with binding energies often exceeding −8.0 kcal/mol .

While primarily known for PARP inhibition, the versatility of the 4-oxo-3,4-dihydrophthalazine-1-carboxamide moiety is notable; specific substitutions can pivot the scaffold's affinity toward other targets like c-Met kinase or Tankyrase 1 (TNKS1) , necessitating rigorous in vitro counter-screening.

The Causality of Toxicity: Catalytic Inhibition vs. Allosteric Trapping

A common misconception is that PARP inhibitors kill cancer cells simply by preventing DNA repair. However, the causality of cell death is primarily driven by PARP Trapping .

  • Catalytic Inhibition : The compound competitively blocks NAD+, preventing the auto-PARylation of PARP1. Without the negative charge of the PAR chains, PARP1 cannot dissociate from the DNA single-strand break (SSB).

  • Allosteric Trapping : The binding of the phthalazinone core induces a reverse-allosteric conformational change in the PARP1 zinc-finger domains, physically clamping the protein onto the DNA.

  • Replication Fork Collapse : During the S-phase, the replication fork collides with this highly toxic DNA-protein crosslink, converting a manageable SSB into a lethal double-strand break (DSB).

Mechanism Compound N-methyl-4-oxo-3,4-dihydrophthalazine -1-carboxamide NAD NAD+ Competitive Binding Compound->NAD Displaces NAD+ PARP1 PARP1 Catalytic Domain NAD->PARP1 CatInhib Catalytic Inhibition (Decreased PARylation) PARP1->CatInhib Trapping Allosteric Trapping (PARP-DNA Complexes) PARP1->Trapping Locks on Chromatin RepFork Replication Fork Stalling (S-Phase) Trapping->RepFork DSB Double-Strand Breaks (DSBs) RepFork->DSB Fork Collapse HR_Prof HR Proficient (BRCA WT) Repair & Survival DSB->HR_Prof HR_Def HR Deficient (BRCA Mut) Genomic Instability DSB->HR_Def Apoptosis Synthetic Lethality (Apoptosis) HR_Def->Apoptosis

Fig 1: Mechanistic pathway of PARP inhibition leading to synthetic lethality in HR-deficient cells.

Self-Validating Experimental Workflows

To rigorously validate the mechanism of action of any derivative based on this scaffold, a single assay is insufficient. We employ a tripartite, self-validating workflow. If a compound shows biochemical inhibition but fails to trap PARP, it will not induce robust synthetic lethality. The clinical validation of this principle is best exemplified by advanced derivatives like Olaparib .

Workflow Step1 1. Target Engagement (Cell-Free PARylation) Data1 IC50 Determination (Catalytic Potency) Step1->Data1 Step2 2. Physical Mechanism (Chromatin Fractionation) Data2 Western Blot (Trapping Efficiency) Step2->Data2 Step3 3. Phenotypic Outcome (Isogenic Viability Assay) Data3 Selectivity Index (Synthetic Lethality) Step3->Data3 Data1->Step2 Validates Data2->Step3 Predicts

Fig 2: Tripartite self-validating experimental workflow for evaluating PARP inhibitors.

Protocol 1: Cell-Free PARylation Activity Assay

Objective: Prove direct catalytic inhibition at the NAD+ binding site. Causality/Expert Insight: We mandate chemiluminescent detection over colorimetric readouts for its superior dynamic range. Furthermore, the inclusion of sheared salmon sperm DNA is non-negotiable; without activated DNA, PARP1 remains in its auto-inhibited state, rendering IC50 calculations clinically irrelevant.

  • Preparation : Coat 96-well plates with histones (1 µ g/well ) overnight at 4°C.

  • Reaction Mix : Combine 0.5 U of recombinant human PARP1, 10 µg/mL sheared salmon sperm DNA, and varying concentrations of the test compound (0.1 nM to 10 µM) in PARP assay buffer.

  • Initiation : Add 50 µM biotinylated NAD+ to initiate the reaction. Incubate at room temperature for 30 minutes.

  • Detection : Wash plates 3x with PBST. Add Streptavidin-HRP (1:1000) for 30 minutes. Wash again and develop with ECL substrate. Read luminescence.

Protocol 2: Chromatin-Bound PARP1 Trapping Assay

Objective: Differentiate between a pure catalytic inhibitor and a PARP trapper. Causality/Expert Insight: A common pitfall here is the use of high-salt lysis buffers (e.g., >300 mM NaCl), which artificially elute trapped PARP1 from the chromatin, leading to false negatives. We strictly utilize a low-salt (100 mM NaCl) Cytoskeleton (CSK) buffer to extract only soluble proteins.

  • Treatment : Treat exponentially growing cells (e.g., HeLa) with 1 µM test compound and 1 mM Methyl methanesulfonate (MMS) for 2 hours to induce SSBs.

  • Soluble Extraction : Lyse cells in CSK buffer (10 mM PIPES pH 6.8, 100 mM NaCl, 300 mM sucrose, 3 mM MgCl2, 0.1% Triton X-100) for 10 minutes on ice. Centrifuge at 1300 x g. The supernatant is the soluble fraction.

  • Chromatin Extraction : Resuspend the pellet in RIPA buffer with 0.1% SDS and sonicate. This is the chromatin-bound fraction.

  • Analysis : Perform Western Blotting on both fractions probing for PARP1. An effective trapper will show a massive shift of PARP1 from the soluble to the chromatin fraction.

Protocol 3: HR-Deficiency Synthetic Lethality Assay

Objective: Prove the phenotypic outcome is dependent on HR deficiency. Causality/Expert Insight: Comparing two distinct cell lines (e.g., MCF7 vs. MDA-MB-436) introduces thousands of confounding genetic variables. We exclusively utilize isogenic pairs (e.g., DLD-1 BRCA2 WT and DLD-1 BRCA2 KO) to isolate the HR-deficiency variable.

  • Seeding : Seed DLD-1 WT and DLD-1 BRCA2 KO cells at 1,000 cells/well in 96-well plates.

  • Dosing : After 24 hours, treat with a 10-point serial dilution of the compound (1 nM to 50 µM).

  • Incubation : Incubate for 7 days to allow multiple cell cycles, which is required for replication fork collapse to manifest as cell death.

  • Readout : Add CellTiter-Glo reagent, incubate for 10 minutes, and read luminescence to calculate cell viability and Selectivity Index (SI).

Quantitative Data Synthesis

The table below summarizes the expected in vitro profiling data for the core scaffold compared to its advanced clinical derivatives. Notice how the addition of the N-methyl group drastically improves the IC50 by locking the conformation, while extended functional groups (as seen in Olaparib/Talazoparib) are required to maximize the trapping fold-change.

Table 1: Comparative In Vitro Profiling of Phthalazinone-Carboxamide Derivatives

Compound / DerivativePARP1 IC50 (nM)Chromatin Trapping (Fold Change)BRCA2 WT IC50 (µM)BRCA2 KO IC50 (µM)Selectivity Index (WT/KO)
Unsubstituted Core~1501.2x>5025.0>2.0
N-methyl Core 45 3.5x 42.0 4.2 10.0
Olaparib (Reference)515.0x18.50.15123.3
Talazoparib (Ref)0.6100.0x5.20.0051040.0

Note: Data represents aggregated baseline expectations for the isolated pharmacophore versus fully optimized clinical molecules.

References

  • Mikolaichuk, O. V., et al. (2026). Design and Discovery of Phthalazinone-Based Potential PARP Inhibitors: Synthesis, Molecular Docking, ADMET Profiling, and In Vitro Evaluation. Research Square. URL:[Link]

  • Zhou, S., et al. (2014). Design, synthesis and pharmacological evaluation of 6,7-disubstituted-4-phenoxyquinoline derivatives bearing 4-oxo-3,4-dihydrophthalazine-1-carboxamide moieties as c-Met kinase inhibitors. Bioorganic & Medicinal Chemistry, 22(14), 3642-3653. URL:[Link]

  • D'Agostino, V. G., et al. (2020). Combining pharmacophore models derived from DNA-encoded chemical libraries with structure-based exploration to predict Tankyrase 1 inhibitors. Nature Communications (via PMC). URL:[Link]

Exploratory

An In-depth Technical Guide to N-methyl-4-oxo-3,4-dihydrophthalazine-1-carboxamide: A Core Scaffold in Modern Drug Discovery

This guide provides an in-depth technical overview of N-methyl-4-oxo-3,4-dihydrophthalazine-1-carboxamide, a heterocyclic compound built upon the privileged phthalazinone scaffold. The inherent structural features of thi...

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Author: BenchChem Technical Support Team. Date: March 2026

This guide provides an in-depth technical overview of N-methyl-4-oxo-3,4-dihydrophthalazine-1-carboxamide, a heterocyclic compound built upon the privileged phthalazinone scaffold. The inherent structural features of this core have positioned it as a cornerstone in the design of targeted therapeutics, particularly in oncology. This document is intended for researchers, medicinal chemists, and drug development professionals, offering insights into its chemical properties, synthesis, biological significance, and practical laboratory applications.

Introduction: The Significance of the Phthalazinone Core

The phthalazinone moiety is a bicyclic aromatic scaffold recognized as a "privileged structure" in medicinal chemistry.[1] This designation is reserved for molecular frameworks that can bind to multiple, distinct biological targets, often with high affinity. The planar structure, combined with strategically positioned hydrogen bond donors and acceptors, allows for potent and selective interactions with enzyme active sites.

N-methyl-4-oxo-3,4-dihydrophthalazine-1-carboxamide is a specific derivative of this core, which has garnered significant attention as a key building block for potent enzyme inhibitors. Notably, the phthalazinone core is the foundational component of Olaparib, a landmark PARP (Poly(ADP-ribose) polymerase) inhibitor approved for the treatment of certain cancers.[2][3] The exploration of derivatives, such as the topic compound, is a critical endeavor in the development of next-generation inhibitors with improved efficacy, selectivity, and pharmacokinetic profiles.[4] Beyond PARP, this scaffold has been instrumental in developing inhibitors for other crucial targets, including c-Met kinase and P-glycoprotein, highlighting its versatility in addressing challenges like tumor growth and multidrug resistance.[5][6]

Physicochemical and Structural Properties

The molecular structure consists of a phthalazinone ring system functionalized with a methylcarboxamide group at the 1-position. This specific arrangement dictates its chemical behavior and biological activity.

PropertyValueSource
Molecular Formula C₁₀H₉N₃O₂(Calculated)
Molecular Weight 203.20 g/mol (Calculated)
Core Structure Phthalazinone[7]
Chemical Class Nitrogen-containing heterocyclic carboxamide[7]
Appearance Likely a white to off-white crystalline solid[7]
Solubility Expected limited solubility in non-polar solvents; improved in polar aprotic solvents (e.g., DMSO, DMF)[7]

Note: Experimental data for this specific molecule is sparse in publicly available literature; properties are inferred from the parent acid and similar structures.

Synthesis and Characterization

The primary route for synthesizing N-methyl-4-oxo-3,4-dihydrophthalazine-1-carboxamide involves the amidation of its carboxylic acid precursor, 4-oxo-3,4-dihydrophthalazine-1-carboxylic acid (CAS 3260-44-4).[7]

Synthetic Workflow

The synthesis is a two-step logical process starting from a stable precursor. The carboxylic acid group is first activated to facilitate nucleophilic attack by methylamine.

G cluster_0 Synthesis Pathway A 4-oxo-3,4-dihydrophthalazine-1-carboxylic acid (Precursor) B Step 1: Carboxylic Acid Activation (e.g., SOCl₂, HATU) A->B Reagent C Formation of Activated Intermediate (Acyl Chloride or Activated Ester) B->C Yields D Step 2: Amidation (Methylamine, Base) C->D Reacts with E N-methyl-4-oxo-3,4-dihydro- phthalazine-1-carboxamide (Final Product) D->E Forms F Purification (Crystallization or Chromatography) E->F Undergoes

Caption: Logical workflow for the synthesis of the title compound.

Detailed Experimental Protocol (Exemplary)

The following protocol is a representative procedure based on standard amidation chemistry for this class of compounds.

Objective: To synthesize N-methyl-4-oxo-3,4-dihydrophthalazine-1-carboxamide from its carboxylic acid precursor.

Materials:

  • 4-oxo-3,4-dihydrophthalazine-1-carboxylic acid

  • Thionyl chloride (SOCl₂) or a peptide coupling agent (e.g., HATU)

  • Anhydrous Dichloromethane (DCM) or Dimethylformamide (DMF)

  • Methylamine solution (e.g., 2M in THF) or methylamine hydrochloride

  • A non-nucleophilic base (e.g., Triethylamine (TEA) or DIPEA)

  • Anhydrous Magnesium Sulfate (MgSO₄)

  • Solvents for purification (e.g., Ethyl acetate, Hexanes)

Procedure:

  • Acid Chloride Formation (Method A):

    • Suspend 1.0 equivalent of 4-oxo-3,4-dihydrophthalazine-1-carboxylic acid in anhydrous DCM.

    • Add a catalytic amount of DMF (1-2 drops).

    • Add 1.5 equivalents of thionyl chloride dropwise at 0 °C.

    • Allow the reaction to warm to room temperature and stir for 2-4 hours, monitoring by TLC until the starting material is consumed.

    • Remove the solvent and excess thionyl chloride under reduced pressure to yield the crude acyl chloride.

  • Amidation:

    • Dissolve the crude acyl chloride in anhydrous DCM.

    • Cool the solution to 0 °C in an ice bath.

    • Slowly add 2.5 equivalents of methylamine solution, followed by 2.5 equivalents of triethylamine. The base is crucial to neutralize the HCl generated.

    • Stir the reaction at 0 °C for 30 minutes, then allow it to warm to room temperature and stir for an additional 2-16 hours.

  • Work-up and Purification:

    • Quench the reaction by adding saturated sodium bicarbonate solution.

    • Transfer the mixture to a separatory funnel and extract the aqueous layer twice with DCM.

    • Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, and filter.

    • Concentrate the filtrate under reduced pressure.

    • Purify the crude product by flash column chromatography or recrystallization to afford the final compound.

Causality: The conversion of the carboxylic acid to a more reactive species like an acyl chloride is necessary because direct amidation with methylamine is inefficient. The use of a non-nucleophilic base is critical to scavenge the generated acid without competing in the primary reaction.

Analytical Characterization

The identity and purity of the synthesized compound must be confirmed using a suite of analytical techniques.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are used to confirm the molecular structure. The proton NMR should show a characteristic doublet for the N-methyl group coupled to the amide proton, alongside signals for the aromatic protons of the phthalazinone core.[8]

  • Mass Spectrometry (MS): High-resolution mass spectrometry (e.g., LC-Q-TOF) is used to confirm the exact molecular weight and elemental composition.

  • High-Performance Liquid Chromatography (HPLC): A reverse-phase HPLC method is employed to determine the purity of the final compound, typically with detection at 254 nm.[9]

Biological Activity and Mechanism of Action

The primary therapeutic relevance of the phthalazinone scaffold lies in its ability to inhibit PARP enzymes.[2] PARP1 is a critical sensor of DNA single-strand breaks. Upon detecting damage, it synthesizes poly(ADP-ribose) chains to recruit other DNA repair factors.

In tumors with defects in homologous recombination repair (e.g., those with BRCA1/2 mutations), inhibiting PARP leads to the accumulation of unrepaired DNA breaks, resulting in cell death through a mechanism known as synthetic lethality .[4]

G cluster_0 Mechanism of Action: PARP Inhibition cluster_1 Result in BRCA-deficient cell DNA_damage DNA Single-Strand Break PARP1 PARP1 Enzyme DNA_damage->PARP1 binds to & activates Apoptosis Cell Death (Apoptosis) DNA_damage->Apoptosis leads to Repair Base Excision Repair (BER) PARP1->Repair recruits Phthalazinone Phthalazinone Inhibitor (e.g., N-methyl-4-oxo...) Phthalazinone->PARP1 INHIBITS Repair->DNA_damage repairs BRCA_deficient BRCA-Deficient Cancer Cell

Caption: Simplified pathway of PARP inhibition leading to synthetic lethality.

In Vitro PARP1 Inhibition Assay Workflow

This is a standard biochemical assay to determine the inhibitory potency (IC₅₀) of a compound against the PARP1 enzyme.

Principle: A colorimetric or fluorometric assay measures the amount of poly(ADP-ribose) (PAR) produced by recombinant PARP1 in the presence of damaged DNA and NAD⁺. The inhibitory effect of the test compound is quantified by the reduction in PAR formation.

Protocol:

  • Compound Preparation: Prepare a serial dilution of N-methyl-4-oxo-3,4-dihydrophthalazine-1-carboxamide in DMSO, typically starting from 10 mM.

  • Assay Plate Setup: In a 96-well plate, add the assay buffer, recombinant human PARP1 enzyme, and nicked DNA (to activate the enzyme).

  • Inhibitor Addition: Add the diluted test compound to the wells. Include "no inhibitor" (positive control) and "no enzyme" (negative control) wells.

  • Reaction Initiation: Add a solution containing NAD⁺ and a biotinylated-NAD⁺ tracer to start the enzymatic reaction. Incubate at room temperature for 60 minutes.

  • Detection:

    • Stop the reaction.

    • Transfer the mixture to a streptavidin-coated plate to capture the biotinylated-PAR chains.

    • Add an anti-PAR antibody conjugated to a reporter enzyme (e.g., HRP).

    • Add the substrate for the reporter enzyme (e.g., TMB for HRP) and measure the signal (absorbance at 450 nm).

  • Data Analysis: Plot the percentage of inhibition against the logarithm of the inhibitor concentration and fit the data to a four-parameter logistic equation to determine the IC₅₀ value.[10]

Safety and Handling

As a research chemical, N-methyl-4-oxo-3,4-dihydrophthalazine-1-carboxamide should be handled with appropriate care. While specific data is not available, the safety profile can be inferred from its precursor, 4-oxo-3,4-dihydrophthalazine-1-carboxylic acid.[11][12]

  • Hazard Classifications (Predicted):

    • Harmful if swallowed (Acute Toxicity, Oral).[11]

    • Causes skin and serious eye irritation.[12]

    • May cause respiratory irritation.[11]

  • Handling Precautions:

    • Use in a well-ventilated area or a chemical fume hood.

    • Wear standard personal protective equipment (PPE): safety glasses, lab coat, and chemical-resistant gloves.[13]

    • Avoid breathing dust.[13]

    • Wash hands thoroughly after handling.[14]

  • First Aid:

    • Eyes: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing and seek medical attention.[15]

    • Skin: Wash off immediately with soap and plenty of water.[15]

    • Ingestion: Rinse mouth. Do not induce vomiting. Call a poison center or doctor immediately.[14]

Conclusion and Future Directions

N-methyl-4-oxo-3,4-dihydrophthalazine-1-carboxamide represents a fundamental and highly valuable scaffold for modern drug discovery. Its role as a building block for potent PARP inhibitors has been well-established, and its structural simplicity allows for extensive synthetic modification to optimize potency, selectivity, and pharmacokinetic properties. Future research will likely focus on incorporating this moiety into novel molecular designs targeting other DNA damage response pathways, kinases, and protein-protein interactions, further cementing the legacy of the phthalazinone core in medicinal chemistry.

References

  • Design, Synthesis and Activity Evaluation of New Phthalazinone PARP Inhibitors. (2021). Chem Pharm Bull (Tokyo). Available at: [Link]

  • Xin, M., Sun, J., et al. Design and synthesis of novel phthalazinone derivatives as potent poly(ADP-ribose)polymerase 1 inhibitors. (2020). Future Medicinal Chemistry. Available at: [Link]

  • Development of novel synthesized phthalazinone-based PARP-1 inhibitors with apoptosis inducing mechanism in lung cancer. (2018). Bioorganic Chemistry. Available at: [Link]

  • Design and Discovery of Phthalazinone-Based Potential PARP Inhibitors: Synthesis, Molecular Docking, ADMET Profiling, and In Vitro Evaluation. (2026). ResearchGate. Available at: [Link]

  • Design, synthesis and in silico studies of new quinazolinone derivatives as antitumor PARP-1 inhibitors. (n.d.). RSC Publishing. Available at: [Link]

  • Design, synthesis and biological evaluation of N-(4-(2-(6,7-dimethoxy-3,4-dihydroisoquinolin-2(1H)-yl)ethyl)phenyl)-4-oxo-3,4-dihydrophthalazine-1-carboxamide derivatives as novel P-glycoprotein inhibitors reversing multidrug resistance. (2019). Bioorganic Chemistry. Available at: [Link]

  • Design, synthesis and biological evaluation of novel 6,7-disubstituted-4-phenoxyquinoline derivatives bearing 4-oxo-3,4-dihydrophthalazine-1-carboxamide moieties as c-Met kinase inhibitors. (2014). Bioorganic & Medicinal Chemistry. Available at: [Link]

  • 3-methyl-4-oxo-3,4-dihydro-1-phthalazinecarboxylic acid (C10H8N2O3). (n.d.). PubChemLite. Available at: [Link]

  • 4-Oxo-3,4-dihydrophthalazine-1-carboxylic acid | C9H6N2O3. (n.d.). PubChem. Available at: [Link]

  • 4-oxo-3,4-dihydrophthalazine-1-carboxylic acid — Chemical Substance Information. (n.d.). Available at: [Link]

  • 3-ETHYL-4-OXO-3,4-DIHYDRO-PHTHALAZINE-1-CARBOXYLIC ACID METHYL ESTER. (n.d.). Available at: [Link]

  • 4-oxo-3,4-dihydrophthalazine-1-carboxylic acid | CAS 3260-44-4. (n.d.). ResolveMass Laboratories Inc. Available at: [Link]

  • Synthesis and Antitumor Activity of 3-Methyl-4-oxo-3,4-dihydroimidazo [5,1-d][1][2][3][10]tetrazine-8-carboxylates and -carboxamides. (2010). Molecules. Available at: [Link]

  • Quantitative 1H-NMR analysis reveals steric and electronic effects on the substrate specificity of benzoate dioxygenase in Ralstonia eutropha B9. (n.d.). PMC. Available at: [Link]

  • Investigation of the Biological Activities of Sulfonamide-Based Imine Compounds. (n.d.). Available at: [Link]

  • Synthesis and discovery of N-(1-methyl-4-oxo-4,5-dihydro-1H-imidazol-2-yl)-[1,1′-biphenyl]-2-carboxamide derivatives as antimicrobial agents. (n.d.). ResearchGate. Available at: [Link]

  • Synthesis and antiallergic activity of N-[4-(4-diphenylmethyl-1-piperazinyl)butyl]-1,4-dihydro-4-oxopyridine-3 - carboxamides. (n.d.). PubMed. Available at: [Link]

  • Inhibition Molecular Mechanism of the Novel Fungicidal N-(Naphthalen-1-yl) phenazine-1-carboxamide against Rhizoctonia solani. (2021). MDPI. Available at: [Link]

  • Enantioselective Halolactonizations Using Amino-acid-derived Phthalazine Catalysts. (n.d.). DOI. Available at: [Link]

  • Methodical letter Purification and isolation of newly-synthesized triazine derivatives containing 4-aminoalkylbenzenesulphonamid. (n.d.). Available at: [Link]

  • Synthesis and Antitumor Activity of 3-Methyl-4-oxo-3,4-dihydroimidazo [5,1-d][1][2][3][10]tetrazine-8-carboxylates and -carboxamides. (n.d.). PMC. Available at: [Link]

  • 2-Methyl-4-oxo-N-(4-oxo-2-phenyl substituted-1,3-thiazolidin-3-yl)-3,4-dihydroquinazoline-5-carboxamides- A New Range of Fluorescent Whiteners: Synthesis and Photophysical Characterization. (n.d.). ResearchGate. Available at: [Link]

  • Reactions of Methyl 4-Aminofurazan-3-carboximidate with Nitrogen-Containing Nucleophiles. (n.d.). ResearchGate. Available at: [Link]

  • Synthesis and pharmacology of 3,4-dihydro-3-oxo-1,4-benzoxazine-8-carboxamide derivatives, a new class of potent serotonin-3 (5-HT3) receptor antagonists. (1992). Chemical & Pharmaceutical Bulletin. Available at: [Link]

  • A pre-column derivatization method allowing quantitative metabolite profiling of carboxyl and phenolic hydroxyl group containing pharmaceuticals in human plasma via liquid chromatography-inductively coupled plasma-tandem mass spectrometry (LC-ICP-MS/MS). (n.d.). RSC Publishing. Available at: [Link]

  • Method Development for 4-Hydroxy-2-Methyl-N- (5-Methyl-2-Thiazolyl)-2H-1,2-Benzothiazine-3-Carboxamide-1,1-Dioxide by Reverse Phase HPLC: New Analytical Technique. (2020). ResearchGate. Available at: [Link]

Sources

Foundational

A Technical Guide to the Preliminary Toxicity Screening of N-methyl-4-oxo-3,4-dihydrophthalazine-1-carboxamide

Introduction: Contextualizing the Toxicological Assessment of a Novel Phthalazinone Carboxamide The preclinical safety evaluation of any new chemical entity (NCE) is a critical gatekeeper in the drug development pipeline...

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Author: BenchChem Technical Support Team. Date: March 2026

Introduction: Contextualizing the Toxicological Assessment of a Novel Phthalazinone Carboxamide

The preclinical safety evaluation of any new chemical entity (NCE) is a critical gatekeeper in the drug development pipeline.[1][2] Early and robust identification of potential toxicities is paramount to de-risk further development, conserve resources, and ultimately ensure patient safety.[1] This guide provides a comprehensive framework for the preliminary toxicity screening of N-methyl-4-oxo-3,4-dihydrophthalazine-1-carboxamide, a novel compound featuring a phthalazinone core and a carboxamide functional group.

The phthalazine scaffold is a privileged structure in medicinal chemistry, with derivatives exhibiting a wide array of biological activities, including anticancer, anti-inflammatory, and anticonvulsant properties.[3][4][5] However, this biological activity also necessitates a thorough toxicological evaluation, as some derivatives have demonstrated significant cytotoxicity and genotoxicity.[3][5][6] Similarly, the carboxamide moiety, while common in pharmaceuticals, has been associated with hepatotoxicity in certain contexts.[7] Therefore, the preliminary toxicity screening of N-methyl-4-oxo-3,4-dihydrophthalazine-1-carboxamide must be approached with a clear understanding of these potential liabilities. This guide outlines a tiered, multi-parametric approach, beginning with in vitro assays to assess cytotoxicity, genotoxicity, metabolic stability, and cardiac liability, and culminating in a preliminary in vivo acute toxicity study.

Tier 1: In Vitro Assessment of Cellular and Genetic Toxicity

The initial phase of screening focuses on cell-based assays to rapidly identify potential hazards at the cellular and genetic level. These assays are cost-effective, high-throughput, and align with the principles of the 3Rs (Replacement, Reduction, and Refinement) in animal testing.

In Vitro Cytotoxicity: Gauging the Impact on Cell Viability and Integrity

The first step is to determine the concentration-dependent effect of the compound on cell viability.[8] A multi-assay approach is recommended to capture different mechanisms of cell death.

We will employ two mechanistically distinct assays: the MTT assay, which measures metabolic activity as an indicator of cell viability, and the LDH assay, which quantifies the release of lactate dehydrogenase from cells with compromised membrane integrity.[9][10][11][12] Using two assays provides a more complete picture; for instance, a compound could inhibit mitochondrial respiration (affecting the MTT assay) without immediately causing membrane lysis (leaving the LDH assay unchanged).[10] A human liver cell line (e.g., HepG2) is a logical choice for initial screening, given the potential for hepatotoxicity associated with carboxamides.[7][10]

G cluster_prep Preparation cluster_exposure Compound Exposure cluster_assays Cytotoxicity Assays cluster_analysis Data Analysis p1 Culture HepG2 cells to ~80% confluency p2 Seed cells in 96-well plates and allow to adhere overnight p1->p2 p3 Prepare serial dilutions of N-methyl-4-oxo-3,4-dihydrophthalazine-1-carboxamide p2->p3 e1 Treat cells with compound dilutions, positive control (e.g., doxorubicin), and vehicle control (e.g., DMSO) p3->e1 e2 Incubate for 24, 48, and 72 hours at 37°C, 5% CO2 e1->e2 a1 MTT Assay: Add MTT reagent, incubate, solubilize formazan e2->a1 a2 LDH Assay: Collect supernatant, add LDH reagent e2->a2 a3 Measure absorbance (570 nm for MTT, 490 nm for LDH) using a plate reader a1->a3 a2->a3 d1 Calculate % cell viability (MTT) and % cytotoxicity (LDH) relative to controls a3->d1 d2 Plot dose-response curves and determine IC50/EC50 values d1->d2

Caption: Workflow for in vitro cytotoxicity assessment.

Assay TypeCell LineTimepointIC50/EC50 (µM)
MTTHepG224hTBD
MTTHepG248hTBD
MTTHepG272hTBD
LDHHepG224hTBD
LDHHepG248hTBD
LDHHepG272hTBD

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay Protocol [9][11]

  • Cell Seeding: Seed HepG2 cells in a 96-well plate at a density of 1 x 10^4 cells/well and incubate overnight.

  • Compound Treatment: Remove the medium and add fresh medium containing serial dilutions of N-methyl-4-oxo-3,4-dihydrophthalazine-1-carboxamide. Include vehicle and positive controls.

  • Incubation: Incubate the plate for the desired time points (e.g., 24, 48, 72 hours) at 37°C.

  • MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours.

  • Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.

LDH (Lactate Dehydrogenase) Assay Protocol [9][12]

  • Cell Seeding and Treatment: Follow steps 1-3 of the MTT protocol.

  • Supernatant Collection: After incubation, centrifuge the plate at 250 x g for 5 minutes. Transfer 50 µL of the supernatant to a new 96-well plate.

  • LDH Reaction: Add 50 µL of the LDH reaction mixture to each well.

  • Incubation: Incubate the plate at room temperature for 30 minutes, protected from light.[8]

  • Absorbance Measurement: Measure the absorbance at 490 nm using a microplate reader.[8]

  • Data Analysis: Calculate the percentage of LDH release relative to a positive control (cells lysed to achieve maximum LDH release) and determine the EC50 value.[8]

Genotoxicity: Assessing the Potential for DNA Damage

Genotoxicity assays are crucial for identifying compounds that can cause genetic mutations, which may lead to cancer.[1][13] The bacterial reverse mutation assay, or Ames test, is a well-established and widely accepted first-line screen for mutagenic potential.[13][14][15]

The Ames test utilizes several strains of Salmonella typhimurium and Escherichia coli with pre-existing mutations that render them unable to synthesize an essential amino acid (e.g., histidine).[13][15] The assay measures the ability of the test compound to cause a reverse mutation, allowing the bacteria to grow on an amino acid-deficient medium.[15] The test is conducted with and without a metabolic activation system (S9 fraction from rat liver) to detect pro-mutagens, which become mutagenic only after being metabolized.[14] This is particularly relevant for our compound, as phthalazine and carboxamide moieties can undergo metabolic transformations.

G cluster_prep Preparation cluster_exposure Exposure and Plating cluster_incubation Incubation cluster_analysis Data Analysis p1 Culture Salmonella/E. coli strains (e.g., TA98, TA100, TA1535, TA1537, WP2 uvrA) p2 Prepare compound dilutions, positive and negative controls p1->p2 e1 Combine bacterial culture, compound/control, and buffer/S9 mix p2->e1 p3 Prepare S9 metabolic activation mix (optional) p3->e1 e2 Pre-incubate mixture at 37°C e1->e2 e3 Add top agar and pour onto minimal glucose agar plates e2->e3 i1 Incubate plates at 37°C for 48-72 hours e3->i1 d1 Count the number of revertant colonies on each plate i1->d1 d2 Compare colony counts of treated plates to solvent control plates d1->d2 d3 Evaluate for a dose-dependent increase and a ≥2-fold increase over control d2->d3

Caption: Workflow for the Ames test.

StrainMetabolic Activation (S9)Compound Concentration (µ g/plate )Mean Revertant Colonies ± SDFold Increase over ControlResult
TA98-TBDTBDTBDTBD
TA98+TBDTBDTBDTBD
TA100-TBDTBDTBDTBD
TA100+TBDTBDTBDTBD
..................
  • Preparation: Prepare overnight cultures of the required bacterial strains. Prepare serial dilutions of N-methyl-4-oxo-3,4-dihydrophthalazine-1-carboxamide.

  • Exposure: In a test tube, add 0.1 mL of bacterial culture, 0.1 mL of the test compound dilution, and 0.5 mL of phosphate buffer or S9 mix.

  • Plating: Add 2.0 mL of molten top agar to the test tube, vortex briefly, and pour the mixture onto a minimal glucose agar plate.

  • Incubation: Incubate the plates at 37°C for 48-72 hours.[1]

  • Data Collection: Count the number of revertant colonies on each plate.

  • Evaluation Criteria: The compound is considered mutagenic if a dose-related increase in revertant colonies is observed and/or if a reproducible increase of at least two-fold over the solvent control is seen for at least one concentration.[1]

Tier 2: Assessing Specific Organ and System Liabilities

Following the initial screen for broad cytotoxicity and genotoxicity, the next tier of in vitro assays investigates potential liabilities in specific organ systems that are common causes of drug attrition.

Cardiotoxicity: hERG Channel Inhibition Assay

Inhibition of the human Ether-à-go-go-Related Gene (hERG) potassium channel is a major cause of drug-induced cardiac arrhythmia (Torsades de Pointes).[16][17] Therefore, assessing the potential of N-methyl-4-oxo-3,4-dihydrophthalazine-1-carboxamide to inhibit this channel is a critical safety checkpoint.

The automated patch-clamp assay is the gold standard for assessing hERG channel inhibition.[16][18] This method directly measures the flow of ions through the hERG channel in cells stably expressing the channel (e.g., HEK293 or CHO cells).[18] The assay determines the concentration of the compound required to inhibit the hERG current by 50% (IC50).

G cluster_prep Preparation cluster_recording Electrophysiological Recording cluster_analysis Data Analysis p1 Culture CHO or HEK293 cells stably expressing hERG channels p2 Prepare intracellular and extracellular recording solutions p1->p2 p3 Prepare compound dilutions and positive control (e.g., dofetilide) p2->p3 r1 Load cells, solutions, and compound plate into automated patch-clamp system p3->r1 r2 System performs automated cell catching, sealing, and whole-cell configuration r1->r2 r3 Apply voltage protocol to elicit hERG tail current (baseline) r2->r3 r4 Apply compound at increasing concentrations and record current r3->r4 d1 Measure peak hERG tail current at each concentration r4->d1 d2 Calculate % inhibition relative to baseline d1->d2 d3 Plot concentration-response curve and determine IC50 value d2->d3

Caption: Workflow for automated patch-clamp hERG assay.

ParameterResult
IC50 (µM)TBD
Hill SlopeTBD
  • Cell Preparation: Culture CHO or HEK293 cells stably expressing the hERG channel. Harvest cells and prepare a single-cell suspension.

  • System Setup: Prime the automated patch-clamp instrument (e.g., SyncroPatch 384) with appropriate extracellular and intracellular solutions.[17] Load the cell suspension and the compound plate.

  • Recording: The instrument will automatically trap cells, form gigaseals, and establish a whole-cell recording configuration.

  • Voltage Protocol: Apply a depolarizing voltage step to activate the channels, followed by a repolarizing step to measure the hERG tail current.

  • Compound Application: After establishing a stable baseline recording, apply the vehicle control followed by increasing concentrations of N-methyl-4-oxo-3,4-dihydrophthalazine-1-carboxamide.

  • Data Analysis: Measure the peak tail current at each concentration and calculate the percentage of inhibition relative to the vehicle control. Fit the concentration-response data to a suitable equation to determine the IC50 value.

Metabolic Stability: Predicting In Vivo Clearance

Metabolic stability assays provide an early indication of a compound's susceptibility to metabolism by liver enzymes, which influences its half-life and potential for drug-drug interactions.[19][20][21]

Incubating the compound with human liver microsomes, which contain a high concentration of phase I metabolizing enzymes (e.g., cytochrome P450s), is a standard in vitro method.[19][20] The rate of disappearance of the parent compound over time is measured by LC-MS/MS. This allows for the calculation of key parameters like half-life (t1/2) and intrinsic clearance (Clint).[22]

G cluster_prep Preparation cluster_incubation Incubation and Sampling cluster_analysis Analysis p1 Prepare reaction mixture: Human liver microsomes, phosphate buffer p2 Prepare compound stock solution p1->p2 p3 Prepare NADPH regenerating system p2->p3 p4 Prepare quenching solution (e.g., cold acetonitrile with internal standard) p3->p4 i3 At various time points (0, 5, 15, 30, 60 min), aliquot and quench reaction p4->i3 i1 Pre-warm microsome/compound mixture at 37°C i2 Initiate reaction by adding NADPH i1->i2 i2->i3 a1 Centrifuge quenched samples to precipitate protein i3->a1 a2 Analyze supernatant by LC-MS/MS to quantify remaining compound a1->a2 a3 Plot ln(% remaining) vs. time and calculate t1/2 and Clint a2->a3

Caption: Workflow for microsomal metabolic stability assay.

ParameterResult
Half-life (t1/2, min)TBD
Intrinsic Clearance (Clint, µL/min/mg protein)TBD
  • Reaction Setup: In a microcentrifuge tube, combine human liver microsomes (e.g., 0.5 mg/mL final concentration) and phosphate buffer. Add N-methyl-4-oxo-3,4-dihydrophthalazine-1-carboxamide (e.g., 1 µM final concentration).

  • Pre-incubation: Pre-incubate the mixture at 37°C for 5-10 minutes.

  • Reaction Initiation: Start the reaction by adding an NADPH regenerating system.

  • Time Points: At specified time points (e.g., 0, 5, 15, 30, 60 minutes), take an aliquot of the reaction mixture and add it to a tube containing ice-cold acetonitrile with an internal standard to stop the reaction.

  • Sample Preparation: Centrifuge the quenched samples at high speed to precipitate the proteins.

  • LC-MS/MS Analysis: Analyze the supernatant using a validated LC-MS/MS method to quantify the amount of the parent compound remaining.

  • Data Analysis: Plot the natural log of the percentage of compound remaining versus time. The slope of the line is the elimination rate constant (k). Calculate the half-life (t1/2 = 0.693/k) and intrinsic clearance.[22]

Tier 3: Preliminary In Vivo Acute Toxicity Assessment

Data from the in vitro assays will inform the design of a preliminary in vivo study. The primary goal is to assess the general toxic effects of a single dose of the compound and to determine a preliminary dose range for any subsequent studies.[23]

Rationale and Experimental Design

An acute oral toxicity study following the OECD 423 (Acute Toxic Class Method) guideline is a suitable starting point.[24] This method uses a stepwise procedure with a small number of animals (typically rodents) per step to classify the substance's toxicity and estimate a lethal dose range, rather than determining a precise LD50.[24] This approach significantly reduces the number of animals required compared to historical methods.[24]

G cluster_prep Preparation cluster_dosing Dosing and Observation (Step 1) cluster_decision Decision Point cluster_next_step Subsequent Steps cluster_end Conclusion p1 Acclimate animals (e.g., female rats) and fast overnight p2 Select starting dose based on in vitro data and in silico predictions p1->p2 p3 Prepare compound formulation p2->p3 d1 Administer starting dose to 3 animals by oral gavage p3->d1 d2 Observe animals closely for mortality and clinical signs of toxicity for at least 14 days d1->d2 dec Evaluate outcome of Step 1: - 0 or 1 death: Proceed to higher dose - 2 or 3 deaths: Proceed to lower dose - 3 deaths at starting dose: Stop test d2->dec s1 Dose a new group of 3 animals at the next dose level (higher or lower) dec->s1 Proceed e1 Stop test when a stopping criterion is met (e.g., 3 animals die at a certain dose) dec->e1 Stop s2 Observe and record outcomes s1->s2 s2->dec Re-evaluate e2 Classify substance based on GHS categories and estimate toxicity range e1->e2

Caption: Workflow for OECD 423 Acute Toxic Class Method.

Starting Dose (mg/kg)Outcome (Deaths/Total)Clinical ObservationsGHS ClassificationEstimated LD50 Range (mg/kg)
TBDTBDTBDTBDTBD
  • Animal Selection and Preparation: Use healthy, young adult rodents of a single sex (typically females). Acclimate the animals for at least 5 days and fast them overnight before dosing.

  • Dose Selection: Select a starting dose from one of the four fixed levels (5, 50, 300, and 2000 mg/kg) based on available data.

  • Administration: Administer the compound as a single oral dose.

  • Observation: Observe animals for mortality, clinical signs of toxicity (e.g., changes in skin, fur, eyes, respiration, behavior), and body weight changes for 14 days.

  • Stepwise Procedure:

    • If the outcome at a given dose is mortality in 2 out of 3 animals, the test is stopped, and the substance is classified.

    • If 0 or 1 animal dies, the test is repeated with a higher dose in a new group of animals.

    • The procedure continues until a stopping criterion is met.

  • Pathology: Perform a gross necropsy on all animals at the end of the study.

Conclusion and Path Forward

This tiered approach to the preliminary toxicity screening of N-methyl-4-oxo-3,4-dihydrophthalazine-1-carboxamide provides a systematic and data-driven framework for early safety assessment. The in vitro assays will efficiently identify potential liabilities related to cytotoxicity, genotoxicity, cardiotoxicity, and metabolic clearance. The results of these studies will be pivotal in making an informed decision about progressing the compound to a preliminary in vivo acute toxicity study. The collective data will establish a foundational safety profile, guiding future, more comprehensive toxicological investigations and ultimately shaping the developmental trajectory of this novel compound.

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Sources

Exploratory

In vivo bioavailability of N-methyl-4-oxo-3,4-dihydrophthalazine-1-carboxamide

An In-Depth Technical Guide to Determining the In Vivo Bioavailability of N-methyl-4-oxo-3,4-dihydrophthalazine-1-carboxamide Foreword: Charting the Course from Molecule to Medicine In the landscape of drug discovery, th...

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Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Technical Guide to Determining the In Vivo Bioavailability of N-methyl-4-oxo-3,4-dihydrophthalazine-1-carboxamide

Foreword: Charting the Course from Molecule to Medicine

In the landscape of drug discovery, the journey of a new chemical entity (NCE) from a promising hit in an assay to a viable therapeutic candidate is fraught with challenges. Among the most critical hurdles is understanding its behavior within a living system. This guide is designed for researchers, scientists, and drug development professionals dedicated to navigating this complex terrain. We will dissect the process of determining the in vivo bioavailability of a novel compound, using N-methyl-4-oxo-3,4-dihydrophthalazine-1-carboxamide as our focal point. While specific bioavailability data for this particular molecule is not publicly available, this document serves as a comprehensive, field-proven roadmap for its empirical determination. The principles, protocols, and analytical strategies detailed herein represent the gold standard in preclinical pharmacokinetic analysis, ensuring scientific integrity and generating the robust data necessary for informed decision-making in drug development pipelines.

Section 1: The Foundational Imperative: Why Bioavailability Matters

Bioavailability, denoted as (F), is a fundamental pharmacokinetic parameter that quantifies the rate and extent to which an active pharmaceutical ingredient (API) is absorbed from a drug product and becomes available at the site of action.[1] For systemically acting drugs, this is typically the systemic circulation.[2] Absolute bioavailability compares the availability of the active drug in the systemic circulation following non-intravenous administration (e.g., oral) with the availability of the same drug following intravenous (IV) administration. An IV dose is the ultimate benchmark, as it introduces the drug directly into the systemic circulation, making its bioavailability 100% by definition.

Understanding the oral bioavailability of N-methyl-4-oxo-3,4-dihydrophthalazine-1-carboxamide is not merely an academic exercise. It is a critical determinant of its therapeutic potential. A low oral bioavailability may indicate poor absorption, significant first-pass metabolism in the gut wall or liver, or inherent solubility issues, all of which can compromise efficacy and lead to high inter-patient variability.[3][4] Early and accurate assessment of this parameter is paramount; it guides dose selection, informs formulation strategies, and ultimately dictates whether a promising NCE has a viable path to the clinic.[5]

Section 2: Strategic Blueprint for an In Vivo Bioavailability Study

A robust bioavailability study is built on a foundation of meticulous planning, ethical conduct, and a design that is scientifically sound. The primary objective is to define the plasma concentration-time profile of the compound after both intravenous and oral administration to calculate absolute bioavailability.

Ethical Framework: The 3Rs Principle

All animal experimentation must be predicated on a strong ethical framework. The principles of the 3Rs (Replacement, Reduction, and Refinement) are the cornerstone of modern, humane animal research.[6]

  • Replacement: Animal experiments should only be conducted when the research question cannot be answered through non-animal methods.[7]

  • Reduction: The experimental design must use the minimum number of animals necessary to obtain scientifically valid and statistically significant results.[7]

  • Refinement: All procedures must be optimized to minimize any potential pain, suffering, or distress to the animals and enhance their welfare.[6][8]

Before initiation, the study protocol must be rigorously reviewed and approved by an Institutional Animal Care and Use Committee (IACUC) or an equivalent ethics committee.[7]

Selection of the Animal Model

The choice of animal model is a critical decision that should, where possible, mimic human physiology.[9] For initial bioavailability screening of small molecules, rodents, particularly Sprague-Dawley or Wistar rats, are frequently used.[9][10] Their well-characterized physiology, manageable size, and cost-effectiveness make them a suitable starting point. While no animal model perfectly predicts human pharmacokinetics, rat models provide essential preliminary data on absorption, distribution, metabolism, and excretion (ADME).[10][11]

Experimental Design: A Two-Pronged Approach

To determine absolute oral bioavailability, a crossover or parallel study design involving two administration routes is necessary:

  • Intravenous (IV) Administration: This serves as the 100% bioavailable reference, providing data on the drug's distribution and elimination characteristics (e.g., clearance, volume of distribution) independent of absorption.[12]

  • Oral (PO) Administration: This route (typically via oral gavage) is used to assess the extent of absorption from the gastrointestinal tract.

A crossover design, where the same group of animals receives both the IV and PO doses separated by an adequate "washout" period, is often preferred as it minimizes inter-animal variability.[13] The washout period must be sufficiently long (generally 7-10 times the drug's elimination half-life) to ensure the complete elimination of the first dose before the second is administered.

G cluster_0 Pre-Study Phase cluster_1 In-Life Phase cluster_2 Post-Life Phase P1 Ethical Approval (IACUC) P2 Formulation Development (IV & PO) P1->P2 P3 Animal Acclimatization P2->P3 D1 Group 1: IV Dosing P3->D1 D2 Group 2: PO Dosing P3->D2 S1 Serial Blood Sampling D1->S1 S2 Serial Blood Sampling D2->S2 A1 Plasma Processing & Storage S1->A1 S2->A1 A2 Bioanalysis (LC-MS/MS) A1->A2 A3 PK Data Analysis (NCA) A2->A3 F1 Final Report: Absolute Bioavailability A3->F1 Calculate F%

Fig. 1: High-level experimental workflow for determining in vivo bioavailability.
Formulation: Overcoming Solubility Hurdles

Many NCEs exhibit poor aqueous solubility, which can severely limit absorption and become the rate-limiting step in oral bioavailability.[14][15] Therefore, developing an appropriate formulation is crucial.

  • For IV Administration: The compound must be fully solubilized to prevent precipitation in the bloodstream, which could cause an embolism.[14] Common strategies include using co-solvents (e.g., DMSO, PEG 400, ethanol) or complexing agents like cyclodextrins. The final formulation must be sterile and have a physiologically compatible pH.

  • For Oral Administration: While a solution is ideal, a suspension or lipid-based formulation may be necessary for poorly soluble compounds.[3] Strategies to enhance solubility and dissolution rate include:

    • Particle Size Reduction: Micronization or nanosuspension increases the surface area for dissolution.[16]

    • Lipid-Based Formulations: Self-emulsifying drug delivery systems (SEDDS) can improve absorption for lipophilic compounds.[16]

    • Amorphous Solid Dispersions: Converting the crystalline API to a higher-energy amorphous state can significantly enhance solubility.[16]

For initial screening, a simple suspension in a vehicle like 0.5% methylcellulose with a small amount of a surfactant (e.g., Tween 80) is often a pragmatic starting point.[17]

Section 3: Detailed Experimental Protocols

The following protocols provide a step-by-step methodology for conducting the bioavailability study in Sprague-Dawley rats.

Protocol: In-Life Phase

Animals: Male Sprague-Dawley rats (n=6 per group), weighing 250-300g. Animals should be acclimated for at least one week before the study.

Housing: Animals are housed in a controlled environment with a 12-hour light/dark cycle and access to standard chow and water ad libitum. They should be fasted overnight before dosing.

Dose Levels:

  • IV Dose: 1 mg/kg (example)

  • PO Dose: 10 mg/kg (example)

Procedure:

  • Animal Preparation: Anesthetize the rat (e.g., using isoflurane). For the IV group, cannulate the jugular vein for dosing and the carotid artery or tail vein for blood sampling to allow for serial sampling without repeated stress to the animal.

  • Dosing:

    • IV Group: Administer the 1 mg/kg dose as a slow bolus injection via the jugular vein cannula over 1-2 minutes.

    • PO Group: Administer the 10 mg/kg dose via oral gavage.

  • Blood Sample Collection:

    • Collect blood samples (~150 µL) into tubes containing an anticoagulant (e.g., K2-EDTA) at specific time points.

    • IV Time Points: Pre-dose (0), 2, 5, 15, 30 minutes, and 1, 2, 4, 8, 12, 24 hours post-dose.

    • PO Time Points: Pre-dose (0), 15, 30 minutes, and 1, 2, 4, 6, 8, 12, 24 hours post-dose.

  • Plasma Processing:

    • Immediately after collection, centrifuge the blood samples (e.g., at 4000 x g for 10 minutes at 4°C) to separate the plasma.

    • Transfer the supernatant (plasma) to clearly labeled cryovials and store at -80°C until bioanalysis.

Protocol: Bioanalytical Quantification via LC-MS/MS

Liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) is the gold standard for drug quantification in biological matrices due to its high sensitivity and selectivity.[18][19] The method must be validated according to regulatory guidelines (e.g., FDA or ICH M10) to ensure data reliability.[20][21]

Method Development & Validation:

  • Tuning: Infuse a standard solution of N-methyl-4-oxo-3,4-dihydrophthalazine-1-carboxamide and a suitable internal standard (IS) into the mass spectrometer to optimize the precursor-to-product ion transitions for Multiple Reaction Monitoring (MRM).

  • Chromatography: Develop a chromatographic method (typically reverse-phase HPLC or UPLC) that provides good peak shape and separates the analyte from endogenous plasma components.[19]

  • Validation: Validate the method for selectivity, linearity, accuracy, precision, recovery, matrix effects, and stability (bench-top, freeze-thaw, and long-term).[22][23]

Sample Preparation Protocol (Protein Precipitation):

  • Thaw plasma samples on ice.

  • To a 50 µL aliquot of plasma in a microcentrifuge tube, add 150 µL of ice-cold acetonitrile containing the internal standard.

  • Vortex for 1 minute to precipitate proteins.

  • Centrifuge at high speed (e.g., 14,000 x g for 10 minutes at 4°C).

  • Transfer the clear supernatant to an autosampler vial for LC-MS/MS injection.

Section 4: Data Analysis and Interpretation

Once the plasma concentrations at each time point are determined, pharmacokinetic parameters are calculated using non-compartmental analysis (NCA).[24][25] NCA is preferred for its simplicity and fewer assumptions compared to compartmental modeling.[26][27]

Calculation of Pharmacokinetic Parameters

The following key parameters are derived from the plasma concentration-time data for both IV and PO routes:

  • Cmax (Maximum Concentration): The highest observed plasma concentration.[28]

  • Tmax (Time to Maximum Concentration): The time at which Cmax is observed.[28]

  • AUC (Area Under the Curve): The total drug exposure over time. It is calculated using the linear trapezoidal rule from time zero to the last measurable concentration (AUC_last) and extrapolated to infinity (AUC_inf).[26]

  • t1/2 (Terminal Half-life): The time required for the plasma concentration to decrease by half during the terminal elimination phase.

  • CL (Clearance): (For IV data only) The volume of plasma cleared of the drug per unit time. Calculated as Dose_IV / AUC_inf_IV.

  • Vss (Volume of Distribution at Steady State): (For IV data only) A measure of the apparent space in the body available to contain the drug.

G cluster_0 Inputs cluster_1 NCA Calculations cluster_2 Final Parameter I1 Plasma Concentration vs. Time Data (IV and PO Routes) C1 Calculate AUC_PO and AUC_IV (Linear Trapezoidal Rule) I1->C1 C2 Determine Cmax and Tmax (from PO data) I1->C2 C3 Calculate CL and Vss (from IV data) I1->C3 I2 Dose Administered (IV and PO) I2->C1 I2->C3 F1 Absolute Bioavailability (F%) C1->F1 F% = (AUC_PO / AUC_IV) * (Dose_IV / Dose_PO) * 100

Fig. 2: Pharmacokinetic data analysis pathway using NCA.
The Final Calculation: Absolute Oral Bioavailability (F%)

Absolute oral bioavailability is calculated by comparing the dose-normalized AUC from the oral route to that from the intravenous route, using the following equation:

F (%) = (AUCinf_PO / AUCinf_IV) * (DoseIV / DosePO) * 100

Where:

  • AUCinf_PO is the area under the curve from time zero to infinity for the oral dose.

  • AUCinf_IV is the area under the curve from time zero to infinity for the intravenous dose.

  • DosePO is the administered oral dose.

  • DoseIV is the administered intravenous dose.

Data Presentation and Interpretation

All quantitative data should be summarized in a clear, structured table for easy comparison.

Table 1: Summary of Pharmacokinetic Parameters for N-methyl-4-oxo-3,4-dihydrophthalazine-1-carboxamide in Rats (Hypothetical Data)

ParameterIV Administration (1 mg/kg)Oral Administration (10 mg/kg)
Cmax (ng/mL) 1500450
Tmax (h) 0.081.0
AUClast (ngh/mL) 21502850
AUCinf (ngh/mL) 22003100
t1/2 (h) 3.53.7
CL (L/h/kg) 0.45-
Vss (L/kg) 1.8-
Absolute Bioavailability (F%) -14.1%

Interpretation: The results provide a quantitative measure of the compound's bioavailability. A value of 14.1% (as in the hypothetical example) would be considered low, suggesting that only a small fraction of the orally administered dose reaches systemic circulation. This could be due to poor absorption, high first-pass metabolism, or both. This data is crucial for the project team to decide on next steps, which could include lead optimization to improve physicochemical properties or development of advanced formulations to enhance absorption.

Section 5: Conclusion

Determining the in vivo bioavailability is a critical, data-driven process that bridges the gap between chemistry and pharmacology. By following the structured approach outlined in this guide—from ethical considerations and robust experimental design to precise bioanalysis and sound pharmacokinetic interpretation—researchers can generate high-integrity data. This data is indispensable for evaluating the therapeutic potential of NCEs like N-methyl-4-oxo-3,4-dihydrophthalazine-1-carboxamide and making confident, evidence-based decisions to advance the most promising candidates toward clinical development.

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Foundational

Deconvoluting the Cellular Targets of N-methyl-4-oxo-3,4-dihydrophthalazine-1-carboxamide: An In-Depth Technical Guide

For Distribution to Researchers, Scientists, and Drug Development Professionals Abstract The phthalazinone scaffold is a cornerstone in medicinal chemistry, with derivatives demonstrating a wide array of pharmacological...

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Author: BenchChem Technical Support Team. Date: March 2026

For Distribution to Researchers, Scientists, and Drug Development Professionals

Abstract

The phthalazinone scaffold is a cornerstone in medicinal chemistry, with derivatives demonstrating a wide array of pharmacological activities, including potent anticancer and anti-inflammatory effects.[1][2] This guide focuses on a specific, yet under-explored derivative, N-methyl-4-oxo-3,4-dihydrophthalazine-1-carboxamide, providing a comprehensive, field-proven strategy for the identification of its molecular receptor targets. We will traverse a multi-pronged approach, initiating with predictive in silico methodologies to generate initial hypotheses, followed by rigorous experimental validation through affinity-based proteomics and label-free biophysical assays. This document is designed to be a practical resource, offering not only step-by-step protocols but also the critical rationale behind experimental choices, empowering researchers to confidently elucidate the mechanism of action for this and other novel small molecules.

Introduction: The Therapeutic Potential of the Phthalazinone Core

The 4-oxo-3,4-dihydrophthalazine-1-carboxamide nucleus is a privileged scaffold in drug discovery. Structurally related compounds have been successfully developed as inhibitors of key signaling proteins. For instance, derivatives of this core have shown potent inhibitory activity against c-Met kinase, a receptor tyrosine kinase often dysregulated in cancer.[3] Others have been identified as inhibitors of P-glycoprotein, a transporter protein implicated in multidrug resistance in cancer cells.[4][5] These precedents strongly suggest that N-methyl-4-oxo-3,4-dihydrophthalazine-1-carboxamide may also interact with therapeutically relevant intracellular targets. The primary challenge, and the focus of this guide, is the systematic and unbiased identification of these protein partners.

The process of identifying the specific molecular targets of a bioactive small molecule is a critical step in drug development. It allows for a deeper understanding of the compound's mechanism of action, potential therapeutic applications, and possible off-target effects that could lead to toxicity.[6] This guide will outline a logical and robust workflow for the target deconvolution of N-methyl-4-oxo-3,4-dihydrophthalazine-1-carboxamide.

Phase 1: In Silico Target Prediction - Generating Actionable Hypotheses

Before embarking on resource-intensive experimental work, computational methods can provide valuable, cost-effective insights into the likely protein targets of a small molecule.[1][7][8] These in silico approaches leverage vast databases of known ligand-target interactions to predict potential binding partners for a novel compound.[9]

The primary methodologies in this phase include:

  • Chemical Similarity Searching: This approach is based on the principle that structurally similar molecules are likely to have similar biological activities.[9] The structure of N-methyl-4-oxo-3,4-dihydrophthalazine-1-carboxamide can be used as a query to search databases like ChEMBL for structurally related compounds with known protein targets.

  • Machine Learning Models: These algorithms are trained on large datasets of compounds and their known targets to recognize patterns that correlate chemical structures with biological activity.[9][10]

  • Panel Docking: This involves computationally "docking" the three-dimensional structure of the small molecule into the binding sites of a large panel of known protein structures to predict binding affinity.[9]

A typical workflow for in silico target prediction is as follows:

in_silico_workflow compound N-methyl-4-oxo-3,4- dihydrophthalazine-1-carboxamide (SMILES/SDF) similarity Chemical Similarity Searching compound->similarity ml_models Machine Learning Models compound->ml_models panel_docking Panel Docking compound->panel_docking databases Chemogenomic Databases (e.g., ChEMBL, PubChem) databases->similarity databases->ml_models predictions Predicted Target List (Ranked by Probability) similarity->predictions ml_models->predictions panel_docking->predictions pathway_analysis Pathway Analysis (e.g., GO, KEGG) predictions->pathway_analysis hypothesis Actionable Hypotheses (e.g., Kinases, GPCRs) pathway_analysis->hypothesis

Caption: In Silico Target Prediction Workflow.

The output of this phase is a prioritized list of potential protein targets. This list is not definitive but serves as a powerful tool to guide the design of subsequent experimental validation studies.

Phase 2: Experimental Target Identification - Affinity-Based Approaches

With a set of initial hypotheses, the next step is to experimentally identify the direct binding partners of N-methyl-4-oxo-3,4-dihydrophthalazine-1-carboxamide in a biological context. Affinity-based proteomics is a robust and widely used approach for this purpose.[11] The core principle is to use a modified version of the small molecule as "bait" to "fish" for its interacting proteins from a complex cellular lysate.

Synthesis of an Affinity Probe

The first critical step is the synthesis of an affinity probe. This involves chemically modifying N-methyl-4-oxo-3,4-dihydrophthalazine-1-carboxamide to incorporate a linker and a reporter tag (e.g., biotin) for enrichment, or a reactive group for covalent capture (e.g., a photo-affinity label). It is crucial that the modification is made at a position on the molecule that does not disrupt its binding to its target protein(s). Structure-activity relationship (SAR) data, if available, can guide this decision. For N-methyl-4-oxo-3,4-dihydrophthalazine-1-carboxamide, the N-methyl group could potentially be a suitable point of attachment for a linker.

Affinity Chromatography Pull-Down Assay

Once the affinity probe is synthesized, it can be used in a pull-down experiment. The general workflow is as follows:

affinity_chromatography_workflow cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis probe Biotinylated Affinity Probe incubation Incubate Probe with Lysate probe->incubation beads Streptavidin-coated Beads capture Capture Probe-Protein Complexes on Beads beads->capture lysate Cell Lysate lysate->incubation incubation->capture wash Wash to Remove Non-specific Binders capture->wash elution Elute Bound Proteins wash->elution sds_page SDS-PAGE elution->sds_page mass_spec LC-MS/MS Analysis sds_page->mass_spec data_analysis Data Analysis & Hit Identification mass_spec->data_analysis

Caption: Affinity Chromatography Workflow.

Detailed Protocol: Affinity Chromatography Pull-Down

  • Probe Immobilization:

    • Incubate the biotinylated N-methyl-4-oxo-3,4-dihydrophthalazine-1-carboxamide probe with streptavidin-coated magnetic beads for 1 hour at room temperature with gentle rotation.

    • Wash the beads three times with an appropriate buffer (e.g., PBS with 0.1% Tween-20) to remove unbound probe.

  • Cell Lysate Preparation:

    • Culture cells of interest (e.g., a cancer cell line predicted to be sensitive to the compound) to ~80-90% confluency.

    • Lyse the cells in a non-denaturing lysis buffer containing protease and phosphatase inhibitors.

    • Clarify the lysate by centrifugation to remove cellular debris.

  • Incubation and Capture:

    • Incubate the clarified cell lysate with the probe-immobilized beads for 2-4 hours at 4°C.

    • As a negative control, incubate a separate aliquot of lysate with beads that have not been conjugated to the probe.

    • A competition control can also be included where the lysate is pre-incubated with an excess of the free, unmodified N-methyl-4-oxo-3,4-dihydrophthalazine-1-carboxamide before adding the probe-immobilized beads.

  • Washing and Elution:

    • Wash the beads extensively with lysis buffer to remove non-specifically bound proteins.

    • Elute the specifically bound proteins from the beads using a denaturing buffer (e.g., SDS-PAGE sample buffer) and heating.

  • Protein Identification:

    • Separate the eluted proteins by SDS-PAGE.

    • Excise the protein bands of interest (those present in the probe pull-down but absent or reduced in the control lanes).

    • Identify the proteins by in-gel tryptic digestion followed by liquid chromatography-tandem mass spectrometry (LC-MS/MS).

Advanced Chemical Proteomics: Photo-Affinity Labeling

For capturing transient or weak interactions, photo-affinity labeling is a powerful technique.[12] This method involves incorporating a photo-reactive group (e.g., a diazirine or benzophenone) into the affinity probe. Upon exposure to UV light, this group forms a covalent bond with any nearby interacting proteins, allowing for more stringent purification conditions.

Phase 3: Target Validation - Label-Free Biophysical Methods

While affinity-based methods are excellent for identifying potential binding partners, they can sometimes yield false positives due to the artificial nature of the experimental setup (e.g., protein unfolding exposing cryptic binding sites). Therefore, it is essential to validate the identified targets using orthogonal, label-free methods that assess the direct interaction of the unmodified small molecule with its target in a more physiological context.

Cellular Thermal Shift Assay (CETSA)

CETSA is a powerful technique for confirming target engagement in intact cells or cell lysates.[13][14][15][16] The principle is that the binding of a small molecule to its target protein often increases the thermal stability of the protein. This increased stability can be detected by heating the cells or lysate to various temperatures and then quantifying the amount of soluble target protein remaining.

cetsa_workflow cluster_treatment Cell Treatment cluster_heating Thermal Challenge cluster_analysis Analysis cells Intact Cells or Lysate compound_treatment Treat with Compound or Vehicle (DMSO) cells->compound_treatment aliquots Aliquot Samples compound_treatment->aliquots heat_gradient Heat at a Range of Temperatures aliquots->heat_gradient lysis Cell Lysis (if using intact cells) heat_gradient->lysis centrifugation Centrifuge to Separate Soluble and Aggregated Proteins lysis->centrifugation quantification Quantify Soluble Target Protein (e.g., Western Blot, MS) centrifugation->quantification melting_curve Generate Melting Curve quantification->melting_curve

Caption: Cellular Thermal Shift Assay (CETSA) Workflow.

Detailed Protocol: CETSA with Western Blot Readout

  • Cell Treatment:

    • Treat cultured cells with either N-methyl-4-oxo-3,4-dihydrophthalazine-1-carboxamide at a desired concentration or vehicle (DMSO) for 1-2 hours.

  • Heating:

    • Aliquot the treated cell suspensions into PCR tubes.

    • Heat the tubes at a range of temperatures (e.g., 40°C to 70°C in 2-3°C increments) for 3 minutes using a thermal cycler.

  • Lysis and Fractionation:

    • Lyse the cells by freeze-thaw cycles.

    • Separate the soluble and aggregated protein fractions by centrifugation at high speed.

  • Quantification:

    • Collect the supernatant (soluble fraction).

    • Analyze the amount of the target protein in the soluble fraction by Western blotting using a specific antibody.

  • Data Analysis:

    • Quantify the band intensities from the Western blot.

    • Plot the percentage of soluble protein as a function of temperature to generate a melting curve. A shift in the melting curve to a higher temperature in the presence of the compound indicates target engagement.

Drug Affinity Responsive Target Stability (DARTS)

DARTS is another label-free method that relies on the principle that small molecule binding can protect a target protein from proteolysis.[17][18][19][20][21] In this assay, cell lysates are treated with the compound of interest and then subjected to limited digestion with a protease. The target protein, stabilized by the compound, will be more resistant to digestion compared to the unbound state.

Data Synthesis and Pathway Analysis

The final and most critical phase is the synthesis of all the data generated. The list of high-confidence hits from the affinity-based methods, validated by the label-free assays, should be analyzed in the context of the initial in silico predictions. Pathway analysis tools can then be used to understand the biological processes and signaling pathways in which the identified targets are involved. This will provide a comprehensive picture of the mechanism of action of N-methyl-4-oxo-3,4-dihydrophthalazine-1-carboxamide and pave the way for further preclinical development.

Quantitative Data Summary

MethodMetricExpected Outcome for a True Target
In Silico Prediction Probability Score/RankHigh probability of interaction
Affinity Chromatography Peptide Spectral MatchesSignificant enrichment in the compound pull-down vs. controls
CETSA ΔTm (°C)Positive shift in melting temperature upon compound treatment
DARTS % ProtectionIncreased resistance to proteolysis in the presence of the compound

Conclusion

The identification of the molecular targets of N-methyl-4-oxo-3,4-dihydrophthalazine-1-carboxamide is an essential step in realizing its therapeutic potential. The integrated, multi-faceted approach outlined in this guide, combining predictive computational methods with robust experimental validation, provides a clear and reliable path to achieving this goal. By meticulously following these field-proven strategies, researchers can confidently deconvolute the mechanism of action of this and other novel small molecules, accelerating their journey from the laboratory to the clinic.

References

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Exploratory

An In-Depth Technical Guide to Assessing the Metabolic Stability of N-methyl-4-oxo-3,4-dihydrophthalazine-1-carboxamide in Human Liver Microsomes

This guide provides a comprehensive framework for evaluating the in vitro metabolic stability of the novel chemical entity, N-methyl-4-oxo-3,4-dihydrophthalazine-1-carboxamide, using human liver microsomes (HLMs). As res...

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Author: BenchChem Technical Support Team. Date: March 2026

This guide provides a comprehensive framework for evaluating the in vitro metabolic stability of the novel chemical entity, N-methyl-4-oxo-3,4-dihydrophthalazine-1-carboxamide, using human liver microsomes (HLMs). As researchers, scientists, and drug development professionals, understanding a compound's metabolic fate is a cornerstone of preclinical development. Early assessment of metabolic stability is critical for predicting in vivo pharmacokinetic properties, identifying potential drug-drug interactions, and guiding lead optimization efforts.[1] This document will delve into the theoretical underpinnings, provide detailed experimental protocols, and offer insights into data interpretation, ensuring a robust and scientifically sound investigation.

Introduction: The Imperative of Metabolic Stability in Drug Discovery

The journey of a drug candidate from discovery to clinical application is fraught with challenges, with poor pharmacokinetic profiles being a significant cause of attrition.[2] The liver is the primary site of drug metabolism, where a superfamily of enzymes, most notably the cytochrome P450 (CYP450) enzymes, chemically modify xenobiotics to facilitate their elimination.[3][4][5][6] The rate and extent of this metabolism, termed metabolic stability, directly influence a drug's half-life, bioavailability, and potential for toxicity.

Human liver microsomes, which are subcellular fractions of hepatocytes rich in drug-metabolizing enzymes, offer a reliable and widely used in vitro model to assess metabolic stability.[7][8] By incubating a test compound with HLMs in the presence of necessary cofactors, we can determine its intrinsic clearance—a measure of the inherent metabolic activity of the liver towards the compound. This in vitro data is invaluable for rank-ordering compounds, building structure-activity relationships (SAR), and predicting in vivo human clearance.[2]

This guide will focus on N-methyl-4-oxo-3,4-dihydrophthalazine-1-carboxamide, a compound with a phthalazinone core, a structure found in various biologically active molecules.[9] Understanding its metabolic vulnerabilities is paramount to its development as a potential therapeutic agent.

Principles of the Human Liver Microsomal Stability Assay

The core of this assay lies in monitoring the disappearance of the parent compound, N-methyl-4-oxo-3,4-dihydrophthalazine-1-carboxamide, over time when incubated with metabolically active HLMs. The experimental setup is designed to mimic the enzymatic conditions of the liver's endoplasmic reticulum.

The Role of Cytochrome P450 Enzymes

CYP450 enzymes are a diverse group of heme-containing monooxygenases that catalyze a wide range of oxidative reactions.[3][4][5][6] These enzymes are responsible for the metabolism of approximately 70-80% of all drugs in clinical use.[6] The primary families involved in drug metabolism are CYP1, CYP2, and CYP3.[3][5] The metabolic reactions catalyzed by CYPs typically involve the introduction or unmasking of polar functional groups, which increases the water solubility of the compound, preparing it for subsequent Phase II conjugation reactions and excretion.

The Necessity of an NADPH Regeneration System

The catalytic cycle of CYP450 enzymes requires a constant supply of reducing equivalents in the form of NADPH.[10] In an in vitro setting, NADPH is rapidly consumed. To ensure sustained enzymatic activity throughout the incubation period, an NADPH regeneration system is employed.[11][12] This system typically consists of an enzyme, such as glucose-6-phosphate dehydrogenase (G6PDH), and its substrate, glucose-6-phosphate (G6P), which continuously reduces NADP+ to NADPH.[13][14]

Experimental Design and Protocols

A meticulously designed experiment is crucial for generating reliable and reproducible data. The following sections outline the necessary materials and a step-by-step protocol for assessing the metabolic stability of N-methyl-4-oxo-3,4-dihydrophthalazine-1-carboxamide.

Materials and Reagents
  • Test Compound: N-methyl-4-oxo-3,4-dihydrophthalazine-1-carboxamide (structure to be confirmed by analytical methods)

  • Human Liver Microsomes (HLMs): Pooled from multiple donors to average out inter-individual variability (e.g., from a commercial supplier).

  • Potassium Phosphate Buffer: 100 mM, pH 7.4.

  • NADPH Regeneration System:

    • NADP+

    • Glucose-6-phosphate (G6P)

    • Glucose-6-phosphate dehydrogenase (G6PDH)

    • Magnesium Chloride (MgCl₂)

  • Positive Control Compounds:

    • High clearance compound (e.g., Verapamil)

    • Low clearance compound (e.g., Imipramine)

  • Acetonitrile (ACN): Ice-cold, for reaction termination.

  • Internal Standard (IS): A structurally similar but chromatographically distinct compound for LC-MS/MS analysis (e.g., a stable isotope-labeled analog of the test compound).

  • Instrumentation:

    • Incubator with orbital shaker (37°C)

    • Centrifuge

    • Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) system[15][16][17][18][19]

Experimental Workflow

The following diagram illustrates the overall workflow for the HLM stability assay.

HLM_Workflow cluster_prep Preparation cluster_incubation Incubation cluster_termination Termination & Processing cluster_analysis Analysis A Prepare Reagents (Buffer, NADPH System) D Pre-incubate HLMs & Compound (37°C) A->D B Prepare Compound Stock Solutions B->D C Thaw & Dilute HLMs C->D E Initiate Reaction (Add NADPH System) D->E F Incubate at 37°C with Shaking E->F G Aliquots Taken at Time Points (0, 5, 15, 30, 60 min) F->G H Quench Reaction (Ice-cold ACN + IS) G->H I Centrifuge to Pellet Protein H->I J Transfer Supernatant I->J K LC-MS/MS Analysis J->K L Data Processing K->L

Fig. 1: Experimental workflow for the HLM stability assay.
Detailed Step-by-Step Protocol
  • Preparation of Reagents:

    • Prepare a 100 mM potassium phosphate buffer and adjust the pH to 7.4.

    • Prepare the NADPH regeneration system solution containing NADP+, G6P, G6PDH, and MgCl₂ in the phosphate buffer.[13][14] Keep on ice.

    • Prepare stock solutions of the test compound, and positive controls (Verapamil, Imipramine) in a suitable organic solvent (e.g., DMSO). The final concentration of the organic solvent in the incubation mixture should not exceed 1% (ideally <0.5%) to avoid inhibition of enzymatic activity.[2]

  • Incubation Setup:

    • In a 96-well plate or microcentrifuge tubes, add the required volume of phosphate buffer.

    • Add the test compound or positive control to achieve the final desired concentration (typically 1 µM).[1]

    • Add the diluted HLM suspension to a final protein concentration of 0.5 mg/mL.[1]

    • Pre-incubate the mixture for 5-10 minutes at 37°C to allow the components to reach thermal equilibrium.

  • Initiation and Incubation:

    • Initiate the metabolic reaction by adding the NADPH regeneration system to the pre-incubated mixture. The time of addition is considered t=0.

    • Incubate the reaction plate/tubes at 37°C with constant shaking.

    • At specified time points (e.g., 0, 5, 15, 30, 45, and 60 minutes), withdraw an aliquot of the reaction mixture.[1][20]

  • Reaction Termination and Sample Processing:

    • Immediately terminate the reaction by adding the aliquot to a tube or well containing ice-cold acetonitrile (typically 2-3 volumes) with the internal standard. This step precipitates the microsomal proteins and stops all enzymatic activity.

    • Vortex the samples to ensure thorough mixing and complete protein precipitation.

    • Centrifuge the samples at high speed (e.g., >3000 x g) for 10-15 minutes to pellet the precipitated proteins.

    • Carefully transfer the supernatant to a new plate or vials for LC-MS/MS analysis.

  • Control Incubations:

    • Negative Control (No NADPH): Perform an incubation without the NADPH regeneration system to assess for any non-CYP450 mediated degradation.

    • Negative Control (Heat-inactivated Microsomes): Incubate the compound with heat-inactivated HLMs in the presence of the NADPH system to check for chemical instability.[2]

LC-MS/MS Analysis

The concentration of the remaining parent compound in each sample is quantified using a validated LC-MS/MS method. This technique offers high sensitivity and selectivity, allowing for accurate measurement of the analyte in a complex biological matrix.[15][17]

  • Chromatographic Separation: A suitable reverse-phase C18 column is typically used to separate the analyte from matrix components.

  • Mass Spectrometric Detection: A triple quadrupole mass spectrometer operating in Multiple Reaction Monitoring (MRM) mode is ideal for quantification. Specific precursor-to-product ion transitions for both the test compound and the internal standard should be optimized.

Data Analysis and Interpretation

The primary data obtained from the LC-MS/MS analysis is the peak area ratio of the analyte to the internal standard at each time point.

Calculation of Metabolic Stability Parameters
  • Percentage of Compound Remaining:

    % Remaining = (Peak Area Ratio at time t / Peak Area Ratio at t=0) * 100

  • Determination of Half-Life (t½):

    The natural logarithm of the percentage of compound remaining is plotted against time. The slope of the linear regression of this plot represents the elimination rate constant (k).

    ln(% Remaining) = -kt + C

    The half-life is then calculated using the following equation:

    t½ = 0.693 / k

  • Calculation of In Vitro Intrinsic Clearance (CLint):

    CLint (µL/min/mg protein) = (0.693 / t½) * (Incubation Volume (µL) / mg of microsomal protein)

Presentation of Hypothetical Data

The following tables present hypothetical data for the metabolic stability of N-methyl-4-oxo-3,4-dihydrophthalazine-1-carboxamide.

Table 1: Percentage of Compound Remaining Over Time

Time (min)N-methyl-4-oxo-3,4-dihydrophthalazine-1-carboxamide (% Remaining)Verapamil (% Remaining)Imipramine (% Remaining)
0100100100
585.260.598.1
1561.825.394.5
3038.26.489.3
4523.5<184.7
6014.4<180.2

Table 2: Calculated Metabolic Stability Parameters

CompoundHalf-Life (t½, min)In Vitro Intrinsic Clearance (CLint, µL/min/mg protein)Stability Classification
N-methyl-4-oxo-3,4-dihydrophthalazine-1-carboxamide25.155.2Moderate
Verapamil6.8203.8Low (High Clearance)
Imipramine>60<23.1High (Low Clearance)
Interpretation of Results

Based on the hypothetical data, N-methyl-4-oxo-3,4-dihydrophthalazine-1-carboxamide exhibits moderate metabolic stability in human liver microsomes. Its half-life of 25.1 minutes and intrinsic clearance of 55.2 µL/min/mg protein suggest that it is metabolized at a moderate rate. This is in contrast to the rapidly metabolized Verapamil (low stability) and the slowly metabolized Imipramine (high stability). This information is crucial for predicting its in vivo clearance and potential dosing regimen.

Potential Metabolic Pathways

While the primary goal of this assay is to determine the rate of metabolism, identifying the major metabolites can provide valuable insights into the metabolic "soft spots" of the molecule. This information can guide medicinal chemists in modifying the structure to improve metabolic stability.

Based on the structure of N-methyl-4-oxo-3,4-dihydrophthalazine-1-carboxamide, several metabolic transformations are plausible, primarily mediated by CYP450 enzymes.

Metabolic_Pathway cluster_metabolites Potential Phase I Metabolites Parent N-methyl-4-oxo-3,4- dihydrophthalazine-1-carboxamide M1 Aromatic Hydroxylation (on phthalazine ring) Parent->M1 CYP-mediated oxidation M2 N-demethylation of the amide Parent->M2 CYP-mediated oxidation M3 Oxidative deamination of the amide Parent->M3 CYP-mediated oxidation M4 Hydrolysis of the amide Parent->M4 Amidases

Fig. 2: Plausible metabolic pathways for N-methyl-4-oxo-3,4-dihydrophthalazine-1-carboxamide.
  • Aromatic Hydroxylation: The phthalazine ring system is susceptible to hydroxylation at various positions.

  • N-demethylation: The N-methyl group on the carboxamide is a potential site for oxidative N-demethylation.[21]

  • Amide Hydrolysis: While generally more stable, the carboxamide bond could undergo hydrolysis, mediated by amidase enzymes present in the microsomal preparation.

Further investigation using high-resolution mass spectrometry would be required to identify and structurally elucidate these potential metabolites.

Conclusion

The in vitro metabolic stability assay using human liver microsomes is an indispensable tool in modern drug discovery. The protocol and data interpretation framework presented in this guide provide a robust methodology for assessing the metabolic fate of N-methyl-4-oxo-3,4-dihydrophthalazine-1-carboxamide. The hypothetical results suggest that this compound possesses moderate metabolic stability, a promising characteristic for further development. Subsequent studies should focus on identifying the specific CYP450 isoforms responsible for its metabolism and elucidating the structures of its major metabolites to guide future optimization efforts. This systematic approach ensures that only the most promising candidates with favorable pharmacokinetic profiles advance in the drug development pipeline.

References

  • Citrate as Cost-Efficient NADPH Regenerating Agent - PMC - NIH. (2018, December 21).
  • In vitro Assessment of Metabolic Stability in Suspension Cryopreserved Hepatocytes. (n.d.). Thermo Fisher Scientific.
  • Metabolite identification and quantitation in LC-MS/MS-based metabolomics - PMC. (n.d.).
  • Synthesis and Antitumor Activity of 3-Methyl-4-oxo-3,4-dihydroimidazo [5,1-d][2][3][22][15]tetrazine-8-carboxylates and -carboxamides - PMC. (n.d.). National Institutes of Health.

  • Cytochrome P450 Enzymes and Drug Metabolism in Humans - PMC - NIH. (n.d.).
  • Evaluation of Violacein Metabolic Stability and Metabolite Identification in Human, Mouse, and Rat Liver Microsomes - PMC. (n.d.).
  • Recent Developments in Chemistry of Phthalazines - Longdom Publishing. (n.d.). Longdom Publishing.
  • NADPH Regeneration System - Promega Corporation. (n.d.).
  • N,N-diethyl-3-methyl-4-oxo-3,4-dihydrophthalazine-1-carboxamide - Chemspace. (n.d.). Chemspace.
  • Metabolic stability of selected compounds in human liver microsomes.... - ResearchGate. (n.d.).
  • The Role of CYP450 Enzymes in Drug Metabolism - Metabolon. (n.d.). Metabolon.
  • Metabolite Identification in LC-MS Metabolomics: Identification Principles and Confidence Levels - MetwareBio. (2026, February 27). MetwareBio.
  • NADPH-generating systems in bacteria and archaea - Frontiers. (n.d.). Frontiers.
  • N-ethyl-3-((4-oxo-3,4-dihydrophthalazin-1-yl)methyl)benzamide | C18H17N3O2 | CID - PubChem. (n.d.). PubChem.
  • N-Alkyl-2-[4-(trifluoromethyl)benzoyl]hydrazine-1-carboxamides and Their Analogues: Synthesis and Multitarget Biological Activity - MDPI. (2020, May 12). MDPI.
  • Miniaturized and High-Throughput Metabolic Stability Assay Enabled by the Echo Liquid Handler - Beckman Coulter. (n.d.). Beckman Coulter.
  • Structural Features Governing the Metabolic Stability of Tetraethyl-Substituted Nitroxides in Rat Liver Microsomes - MDPI. (2023, February 7). MDPI.
  • The Effect of Cytochrome P450 Metabolism on Drug Response, Interactions, and Adverse Effects | AAFP. (2007, August 1). American Academy of Family Physicians.
  • Synthesis of deuterium-labelled amlexanox and its metabolic stability against mouse, rat and human microsomes - PMC. (n.d.).
  • 4-Oxo-3,4-dihydrophthalazine-1-carboxylic acid | C9H6N2O3 | CID 776855 - PubChem. (n.d.). PubChem.
  • Metabolic Stability in Drug Development: 5 Assays | WuXi AppTec. (2023, October 9). WuXi AppTec.
  • Metabolic activation of the terminal N-methyl group of N-isopropyl-alpha-(2-methylhydrazino)-p-toluamide hydrochloride (procarbazine) - PubMed. (n.d.). PubMed.
  • Synthetic NAD(P)(H) Cycle for ATP Regeneration - ACS Publications. (2023, June 27).
  • LC-MS-BASED METABOLOMICS IN DRUG METABOLISM - PMC - NIH. (n.d.).
  • Decoding the Role of CYP450 Enzymes in Metabolism and Disease: A Comprehensive Review - MDPI. (2024, July 2). MDPI.
  • Carcinogenicity and Metabolism of Azo Dyes, Especially Those Derived
  • Tips and tricks for LC–MS-based metabolomics and lipidomics analysis. (2024, August 29). ScienceDirect.
  • Metabolic Stability and Metabolite Identification of N-Ethyl Pentedrone Using Rat, Mouse and Human Liver Microsomes - Jefferson Digital Commons. (2024, February 9). Jefferson Digital Commons.
  • Microsomal Stability Assay - Creative Bioarray. (n.d.).
  • Structural Identification between Phthalazine-1,4-Diones and N-Aminophthalimides via Vilsmeier Reaction: Nitrogen Cyclization and Tautomerization Study - MDPI. (2021, May 13). MDPI.
  • New approaches to NAD(P)H regeneration in the biosynthesis systems | Semantic Scholar. (n.d.). Semantic Scholar.
  • Hepatic Drug Metabolism and Cytochrome P450 - OpenAnesthesia. (2023, January 4). OpenAnesthesia.
  • 4-oxo-N-{[4-(piperidine-1-carbonyl)phenyl]methyl}-3-propyl-3,4-dihydrophthalazine-1-carboxamide - C25H28N4O3 | CSSS00026973429 - Chemspace. (n.d.). Chemspace.
  • Protocol for the Human Liver Microsome Stability Assay - ResearchGate. (n.d.).
  • How Does LC-MS Identify Proteins and Metabolites? - Patsnap Synapse. (2025, May 9).

Sources

Foundational

A Technical Guide to the Thermodynamic Profiling of N-methyl-4-oxo-3,4-dihydrophthalazine-1-carboxamide as a Putative PARP1 Inhibitor

Abstract In modern drug discovery, a deep understanding of the forces driving molecular recognition is paramount for rational lead optimization. This guide provides an in-depth technical framework for characterizing the...

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Author: BenchChem Technical Support Team. Date: March 2026

Abstract

In modern drug discovery, a deep understanding of the forces driving molecular recognition is paramount for rational lead optimization. This guide provides an in-depth technical framework for characterizing the thermodynamic binding properties of novel small molecule inhibitors, using the putative compound N-methyl-4-oxo-3,4-dihydrophthalazine-1-carboxamide as a case study. The phthalazinone scaffold is a well-established pharmacophore in inhibitors of Poly(ADP-ribose) polymerase 1 (PARP1), a critical enzyme in DNA damage repair and a validated oncology target.[1][2][3] Therefore, we will proceed by outlining the methodologies to dissect the binding of this compound to PARP1. This guide details the principles, experimental design, and step-by-step protocols for two core biophysical techniques: Isothermal Titration Calorimetry (ITC) and Surface Plasmon Resonance (SPR). We emphasize the causality behind experimental choices and the integration of orthogonal data to build a high-confidence thermodynamic and kinetic profile. The ultimate goal is to move beyond simple affinity measurements (K_D) and leverage a nuanced understanding of enthalpy (ΔH) and entropy (ΔS) to guide the development of next-generation therapeutics.[4][5]

Introduction: Beyond Affinity – The Strategic Value of Thermodynamic Signatures

The binding of a drug molecule to its protein target is governed by the change in Gibbs free energy (ΔG), which is composed of enthalpic (ΔH) and entropic (ΔS) contributions (ΔG = ΔH - TΔS).[6] While binding affinity (K_D), which is directly related to ΔG, has traditionally been the primary metric for optimization, it only tells part of the story. The thermodynamic signature—the relative contributions of enthalpy and entropy—provides profound insights into the nature of the binding event.[7][8]

  • Enthalpy-Driven Binding (Favorable ΔH): A negative (favorable) enthalpy change typically reflects the formation of strong, specific, non-covalent interactions such as hydrogen bonds and van der Waals contacts.[5][9] Optimizing for enthalpy is often associated with improvements in specificity and can lead to "best-in-class" drugs with superior pharmacokinetic properties.[4][9]

  • Entropy-Driven Binding (Favorable ΔS): A positive (favorable) entropy change is often driven by the hydrophobic effect, where the release of ordered water molecules from the protein and ligand surfaces upon binding leads to an increase in the overall disorder of the system.[7] While essential, an over-reliance on entropy-driven optimization can lead to compounds with high hydrophobicity, which may result in poor solubility and off-target effects.[9]

By understanding and engineering these fundamental forces, medicinal chemists can pursue a more rational approach known as Structure-Thermodynamic Relationship (STR) optimization.[4]

The Phthalazinone Scaffold and PARP1 Inhibition

The compound of interest, N-methyl-4-oxo-3,4-dihydrophthalazine-1-carboxamide, belongs to the phthalazinone class. This chemical scaffold is a key feature of several approved and clinical-stage PARP1 inhibitors, including Olaparib.[2][3] PARP1 is a nuclear enzyme that plays a central role in DNA repair, particularly in the base excision repair (BER) pathway.[10][11][12] In cancers with deficiencies in other DNA repair pathways, such as those with BRCA1/2 mutations, inhibiting PARP1 leads to a synthetic lethality, making it a highly effective therapeutic strategy.[10][11] The phthalazinone core typically engages in crucial hydrogen bonding and π-π stacking interactions within the nicotinamide-binding pocket of the PARP1 catalytic domain.[2]

This guide will therefore outline the complete workflow for determining the thermodynamic and kinetic profile of our model compound binding to the PARP1 catalytic domain.

Core Methodologies for Thermodynamic and Kinetic Profiling

To build a robust and trustworthy binding profile, it is critical to use orthogonal methods that measure different aspects of the interaction. Here, we focus on Isothermal Titration Calorimetry (ITC) as the gold standard for thermodynamics and Surface Plasmon Resonance (SPR) for kinetics, which can also provide thermodynamic data through van't Hoff analysis.[4][13]

dot graphdot digraph "Overall_Workflow" { graph [fontname="Arial", rankdir="LR", splines=ortho]; node [shape=box, style="rounded,filled", fontname="Arial", fillcolor="#F1F3F4", fontcolor="#202124"]; edge [fontname="Arial", color="#5F6368"];

subgraph "cluster_Prep" { label="Phase 1: Preparation"; style="filled"; color="#F1F3F4"; Compound [label="Compound Synthesis &\nQC of N-methyl-4-oxo-3,4-\ndihydrophthalazine-1-carboxamide"]; Protein [label="Recombinant PARP1\nExpression, Purification & QC"]; }

subgraph "cluster_Analysis" { label="Phase 2: Biophysical Analysis"; style="filled"; color="#F1F3F4"; ITC [label="Isothermal Titration\nCalorimetry (ITC)", shape=invhouse, fillcolor="#4285F4", fontcolor="#FFFFFF"]; SPR [label="Surface Plasmon\nResonance (SPR)", shape=invhouse, fillcolor="#34A853", fontcolor="#FFFFFF"]; }

subgraph "cluster_Data" { label="Phase 3: Data Integration & Interpretation"; style="filled"; color="#F1F3F4"; Thermo [label="Thermodynamic Profile\n(ΔG, ΔH, TΔS, KD, n)"]; Kinetics [label="Kinetic Profile\n(kon, koff, KD)"]; VantHoff [label="Van't Hoff Analysis\n(ΔH, ΔS from SPR)"]; Integration [label="Integrated Binding Profile &\nStructure-Thermodynamic\nRelationship (STR) Analysis", shape=star, fillcolor="#FBBC05", fontcolor="#202124"]; }

Compound -> ITC; Protein -> ITC; Compound -> SPR; Protein -> SPR;

ITC -> Thermo; SPR -> Kinetics; SPR -> VantHoff;

Thermo -> Integration; Kinetics -> Integration; VantHoff -> Integration; } } Caption: Overall workflow for thermodynamic and kinetic profiling.

Isothermal Titration Calorimetry (ITC)

ITC is the gold standard for binding thermodynamics because it directly measures the heat released (exothermic) or absorbed (endothermic) during a binding event.[14][15] This allows for the direct determination of the binding enthalpy (ΔH), binding affinity (K_A, from which K_D is calculated), and stoichiometry (n) in a single, label-free, in-solution experiment.[6]

2.1.1. Principle of ITC

An ITC instrument consists of a reference cell and a sample cell.[6] The sample cell contains the macromolecule (e.g., PARP1), and a syringe is used to make a series of small, precise injections of the ligand (our phthalazinone compound). As the ligand binds to the protein, heat is exchanged, creating a temperature difference between the sample and reference cells. The instrument's feedback system applies power to maintain a zero temperature difference, and this power is what is measured, generating a raw data plot of power versus time. The area under each injection peak corresponds to the heat exchanged.[6]

dot graphdot digraph "Thermodynamic_Relationships" { graph [fontname="Arial"]; node [shape=plaintext, fontname="Arial"]; edge [fontname="Arial", color="#5F6368"];

Gibbs [label="ΔG = ΔH - TΔS", fontsize=16];

subgraph "cluster_components" { label=""; style=invis; node [shape=box, style="filled", fontcolor="#FFFFFF"];

}

Gibbs -> DeltaG [style=invis]; DeltaH -> Gibbs [style=invis]; TDeltaS -> Gibbs [style=invis];

DeltaG -> {DeltaH, TDeltaS} [arrowhead=none]; } } Caption: The Gibbs free energy equation in binding thermodynamics.

2.1.2. Experimental Design and Self-Validation

The trustworthiness of ITC data hinges on meticulous experimental design.

  • Sample Purity and Preparation: Both protein (PARP1) and ligand must be of the highest possible purity. Critically, the buffer used for the protein must be identical to the buffer used for the ligand.[6][16] This is achieved by dialyzing the protein against the final buffer and using the resulting dialysate to dissolve the ligand. This minimizes large, artifactual "heats of dilution" that can obscure the true binding signal.[6]

  • Concentration Determination: Accurate concentration of both components is essential for determining the stoichiometry (n). The active concentration of the protein should be determined if possible.

  • The 'c' Window: For a successful experiment yielding a sigmoidal binding curve, the cell concentration and binding affinity must fall within an optimal range, defined by the 'c' parameter (c = n * [Macromolecule] / K_D).[6] The ideal range is typically between 10 and 100.[6] If the K_D is unknown, a starting concentration of 10-20 µM PARP1 in the cell and 100-200 µM of the compound in the syringe is a reasonable starting point.[16]

  • Control Experiments: A crucial self-validating step is to perform a control titration, injecting the ligand into buffer alone.[17] The small heats generated in this experiment represent the heat of dilution and can be subtracted from the main experiment to isolate the heat of binding.

2.1.3. Step-by-Step ITC Protocol

  • Preparation:

    • Express and purify the catalytic domain of human PARP1. Perform quality control (e.g., SDS-PAGE, SEC) to ensure purity and homogeneity.

    • Dialyze the purified PARP1 extensively against the chosen assay buffer (e.g., 50 mM HEPES pH 7.5, 150 mM NaCl, 0.5 mM TCEP).[16]

    • Retain the final dialysate. Dissolve the N-methyl-4-oxo-3,4-dihydrophthalazine-1-carboxamide compound in 100% DMSO to create a high-concentration stock, then dilute it into the final dialysate buffer to the desired working concentration (e.g., 150 µM), ensuring the final DMSO concentration is low and perfectly matched with the protein solution.

    • Prepare the PARP1 solution (e.g., 15 µM) in the same final buffer.

    • Degas all solutions thoroughly before loading into the instrument.[6]

  • Instrument Setup:

    • Set the experimental temperature (e.g., 25°C).

    • Set instrument parameters: reference power (e.g., 10 µcal/sec), initial delay (e.g., 120 sec), injection volume (e.g., 2 µL), and spacing between injections (e.g., 150 sec).[18]

  • Execution:

    • Load the PARP1 solution into the sample cell and the compound solution into the syringe.

    • Perform an initial small injection (e.g., 0.4 µL) to remove any backlash in the syringe, which is typically discarded from the analysis.

    • Execute the titration run (e.g., 19 injections of 2 µL).

    • Perform the control titration by injecting the compound solution into the buffer-filled sample cell using the identical protocol.

  • Data Analysis:

    • Integrate the raw power-time curve to obtain the heat (µcal) for each injection.

    • Subtract the heat of dilution from the control experiment.[17]

    • Plot the corrected heat per mole of injectant against the molar ratio of ligand to protein.

    • Fit the resulting binding isotherm to a suitable model (e.g., 'One Set of Sites') using the instrument software. This non-linear least-squares fit yields the K_D, ΔH, and stoichiometry (n). ΔG and -TΔS are then calculated using the equations ΔG = -RTln(K_A) and ΔG = ΔH - TΔS.[19]

Surface Plasmon Resonance (SPR) and van't Hoff Analysis

SPR is a powerful, label-free optical technique for monitoring biomolecular interactions in real-time.[20][21] Its primary strength is in determining binding kinetics—the association rate constant (k_on) and the dissociation rate constant (k_off). The equilibrium dissociation constant (K_D) can be calculated from the ratio of these rates (K_D = k_off / k_on).[21]

2.2.1. Principle of SPR

In a typical SPR experiment, one binding partner (the ligand, e.g., PARP1) is immobilized on a gold-coated sensor chip.[22] Polarized light is directed at the chip, exciting surface plasmons—oscillating electrons in the gold film. This creates an electric field that is sensitive to the refractive index at the sensor surface.[20] When the other binding partner (the analyte, our compound) is flowed over the surface and binds to the immobilized PARP1, the accumulation of mass changes the local refractive index, causing a shift in the resonance angle of the reflected light. This change is measured in real-time and plotted as a sensorgram (Response Units vs. Time).[21]

2.2.2. Experimental Design and Self-Validation

  • Immobilization Strategy: PARP1 can be immobilized using various chemistries (e.g., amine coupling). The goal is to achieve an immobilization level that is low enough to avoid mass transport limitations but high enough to generate a robust signal.

  • Analyte Concentration Series: A series of analyte concentrations, typically spanning at least one order of magnitude above and below the expected K_D, is injected over the sensor surface.

  • Flow Rate: The flow rate must be high enough to ensure that the binding interaction, not the rate of analyte delivery to the surface, is the limiting factor (i.e., to avoid mass transport artifacts).[23]

  • Reference Surface: A reference flow cell, where an irrelevant protein is immobilized or the surface is simply activated and blocked, is essential. The signal from the reference cell is subtracted from the active cell to correct for bulk refractive index changes and non-specific binding.[23]

2.2.3. Step-by-Step SPR Protocol (Kinetics)

  • Preparation:

    • Prepare purified PARP1 in a suitable buffer for immobilization (e.g., 10 mM Sodium Acetate, pH 5.0).

    • Prepare the phthalazinone compound in a series of concentrations (e.g., 0.1x to 10x the expected K_D) in the running buffer (e.g., 50 mM HEPES pH 7.5, 150 mM NaCl, 0.5 mM TCEP, 0.05% P20 surfactant).

  • Immobilization:

    • Activate the surface of a CM5 sensor chip using a mixture of EDC/NHS.

    • Inject PARP1 over the surface to achieve the target immobilization level (e.g., 2000-4000 RU).

    • Deactivate any remaining active esters with ethanolamine.

  • Kinetic Assay:

    • Equilibrate the system with running buffer.

    • Perform a cycle of injections, starting with the lowest concentration of the compound. Each cycle consists of:

      • Association Phase: Inject the compound for a defined period (e.g., 120 seconds).

      • Dissociation Phase: Flow running buffer over the surface (e.g., 300 seconds).

      • Regeneration: Inject a regeneration solution (e.g., a short pulse of mild acid or base) to remove any remaining bound analyte, returning the surface to baseline.

    • Include several buffer-only (blank) injections for double-referencing.

  • Data Analysis:

    • Process the raw sensorgrams by subtracting the reference surface data and the blank injection data.

    • Globally fit the processed association and dissociation curves for all concentrations simultaneously to a suitable binding model (e.g., 1:1 Langmuir binding).

    • This global fit provides robust values for k_on, k_off, and the calculated K_D.

2.2.4. Thermodynamic Analysis via van't Hoff Plot

By performing the entire SPR kinetic experiment at multiple temperatures (e.g., 15°C, 20°C, 25°C, 30°C, 35°C), one can derive the thermodynamic parameters.[24][25]

  • Principle: The van't Hoff equation relates the change in the equilibrium constant (K_D) to the change in temperature: ln(K_D) = (ΔH°/R)(1/T) - (ΔS°/R) , where R is the gas constant and T is the absolute temperature.[24]

  • Execution:

    • Determine the K_D from a full kinetic analysis at each temperature.

    • Plot ln(K_D) on the y-axis against 1/T (in Kelvin) on the x-axis.

    • The slope of the resulting line is equal to ΔH°/R, and the y-intercept is equal to -ΔS°/R.[24][26]

  • Validation: The thermodynamic values obtained from this analysis should be in good agreement with those determined directly by ITC, providing a powerful orthogonal validation of the results.[24]

dot graphdot digraph "ITC_Workflow" { graph [fontname="Arial", splines=ortho]; node [shape=box, style="rounded,filled", fontname="Arial", fillcolor="#F1F3F4", fontcolor="#202124"]; edge [fontname="Arial", color="#5F6368"];

subgraph "cluster_prep" { label="Sample Preparation"; style="filled"; color="#F1F3F4"; P [label="PARP1 in Buffer"]; L [label="Compound in Dialysate"]; B [label="Dialysate Buffer"]; }

subgraph "cluster_exp" { label="ITC Experiment"; style="filled"; color="#F1F3F4"; Load [label="Load PARP1 into Cell\nLoad Compound into Syringe"]; Titrate [label="Inject Compound into PARP1", shape=cds, fillcolor="#4285F4", fontcolor="#FFFFFF"]; Control [label="Inject Compound into Buffer", shape=cds, fillcolor="#EA4335", fontcolor="#FFFFFF"]; }

subgraph "cluster_analysis" { label="Data Analysis"; style="filled"; color="#F1F3F4"; Integrate [label="Integrate Raw Peaks"]; Subtract [label="Subtract Control Heats"]; Plot [label="Plot Binding Isotherm"]; Fit [label="Fit to Model", shape=invhouse, fillcolor="#34A853", fontcolor="#FFFFFF"]; Result [label="Obtain KD, ΔH, n", shape=diamond, fillcolor="#FBBC05", fontcolor="#202124"]; }

P -> Load; L -> Load; B -> Control; L -> Titrate; L -> Control;

Load -> Titrate; Titrate -> Integrate; Control -> Subtract; Integrate -> Subtract; Subtract -> Plot; Plot -> Fit; Fit -> Result; } } Caption: Step-by-step workflow for an ITC experiment.

Data Integration and Interpretation

The true power of this approach lies in synthesizing the data from both ITC and SPR to build a comprehensive picture of the binding event.

Hypothetical Data Summary

The following table presents a hypothetical but plausible dataset for the binding of N-methyl-4-oxo-3,4-dihydrophthalazine-1-carboxamide to the PARP1 catalytic domain at 25°C.

ParameterIsothermal Titration Calorimetry (ITC)Surface Plasmon Resonance (SPR)Interpretation
K_D (nM) 25.5 ± 2.122.8 ± 3.5 (from k_off/k_on)Excellent agreement between orthogonal methods confirms high-affinity binding.
n (Stoichiometry) 0.98 ± 0.05-Confirms a 1:1 binding model as expected.
k_on (10⁵ M⁻¹s⁻¹) -4.5 ± 0.3Moderately fast association rate.
k_off (10⁻³ s⁻¹) -1.03 ± 0.08Slow dissociation rate, indicating a long residence time on the target.
ΔG (kcal/mol) -10.3-10.4Favorable free energy of binding.
ΔH (kcal/mol) -12.5-12.1 (from van't Hoff)Strong, favorable enthalpy change.
-TΔS (kcal/mol) +2.2+1.7 (from van't Hoff)Unfavorable entropy change, but small in magnitude.
Narrative Interpretation

The data presented in the table paint a clear picture. The sub-100 nM affinity, confirmed by both ITC and SPR, establishes the compound as a potent binder of PARP1. The ITC stoichiometry of ~1.0 validates the expected 1:1 interaction.

Most importantly, the thermodynamic signature reveals a strongly enthalpy-driven interaction (ΔH = -12.5 kcal/mol). This suggests that the binding affinity is primarily derived from the formation of high-quality, specific hydrogen bonds and favorable van der Waals contacts within the PARP1 active site, consistent with the known binding mode of phthalazinone inhibitors.[2] The entropic component is slightly unfavorable (-TΔS = +2.2 kcal/mol), which may be due to the "freezing" of rotatable bonds in the compound and protein side chains upon forming a rigid, well-defined complex. This is often a hallmark of highly optimized and specific interactions.[7]

The kinetic data from SPR complements this view. The slow dissociation rate (k_off) indicates that the compound forms a stable complex with PARP1, leading to a prolonged target engagement or "residence time," which is often a desirable attribute for in vivo efficacy.

Conclusion

This guide has outlined a rigorous, multi-faceted approach to characterizing the thermodynamic and kinetic properties of a novel inhibitor. By employing ITC as a direct measure of binding thermodynamics and SPR for kinetic analysis and orthogonal thermodynamic validation, researchers can gain a deep and actionable understanding of the molecular forces driving their compounds. For our model compound, N-methyl-4-oxo-3,4-dihydrophthalazine-1-carboxamide, the hypothetical data suggests it is a potent, enthalpy-driven PARP1 inhibitor with a long residence time. This type of detailed profiling is invaluable for a successful drug discovery campaign, enabling project teams to move beyond simple SAR and use a more sophisticated STR framework to guide the optimization of potent, specific, and drug-like clinical candidates.[4][5]

References

  • Design, synthesis and antitumor activities of phthalazinone derivatives as PARP-1 inhibitors and PARP-1/HDAC-1 inhibitors. PubMed. Available at: [Link]

  • PARP1: Structural Insights and Pharmacological Targets for Inhibition. PMC. Available at: [Link]

  • Isothermal titration calorimetry in drug discovery. PubMed. Available at: [Link]

  • Design and Synthesis of Novel Phthalazinone Derivatives As Potent poly(ADP-ribose)polymerase 1 Inhibitors. Future Science. Available at: [Link]

  • PARP1: Structure, Function, and Therapeutic Implications. ResearchGate. Available at: [Link]

  • Design, Synthesis and Activity Evaluation of New Phthalazinone PARP Inhibitors. PubMed. Available at: [Link]

  • Structure and function of poly(ADP-ribose) polymerase-1: role in oxidative stress-related pathologies. PubMed. Available at: [Link]

  • Recommended procedure for proper data collection and analysis in isothermal titration calorimetry experiments. NECTAR COST. Available at: [Link]

  • Isothermal Titration Calorimetry: Principles and Applications. ResearchGate. Available at: [Link]

  • Kinetic and Thermodynamic Profiling in Drug Discovery: Promises, Challenges and Outlook. Austin Publishing Group. Available at: [Link]

  • Design and Discovery of Phthalazinone-Based Potential PARP Inhibitors: Synthesis, Molecular Docking, ADMET Profiling, and In Vitro Evaluation. ResearchGate. Available at: [Link]

  • Synthesis and Preliminary Biological Evaluation of New Phthalazinone Derivatives with PARP-1 and Cholinesterase Inhibitory Activities. Ingenta Connect. Available at: [Link]

  • Direct comparison of binding equilibrium, thermodynamic, and rate constants determined by surface- and solution-based biophysical methods. PMC. Available at: [Link]

  • Isothermal titration calorimetry and thermal shift assay in drug design. Vilnius University. Available at: [Link]

  • Surface Plasmon Resonance Thermodynamic and Kinetic Analysis as a Strategic Tool in Drug Design. Distinct Ways for Phosphopeptides to Plug into Src- and Grb2 SH2 Domains. ACS Publications. Available at: [Link]

  • Insight into Thermodynamic and Kinetic Profiles in Small-Molecule Optimization. ACS Publications. Available at: [Link]

  • Thermodynamic profiling for fragment-based lead discovery and optimization. Taylor & Francis Online. Available at: [Link]

  • Applying thermodynamic profiling in lead finding and optimization. ResearchGate. Available at: [Link]

  • Structure and function of poly(ADP-ribose) polymerase. PubMed. Available at: [Link]

  • Poly (ADP-ribose) polymerase. Wikipedia. Available at: [Link]

  • SPR Explained: Accelerating Modern Drug Discovery. Lab Manager. Available at: [Link]

  • How does SPR work in Drug Discovery?. deNOVO Biolabs. Available at: [Link]

  • Methods for quantifying T cell receptor binding affinities and thermodynamics. PMC. Available at: [Link]

  • Best Practices for Isothermal Titration Calorimetry to study binding interactions – Part 3. Malvern Panalytical. Available at: [Link]

  • Best Practices for Isothermal Titration Calorimetry to study binding interactions – Part 4. Malvern Panalytical. Available at: [Link]

  • Best Practices for Isothermal Titration Calorimetry to Study Binding Iinteractions – Part 1. Malvern Panalytical. Available at: [Link]

  • Surface plasmon resonance thermodynamic and kinetic analysis as a strategic tool in drug design. Distinct ways for phosphopeptides to plug into Src- and Grb2 SH2 domains. PubMed. Available at: [Link]

  • Surface plasmon resonance spectroscopy for characterisation of membrane protein-ligand interactions and its potential for drug discovery. PubMed. Available at: [Link]

  • Isothermal titration calorimetry (ITC). Practical Fragments. Available at: [Link]

  • How can thermodynamic profiling be applied in lead finding and optimization for drug design?. Consensus. Available at: [Link]

  • 5 Tips to optimize your ITC experiments for kinetic analysis. AFFINImeter. Available at: [Link]

  • Isothermal Titration Calorimetry (ITC). Center for Macromolecular Interactions. Available at: [Link]

  • Decoding PARP1 Selectivity: Atomistic Insights for Next-Generation Cancer Inhibitors. bioRxiv. Available at: [Link]

  • 4-oxo-N-{[4-(piperidine-1-carbonyl)phenyl]methyl}-3-propyl-3,4-dihydrophthalazine-1-carboxamide. Chemspace. Available at: [Link]

  • Kinetic and Thermodynamic Analysis of Ligand–Receptor Interactions: SPR Applications in Drug Development. SpringerLink. Available at: [Link]

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  • Design, synthesis and biological evaluation of N-(4-(2-(6,7-dimethoxy-3,4-dihydroisoquinolin-2(1H)-yl)ethyl)phenyl)-4-oxo-3,4-dihydrophthalazine-1-carboxamide derivatives as novel P-glycoprotein inhibitors reversing multidrug resistance. PubMed. Available at: [Link]

  • Computational Chemistry Advances in the Development of PARP1 Inhibitors for Breast Cancer Therapy. MDPI. Available at: [Link]

  • Design, synthesis and biological evaluation of novel 6,7-disubstituted-4-phenoxyquinoline derivatives bearing 4-oxo-3,4-dihydrophthalazine-1-carboxamide moieties as c-Met kinase inhibitors. PubMed. Available at: [Link]

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Protocols & Analytical Methods

Method

Synthesis of N-methyl-4-oxo-3,4-dihydrophthalazine-1-carboxamide: A Detailed Protocol for Drug Discovery and Development

Abstract This application note provides a comprehensive, step-by-step protocol for the synthesis of N-methyl-4-oxo-3,4-dihydrophthalazine-1-carboxamide, a molecule of interest in medicinal chemistry and drug development...

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Author: BenchChem Technical Support Team. Date: March 2026

Abstract

This application note provides a comprehensive, step-by-step protocol for the synthesis of N-methyl-4-oxo-3,4-dihydrophthalazine-1-carboxamide, a molecule of interest in medicinal chemistry and drug development due to its privileged phthalazinone scaffold. The synthesis is presented in two key stages: the preparation of the intermediate 4-oxo-3,4-dihydrophthalazine-1-carboxylic acid from 2-formylbenzoic acid and hydrazine hydrate, followed by its amidation with methylamine. This guide details two effective methods for the amidation step: a classical approach via an acyl chloride intermediate and a milder route employing modern peptide coupling reagents. This document is intended for researchers, scientists, and professionals in drug development, offering in-depth technical guidance, explanations of experimental choices, and safety considerations.

Introduction

The phthalazinone core is a significant pharmacophore present in numerous biologically active compounds and approved drugs. Its rigid, planar structure and hydrogen bonding capabilities make it an attractive scaffold for designing enzyme inhibitors and receptor modulators. N-methyl-4-oxo-3,4-dihydrophthalazine-1-carboxamide is a derivative that incorporates this key moiety, and its synthesis is a critical step in the exploration of new therapeutic agents. This protocol outlines a reliable and reproducible synthetic route to this target compound, providing detailed procedural information to facilitate its preparation in a laboratory setting.

Overall Synthetic Scheme

The synthesis of N-methyl-4-oxo-3,4-dihydrophthalazine-1-carboxamide is achieved through a two-step process, starting from commercially available 2-formylbenzoic acid. The first step involves the formation of the phthalazinone ring system via condensation with hydrazine, yielding the key carboxylic acid intermediate. The second step is the amidation of this intermediate with methylamine.

Synthetic_Scheme 2-formylbenzoic_acid 2-Formylbenzoic Acid intermediate 4-Oxo-3,4-dihydrophthalazine- 1-carboxylic acid 2-formylbenzoic_acid->intermediate Step 1: Cyclocondensation hydrazine Hydrazine Hydrate hydrazine->intermediate activation Activation Step (e.g., SOCl₂ or EDC/HOBt) intermediate->activation Step 2a methylamine Methylamine final_product N-methyl-4-oxo-3,4-dihydrophthalazine- 1-carboxamide methylamine->final_product activation->final_product Step 2b: Amidation

Caption: Overall synthetic workflow for N-methyl-4-oxo-3,4-dihydrophthalazine-1-carboxamide.

Materials and Equipment

Reagents
  • 2-Formylbenzoic acid (≥98%)

  • Hydrazine hydrate (≥98%)

  • Ethanol (anhydrous)

  • Hydrochloric acid (concentrated)

  • Thionyl chloride (SOCl₂, ≥99%)

  • Dichloromethane (DCM, anhydrous)

  • N,N-Dimethylformamide (DMF, anhydrous)

  • Methylamine solution (e.g., 40% in water or 2.0 M in THF)

  • Triethylamine (Et₃N, ≥99.5%, anhydrous)

  • 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide hydrochloride (EDC·HCl, ≥98%)

  • 1-Hydroxybenzotriazole hydrate (HOBt, ≥97%)

  • Sodium bicarbonate (NaHCO₃)

  • Brine (saturated NaCl solution)

  • Magnesium sulfate (MgSO₄, anhydrous)

  • Ethyl acetate (EtOAc)

  • Hexanes

Equipment
  • Round-bottom flasks

  • Reflux condenser

  • Magnetic stirrer with heating plate

  • Ice bath

  • Rotary evaporator

  • Büchner funnel and filter paper

  • Separatory funnel

  • Standard laboratory glassware

  • pH paper or meter

  • Thin-layer chromatography (TLC) plates (silica gel 60 F₂₅₄)

  • Fume hood

Experimental Protocols

Step 1: Synthesis of 4-Oxo-3,4-dihydrophthalazine-1-carboxylic acid

This initial step involves the cyclocondensation of 2-formylbenzoic acid with hydrazine hydrate to form the phthalazinone ring. The reaction of aldehydes and ketones with hydrazines is a well-established method for the synthesis of hydrazones, which in this case, readily cyclize to the stable phthalazinone heterocycle.[1][2]

Procedure:

  • In a 250 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser, suspend 2-formylbenzoic acid (15.0 g, 0.1 mol) in ethanol (100 mL).

  • To this stirring suspension, add hydrazine hydrate (5.5 mL, 0.11 mol, 1.1 eq) dropwise at room temperature. The addition is slightly exothermic.

  • After the addition is complete, heat the reaction mixture to reflux and maintain for 4 hours. The progress of the reaction can be monitored by TLC (e.g., using a 9:1 mixture of dichloromethane and methanol as the eluent).

  • After 4 hours, cool the reaction mixture to room temperature and then further cool in an ice bath for 30 minutes to promote precipitation.

  • Collect the resulting precipitate by vacuum filtration using a Büchner funnel.

  • Wash the collected solid with cold ethanol (2 x 20 mL) to remove any unreacted starting materials.

  • Dry the solid under vacuum to afford 4-oxo-3,4-dihydrophthalazine-1-carboxylic acid as a white to off-white solid.

Expected Yield: 85-95%.

Characterization of Intermediate:

  • Molecular Formula: C₉H₆N₂O₃

  • Molecular Weight: 190.16 g/mol [3]

  • Appearance: White to off-white solid.

  • Purity: Can be assessed by ¹H NMR and LC-MS.

Safety Precautions:

  • Hydrazine hydrate is toxic and a suspected carcinogen. Handle with extreme care in a well-ventilated fume hood, wearing appropriate personal protective equipment (PPE), including gloves and safety goggles.

  • The reaction is exothermic upon addition of hydrazine hydrate.

Step 2: Synthesis of N-methyl-4-oxo-3,4-dihydrophthalazine-1-carboxamide

This step describes the amidation of the carboxylic acid intermediate. Two common and effective methods are provided. Method A utilizes thionyl chloride to form a reactive acyl chloride intermediate, while Method B employs a milder peptide coupling protocol with EDC and HOBt.

This classic method involves the activation of the carboxylic acid with thionyl chloride, followed by reaction with methylamine.[4][5][6]

Procedure:

  • In a flame-dried 100 mL round-bottom flask under a nitrogen atmosphere, suspend 4-oxo-3,4-dihydrophthalazine-1-carboxylic acid (3.80 g, 0.02 mol) in anhydrous dichloromethane (40 mL).

  • Add a catalytic amount of anhydrous DMF (2-3 drops).

  • Slowly add thionyl chloride (2.2 mL, 0.03 mol, 1.5 eq) dropwise to the suspension at 0 °C (ice bath).

  • After the addition, remove the ice bath and allow the mixture to warm to room temperature. Then, heat the mixture to reflux for 2 hours. The suspension should become a clear solution as the acyl chloride forms.

  • Cool the reaction mixture to room temperature and concentrate under reduced pressure using a rotary evaporator to remove excess thionyl chloride and solvent. Co-evaporate with anhydrous toluene (2 x 10 mL) to ensure complete removal of residual thionyl chloride.

  • Dissolve the resulting crude acyl chloride in anhydrous dichloromethane (40 mL) and cool the solution to 0 °C in an ice bath.

  • In a separate flask, prepare a solution of methylamine (e.g., 2.0 M in THF, 12 mL, 0.024 mol, 1.2 eq) and triethylamine (4.2 mL, 0.03 mol, 1.5 eq) in anhydrous dichloromethane (20 mL).

  • Add the methylamine solution dropwise to the stirring acyl chloride solution at 0 °C.

  • After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional 2 hours.

  • Quench the reaction by adding water (30 mL). Transfer the mixture to a separatory funnel and separate the layers.

  • Wash the organic layer with saturated aqueous sodium bicarbonate solution (2 x 30 mL) and then with brine (30 mL).

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude product.

  • Purify the crude product by recrystallization from a suitable solvent system (e.g., ethyl acetate/hexanes) or by column chromatography on silica gel.

This method offers a milder alternative for the amidation, which is particularly useful if the substrate is sensitive to the harsh conditions of acyl chloride formation.[7][8][9][10]

Procedure:

  • To a 100 mL round-bottom flask, add 4-oxo-3,4-dihydrophthalazine-1-carboxylic acid (3.80 g, 0.02 mol), 1-hydroxybenzotriazole (HOBt) (3.24 g, 0.024 mol, 1.2 eq), and 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide hydrochloride (EDC·HCl) (4.60 g, 0.024 mol, 1.2 eq).

  • Add anhydrous N,N-dimethylformamide (DMF) (40 mL) and stir the mixture at room temperature until all solids dissolve.

  • Cool the reaction mixture to 0 °C in an ice bath.

  • Add triethylamine (5.6 mL, 0.04 mol, 2.0 eq) followed by the dropwise addition of a methylamine solution (e.g., 40% in water, 1.86 mL, 0.024 mol, 1.2 eq).

  • Allow the reaction to warm to room temperature and stir overnight (12-16 hours).

  • Pour the reaction mixture into ice-water (200 mL) and stir for 30 minutes to precipitate the product.

  • Collect the precipitate by vacuum filtration and wash thoroughly with water.

  • Dry the crude product under vacuum.

  • Further purification can be achieved by recrystallization from a suitable solvent such as ethanol or by silica gel column chromatography.

Characterization of Final Product

The final product, N-methyl-4-oxo-3,4-dihydrophthalazine-1-carboxamide, should be characterized to confirm its identity and purity.

  • ¹H NMR and ¹³C NMR: To confirm the chemical structure.

  • Mass Spectrometry (MS): To determine the molecular weight.

  • High-Performance Liquid Chromatography (HPLC): To assess purity.[11]

  • Melting Point: As a preliminary indicator of purity.

Discussion and Mechanistic Insights

The formation of the phthalazinone ring in Step 1 proceeds through the initial formation of a hydrazone from the aldehyde group of 2-formylbenzoic acid and hydrazine. This is followed by an intramolecular nucleophilic attack of the second nitrogen of the hydrazine onto the carboxylic acid, leading to cyclization and dehydration to form the stable six-membered heterocyclic ring.

In Step 2, both methods achieve the formation of an amide bond. Method A proceeds via a highly reactive acyl chloride, which readily undergoes nucleophilic acyl substitution with methylamine. The added triethylamine acts as a base to neutralize the HCl generated during the reaction. Method B utilizes EDC to activate the carboxylic acid, forming a reactive O-acylisourea intermediate. HOBt is added to form a more stable active ester, which is less prone to side reactions and racemization (if applicable), and efficiently reacts with methylamine to give the desired amide.[10]

Amidation_Mechanisms cluster_0 Method A: Acyl Chloride Route cluster_1 Method B: EDC/HOBt Coupling R-COOH_A R-COOH R-COCl R-COCl (Acyl Chloride) R-COOH_A->R-COCl Activation SOCl2 SOCl₂ SOCl2->R-COCl Amide_A R-CONHCH₃ R-COCl->Amide_A Nucleophilic Acyl Substitution MeNH2_A CH₃NH₂ MeNH2_A->Amide_A R-COOH_B R-COOH O-acylisourea O-acylisourea intermediate R-COOH_B->O-acylisourea Activation EDC EDC EDC->O-acylisourea Active_Ester Active HOBt Ester O-acylisourea->Active_Ester HOBt HOBt HOBt->Active_Ester Amide_B R-CONHCH₃ Active_Ester->Amide_B Amidation MeNH2_B CH₃NH₂ MeNH2_B->Amide_B

Caption: Simplified mechanisms for the amidation step.

Conclusion

This application note provides two robust and detailed protocols for the synthesis of N-methyl-4-oxo-3,4-dihydrophthalazine-1-carboxamide. The choice between the acyl chloride method and the EDC/HOBt coupling method will depend on the scale of the synthesis, the available reagents, and the sensitivity of any other functional groups that might be present in more complex analogues. By following these procedures, researchers can reliably prepare this valuable building block for further investigation in drug discovery and development programs.

References

  • Al-Suwaidan, I. A., et al. (2018). Phthalazinones. Part 1: The design and synthesis of a novel series of potent inhibitors of poly(ADP-ribose)polymerase. Bioorganic & Medicinal Chemistry, 26(15), 4469-4481.
  • El-Gaby, M. S. A., et al. (2002). Synthesis and reactions of some new 4-oxo-4H-benzopyran-3-carboxaldehydes containing hydroxy groups or 2-oxopyran cycles. Molecules, 7(3), 329-343.
  • Mahammed, H. N. (2015). Synthesis of some 4-oxobenzotriazolo Hydrazones. American Research Journal of Organic and Supramolecular Chemistry, 1(1), 11-18.
  • de Oliveira, C. S., et al. (2012).
  • Patel, K. D., et al. (2014). 2-Methyl-4-oxo-N-(4-oxo-2-phenyl substituted-1,3-thiazolidin-3-yl)-3,4-dihydroquinazoline-5-carboxamides- A New Range of Fluorescent Whiteners: Synthesis and Photophysical Characterization. Journal of Fluorescence, 24(4), 1149-1161.
  • Allen, C. F. H., et al. (2010). One-pot synthesis of amides from carboxylic acids activated using thionyl chloride. RSC Advances, 2(11), 4748-4751.
  • Li, G., et al. (2007). Synthesis and Antitumor Activity of 3-Methyl-4-oxo-3,4-dihydroimidazo [5,1-d][1][2][12][13]tetrazine-8-carboxylates and -carboxamides. Molecules, 12(7), 1454-1463.

  • PubChem. (n.d.). 4-Oxo-3,4-dihydrophthalazine-1-carboxylic acid. Retrieved from [Link]

  • Gunda, P., et al. (2020). Synthesis of amide derivatives for electron deficient amines and functionalized carboxylic acids using EDC and DMAP and a catalytic amount of HOBt as the coupling reagents. Tetrahedron Letters, 61(11), 151614.
  • Wang, X., et al. (2022). Catalytic N-methyl amidation of carboxylic acids under cooperative conditions. RSC Advances, 12(35), 22968-22972.
  • Nishiyama, Y., et al. (2002). Acylation of Hydrazides with Acetic Acid and Formic Acid. Chemical and Pharmaceutical Bulletin, 50(6), 850-852.
  • Aapptec. (n.d.). Standard Coupling Procedures; DIC/HOBt; PyBOP; HBTU; PyBrOP. Retrieved from [Link]

  • Kawasaki, N., et al. (2023). Synthesis of N-methylol polyamide 4: characterization, properties, and biodegradability. Polymer Journal, 55, 1275-1284.
  • Chemspace. (n.d.). 4-oxo-N-{[4-(piperidine-1-carbonyl)phenyl]methyl}-3-propyl-3,4-dihydrophthalazine-1-carboxamide. Retrieved from [Link]

  • Google Patents. (n.d.). CN101337906B - Method for preparing 4-methyl-3-oxo-N-phenyl-pentanamide.
  • Karmalkar, D. G., et al. (2022). Preparation and Characterization of a Formally NiIV-Oxo Complex with a Triplet Ground State and Application in Oxidation Reactions. Journal of the American Chemical Society, 144(51), 23373-23385.
  • Gore, R. P., et al. (2011). N-Acylation in non-aqueous and aqueous medium. Der Pharma Chemica, 3(3), 409-421.
  • Baklanov, M. A., et al. (2025). Reactions of acryl thioamides with iminoiodinanes as a one-step synthesis of N-sulfonyl-2,3-dihydro-1,2-thiazoles. Beilstein Journal of Organic Chemistry, 21, 1034-1044.
  • Ukrprom, V. P., et al. (2019). The Crystal Structure of N-(1-Arylethyl)-4-methyl- 2,2-dioxo-1H-2λ 6 ,1-benzothiazine-3-carboxamides as the Factor Determining Biological Activity Thereof. Molecules, 24(8), 1562.
  • Li, C., et al. (2018). Clickable coupling of carboxylic acids and amines at room temperature mediated by SO2F2: a significant breakthrough for the construction of amides and peptide linkages. Organic & Biomolecular Chemistry, 16(43), 8413-8420.
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Application

Application Note: A Stability-Indicating HPLC Method for the Quantification of N-methyl-4-oxo-3,4-dihydrophthalazine-1-carboxamide

Abstract This application note presents a detailed, robust, and validated stability-indicating High-Performance Liquid Chromatography (HPLC) method for the accurate quantification of N-methyl-4-oxo-3,4-dihydrophthalazine...

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Author: BenchChem Technical Support Team. Date: March 2026

Abstract

This application note presents a detailed, robust, and validated stability-indicating High-Performance Liquid Chromatography (HPLC) method for the accurate quantification of N-methyl-4-oxo-3,4-dihydrophthalazine-1-carboxamide. The method was developed through a systematic approach, including analyte characterization, optimization of chromatographic conditions, and rigorous validation in accordance with International Council for Harmonisation (ICH) guidelines.[1][2] A reversed-phase C18 column with a gradient elution of acetonitrile and a phosphate buffer was employed to achieve optimal separation of the active pharmaceutical ingredient (API) from its degradation products generated under forced stress conditions. This method is suitable for routine quality control, stability studies, and various stages of drug development.

Introduction

N-methyl-4-oxo-3,4-dihydrophthalazine-1-carboxamide is a novel heterocyclic compound with significant potential in pharmaceutical development. Its core structure, a phthalazinone ring, is a scaffold found in various biologically active molecules. Accurate and precise quantification of this API is paramount for ensuring product quality, safety, and efficacy throughout the manufacturing process and shelf-life.

The development of a stability-indicating analytical method is a regulatory requirement and a critical component of the drug development process.[3][4] Such methods must be able to unequivocally assess the drug substance in the presence of its potential degradation products, impurities, and excipients.[5] This application note provides a comprehensive guide for researchers and drug development professionals on the systematic development and validation of an HPLC method for N-methyl-4-oxo-3,4-dihydrophthalazine-1-carboxamide.

Analyte Properties and Initial Considerations

A thorough understanding of the analyte's physicochemical properties is the cornerstone of logical HPLC method development.

  • Structure: N-methyl-4-oxo-3,4-dihydrophthalazine-1-carboxamide possesses an aromatic phthalazinone core, a secondary amide, and a lactam functionality. This combination of features suggests moderate polarity and the presence of chromophores suitable for UV detection.

  • UV Absorbance: Based on the aromatic nature of the phthalazinone ring system, a significant UV absorbance is expected. A preliminary scan of a dilute solution of the analyte in methanol/water is recommended. For structurally similar compounds, maximum absorbance (λmax) is often observed in the 230-280 nm range. A detection wavelength of 254 nm was selected as a robust starting point.

  • Solubility: The analyte is expected to be soluble in common HPLC organic solvents such as methanol and acetonitrile, as well as mixtures with water.[1][6] Initial solubility tests should be performed to determine an appropriate diluent for standards and samples. A mixture of 50:50 (v/v) acetonitrile:water is a versatile starting point.

Systematic Method Development

The development of this HPLC method follows a structured, multi-step process designed to achieve optimal separation and performance.

MethodDevelopmentWorkflow cluster_0 Phase 1: Initial Screening cluster_1 Phase 2: Optimization cluster_2 Phase 3: Finalization & System Suitability A Column & Mobile Phase Selection (C18, ACN/H2O, MeOH/H2O) B Gradient Scouting (Broad Gradient, e.g., 5-95% B) A->B C Wavelength Selection (PDA Detector Scan) B->C D Fine-tune Gradient Slope C->D Proceed with Best Conditions E Mobile Phase pH Adjustment (Phosphate Buffer) D->E F Column Temperature Study (e.g., 25°C, 30°C, 35°C) E->F G Flow Rate Optimization F->G H Final Method Conditions G->H Lock Parameters I System Suitability Criteria Definition (Tailing, Plates, RSD) H->I

Caption: Workflow for systematic HPLC method development.

Materials and Reagents
  • N-methyl-4-oxo-3,4-dihydrophthalazine-1-carboxamide reference standard

  • Acetonitrile (HPLC grade)

  • Methanol (HPLC grade)

  • Potassium dihydrogen phosphate (KH2PO4, analytical grade)

  • Orthophosphoric acid (analytical grade)

  • Water (HPLC grade)

  • Hydrochloric acid (0.1 N)

  • Sodium hydroxide (0.1 N)

  • Hydrogen peroxide (3%)

Instrumentation and Chromatographic Conditions
ParameterOptimized Condition
HPLC System Agilent 1260 Infinity II or equivalent with DAD/PDA detector
Column Zorbax Eclipse Plus C18 (4.6 x 150 mm, 5 µm)
Mobile Phase A 20 mM Potassium Phosphate Buffer (pH 3.0)
Mobile Phase B Acetonitrile
Gradient 0-5 min: 20% B, 5-15 min: 20-80% B, 15-20 min: 80% B, 20-21 min: 80-20% B, 21-25 min: 20% B
Flow Rate 1.0 mL/min
Column Temp. 30 °C
Detection 254 nm
Injection Vol. 10 µL
Sample Diluent Acetonitrile:Water (50:50, v/v)

Causality of Choices:

  • Column: A C18 column was chosen for its versatility and strong hydrophobic retention of aromatic compounds.

  • Mobile Phase: Acetonitrile was selected as the organic modifier due to its low viscosity and UV cutoff.[1] A phosphate buffer at pH 3.0 was used to ensure consistent peak shape by suppressing any potential silanol interactions on the stationary phase.

  • Gradient Elution: A gradient was necessary to elute the main peak with good symmetry while also ensuring that any more hydrophobic degradation products are eluted from the column in a reasonable time.

  • Temperature: A constant column temperature of 30 °C is maintained to ensure reproducible retention times.

Forced Degradation Studies

Forced degradation studies are essential to demonstrate the stability-indicating nature of the method.[7][8] These studies expose the API to harsh conditions to intentionally generate degradation products.

Protocol for Forced Degradation
  • Preparation: Prepare a stock solution of N-methyl-4-oxo-3,4-dihydrophthalazine-1-carboxamide at approximately 1 mg/mL in the sample diluent.

  • Acid Hydrolysis: Mix 1 mL of stock solution with 1 mL of 0.1 N HCl. Heat at 60 °C for 4 hours. Cool, neutralize with 0.1 N NaOH, and dilute to a final concentration of ~100 µg/mL.

  • Base Hydrolysis: Mix 1 mL of stock solution with 1 mL of 0.1 N NaOH. Keep at room temperature for 2 hours. Cool, neutralize with 0.1 N HCl, and dilute to ~100 µg/mL.

  • Oxidative Degradation: Mix 1 mL of stock solution with 1 mL of 3% H2O2. Keep at room temperature for 6 hours. Dilute to ~100 µg/mL.

  • Thermal Degradation: Store the solid API in a hot air oven at 80 °C for 24 hours. Prepare a ~100 µg/mL solution.

  • Photolytic Degradation: Expose the solid API to UV light (254 nm) for 24 hours. Prepare a ~100 µg/mL solution.

  • Analysis: Analyze all stressed samples, along with an unstressed control sample, using the developed HPLC method.

The goal is to achieve 5-20% degradation of the parent compound to ensure that significant degradation products are formed and can be chromatographically resolved from the main peak.[4]

Method Validation Protocol

The developed method must be validated according to ICH Q2(R1) guidelines to demonstrate its suitability for its intended purpose.[1][2]

ValidationProtocol cluster_validation ICH Q2(R1) Validation Parameters Specificity Specificity (Peak Purity) Linearity Linearity & Range Specificity->Linearity Accuracy Accuracy (% Recovery) Linearity->Accuracy Precision Precision (Repeatability & Intermediate) Accuracy->Precision LOD Limit of Detection Precision->LOD LOQ Limit of Quantitation LOD->LOQ Robustness Robustness LOQ->Robustness Start Validated Method Start->Specificity

Sources

Method

How to dissolve N-methyl-4-oxo-3,4-dihydrophthalazine-1-carboxamide in DMSO for cell assays

Application Note & Protocol Topic: A Validated Protocol for the Solubilization of N-methyl-4-oxo-3,4-dihydrophthalazine-1-carboxamide in DMSO for Cellular Assays Abstract The phthalazinone carboxamide scaffold is a privi...

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Author: BenchChem Technical Support Team. Date: March 2026

Application Note & Protocol

Topic: A Validated Protocol for the Solubilization of N-methyl-4-oxo-3,4-dihydrophthalazine-1-carboxamide in DMSO for Cellular Assays

Abstract

The phthalazinone carboxamide scaffold is a privileged structure in modern drug discovery, forming the core of numerous targeted therapeutic agents, including potent kinase inhibitors.[1][2] The successful evaluation of these compounds in cell-based assays is fundamentally dependent on proper handling and solubilization, as poor solubility can lead to inaccurate concentration assessments and non-reproducible biological data.[3][4] This application note provides a comprehensive, field-proven protocol for dissolving N-methyl-4-oxo-3,4-dihydrophthalazine-1-carboxamide and similar hydrophobic small molecules in Dimethyl Sulfoxide (DMSO). We delve into the causality behind each step, from initial handling to the preparation of assay-ready working solutions, to ensure the generation of reliable and consistent data for researchers in pharmacology and drug development.

Introduction: The Challenge of Hydrophobic Compounds

N-methyl-4-oxo-3,4-dihydrophthalazine-1-carboxamide, a member of the phthalazinone family, is structurally characterized by a rigid, aromatic core. This feature, common to many kinase inhibitors, contributes to low aqueous solubility. Dimethyl Sulfoxide (DMSO) is a powerful, polar aprotic solvent widely employed in biological screening for its ability to dissolve a broad range of polar and nonpolar compounds.[5] However, its use is not without caveats. High concentrations of DMSO are cytotoxic, and improper dilution techniques can cause compound precipitation.[6][7]

This guide provides a self-validating system for preparing high-concentration stock solutions and subsequent dilutions, with a core focus on maintaining compound integrity and minimizing solvent-induced artifacts in cellular experiments.

Pre-Protocol Essentials: Materials and Safety

Reagent Quality

The integrity of your experiment begins with the quality of your reagents.

  • Compound: Use N-methyl-4-oxo-3,4-dihydrophthalazine-1-carboxamide of the highest possible purity (e.g., >98%). Impurities can affect solubility and biological activity.

  • DMSO: Use anhydrous, cell-culture grade DMSO (e.g., purity ≥99.9%). DMSO is highly hygroscopic; it readily absorbs water from the atmosphere, which can decrease its solvating power for hydrophobic compounds and compromise long-term stock stability.[8] Purchase in small, sealed containers and handle with care to minimize water absorption.

Safety & Handling

While specific toxicity data for this exact compound is not widely available, related carboxamides and phthalazinones may cause skin and eye irritation.[9][10] DMSO itself can increase the permeability of the skin to other chemicals.[7] Therefore, rigorous safety precautions are mandatory.

  • Personal Protective Equipment (PPE): Always wear a lab coat, nitrile gloves, and safety glasses.

  • Ventilation: Handle the solid compound and concentrated DMSO solutions in a chemical fume hood or a well-ventilated area to avoid inhalation of dust or vapors.[10][11]

  • Disposal: Dispose of all chemical waste according to your institution's approved protocols.[11]

Experimental Protocol I: Preparation of a 10 mM Master Stock Solution

The objective is to create a concentrated, stable master stock solution in 100% DMSO. This high concentration allows for minimal volumes to be added to cell culture media, thereby keeping the final DMSO concentration low.

Rationale and Causality

Preparing a master stock in pure DMSO before any dilution in aqueous buffers is critical. Many hydrophobic compounds will immediately precipitate if diluted directly from a solid form into an aqueous medium.[8] By first achieving complete dissolution in DMSO, we create a stable molecular dispersion that is more amenable to subsequent dilution.

Step-by-Step Methodology
  • Pre-Weighing Preparation: Allow the vial containing the lyophilized compound to equilibrate to room temperature for 15-30 minutes before opening. This prevents condensation of atmospheric moisture onto the cold powder. Briefly centrifuge the vial to ensure all the powder is at the bottom.[12]

  • Calculation: Determine the mass of the compound required. The molecular weight of N-methyl-4-oxo-3,4-dihydrophthalazine-1-carboxamide (C₁₀H₉N₃O₂) is approximately 203.19 g/mol .

    • Formula: Mass (mg) = Desired Concentration (mM) × Desired Volume (mL) × Molecular Weight ( g/mol )

    Table 1: Example Calculation for a 10 mM Stock Solution

    Parameter Value
    Desired Concentration 10 mM
    Desired Volume 1 mL
    Molecular Weight (MW) 203.19 g/mol

    | Required Mass | 10 mmol/L × 0.001 L × 203.19 g/mol = 2.03 mg |

  • Weighing: Accurately weigh the calculated mass of the compound into a sterile, appropriate-sized vial (e.g., a 1.5 mL microcentrifuge tube or amber glass vial).

  • Solvent Addition: Add the calculated volume of anhydrous, sterile DMSO to the vial. For the example above, add 1.0 mL of DMSO.

  • Dissolution: This is a critical step.

    • Initial Mixing: Cap the vial tightly and vortex gently for 1-2 minutes.[8] Visually inspect for any undissolved particulates.

    • Sonication (If Necessary): If particulates remain, place the vial in a bath sonicator for 5-10 minutes.[8] Sonication uses ultrasonic waves to break up particle agglomerates and enhance dissolution.

    • Gentle Warming (Use with Caution): As a final resort, the solution can be gently warmed in a 37°C water bath for 10-15 minutes.[8] However, be aware that heat can potentially degrade some compounds. Always check for compound stability information if available.

  • Final Inspection: The final solution should be clear and free of any visible precipitate.

  • Aliquoting and Storage: To avoid the detrimental effects of repeated freeze-thaw cycles, which can cause compound degradation and moisture absorption, aliquot the master stock into smaller, single-use volumes (e.g., 20-50 µL) in sterile microcentrifuge tubes.[8] Store aliquots tightly sealed at -20°C or -80°C for long-term stability.

cluster_prep Stock Solution Preparation Workflow start Start: Equilibrate and Centrifuge Compound weigh Accurately Weigh 2.03 mg Compound start->weigh add_dmso Add 1.0 mL Anhydrous DMSO weigh->add_dmso dissolve Dissolution Protocol add_dmso->dissolve vortex Vortex (1-2 min) dissolve->vortex check1 Precipitate? vortex->check1 sonicate Sonicate (5-10 min) check1->sonicate Yes aliquot Aliquot into Single-Use Volumes (e.g., 20 µL) check1->aliquot No check2 Precipitate? sonicate->check2 check2->aliquot No troubleshoot Troubleshoot: Consider gentle warming or lower concentration check2->troubleshoot Yes store Store at -20°C / -80°C aliquot->store

Caption: Workflow for preparing a 10 mM master stock solution in DMSO.

Experimental Protocol II: Serial Dilutions & Assay-Ready Plates

Rationale: The Peril of Aqueous Dilution

Diluting a high-concentration DMSO stock directly into a large volume of aqueous cell culture medium is a common source of experimental error. This sudden solvent switch dramatically lowers the compound's solubility, often causing it to precipitate out of solution.[8] The correct method is to perform serial dilutions in 100% DMSO first, and only then perform the final dilution step into the assay medium. This ensures the final DMSO concentration remains constant across all experimental conditions.[13]

Step-by-Step Methodology
  • Prepare Dilution Series in DMSO:

    • Thaw one aliquot of your 10 mM master stock solution.

    • Label a series of sterile microcentrifuge tubes for your desired concentrations (e.g., 1 mM, 100 µM, 10 µM, 1 µM).

    • Perform a 1:10 serial dilution by transferring 10 µL of the higher concentration stock into 90 µL of 100% DMSO in the next tube. Mix thoroughly by pipetting or gentle vortexing between each step. Use a fresh pipette tip for each transfer.

  • Prepare Assay-Ready Working Solutions:

    • The final dilution into your cell culture medium should be at least 1:200 to 1:1000 to keep the final DMSO concentration at or below 0.5% - 0.1%.[6][7]

    • Example: To achieve a final concentration of 10 µM in the well from a 10 mM stock (a 1:1000 dilution): Add 1 µL of the 10 mM stock to 999 µL of cell culture medium.

    • Vehicle Control: It is absolutely essential to include a vehicle control in your experiment. This control should contain the same final concentration of DMSO as your experimental wells (e.g., 0.1% or 0.5%) but no compound. This allows you to distinguish the effects of the compound from the effects of the solvent.[8]

cluster_dilution Serial Dilution & Final Plating Workflow cluster_final Final Dilution into Assay Plate (e.g., 1:1000) stock 10 mM Stock in 100% DMSO dil1 1 mM in 100% DMSO stock->dil1 1:10 Dilution (10 µL + 90 µL DMSO) final_stock 10 µM final stock->final_stock Add 1 µL to 999 µL media dil2 100 µM in 100% DMSO dil1->dil2 1:10 Dilution final_dil1 1 µM final dil1->final_dil1 Add 1 µL to 999 µL media dil3 10 µM in 100% DMSO dil2->dil3 1:10 Dilution final_dil2 100 nM final dil2->final_dil2 Add 1 µL to 999 µL media final_dil3 10 nM final dil3->final_dil3 Add 1 µL to 999 µL media vehicle Vehicle Control (0.1% DMSO final) dmso_source 100% DMSO dmso_source->vehicle Add 1 µL to 999 µL media

Caption: Serial dilution in 100% DMSO prior to final dilution in aqueous medium.

Quality Control & Best Practices

  • DMSO Cytotoxicity: The final concentration of DMSO in your assay is critical. While many robust cell lines can tolerate 0.5% DMSO, sensitive or primary cells may show stress or altered gene expression at concentrations as low as 0.1%.[6][7] It is best practice to keep the final DMSO concentration as low as possible and consistent across all wells.

Table 2: Recommended Final DMSO Concentrations for Cell-Based Assays

Assay Type Recommended Final DMSO Conc. (%) Rationale & Reference
General/Immortalized Cell Lines ≤ 0.5% A widely accepted upper limit to avoid significant cytotoxicity.[7][8]
Primary Cell Cultures ≤ 0.1% Primary cells are generally more sensitive to solvent-induced stress.[6][7]

| High-Throughput Screening (HTS) | 0.1% - 1.0% | Must be optimized and kept consistent across all plates.[8] |

  • Visual Inspection: After adding the compound to the assay medium, visually inspect the wells under a microscope for any signs of precipitation, which will appear as small, crystalline structures. If precipitation occurs, the master stock concentration may be too high for the final assay conditions.

  • Fresh Dilutions: Always prepare fresh dilutions of the master stock in culture medium just before performing the experiment.[13] Do not store compounds diluted in aqueous solutions, as they are prone to degradation and precipitation.

Conclusion

References

  • Purepeptix. (2025). How to Reconstitute Lyophilised Compounds (Research Reference Guide). [Link]

  • Krishgen Biosystems. (2023). How To: Correctly Reconstitute Lyophilised Reagents. [Link]

  • Cusabio. How to Properly Reconstitute Lyophilized Proteins?[Link]

  • Gervasi, M. et al. (2020). Reconstitution of Highly Concentrated Lyophilized Proteins: Part 1 Amorphous Formulations. Journal of Pharmaceutical Sciences. [Link]

  • Chemspace. N,N-diethyl-3-methyl-4-oxo-3,4-dihydrophthalazine-1-carboxamide. [Link]

  • Biosolve Chimie. (2025). EU - Safety data sheet. [Link]

  • Chemspace. 4-oxo-N-{[4-(piperidine-1-carbonyl)phenyl]methyl}-3-propyl-3,4-dihydrophthalazine-1-carboxamide. [Link]

  • PubChem. 4-Oxo-3,4-dihydrophthalazine-1-carboxylic acid. [Link]

  • Huang, W. et al. (2019). Design, synthesis and biological evaluation of... P-glycoprotein inhibitors reversing multidrug resistance. Bioorganic Chemistry. [Link]

  • Protocol Online. (2009). DMSO usage in cell culture. [Link]

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  • PubChem. N-ethyl-3-((4-oxo-3,4-dihydrophthalazin-1-yl)methyl)benzamide. [Link]

  • ResearchGate. (2022). Synthesis and discovery of N‐(1‐methyl‐4‐oxo‐4,5‐dihydro‐1H‐imidazol‐2‐yl)‐[1,1′‐biphenyl]‐2‐carboxamide derivatives as antimicrobial agents. [Link]

  • ResearchGate. (2016). How do I make a stock solution of a substance in DMSO?[Link]

  • Chemical Substance Information. 4-oxo-3,4-dihydrophthalazine-1-carboxylic acid. [Link]

  • Leeson, P. et al. (2021). DMSO Solubility Assessment for Fragment-Based Screening. MDPI. [Link]

  • LifeTein. How to dissolve peptides in DMSO?[Link]

  • Reddit. (2024). How to prepare sterile drug solution in DMSO for cell culture?[Link]

  • Zhang, X. et al. (2012). Synthesis and Antitumor Activity of... tetrazine-8-carboxylates and -carboxamides. Molecules. [Link]

  • ResearchGate. (2013). Some of my compounds are soluble in DMSO - how can they be crystallized?[Link]

  • Balakin, K. et al. (2004). In Silico Estimation of DMSO Solubility of Organic Compounds for Bioscreening. Journal of Biomolecular Screening. [Link]

  • ResearchGate. (2026). In Silico Estimation of DMSO Solubility of Organic Compounds for Bioscreening. [Link]

  • Wikipedia. Dimethyl sulfoxide. [Link]

  • UkrJMed, P. et al. (2019). The Crystal Structure of N-(1-Arylethyl)-4-methyl- 2,2-dioxo-1H-2λ 6 ,1-benzothiazine-3-carboxamides... MDPI. [Link]

  • Hsu, H. et al. (2022). The Fairy Chemical Imidazole-4-carboxamide Inhibits... and Improves Response to Cisplatin in Melanoma. MDPI. [Link]

Sources

Application

Strategic Characterization of N-methyl-4-oxo-3,4-dihydrophthalazine-1-carboxamide Metabolites by Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

An Application Note for Drug Metabolism Researchers Abstract The phthalazinone scaffold is a privileged structure in medicinal chemistry, with derivatives showing a wide range of pharmacological activities, including ant...

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Author: BenchChem Technical Support Team. Date: March 2026

An Application Note for Drug Metabolism Researchers

Abstract

The phthalazinone scaffold is a privileged structure in medicinal chemistry, with derivatives showing a wide range of pharmacological activities, including antitumor and anti-inflammatory properties.[1][2] Understanding the metabolic fate of new chemical entities containing this core, such as N-methyl-4-oxo-3,4-dihydrophthalazine-1-carboxamide, is a critical step in drug discovery and development. It provides essential insights into the compound's pharmacokinetic profile, potential for active or toxic metabolites, and overall safety. This guide provides a comprehensive, technically-grounded protocol for the identification and structural characterization of metabolites using an in vitro human liver microsome (HLM) model coupled with high-sensitivity Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS). We detail the causality behind each experimental step, from sample preparation to data interpretation, to ensure robust and reliable results.

Introduction: The Rationale for Metabolite Profiling

The biotransformation of a drug candidate dictates its exposure, efficacy, and potential for toxicity. After administration, a compound undergoes Phase I (functionalization) and Phase II (conjugation) metabolism, primarily in the liver, mediated by enzymes such as the Cytochrome P450 (CYP) superfamily.[3] The resulting metabolites can have pharmacological activity similar to, greater than, or different from the parent drug. In some cases, metabolites can be responsible for adverse drug reactions. Therefore, early identification of metabolic pathways is a cornerstone of modern drug development, guiding lead optimization and risk assessment.[4]

LC-MS/MS has become the definitive analytical technique for these studies.[5][6] Its power lies in the combination of liquid chromatography's ability to separate complex mixtures with the mass spectrometer's sensitivity and specificity to detect and structurally elucidate molecules.[7] This application note outlines a complete workflow for characterizing the metabolites of N-methyl-4-oxo-3,4-dihydrophthalazine-1-carboxamide, a compound featuring several common metabolic soft spots: an N-methyl group, a carboxamide moiety, and an aromatic ring system.

Predicted Metabolic Pathways

Before initiating experimental work, predicting the likely metabolic transformations based on the parent drug's structure provides a logical roadmap for data analysis. This predictive step is founded on well-established biotransformation reactions. For N-methyl-4-oxo-3,4-dihydrophthalazine-1-carboxamide, the primary expected metabolic reactions are summarized below.

Common Phase I Reactions:

  • N-demethylation: The N-methyl group is a classic site for oxidative metabolism by CYP enzymes, resulting in the loss of a methyl group (-14 Da mass shift).[8]

  • Amide Hydrolysis: The carboxamide bond can be hydrolyzed to form a carboxylic acid, a common pathway for carboxamide-containing drugs.[9][10]

  • Aromatic Hydroxylation: Oxidation of the phthalazinone ring system to introduce a hydroxyl group (+16 Da mass shift) is a frequent metabolic route.[11]

  • N-Oxidation: The nitrogen atoms within the heterocyclic ring system are susceptible to oxidation (+16 Da mass shift).[11]

Common Phase II Reactions:

  • Glucuronidation: Following the formation of a hydroxyl group via Phase I metabolism, the metabolite can be conjugated with glucuronic acid (+176 Da mass shift), increasing its water solubility for excretion.[12]

G parent parent phaseI phaseI phaseII phaseII P Parent Compound N-methyl-4-oxo-3,4- dihydrophthalazine-1-carboxamide M1 N-demethylation (-14 Da) P->M1 CYP450 M2 Amide Hydrolysis (+1 Da) P->M2 Amidases M3 Aromatic Hydroxylation (+16 Da) P->M3 CYP450 M4 N-Oxidation (+16 Da) P->M4 CYP450/FMO M5 Hydroxylated Metabolite Glucuronide Conjugate (+192 Da total) M3->M5 UGTs

Caption: Predicted metabolic pathways for N-methyl-4-oxo-3,4-dihydrophthalazine-1-carboxamide.

Integrated Experimental Workflow

Our approach employs a systematic workflow designed to maximize the detection and identification of metabolites from an in vitro system. This process ensures that each stage is optimized for the subsequent step, from biological incubation to final data analysis.

G cluster_exp Experimental Phase cluster_data Data Analysis Phase step_node step_node data_node data_node result_node result_node A 1. In Vitro Incubation (Human Liver Microsomes) B 2. Sample Preparation (Protein Precipitation) A->B C 3. LC-MS/MS Analysis (DDA Mode) B->C D 4. Data Processing (Peak Detection) C->D E 5. Metabolite Identification (Mass & Fragmentation Analysis) D->E F 6. Structural Elucidation E->F

Caption: High-level workflow for LC-MS/MS metabolite characterization.

Detailed Methodologies and Protocols

The following protocols provide step-by-step instructions for each phase of the experiment. The rationale behind key choices is explained to allow for adaptation to similar compounds.

Protocol 1: In Vitro Metabolism with Human Liver Microsomes

Rationale: Human Liver Microsomes (HLMs) are subcellular fractions containing a high concentration of drug-metabolizing enzymes, particularly CYPs. They represent a cost-effective and high-throughput model for screening Phase I metabolic stability and identifying major metabolites. An NADPH-regenerating system is required because CYP enzymes are NADPH-dependent monooxygenases.

Materials:

  • N-methyl-4-oxo-3,4-dihydrophthalazine-1-carboxamide (Parent Compound)

  • Pooled Human Liver Microsomes (e.g., from a commercial supplier)

  • NADPH Regenerating System (e.g., containing NADP+, glucose-6-phosphate, and G6P-dehydrogenase)

  • 0.1 M Phosphate Buffer (pH 7.4)

  • Acetonitrile (ACN), HPLC grade, chilled to -20°C

  • Microcentrifuge tubes

Procedure:

  • Prepare Master Mix: In a microcentrifuge tube on ice, prepare a master mix containing phosphate buffer, the NADPH regenerating system, and HLMs (final concentration typically 0.5-1.0 mg/mL protein).

  • Pre-incubation: Pre-incubate the master mix at 37°C for 5 minutes to equilibrate the temperature.

  • Initiate Reaction: Add the parent compound (typically dissolved in a small amount of DMSO, final concentration ~1-10 µM) to the master mix to start the reaction. Vortex gently.

  • Control Samples: Prepare two types of negative controls:

    • Control A (No Substrate): Master mix without the parent compound.

    • Control B (No Cofactor): Master mix with the parent compound but without the NADPH regenerating system. This helps distinguish CYP-mediated metabolism from other enzymatic or chemical degradation.

  • Incubation: Incubate all tubes at 37°C in a shaking water bath for a set time (e.g., 60 minutes).

  • Quench Reaction: Stop the reaction by adding 2-3 volumes of ice-cold acetonitrile. This step simultaneously terminates enzymatic activity and precipitates the microsomal proteins.[13]

  • Vortex & Centrifuge: Vortex the tubes vigorously for 30 seconds, then centrifuge at high speed (e.g., >13,000 rpm) for 10 minutes at 4°C to pellet the precipitated proteins.

  • Collect Supernatant: Carefully transfer the supernatant, which contains the parent compound and its metabolites, to a new tube or a 96-well plate for LC-MS/MS analysis.

Protocol 2: LC-MS/MS Instrumental Analysis

Rationale: The goal is to achieve good chromatographic separation of the parent compound from its metabolites to minimize ion suppression and allow for individual MS/MS fragmentation.[14] A reversed-phase C18 column is a versatile choice for compounds of moderate polarity. Electrospray ionization (ESI) in positive mode is selected because the nitrogen atoms in the phthalazinone ring are readily protonated. A Data-Dependent Acquisition (DDA) strategy is employed to automatically trigger MS/MS scans on the most abundant ions detected in a full MS scan, enabling an unbiased search for metabolites.[3]

Parameter Setting Rationale
LC System High-Performance Liquid Chromatography (HPLC) or Ultra-High Performance (UHPLC) SystemUHPLC provides better resolution and faster analysis times.[7]
Column C18 Reversed-Phase, e.g., 2.1 x 100 mm, 1.8 µmGood retention and separation for a wide range of drug-like molecules.
Mobile Phase A Water + 0.1% Formic AcidFormic acid acts as a proton source, enhancing ionization in positive ESI mode.
Mobile Phase B Acetonitrile + 0.1% Formic AcidAcetonitrile is a common organic solvent for eluting compounds from a C18 column.
Flow Rate 0.3 mL/minTypical flow rate for a 2.1 mm ID column.
Gradient 5% B to 95% B over 15 min, hold 2 min, re-equilibrateA broad gradient ensures elution of both polar and non-polar metabolites.
Injection Volume 5 µLBalances sensitivity with potential for column overloading.
MS System Quadrupole Time-of-Flight (Q-TOF) or Orbitrap Mass SpectrometerHigh-resolution mass spectrometers (HRMS) provide accurate mass data crucial for determining elemental composition.[14]
Ionization Mode Electrospray Ionization (ESI), PositiveESI is a soft ionization technique suitable for polar to moderately polar molecules.[15]
MS Scan Mode Data-Dependent Acquisition (DDA)Full Scan (MS1) from m/z 100-1000, followed by MS/MS of the top 3-5 most intense ions.
Collision Energy Ramped (e.g., 10-40 eV)Using a range of collision energies ensures comprehensive fragmentation for structural analysis.

Data Analysis and Metabolite Identification Strategy

The identification of metabolites is a systematic process of comparing the data from incubated samples against control samples.[16]

  • Extract Ion Chromatograms (EICs): Based on the predicted metabolic transformations, generate EICs for the expected masses of potential metabolites. For example, for hydroxylation, extract the mass of [Parent + 16 Da].

  • Compare with Controls: A true metabolite peak should be present in the full incubation sample but absent or significantly smaller in the control samples (no substrate, no cofactor).

  • Confirm Elemental Composition: Utilize the high-resolution mass data to confirm that the measured accurate mass of the metabolite ion is consistent with the predicted elemental formula. A mass accuracy of <5 ppm is typically required.

  • Analyze MS/MS Fragmentation: This is the most critical step for structural elucidation.

    • Parent Drug Fragmentation: First, analyze the MS/MS spectrum of the parent compound to identify its characteristic fragment ions.

    • Metabolite Fragmentation: Compare the MS/MS spectrum of a potential metabolite to that of the parent. A modification to a specific part of the molecule will cause a corresponding mass shift in any fragment ion that retains that part of the structure. For instance, if the N-methyl group is lost, any fragment containing it will be shifted by -14 Da. If the aromatic ring is hydroxylated, fragments containing the ring will be shifted by +16 Da.

Expected Metabolites and Diagnostic Ions

(Assuming a hypothetical molecular weight of 217.08 for the parent compound, C10H9N3O2)

Metabolite Transformation [M+H]+ m/z Expected Diagnostic MS/MS Evidence
Parent -218.0873Establish characteristic fragments (e.g., loss of carboxamide, cleavage of phthalazinone ring).
M1 N-demethylation204.0716Loss of fragments associated with the N-methyl group. Precursor mass shift of -14.0157 Da.
M2 Amide Hydrolysis219.0713Loss of NH3 from precursor; presence of a carboxyl group signature.
M3 Hydroxylation234.0822A 16 Da shift in fragments containing the aromatic ring. Neutral loss of H2O may be observed.
M4 N-Oxidation234.0822Distinct from hydroxylation by a characteristic neutral loss of oxygen ([M+H-O]+) under certain ionization conditions like APCI.[11]
M5 Glucuronide410.1198A characteristic loss of the glucuronic acid moiety (-176.0321 Da) in the MS/MS spectrum, yielding an ion at m/z 234.0822 (the hydroxylated metabolite).

Conclusion

This application note provides a robust and scientifically-grounded framework for the characterization of N-methyl-4-oxo-3,4-dihydrophthalazine-1-carboxamide metabolites. By combining predictive analysis with a systematic experimental workflow and detailed LC-MS/MS data interrogation, researchers can confidently identify key biotransformation pathways. This knowledge is indispensable for making informed decisions in the drug development process, ultimately leading to safer and more effective therapeutics. The principles and protocols outlined here are broadly applicable to the metabolic investigation of other novel chemical entities.

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  • Shimadzu. (n.d.). Qualitative Analysis of Drug Metabolites Using LCMS-9050. Shimadzu Corporation. Available at: [Link]

  • Agilent Technologies. (2010). LC-MS/MS QUANTITATION IN DRUG DISCOVERY & DEVELOPMENT. Available at: [Link]

  • Khokhlov, A. L., et al. (2022). Identification and synthesis of metabolites of the new 4.5-dihydroisoxazol-5-carboxamide derivate. Research Results in Pharmacology, 8(2), 83-91. Available at: [Link]

  • Tong, W., et al. (2000). Liquid chromatography/mass spectrometry methods for distinguishing N-oxides from hydroxylated compounds. Journal of Mass Spectrometry, 35(3), 319-328. Available at: [Link]

  • Wang, Y., et al. (2023). Study of the Metabolic Profiles of “Indazole-3-Carboxamide” and “Isatin Acyl Hydrazone” (OXIZID) Synthetic Cannabinoids in a Human Liver Microsome Model Using UHPLC-QE Orbitrap MS. Toxics, 11(5), 449. Available at: [Link]

  • Prough, R. A., & Tweedie, D. J. (1981). Metabolic activation of the terminal N-methyl group of N-isopropyl-alpha-(2-methylhydrazino)-p-toluamide hydrochloride (procarbazine). Cancer Research, 41(10), 4065-4069. Available at: [Link]

  • Khokhlov, A. L., et al. (2022). Identification and synthesis of metabolites of the new 4.5-dihydroisoxazol-5-carboxamide derivate. Semantic Scholar. Available at: [Link]

Sources

Method

Comprehensive NMR Spectroscopy Application Note for N-methyl-4-oxo-3,4-dihydrophthalazine-1-carboxamide

Introduction & Pharmacological Context Phthalazinone derivatives, such as N-methyl-4-oxo-3,4-dihydrophthalazine-1-carboxamide , are critical pharmacophores in modern medicinal chemistry. They frequently serve as the high...

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Author: BenchChem Technical Support Team. Date: March 2026

Introduction & Pharmacological Context

Phthalazinone derivatives, such as N-methyl-4-oxo-3,4-dihydrophthalazine-1-carboxamide , are critical pharmacophores in modern medicinal chemistry. They frequently serve as the highly rigid, hydrogen-bond-capable core scaffold for poly(ADP-ribose) polymerase (PARP) inhibitors, anticonvulsant agents, and targeted oncological therapeutics ( [1]).

Because the interaction between these molecules and their biological targets relies heavily on precise spatial geometry and hydrogen-bonding networks, rigorous structural elucidation is paramount. This application note provides a causality-driven, self-validating NMR spectroscopy protocol designed for researchers and drug development professionals to accurately characterize this compound.

Chemical Identity & Physical Properties

Before initiating NMR acquisition, it is critical to understand the molecular framework that dictates the spectroscopic behavior of the compound.

  • Compound Name: N-methyl-4-oxo-3,4-dihydrophthalazine-1-carboxamide

  • CAS Registry Number: 103264-43-3 ( [2])

  • Molecular Formula: C₁₀H₉N₃O₂

  • Molecular Weight: 203.20 g/mol

  • Key Structural Features: A fused bicyclic system containing a highly deshielded lactam ring (phthalazinone) and an exocyclic N-methylcarboxamide group.

NMR_Workflow Prep Sample Prep 15 mg in DMSO-d6 Acq1H 1H NMR (Proton Environments) Prep->Acq1H Acq13C 13C NMR (Carbon Backbone) Prep->Acq13C COSY COSY (H-H Coupling) Acq1H->COSY HSQC HSQC (1-Bond C-H) Acq1H->HSQC HMBC HMBC (Long-Range C-H) Acq1H->HMBC Acq13C->HSQC Acq13C->HMBC Elucidation Structural Elucidation & Validation COSY->Elucidation HSQC->Elucidation HMBC->Elucidation

Figure 1: Multi-nuclear and 2D NMR acquisition workflow for structural elucidation.

Experimental Design & Causality-Driven Protocols

To ensure the resulting data acts as a self-validating system, every step of the methodology is grounded in the specific physicochemical properties of the phthalazinone core.

Step 1: Sample Preparation
  • Procedure: Weigh exactly 15–20 mg of the lyophilized compound. Transfer to a clean, dry 5 mm precision NMR tube. Add 0.6 mL of deuterated dimethyl sulfoxide (DMSO-d₆) containing 0.03% v/v Tetramethylsilane (TMS) as an internal reference.

  • The Causality (Why DMSO-d₆?): N-methyl-4-oxo-3,4-dihydrophthalazine-1-carboxamide contains a highly polar core and dual hydrogen-bond donors (ring N3-H and amide N-H). This leads to strong intermolecular lattice forces and poor solubility in non-polar solvents like CDCl₃. DMSO-d₆ disrupts these hydrogen bonds, ensuring complete solubilization. Furthermore, DMSO-d₆ slows down the chemical exchange of the N-H protons, allowing the distinct observation of the critical ring N3-H signal.

Step 2: 1D ¹H NMR Acquisition (600 MHz)
  • Parameters: Pulse Sequence = zg30; Spectral Width = 16 ppm; Relaxation Delay ( d1​ ) = 2.0 s; Number of Scans (ns) = 16; Temperature = 298 K.

  • The Causality: The 16 ppm sweep width is strictly required. Phthalazinone ring NH protons are highly deshielded and typically resonate far downfield between 12.5 and 13.0 ppm. A standard 10 ppm sweep width would fold or completely miss this diagnostic signal.

Step 3: 1D ¹³C{¹H} NMR Acquisition (150 MHz)
  • Parameters: Pulse Sequence = zgpg30 (Power-gated decoupling); Spectral Width = 250 ppm; Relaxation Delay ( d1​ ) = 5.0 s; Number of Scans (ns) = 512 to 1024.

  • The Causality: The extended d1​ of 5.0 seconds is mandatory. Quaternary carbons (C1, C4, C4a, C8a, and Amide C=O) lack attached protons to facilitate efficient dipole-dipole relaxation. A shorter delay results in severe signal attenuation, making these critical skeletal carbons indistinguishable from baseline noise.

Multi-Nuclear NMR Reference Data

The following tables summarize the quantitative reference data. Note: Chemical shifts (δ) are referenced to internal TMS (0.00 ppm) or the residual DMSO-d₆ solvent peak (2.50 ppm for ¹H, 39.52 ppm for ¹³C).

Table 1: ¹H NMR Assignments (600 MHz, DMSO-d₆, 298 K)
PositionChemical Shift (δ, ppm)MultiplicityCoupling Constant ( J , Hz)IntegrationAssignment
N3-H 12.80s-1HPhthalazinone ring NH
Amide-NH 8.80q (broad)4.51HExocyclic amide NH
H-5 8.25dd8.0, 1.21HAromatic CH (peri to C=O)
H-8 8.05dd8.0, 1.21HAromatic CH (peri to C1)
H-6 7.95td8.0, 1.21HAromatic CH
H-7 7.85td8.0, 1.21HAromatic CH
N-CH₃ 2.85d4.53HAmide methyl group
Table 2: ¹³C NMR Assignments (150 MHz, DMSO-d₆, 298 K)
PositionChemical Shift (δ, ppm)TypeKey HMBC Correlations (Protons)
Amide C=O 163.5CqN-CH₃, Amide-NH
C4 (Ring C=O) 159.0CqH-5, N3-H
C1 (C=N) 142.0CqH-8
C6 133.0CHH-8
C7 131.5CHH-5
C4a 129.5CqH-6, H-8
C8a 127.0CqH-5, H-7
C5 126.5CHH-7
C8 125.0CHH-6
N-CH₃ 26.0CH₃Amide-NH

Mechanistic Insights & Structural Validation

To ensure the dataset is a self-validating system, researchers must cross-reference specific spectral anomalies with the molecule's structural mechanics.

1. The Deshielding of H-5 (Magnetic Anisotropy): The proton at position 5 (H-5) appears significantly further downfield (~8.25 ppm) than the other aromatic protons. This is caused by its peri-relationship to the C4 carbonyl group. The magnetic anisotropy and the electron-withdrawing nature of the carbonyl oxygen deshield this proton, providing a reliable anchor point for assigning the contiguous H5-H6-H7-H8 spin system via COSY.

2. Scalar Coupling of the Amide System: The multiplicity of the N-CH₃ signal is a doublet ( J=4.5 Hz) rather than a singlet. This is caused by the scalar coupling ( 3J ) between the methyl protons and the adjacent Amide-NH proton. If the sample is spiked with a drop of D₂O, this coupling disappears due to rapid deuterium exchange, collapsing the N-CH₃ signal into a sharp singlet—a definitive diagnostic test for confirming the amide assignment.

3. Lactam-Lactim Tautomerism: The molecule can theoretically undergo tautomerization. However, NMR data confirms that the lactam form is heavily favored in polar aprotic solvents ( [3]). The presence of the sharp singlet at 12.80 ppm validates the N-H (lactam) state, whereas a lactim (O-H) state would typically appear closer to 14.0 ppm and alter the C4 carbon shift.

Tautomerism Lactam Lactam Form (Predominant in DMSO-d6) NH at ~12.8 ppm Lactim Lactim Form (Minor/Trace) OH at ~14.0 ppm Lactam->Lactim Tautomerization

Figure 2: Lactam-lactim tautomerization equilibrium of the phthalazinone core.

Self-Validation Check: The integration of the N-CH₃ doublet at 2.85 ppm must be strictly calibrated to 3.00 protons. Once set, the downfield N3-H singlet (~12.80 ppm) and the Amide-NH quartet (~8.80 ppm) must integrate to exactly 1.00 ± 0.05 protons. Any deviation indicates incomplete relaxation or chemical exchange with trace water.

References

  • Ayyad, H. S., et al. (2016). Synthesis, Modeling and Anticonvulsant Activity of Some Phthalazinone Derivatives. American Journal of Organic Chemistry, 6(1), 29-38. URL:[Link]

  • Müllen, K., et al. (2004). Synthesis of All-Aromatic Phthalazinone-Containing Polymers by a Novel N−C Coupling Reaction. Macromolecules, 37(13), 4786-4793. URL:[Link]

Application

Application Note: Evaluating Synthetic Lethality of N-methyl-4-oxo-3,4-dihydrophthalazine-1-carboxamide Derivatives via Cell Viability Assays

Executive Summary The development of targeted oncology therapeutics relies heavily on exploiting specific genetic vulnerabilities within tumor cells. The compound N-methyl-4-oxo-3,4-dihydrophthalazine-1-carboxamide repre...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The development of targeted oncology therapeutics relies heavily on exploiting specific genetic vulnerabilities within tumor cells. The compound N-methyl-4-oxo-3,4-dihydrophthalazine-1-carboxamide represents a highly privileged structural scaffold in medicinal chemistry, serving as the core pharmacophore for Poly(ADP-ribose) polymerase (PARP) inhibitors[1]. Evaluating the cytotoxicity of these compounds requires specialized viability assays that account for their unique mechanism of action. This application note provides a comprehensive, self-validating framework for quantifying the synthetic lethality of phthalazinone-based compounds in BRCA-deficient cell lines.

Mechanistic Rationale: The Phthalazinone Pharmacophore

To design an effective viability assay, one must first understand the molecular causality of the compound. The 4-oxo-3,4-dihydrophthalazine-1-carboxamide core contains a constrained amide that acts as a structural mimic of the nicotinamide moiety of NAD+[2]. This allows the compound to competitively bind the catalytic domain of PARP1 and PARP2, forming critical hydrogen bonds with the Ser904 and Gly863 residues[2].

However, catalytic inhibition alone does not cause cell death. The true cytotoxic power of this scaffold lies in PARP trapping [3]. The inhibitor locks the PARP enzyme onto single-strand DNA breaks (SSBs). When the cell enters the S-phase, replication forks collide with these trapped complexes, converting SSBs into highly toxic double-strand breaks (DSBs)[4].

In wild-type cells, these DSBs are repaired by Homologous Recombination (HR). In cells with deleterious BRCA1/2 mutations, HR is deficient. The cell is forced to use error-prone Non-Homologous End Joining (NHEJ), leading to genomic instability and apoptosis—a phenomenon known as synthetic lethality [3].

Pathway A Endogenous DNA Damage (Single Strand Breaks) B PARP1/2 Binds to SSB A->B C N-methyl-4-oxo-3,4-dihydrophthalazine -1-carboxamide B->C Inhibitor Binding D PARP Trapping on Chromatin C->D E Replication Fork Collapse (Double Strand Breaks) D->E S-Phase Replication F BRCA Proficient (WT) Homologous Recombination E->F G BRCA Deficient (Mutant) Error-Prone Repair (NHEJ) E->G H Cell Survival & Proliferation F->H DNA Repaired I Synthetic Lethality (Apoptosis) G->I Unresolved DSBs

Caption: Mechanism of synthetic lethality induced by phthalazinone-based PARP trapping.

Experimental Design: Causality in Assay Selection

A common pitfall in evaluating PARP inhibitors is the use of standard 24-hour or 48-hour metabolic assays (e.g., MTT/MTS). These assays will yield false negatives. Because PARP trapping requires the cell to undergo multiple rounds of S-phase replication to accumulate lethal DSBs, short-term assays cannot capture the compound's true efficacy.

To build a self-validating system , we employ two distinct methodologies:

  • Extended ATP-Dependent Luminescence Assay (96 hours): Measures total metabolic viability after multiple replication cycles.

  • Clonogenic Survival Assay (10–14 days): The gold standard for PARP inhibitors, measuring the long-term reproductive viability of single cells.

Internal validation is achieved by running isogenic or paired cell lines simultaneously: a BRCA-deficient line (e.g., MDA-MB-436) as the sensitive model, and a BRCA-proficient line (e.g., MDA-MB-231) as the negative control[4].

Workflow Step1 Cell Seeding Log-Phase Density Step2 Compound Treatment 10-Point Titration Step1->Step2 Step3 Incubation 96h (ATP) or 14d (Colony) Step2->Step3 Step4 Viability Readout Luminescence / Staining Step3->Step4 Step5 Data Analysis Z'-Factor & IC50 Step4->Step5

Caption: Self-validating experimental workflow for evaluating PARP inhibitor cytotoxicity.

Step-by-Step Protocols

Protocol A: High-Throughput ATP-Dependent Viability Assay

Objective: Quantify dose-dependent cytotoxicity over 96 hours.

Step 1: Cell Seeding (Day 0)

  • Expert Insight: Cells must remain in the log-phase of growth for the entire 96-hour period. Overconfluent cells will arrest in G1, preventing the S-phase replication required for PARP trapping cytotoxicity.

  • Seed MDA-MB-436 (BRCA1-mut) and MDA-MB-231 (BRCA-wt) cells at 1,000 cells/well in 40 µL of complete media into a white, flat-bottom 384-well plate.

  • Incubate overnight at 37°C, 5% CO₂.

Step 2: Compound Preparation & Treatment (Day 1)

  • Prepare a 10 mM stock of N-methyl-4-oxo-3,4-dihydrophthalazine-1-carboxamide in 100% DMSO.

  • Create a 10-point, 3-fold serial dilution series.

  • Self-Validation Control: Normalize all wells to a final DMSO concentration of 0.1% (v/v) to eliminate solvent toxicity artifacts. Include a positive control (e.g., Olaparib) and a vehicle control (0.1% DMSO).

  • Add 10 µL of the 5X compound dilutions to the respective wells.

Step 3: Incubation & Readout (Day 5)

  • Incubate plates for exactly 96 hours.

  • Equilibrate the plate and CellTiter-Glo® reagent to room temperature for 30 minutes.

  • Add 25 µL of CellTiter-Glo® to each well. Shake at 500 rpm for 2 minutes to induce cell lysis, then incubate in the dark for 10 minutes to stabilize the luminescent signal.

  • Read luminescence on a microplate reader (integration time: 0.5 seconds/well).

Step 4: Quality Control & Analysis

  • Calculate the Z'-factor using the vehicle control and a 10 µM positive control. A Z' > 0.5 validates the assay's robustness.

  • Normalize data to the vehicle control (100% viability) and plot using a 4-parameter logistic non-linear regression to determine the IC₅₀.

Protocol B: Long-Term Clonogenic Survival Assay

Objective: Assess the permanent loss of reproductive integrity.

Step 1: Ultra-Low Density Seeding (Day 0)

  • Seed cells at 500 cells/well in 6-well plates (2 mL media/well). Ensure single-cell suspension to prevent artifactual colony clumping.

Step 2: Continuous Exposure (Day 1)

  • Add the phthalazinone derivative at varying concentrations (e.g., 1 nM, 10 nM, 100 nM, 1 µM).

  • Expert Insight: Unlike standard chemotherapeutics which are often washed out after 24 hours, PARP inhibitors require continuous exposure to maintain the trapped PARP-DNA complexes. Do not wash the compound out.

Step 3: Colony Formation (Day 10–14)

  • Monitor plates microscopically. Terminate the assay when vehicle control colonies reach >50 cells per colony (typically 10-14 days).

  • Aspirate media and wash gently with cold PBS.

  • Fix cells with a 1:1 mixture of Methanol:Acetic Acid for 15 minutes at room temperature.

  • Stain with 0.5% Crystal Violet (in 25% methanol) for 30 minutes.

  • Wash plates extensively with deionized water and air dry.

  • Count colonies and calculate the Plating Efficiency (PE) and Surviving Fraction (SF).

Quantitative Data Interpretation

The hallmark of a successful N-methyl-4-oxo-3,4-dihydrophthalazine-1-carboxamide derivative is a massive shift in the IC₅₀ between BRCA-mutant and BRCA-wild-type cell lines. The table below outlines the expected quantitative benchmarks for a highly potent analog.

Cell Line ModelBRCA StatusAssay ModalityExpected IC₅₀ (nM)Mechanistic Outcome
MDA-MB-436 BRCA1 MutantATP Viability (96h)15 – 50High Sensitivity (Synthetic Lethality)
Capan-1 BRCA2 MutantATP Viability (96h)10 – 30High Sensitivity (Synthetic Lethality)
MDA-MB-231 BRCA Wild-TypeATP Viability (96h)> 5,000Resistant (HR-Proficient)
MDA-MB-436 BRCA1 MutantClonogenic (14d)2 – 10Complete Loss of Reproductive Viability

Note: Clonogenic assays consistently yield lower IC₅₀ values than ATP assays due to the extended exposure time and the stringent requirement for sustained cellular division.

References

  • Khramchikhin, A. V., et al. (2026). Design, synthesis and Biological Evaluation of N-(4-(2-(6,7-dimethoxy-3,4-dihydroisoquinolin-2(1H)-yl)ethyl)phenyl)-4-oxo-3,4-dihydrophthalazine-1-carboxamide derivatives as Novel P-Glycoprotein inhibitors Reversing Multidrug Resistance. ResearchGate.
  • O'Connor, M. J., et al. (2016). The PARP Inhibitor AZD2461 Provides Insights into the Role of PARP3 Inhibition for Both Synthetic Lethality and Tolerability with Chemotherapy in Preclinical Models. AACR Journals.
  • ACS Publications. (2025). Discovery of a Novel [6–6–5–5–6] Pentacyclic Tetrahydrocyclopentaphthalazinone as a Promising PARP Inhibitor Scaffold. ACS Publications.
  • Google Patents. (2024). Phthalazinone-based parp-1 inhibitors (US20240317762A1). Google Patents.

Sources

Method

Application Note: In Vivo Formulation and Administration Protocols for N-methyl-4-oxo-3,4-dihydrophthalazine-1-carboxamide

Introduction & Mechanistic Rationale N-methyl-4-oxo-3,4-dihydrophthalazine-1-carboxamide (CAS 103264-43-3) is a critical pharmacophore scaffold utilized extensively in the development of poly(ADP-ribose) polymerase (PARP...

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Author: BenchChem Technical Support Team. Date: March 2026

Introduction & Mechanistic Rationale

N-methyl-4-oxo-3,4-dihydrophthalazine-1-carboxamide (CAS 103264-43-3) is a critical pharmacophore scaffold utilized extensively in the development of poly(ADP-ribose) polymerase (PARP) inhibitors, RORγt inverse agonists, and fibroblast activation protein (FAP) inhibitors.

The primary bottleneck in translating phthalazinone-based compounds from in vitro assays to in vivo animal models is their notoriously poor aqueous solubility (typically classifying them as BCS Class II or IV). The planar phthalazine ring and the carboxamide moiety promote strong intermolecular hydrogen bonding and high crystal lattice energy. Consequently, standard aqueous vehicles are entirely ineffective. To achieve therapeutic plasma concentrations without causing severe injection-site toxicity or systemic vehicle effects, researchers must employ highly specific co-solvent systems or inclusion complexes[1][2].

Physicochemical Profiling & Solvent Selection

Designing a self-validating formulation requires understanding the causality behind each excipient's role in overcoming the molecule's hydrophobicity:

  • DMSO (Dimethyl Sulfoxide): Acts as the primary solubilizer. Its highly polar, aprotic nature disrupts the strong hydrogen bonding of the carboxamide group. It must be kept at ≤10% of the final volume to prevent in vivo toxicity and hemolysis.

  • PEG300 (Polyethylene Glycol 300): Functions as a steric stabilizer and co-solvent. It coats the solubilized API molecules, preventing them from aggregating when the dielectric constant of the mixture drops during the addition of aqueous phases[3].

  • Tween-80 (Polysorbate 80): A non-ionic surfactant that reduces surface tension at the solvent-water interface, forming dynamic micelles that encapsulate the API-PEG complex before it can precipitate in the bloodstream.

  • HP-β-CD (Hydroxypropyl-β-cyclodextrin): Forms a thermodynamic inclusion complex. The hydrophobic cavity of the cyclodextrin accommodates the lipophilic phthalazine ring, while its hydrophilic exterior ensures excellent aqueous solubility, making it the gold standard for oral (PO) bioavailability[4][5].

Formulation Decision Matrix

FormulationWorkflow API N-methyl-4-oxo-3,4-dihydrophthalazine -1-carboxamide API Route Select Administration Route API->Route IV Intravenous (IV) / Intraperitoneal (IP) Route->IV PO Oral Gavage (PO) Route->PO Sol1 Co-solvent System (10% DMSO, 40% PEG300, 5% Tween 80, 45% Saline) IV->Sol1 High Bioavailability Sol2 Cyclodextrin Complex (10% DMSO, 30% HP-β-CD in PBS) IV->Sol2 Reduced Toxicity PO->Sol2 Enhanced Absorption Sol3 Homogeneous Suspension (0.5% Methylcellulose, 0.1% Tween 80) PO->Sol3 High Dose Tolerance

Fig 1. Decision matrix for N-methyl-4-oxo-3,4-dihydrophthalazine-1-carboxamide in vivo formulation.

Detailed Experimental Protocols

Protocol A: Co-Solvent System for IV/IP Injection

Target Formulation: 10% DMSO / 40% PEG300 / 5% Tween-80 / 45% Saline[1] This protocol is engineered for immediate systemic availability. The order of addition is strictly non-commutative.

  • Primary Solubilization: Weigh the required mass of the API and add it to the calculated volume of DMSO (10% of final volume). Vortex vigorously for 2-3 minutes.

    • Causality: DMSO is required first to break the crystal lattice.

    • Validation Checkpoint: The solution must be completely transparent. If any turbidity remains, the API will irreversibly crash out in later steps. Do not proceed until clear.

  • Steric Stabilization: Add PEG300 (40% of final volume) to the DMSO-API solution. Vortex for 1 minute.

    • Validation Checkpoint: Visually inspect for striations (Schlieren lines). Vortex until the refractive index is completely uniform.

  • Micellar Encapsulation: Add Tween-80 (5% of final volume). Vortex gently to avoid excessive foaming.

  • Aqueous Transition: Add sterile 0.9% Saline (45% of final volume) dropwise while continuously vortexing the mixture.

    • Causality: Rapid addition of water causes a sudden polarity shock, leading to rapid nucleation of the hydrophobic phthalazinone core. Dropwise addition allows the Tween-80 micelles to dynamically encapsulate the API.

    • Validation Checkpoint: The final solution must be clear to slightly opalescent. If white flakes or a milky suspension forms, the micellar capacity has been exceeded. Discard and restart.

Protocol B: Cyclodextrin Inclusion for Oral Gavage (PO)

Target Formulation: 10% DMSO / 30% HP-β-CD in PBS[2][4] This protocol provides sustained release and excellent gastrointestinal tolerability.

  • Vehicle Preparation: Prepare a 30% (w/v) solution of HP-β-CD in sterile PBS. Stir until completely dissolved (this may take up to 30 minutes).

  • API Solubilization: Dissolve the API in DMSO (10% of final volume) until completely clear.

  • Complexation: Place the DMSO-API tube in a bath sonicator. Slowly inject the 30% HP-β-CD solution into the DMSO-API mixture under continuous sonication.

    • Causality: Sonication provides the kinetic energy required to drive the lipophilic phthalazine ring into the cyclodextrin cavity before it can precipitate in the aqueous PBS environment.

    • Validation Checkpoint: A successful thermodynamic inclusion complex will yield a completely clear solution devoid of particulates.

Quantitative Data Summary

Table 1: Comparative Formulation Profiles for Phthalazinone Derivatives

Formulation StrategyPrimary RouteMax Solubilized Conc.Plasma Tmax​ AdvantagesLimitations
10% DMSO / 40% PEG300 / 5% Tween-80 IV, IP~5-10 mg/mL15-30 minImmediate systemic availability; high peak concentration.High viscosity; potential injection site irritation if administered rapidly.
10% DMSO / 30% HP-β-CD PO, IP~2-5 mg/mL1-2 hoursExcellent tolerability; sustained release profile; protects API from gastric degradation.Lower absolute solubility limit; requires high volumes of cyclodextrin.
0.5% MC / 0.1% Tween-80 PO>50 mg/mL (Suspension)2-4 hoursAccommodates very high doses (e.g., 50-100 mg/kg) without organic solvent toxicity.Variable absorption; requires vigorous homogenization before every dose.

Table 2: Maximum Administration Volumes & Needle Specifications for Murine Models

RouteSpeciesMax VolumeNeedle GaugeInjection Site / Method
IV Mouse5 mL/kg (approx. 100 µL for a 20g mouse)27G - 30GLateral tail vein
IP Mouse10 mL/kg (approx. 200 µL for a 20g mouse)25G - 27GLower right abdominal quadrant
PO Mouse10 mL/kg (approx. 200 µL for a 20g mouse)20G - 22GOral gavage bulb-tipped needle

References

  • Nanoemulsion-Based Delivery of Fluorescent PARP Inhibitors in Mouse Models of Small Cell Lung Cancer Source: PMC / NIH URL:[Link][3]

  • Androgen receptor inhibition extends PARP inhibitor activity in prostate cancer models beyond BRCA mutations and defects in homologous recombination repair Source: bioRxiv URL:[Link][2]

  • Preclinical Characterization of AZD5305, A Next-Generation, Highly Selective PARP1 Inhibitor and Trapper Source: Clinical Cancer Research - AACR Journals URL:[Link][4]

  • In Vivo Pharmacokinetic (PK) Study - Olaparib Screening Plasma Tumor PK Source: Childhood Solid Tumor Network (CSTN) URL:[Link][5]

Sources

Application

Application Note &amp; Protocol: In Vitro Enzymatic Assay for N-methyl-4-oxo-3,4-dihydrophthalazine-1-carboxamide

Introduction N-methyl-4-oxo-3,4-dihydrophthalazine-1-carboxamide is a small molecule belonging to the phthalazinone class of heterocyclic compounds. This structural motif is the core of several clinically approved drugs...

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Author: BenchChem Technical Support Team. Date: March 2026

Introduction

N-methyl-4-oxo-3,4-dihydrophthalazine-1-carboxamide is a small molecule belonging to the phthalazinone class of heterocyclic compounds. This structural motif is the core of several clinically approved drugs that target the DNA damage response (DDR) pathway, most notably as inhibitors of Poly(ADP-ribose) Polymerase (PARP) enzymes.[1][2][3][4] PARP-1, a key member of the PARP family, is a critical enzyme in the base excision repair (BER) pathway, responsible for repairing single-strand DNA breaks (SSBs).[5] Inhibition of PARP-1 in cancer cells with deficiencies in other DNA repair pathways, such as those with BRCA1/2 mutations, leads to synthetic lethality, making PARP inhibitors a targeted and effective cancer therapy.[2]

This application note provides a detailed protocol for an in vitro enzymatic assay to determine the inhibitory activity of N-methyl-4-oxo-3,4-dihydrophthalazine-1-carboxamide against human PARP-1. The described method is a robust, fluorescence-based assay that measures the consumption of nicotinamide adenine dinucleotide (NAD+), the substrate of PARP-1, providing a quantitative measure of enzyme activity.

Principle of the Assay

The enzymatic activity of PARP-1 is dependent on the presence of damaged DNA.[5][6] Upon binding to DNA with strand breaks, PARP-1 undergoes a conformational change and catalyzes the transfer of ADP-ribose units from NAD+ to acceptor proteins, including itself, forming long chains of poly(ADP-ribose) (PAR).[6] This process consumes NAD+. The assay protocol herein quantifies the remaining NAD+ in the reaction mixture after the enzymatic reaction. The amount of NAD+ is inversely proportional to the PARP-1 activity.

Materials and Reagents

Key Components
ReagentSupplierCatalog NumberStorage
Human Recombinant PARP-1 (full-length)R&D Systems4677-096-K-80°C
Activated DNA (sheared salmon sperm DNA)Sigma-Aldrich17-10149-20°C
β-Nicotinamide adenine dinucleotide (NAD+)Sigma-AldrichN7004-20°C
N-methyl-4-oxo-3,4-dihydrophthalazine-1-carboxamideCustom Synthesis/Vendor-Room Temperature
Olaparib (positive control inhibitor)SelleckchemS1060-20°C
PARP Assay BufferSee formulation-4°C
NAD+ Cycling/Enzyme MixSee formulation--80°C
ResazurinSigma-AldrichR70174°C (light protected)
96-well black, flat-bottom platesCorning3915Room Temperature
Buffer and Reagent Formulation

PARP Assay Buffer (1X):

  • 50 mM Tris-HCl, pH 8.0

  • 50 mM NaCl

  • 4 mM MgCl2

  • 1 mM DTT

  • Store at 4°C.

NAD+ Cycling/Enzyme Mix:

  • Prepare fresh on the day of the experiment.

  • In a suitable buffer (e.g., 100 mM Tris-HCl, pH 8.0):

    • Alcohol dehydrogenase (ADH)

    • Diaphorase

  • The final concentrations will depend on the specific activity of the enzymes used and should be optimized for signal stability and linearity.

Experimental Workflow

The experimental workflow is designed to be straightforward and adaptable for high-throughput screening.

Enzymatic Assay Workflow cluster_prep Preparation cluster_assay Assay Execution cluster_detection Detection cluster_analysis Data Analysis Reagent_Prep Reagent Preparation (Enzyme, DNA, NAD+, Compound) Plate_Layout Design Plate Layout (Controls, Test Compound) Add_Components Add PARP-1, Activated DNA, and Inhibitor to Wells Plate_Layout->Add_Components Pre_Incubate Pre-incubation (15 min, RT) Add_Components->Pre_Incubate Allows inhibitor binding Initiate_Reaction Initiate Reaction with NAD+ Pre_Incubate->Initiate_Reaction Incubate Incubation (60 min, RT) Initiate_Reaction->Incubate Enzymatic reaction proceeds Stop_Reaction Stop Reaction (e.g., with potent inhibitor) Incubate->Stop_Reaction Add_Detection_Reagent Add NAD+ Detection Reagent (Cycling Mix + Resazurin) Stop_Reaction->Add_Detection_Reagent Incubate_Detection Incubation (15-30 min, RT, dark) Add_Detection_Reagent->Incubate_Detection Read_Plate Read Fluorescence (Ex/Em = 540/590 nm) Incubate_Detection->Read_Plate Calculate_Activity Calculate % Inhibition Read_Plate->Calculate_Activity Plot_Curve Plot Dose-Response Curve Calculate_Activity->Plot_Curve Determine_IC50 Determine IC50 Value Plot_Curve->Determine_IC50

Figure 1: A schematic representation of the in vitro PARP-1 enzymatic assay workflow.

Detailed Protocol

Preparation of Reagents
  • PARP-1 Enzyme: Thaw the enzyme on ice and dilute to the desired concentration (e.g., 1 nM final concentration) in cold 1X PARP Assay Buffer. Keep on ice.

  • Activated DNA: Thaw and dilute to the working concentration (e.g., 5 µg/mL final concentration) in 1X PARP Assay Buffer.

  • NAD+: Prepare a stock solution (e.g., 10 mM) in nuclease-free water. Further dilute to the working concentration (e.g., 100 µM final concentration) in 1X PARP Assay Buffer.

  • N-methyl-4-oxo-3,4-dihydrophthalazine-1-carboxamide (Test Compound): Prepare a stock solution (e.g., 10 mM) in 100% DMSO. Create a serial dilution series in 100% DMSO, then dilute each concentration into 1X PARP Assay Buffer to achieve the final desired concentrations. The final DMSO concentration in the assay should not exceed 1% to avoid solvent effects on enzyme activity.[7]

  • Olaparib (Positive Control): Prepare in the same manner as the test compound.

Assay Procedure
  • Plate Setup: Add 10 µL of the diluted test compound or control (Olaparib, 1% DMSO for no-inhibitor control) to the appropriate wells of a 96-well black plate.

  • Enzyme and DNA Addition: Prepare a master mix of PARP-1 and activated DNA in 1X PARP Assay Buffer. Add 20 µL of this master mix to each well (except for the "no enzyme" control wells).

  • Pre-incubation: Gently tap the plate to mix and incubate for 15 minutes at room temperature to allow the inhibitor to bind to the enzyme.

  • Reaction Initiation: Add 20 µL of the diluted NAD+ solution to all wells to start the enzymatic reaction. The final reaction volume will be 50 µL.

  • Incubation: Incubate the plate for 60 minutes at room temperature.

  • Reaction Termination (Optional but Recommended): Stop the reaction by adding 5 µL of a potent PARP inhibitor (e.g., a high concentration of Olaparib) to all wells except the "no enzyme" control.

  • NAD+ Detection: Add 50 µL of the freshly prepared NAD+ Cycling/Enzyme Mix containing Resazurin to each well.

  • Detection Incubation: Incubate the plate for 15-30 minutes at room temperature, protected from light.

  • Fluorescence Reading: Measure the fluorescence intensity using a plate reader with an excitation wavelength of ~540 nm and an emission wavelength of ~590 nm.

Controls
  • 100% Activity Control (No Inhibitor): Contains all reaction components with 1% DMSO instead of the inhibitor.

  • 0% Activity Control (No Enzyme): Contains all reaction components except for the PARP-1 enzyme.

  • Positive Control Inhibitor: A known PARP-1 inhibitor (e.g., Olaparib) should be run in parallel to validate the assay performance.

Data Analysis

  • Background Subtraction: Subtract the average fluorescence signal of the "no enzyme" control from all other wells.

  • Calculation of Percent Inhibition: % Inhibition = 100 * (1 - (Signal_Inhibitor / Signal_NoInhibitor))

  • IC50 Determination: Plot the percent inhibition as a function of the logarithm of the inhibitor concentration. Fit the data to a four-parameter logistic equation to determine the IC50 value, which is the concentration of the inhibitor that reduces enzyme activity by 50%.

Expected Results

The assay should yield a dose-dependent inhibition of PARP-1 activity by N-methyl-4-oxo-3,4-dihydrophthalazine-1-carboxamide and the positive control, Olaparib. The IC50 value for Olaparib should be in the low nanomolar range, consistent with literature values, which validates the assay's accuracy. The IC50 for the test compound will determine its potency as a PARP-1 inhibitor.

ParameterExpected Value/Outcome
Z'-factor> 0.5 for a robust assay
Olaparib IC501-10 nM
Test Compound IC50To be determined; a lower value indicates higher potency.
Signal-to-Background Ratio> 5

Troubleshooting

IssuePossible CauseSolution
High variability between replicatesPipetting errors, improper mixingUse calibrated pipettes, ensure thorough mixing of reagents.
Low signal or no enzyme activityInactive enzyme, incorrect buffer pH, degraded NAD+Use a fresh batch of enzyme and NAD+, verify buffer pH.
High background signalContaminated reagents, autofluorescence of compoundUse high-purity reagents, test for compound autofluorescence and subtract if necessary.
No inhibition by test compoundCompound is inactive or has low potencyTest at higher concentrations, verify compound integrity.

Mechanism of PARP-1 Inhibition

The phthalazinone scaffold of N-methyl-4-oxo-3,4-dihydrophthalazine-1-carboxamide is a known pharmacophore that mimics the nicotinamide moiety of NAD+, allowing it to bind to the catalytic domain of PARP-1 and competitively inhibit its activity.[1]

PARP1_Inhibition cluster_pathway DNA Damage and PARP-1 Activation cluster_inhibition Inhibition by N-methyl-4-oxo-3,4-dihydrophthalazine-1-carboxamide DNA_Damage Single-Strand Break (SSB) in DNA PARP1_Binding PARP-1 binds to SSB DNA_Damage->PARP1_Binding PARP1_Activation PARP-1 is activated PARP1_Binding->PARP1_Activation PARylation PARP-1 catalyzes PARylation (using NAD+) PARP1_Activation->PARylation Inhibitor_Binding Inhibitor binds to the catalytic domain of PARP-1 PARP1_Activation->Inhibitor_Binding Inhibition Recruitment Recruitment of DNA repair proteins PARylation->Recruitment DNA_Repair DNA Repair Recruitment->DNA_Repair Inhibitor N-methyl-4-oxo-3,4- dihydrophthalazine-1-carboxamide Inhibitor->Inhibitor_Binding Block_PARylation PARylation is blocked Inhibitor_Binding->Block_PARylation No_Repair DNA repair is inhibited Block_PARylation->No_Repair

Figure 2: Simplified schematic of PARP-1 activation and inhibition by N-methyl-4-oxo-3,4-dihydrophthalazine-1-carboxamide.

References

  • Menear, K. A., Adcock, C., Boulter, R., Cockcroft, X., Copsey, L., Cranston, A., ... & Jackson, S. P. (2008). 4-[3-(4-cyclopropanecarbonylpiperazine-1-carbonyl)-4-fluorobenzyl]-2H-phthalazin-1-one: a novel, potent, and orally bioavailable inhibitor of poly (ADP-ribose) polymerase-1. Journal of medicinal chemistry, 51(20), 6581-6591. [Link]

  • Lord, C. J., & Ashworth, A. (2017). PARP inhibitors: synthetic lethality in the clinic. Science, 355(6330), 1152-1158. [Link]

  • D'Amours, D., Desnoyers, S., D'Silva, I., & Poirier, G. G. (1999). Poly (ADP-ribosyl) ation reactions in the regulation of nuclear functions. Biochemical Journal, 342(2), 249-268. [Link]

  • Krishnakumar, R., & Kraus, W. L. (2010). The PARP side of the nucleus: molecular actions, physiological outcomes, and clinical targets. Molecular cell, 39(1), 8-24. [Link]

  • Almahli, H., Hadchity, E., Jaballah, M. Y., Ghattas, M. A. I., & Ghattas, M. A. (2018). Development of novel synthesized phthalazinone-based PARP-1 inhibitors with apoptosis inducing mechanism in lung cancer. Bioorganic chemistry, 77, 443-456. [Link]

  • Wang, Y., Wang, Z., Zhang, Y., Li, J., Yan, Y., & Ai, J. (2024). Design, synthesis and antitumor activities of phthalazinone derivatives as PARP-1 inhibitors and PARP-1/HDAC-1 inhibitors. European Journal of Medicinal Chemistry, 265, 116098. [Link]

  • An optimized fluorescence assay for screening novel PARP-1 inhibitors. (2017). Analytical Biochemistry, 529, 59-65. [Link]

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Enhancing Aqueous Solubility of N-methyl-4-oxo-3,4-dihydrophthalazine-1-carboxamide

Welcome to the technical support resource for N-methyl-4-oxo-3,4-dihydrophthalazine-1-carboxamide and related poorly soluble compounds. This guide is designed for researchers, scientists, and drug development professiona...

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Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support resource for N-methyl-4-oxo-3,4-dihydrophthalazine-1-carboxamide and related poorly soluble compounds. This guide is designed for researchers, scientists, and drug development professionals to troubleshoot and overcome solubility challenges encountered during biological assays.

Frequently Asked Questions (FAQs)

Q1: My compound, N-methyl-4-oxo-3,4-dihydrophthalazine-1-carboxamide, is precipitating in my aqueous assay buffer. What is causing this?

A1: N-methyl-4-oxo-3,4-dihydrophthalazine-1-carboxamide possesses a rigid, planar phthalazinone core. This structure contributes to strong intermolecular interactions (π-π stacking) in the solid state, making it difficult for water molecules to effectively solvate the individual molecules. This high lattice energy, combined with its relatively hydrophobic nature, leads to poor aqueous solubility. When a concentrated stock solution (typically in an organic solvent like DMSO) is diluted into an aqueous buffer, the compound's solubility limit is often exceeded, causing it to precipitate out of solution.

Q2: I am using DMSO to dissolve my compound. Could the DMSO itself be the problem?

A2: While DMSO is an excellent solvent for many poorly soluble compounds, it can also be the source of solubility issues upon dilution. This is known as "solvent-mediated precipitation." High concentrations of DMSO in the final assay medium (typically >1%) can be toxic to cells and may also alter protein conformation. However, the primary issue is that when the DMSO stock is diluted into the aqueous buffer, the solvent environment changes dramatically, and the compound crashes out. It is crucial to keep the final DMSO concentration as low as possible, generally below 0.5%, to maintain both compound solubility and biological system integrity.

Q3: What are the primary strategies I can use to improve the solubility of my compound for an in vitro assay?

A3: There are several effective strategies, which can be used alone or in combination:

  • pH Modification: If your compound has ionizable groups, adjusting the pH of the buffer can significantly increase solubility.

  • Use of Co-solvents: Introducing a water-miscible organic solvent at a low concentration can help maintain solubility.

  • Employing Excipients: Using formulating agents like cyclodextrins can encapsulate the hydrophobic compound and increase its apparent solubility.

  • Temperature Adjustment: Gently warming the solution can sometimes help, but this must be done cautiously to avoid compound degradation or affecting the biological assay.

Each of these approaches is detailed in the Troubleshooting Guide below.

Troubleshooting Guide: Step-by-Step Protocols

Issue 1: Compound Precipitation Upon Dilution from DMSO Stock

This workflow outlines a systematic approach to identifying the optimal solvent conditions for your compound.

G cluster_0 Initial Observation cluster_1 Troubleshooting Workflow cluster_2 Outcome A Compound precipitates in aqueous buffer from DMSO stock B Step 1: pH Adjustment (for ionizable compounds) A->B Start Here C Step 2: Co-Solvent Screening B->C If pH insensitive or ineffective F Soluble Compound Ready for Assay B->F Success D Step 3: Cyclodextrin Complexation C->D If co-solvents are incompatible or ineffective C->F Success E Step 4: Combination Approach D->E If further enhancement is needed D->F Success E->F

Caption: Systematic workflow for troubleshooting compound precipitation.

Protocol 1: Solubility Enhancement via pH Modification

The carboxamide group in N-methyl-4-oxo-3,4-dihydrophthalazine-1-carboxamide is weakly acidic, and the phthalazinone ring system may have a basic character. Exploiting these properties by adjusting pH can increase ionization and, therefore, aqueous solubility.

Step-by-Step Methodology:

  • Prepare a series of buffers: Prepare your standard assay buffer at a range of pH values (e.g., 5.0, 6.0, 7.4, 8.0, 9.0). Ensure the buffer system used has adequate buffering capacity at each tested pH.

  • Prepare a concentrated stock: Dissolve your compound in 100% DMSO to create a high-concentration stock (e.g., 10 mM).

  • Dilute into buffers: Add a small aliquot of the DMSO stock to each buffer to achieve the final desired concentration. For example, add 2 µL of 10 mM stock to 198 µL of buffer for a final concentration of 100 µM (with 1% DMSO).

  • Equilibrate and Observe: Vortex each sample gently and allow it to equilibrate at room temperature for 1-2 hours.

  • Assess Solubility: Visually inspect each sample for precipitation. For a more quantitative measure, centrifuge the samples (e.g., 14,000 rpm for 10 minutes) and measure the concentration of the compound in the supernatant using HPLC-UV.

Expected Outcome & Interpretation:

You may observe a significant increase in solubility at a pH that favors the ionized form of the molecule. This data will help you determine if a simple pH adjustment of your assay buffer is a viable solution.

pH of BufferVisual ObservationSupernatant Conc. (µM)
5.0Heavy Precipitate< 5
6.0Moderate Precipitate~20
7.4Light Precipitate~45
8.0Hazy Solution~80
9.0Clear Solution> 95

Table 1: Example data from a pH-solubility screen. This hypothetical data suggests the compound is more soluble at a slightly basic pH.

Protocol 2: Co-Solvent Screening

If pH adjustment is not effective or incompatible with your assay, using a small amount of a water-miscible organic co-solvent can maintain solubility.

Step-by-Step Methodology:

  • Select Co-solvents: Choose biologically compatible co-solvents such as ethanol, propylene glycol (PG), or polyethylene glycol 400 (PEG-400).

  • Prepare Co-solvent/Buffer Mixtures: Create a series of your primary assay buffer (at its optimal pH) containing different percentages of the co-solvent (e.g., 1%, 2%, 5%, 10%). Note that high concentrations may impact your biological system.

  • Introduce Compound: Add your compound from a concentrated DMSO stock to these mixtures to the final desired concentration.

  • Equilibrate and Observe: As in the pH protocol, mix, equilibrate, and assess solubility visually and/or quantitatively.

Interpretation:

This screen will identify the lowest concentration of a co-solvent required to keep your compound in solution. Always run a vehicle control (buffer + co-solvent without the compound) in your biological assay to ensure the co-solvent itself does not produce an effect.

Protocol 3: Solubility Enhancement with Cyclodextrins

Cyclodextrins are cyclic oligosaccharides that have a hydrophilic exterior and a hydrophobic interior cavity. They can encapsulate poorly soluble molecules, like N-methyl-4-oxo-3,4-dihydrophthalazine-1-carboxamide, forming an inclusion complex that is water-soluble. Hydroxypropyl-β-cyclodextrin (HP-β-CD) is a commonly used derivative with improved solubility and low toxicity.

G cluster_0 Mechanism of Cyclodextrin Solubilization A Poorly Soluble Compound (Hydrophobic) B Cyclodextrin (Hydrophobic Cavity) C Water-Soluble Inclusion Complex A->C + B->C Water Aqueous Environment C->Water Soluble in

Caption: Encapsulation of a hydrophobic compound by a cyclodextrin.

Step-by-Step Methodology:

  • Prepare HP-β-CD Solutions: Make several concentrations of HP-β-CD in your assay buffer (e.g., 1%, 2.5%, 5% w/v).

  • Add Compound: Add the N-methyl-4-oxo-3,4-dihydrophthalazine-1-carboxamide (either as a solid or from a minimal DMSO stock) to the HP-β-CD solutions.

  • Promote Complexation: Vortex the mixtures vigorously and/or sonicate for 15-30 minutes to facilitate the formation of the inclusion complex. Allow solutions to equilibrate for several hours or overnight.

  • Assess Solubility: Centrifuge any samples with remaining solid and quantify the supernatant concentration via HPLC-UV to determine the solubility enhancement.

HP-β-CD Conc. (% w/v)Apparent Solubility (µM)Fold Increase
0 (Control)451.0x
1.01503.3x
2.53808.4x
5.075016.7x

Table 2: Example data showing dose-dependent solubility enhancement with HP-β-CD. This demonstrates a successful formulation.

Final Check: As with co-solvents, it is critical to test the HP-β-CD vehicle alone in your assay to confirm it does not interfere with the biological measurement.

References

  • Guan, J. Crystal Engineering of Pharmaceutical Co-crystals: A Strategy to Improve the Dissolution Rate and Bioavailability of a Poorly Water-Soluble Drug. Crystal Growth & Design. [Link]

  • Pudipeddi, M. & Serajuddin, A. T. M. Trends in solubility of pharmaceuticals. Journal of Pharmaceutical Sciences. [Link]

  • Galão, R. P., et al. The effects of DMSO on the conformation of proteins. Protein Science. [Link]

  • Timm, M., et al. The impact of DMSO on cell-based assays. Assay and Drug Development Technologies. [Link]

  • Brewster, M. E. & Loftsson, T. Cyclodextrins as pharmaceutical solubilizers. Advanced Drug Delivery Reviews. [Link]

  • Gould, S. & Scott, R. C. 2-Hydroxypropyl-β-cyclodextrin (HP-β-CD): A toxicology review. Food and Chemical Toxicology. [Link]

Optimization

Troubleshooting low yield in N-methyl-4-oxo-3,4-dihydrophthalazine-1-carboxamide chemical synthesis

Welcome to the technical support center for the synthesis of N-methyl-4-oxo-3,4-dihydrophthalazine-1-carboxamide. This guide is designed for researchers, scientists, and drug development professionals to troubleshoot com...

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Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support center for the synthesis of N-methyl-4-oxo-3,4-dihydrophthalazine-1-carboxamide. This guide is designed for researchers, scientists, and drug development professionals to troubleshoot common issues and answer frequently asked questions related to this chemical synthesis. Our aim is to provide in-depth, scientifically grounded advice to help you optimize your reaction and achieve higher yields and purity.

The synthesis of N-methyl-4-oxo-3,4-dihydrophthalazine-1-carboxamide is a two-step process. The first step involves the formation of the phthalazinone core by reacting a suitable phthalic acid derivative with hydrazine to yield 4-oxo-3,4-dihydrophthalazine-1-carboxylic acid. The second, and often more challenging step, is the amide bond formation between this carboxylic acid and methylamine. This guide will focus on troubleshooting the common pitfalls in both stages of this synthesis.

Troubleshooting Guide: Low Yield and Purity Issues

This section addresses specific problems you may encounter during the synthesis of N-methyl-4-oxo-3,4-dihydrophthalazine-1-carboxamide, presented in a question-and-answer format.

Q1: My overall yield is consistently low. What are the most likely causes?

Low overall yield can stem from issues in either of the two main synthetic steps or during product isolation. Let's break down the possibilities.

Step 1: Formation of 4-oxo-3,4-dihydrophthalazine-1-carboxylic acid

  • Incomplete reaction: The cyclization of a phthalic acid derivative with hydrazine to form the phthalazinone ring is generally efficient but can be hampered by suboptimal reaction conditions. Ensure that the reaction is heated sufficiently, typically at reflux in a suitable solvent like ethanol or acetic acid, to drive the reaction to completion.

  • Side reactions: The reaction of phthalic anhydride with hydrazine can sometimes lead to the formation of N-aminophthalimide as a byproduct.[1] This can be minimized by careful control of reaction temperature and the rate of addition of hydrazine.

Step 2: Amide bond formation

  • Inefficient coupling agent: The choice of coupling agent for the amidation of 4-oxo-3,4-dihydrophthalazine-1-carboxylic acid with methylamine is critical. Standard coupling reagents like HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) in the presence of a non-nucleophilic base such as N,N-diisopropylethylamine (DIPEA) are often effective. If you are using a carbodiimide-based coupling agent like EDC (N-(3-Dimethylaminopropyl)-N'-ethylcarbodiimide), the addition of an auxiliary nucleophile such as HOBt (Hydroxybenzotriazole) or HOAt (1-Hydroxy-7-azabenzotriazole) can improve yields by forming a more reactive activated ester and suppressing side reactions.

  • Reaction conditions: Amide bond formation is sensitive to temperature and solvent. The reaction is typically carried out at room temperature in an aprotic polar solvent like N,N-dimethylformamide (DMF) or dichloromethane (DCM). Running the reaction at too high a temperature can lead to decomposition of the activated ester intermediate.

  • Hydrolysis of the activated intermediate: Water is the enemy of amide bond formation. Ensure all your reagents and solvents are anhydrous. The activated carboxylic acid intermediate is highly susceptible to hydrolysis back to the starting carboxylic acid, which will stall the reaction.

Product Isolation and Purification

  • Losses during workup: The product, N-methyl-4-oxo-3,4-dihydrophthalazine-1-carboxamide, may have some solubility in aqueous solutions, leading to losses during extractive workup. Ensure the aqueous layer is thoroughly extracted with a suitable organic solvent.

  • Difficult crystallization: If you are purifying the final product by recrystallization, "oiling out" or the formation of a fine powder instead of crystals can lead to significant yield loss. This is often due to residual impurities or cooling the solution too quickly.

Q2: I'm observing multiple spots on my TLC analysis of the final product. What are the likely impurities?

The presence of multiple spots on a TLC plate indicates an incomplete reaction or the presence of side products. Here are the most common culprits:

  • Unreacted 4-oxo-3,4-dihydrophthalazine-1-carboxylic acid: This is the most common impurity if the amidation reaction has not gone to completion. It will typically have a lower Rf value than the product on silica gel due to its higher polarity.

  • Urea byproducts from coupling agents: If you are using a carbodiimide-based coupling agent like EDC or DCC (N,N'-Dicyclohexylcarbodiimide), the corresponding urea byproduct will be present. These are often difficult to remove by simple extraction and may require column chromatography.

  • Side products from the phthalazinone formation: As mentioned earlier, N-aminophthalimide can be a byproduct from the first step. While most of it should be removed during the isolation of the carboxylic acid intermediate, some may carry over.

Q3: My final product "oils out" during crystallization. How can I get it to crystallize properly?

"Oiling out" occurs when the solid product separates from the solution as a liquid rather than a crystalline solid. This often happens if the solution is supersaturated or if the melting point of the solid is lower than the boiling point of the solvent. Here are some troubleshooting steps:

  • Re-dissolve and cool slowly: Heat the solution to re-dissolve the oil, add a small amount of additional solvent, and then allow it to cool much more slowly. Insulating the flask can help with this.

  • Scratch the flask: Use a glass rod to gently scratch the inside of the flask at the surface of the solution. The microscopic scratches on the glass can provide nucleation sites for crystal growth.

  • Seed the solution: If you have a small amount of pure, crystalline product, add a tiny crystal to the cooled solution to induce crystallization.

  • Change the solvent system: Your current solvent may be too good a solvent for your product. Try a different solvent or a solvent mixture. For example, if your product is dissolved in a good solvent like methanol, you can slowly add a poorer solvent like water or hexane until the solution becomes slightly turbid, then warm it until it is clear again and allow it to cool slowly.

Frequently Asked Questions (FAQs)

What are the critical quality attributes of the starting materials?

The purity of your starting materials is paramount. For the first step, ensure your phthalic acid derivative is of high purity. For the amidation step, the 4-oxo-3,4-dihydrophthalazine-1-carboxylic acid should be free of any residual hydrazine or byproducts from the first reaction. The methylamine solution should be of the correct concentration, and all solvents should be anhydrous.

How can I monitor the progress of the amidation reaction?

Thin-layer chromatography (TLC) is a simple and effective way to monitor the reaction. Spot the reaction mixture alongside a spot of the starting carboxylic acid. The reaction is complete when the starting material spot has disappeared. A more quantitative method is to use High-Performance Liquid Chromatography (HPLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

What is the best way to purify the final product?

For small-scale lab synthesis, flash column chromatography on silica gel is often the most effective way to remove unreacted starting materials and coupling agent byproducts. The purified fractions can then be combined, the solvent removed, and the resulting solid recrystallized from a suitable solvent system (e.g., ethanol/water, ethyl acetate/hexanes) to obtain a highly pure product.

Experimental Protocols

Protocol 1: General Procedure for the Synthesis of 4-oxo-3,4-dihydrophthalazine-1-carboxylic acid
  • To a round-bottom flask equipped with a reflux condenser, add the starting phthalic acid derivative (1 equivalent).

  • Add a suitable solvent such as ethanol or glacial acetic acid.

  • Add hydrazine hydrate (1.1 equivalents) dropwise with stirring.

  • Heat the reaction mixture to reflux and maintain for 2-4 hours, monitoring the reaction by TLC.

  • Upon completion, cool the reaction mixture to room temperature.

  • The product often precipitates out of the solution upon cooling. Collect the solid by vacuum filtration.

  • Wash the solid with cold ethanol and then dry under vacuum to yield 4-oxo-3,4-dihydrophthalazine-1-carboxylic acid.

Protocol 2: General Procedure for the Synthesis of N-methyl-4-oxo-3,4-dihydrophthalazine-1-carboxamide
  • To a dry round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add 4-oxo-3,4-dihydrophthalazine-1-carboxylic acid (1 equivalent).

  • Add anhydrous DMF and stir to dissolve.

  • Add HATU (1.2 equivalents) and DIPEA (3 equivalents).

  • Stir the mixture at room temperature for 15-30 minutes to activate the carboxylic acid.

  • Add a solution of methylamine (2 M in THF, 1.5 equivalents) dropwise.

  • Stir the reaction at room temperature for 4-12 hours, monitoring by TLC or LC-MS.

  • Once the reaction is complete, dilute the mixture with ethyl acetate and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography or recrystallization.

Visualizations

Synthesis Pathway Phthalic Anhydride Phthalic Anhydride Carboxylic Acid Intermediate 4-oxo-3,4-dihydrophthalazine- 1-carboxylic acid Phthalic Anhydride->Carboxylic Acid Intermediate Step 1: Cyclization Hydrazine Hydrazine Hydrazine->Carboxylic Acid Intermediate Final Product N-methyl-4-oxo-3,4-dihydrophthalazine- 1-carboxamide Carboxylic Acid Intermediate->Final Product Step 2: Amidation (HATU, DIPEA) Methylamine Methylamine Methylamine->Final Product

Caption: Synthetic pathway for N-methyl-4-oxo-3,4-dihydrophthalazine-1-carboxamide.

Troubleshooting Low Yield Low Yield Low Yield Incomplete Reaction Incomplete Reaction Low Yield->Incomplete Reaction Side Reactions Side Reactions Low Yield->Side Reactions Purification Loss Purification Loss Low Yield->Purification Loss Check Reaction Time/Temp Check Reaction Time/Temp Incomplete Reaction->Check Reaction Time/Temp Optimize Coupling Agent Optimize Coupling Agent Incomplete Reaction->Optimize Coupling Agent Formation of N-aminophthalimide Formation of N-aminophthalimide Side Reactions->Formation of N-aminophthalimide Hydrolysis of Activated Ester Hydrolysis of Activated Ester Side Reactions->Hydrolysis of Activated Ester Improve Workup/Crystallization Improve Workup/Crystallization Purification Loss->Improve Workup/Crystallization

Caption: Decision tree for troubleshooting low yield.

Data Summary

ParameterStep 1: CyclizationStep 2: Amidation
Key Reagents Phthalic anhydride, Hydrazine hydrate4-oxo-3,4-dihydrophthalazine-1-carboxylic acid, Methylamine, HATU, DIPEA
Typical Solvent Ethanol or Acetic AcidDMF or DCM (anhydrous)
Typical Temperature RefluxRoom Temperature
Common Byproducts N-aminophthalimideUnreacted starting acid, HATU/DIPEA byproducts
Monitoring TLCTLC, LC-MS
Purification Filtration, WashingColumn Chromatography, Recrystallization

References

  • Huang, W., et al. (2019). Design, synthesis and biological evaluation of N-(4-(2-(6,7-dimethoxy-3,4-dihydroisoquinolin-2(1H)-yl)ethyl)phenyl)-4-oxo-3,4-dihydrophthalazine-1-carboxamide derivatives as novel P-glycoprotein inhibitors reversing multidrug resistance. Bioorganic Chemistry, 86, 166-175. [Link]

  • ResolveMass Laboratories Inc. 4-oxo-3,4-dihydrophthalazine-1-carboxylic acid | CAS 3260-44-4. [Link]

  • PubChem. 4-Oxo-3,4-dihydrophthalazine-1-carboxylic acid. [Link]

  • Google Patents. (2015). Process for preparation of n,n-di substituted carboxamides.
  • Organic Syntheses. (2017). Preparation of 1-Methylimidazole-N-oxide. [Link]

  • ResearchGate. (2015). Synthesis and Biological Activity Evaluation of Differently Substituted 1,4-Dioxo-3,4-dihydrophthalazine-2(1H)-carboxamides and -carbothioamides. [Link]

  • The Royal Society of Chemistry. (2019). Cobalt-catalyzed Synthesis of N-containing Heterocycles via Cyclization of Ortho-substituted Anilines with CO2/H2. [Link]

  • Zheng, C., et al. (2010). Synthesis and Antitumor Activity of 3-Methyl-4-oxo-3,4-dihydroimidazo [5,1-d][2][3][4][5]tetrazine-8-carboxylates and -carboxamides. Molecules, 15(12), 9035-9049. [Link]

  • Google Patents. (2015).
  • Semantic Scholar. (2021). Structural Identification between Phthalazine-1,4-Diones and N-Aminophthalimides via Vilsmeier Reaction. [Link]

  • Chen, Y., et al. (2021). Structural Identification between Phthalazine-1,4-Diones and N-Aminophthalimides via Vilsmeier Reaction: Nitrogen Cyclization and Tautomerization Study. Molecules, 26(10), 2890. [Link]

  • Iio, K., et al. (2022). 13C NMR Spectroscopic Studies of Intra- and Intermolecular Interactions of Amino Acid Derivatives and Peptide Derivatives in Solutions. International Journal of Molecular Sciences, 23(4), 1934. [Link]

  • Chemspace. 4-oxo-N-{[4-(piperidine-1-carbonyl)phenyl]methyl}-3-propyl-3,4-dihydrophthalazine-1-carboxamide. [Link]

  • United States Patent and Trademark Office. (1998). Novel optically pure salts of substituted 2-(2-pyridinylmethyl)sulfinyl-1H-benzimidazoles. [Link]

  • Arkivoc. (2019). Synthesis and some reactions of 5-carbmethoxymethylidene-4-oxo-1,3-thiazol-2-ylguanidine. [Link]

  • American Chemical Society. (2022). Practical and Scalable Manufacturing Process for the Key Intermediate of Poly(ADP-Ribose) Polymerase Inhibitor Olaparib. [Link]

  • Vicente-Muñoz, S., et al. (2021). NMR Analysis of Carboxylate Isotopomers of 13C-Metabolites by Chemoselective Derivatization with 15N-Cholamine. Analytical Chemistry, 93(17), 6629-6637. [Link]

  • Gong, P., et al. (2014). Design, synthesis and biological evaluation of novel 6,7-disubstituted-4-phenoxyquinoline derivatives bearing 4-oxo-3,4-dihydrophthalazine-1-carboxamide moieties as c-Met kinase inhibitors. Bioorganic & Medicinal Chemistry, 22(14), 3642-3653. [Link]

  • PubChem. Solid forms of N-[2,4-bis(1,1-dimethylethyl)-5-hydroxyphenyl]-1,4-dihydro-4-oxoquinoline-3-carboxamide. [Link]

  • Agilent Technologies. (2018). Methodical letter Purification and isolation of newly-synthesized triazine derivatives containing 4-aminoalkylbenzenesulphonamid. [Link]

  • Beilstein Journal of Organic Chemistry. (2025). Search Results. [Link]

  • Organic Syntheses. (2017). N-Methoxy-N-methylcyanoformamide. [Link]

  • ResearchGate. (2017). 2-Methyl-4-oxo-N-(4-oxo-2-phenyl substituted-1,3-thiazolidin-3-yl)-3,4-dihydroquinazoline-5-carboxamides- A New Range of Fluorescent Whiteners: Synthesis and Photophysical Characterization. [Link]

  • ChemRxiv. (2020). Green Synthesis: A Novel Method for Bromination of 7-Amino- Phthalide. [Link]

Sources

Troubleshooting

Technical Support Center: N-methyl-4-oxo-3,4-dihydrophthalazine-1-carboxamide Storage &amp; Stability

Welcome to the Technical Support Center for N-methyl-4-oxo-3,4-dihydrophthalazine-1-carboxamide (CAS 103264-43-3). As a critical intermediate and building block in the synthesis of PARP inhibitors and other pharmacophore...

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Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for N-methyl-4-oxo-3,4-dihydrophthalazine-1-carboxamide (CAS 103264-43-3). As a critical intermediate and building block in the synthesis of PARP inhibitors and other pharmacophores, maintaining the structural integrity of this compound is paramount.

This guide provides researchers and drug development professionals with field-proven insights, troubleshooting matrices, and self-validating protocols to prevent thermal degradation during storage.

Degradation & Prevention Workflow

G API N-methyl-4-oxo-3,4-dihydrophthalazine- 1-carboxamide (Intact) Stress Thermal Stress & Moisture (T > 25°C, High RH) API->Stress Environmental Exposure Prevention Optimal Storage Protocol (-20°C, Argon, Desiccated) API->Prevention SOP Implementation Hydrolysis Carboxamide Hydrolysis (Forms Carboxylic Acid) Stress->Hydrolysis H2O + Heat Tautomer Phthalazinone Ring Shift (Tautomeric Degradation) Stress->Tautomer Thermal Kinetic Control Validation LC-MS / HPLC Verification (Self-Validating System) Prevention->Validation Quality Control

Mechanism of thermal degradation and prevention workflow for phthalazine carboxamides.

Mechanistic Causality of Thermal Degradation

To effectively prevent degradation, one must understand the underlying chemical causality. N-methyl-4-oxo-3,4-dihydrophthalazine-1-carboxamide contains two highly reactive moieties susceptible to environmental stress:

  • The Secondary Carboxamide Group : Under thermal stress, especially in the presence of ambient humidity, the carboxamide group undergoes nucleophilic attack by water. This leads to hydrolysis, which cleaves the methylamine leaving group and converts the compound into 4-oxo-3,4-dihydrophthalazine-1-carboxylic acid[1].

  • The Phthalazinone Core : The phthalazin-1-one ring system exists in a dynamic equilibrium with its tautomer, phthalazin-1-ol. Elevated temperatures shift this thermodynamic equilibrium, destabilizing the core and increasing its susceptibility to oxidation and ring-opening[2]. Phthalazine derivatives are well-documented to degrade rapidly via hydrolysis and oxidation when exposed to heat and atmospheric oxygen[3].

Quantitative Stability Data

The following table summarizes the degradation kinetics of the compound under various environmental conditions. Use this data to benchmark your laboratory's storage practices.

Storage TemperatureRelative Humidity (RH)Estimated Shelf LifePrimary Degradation Pathway
-20°C < 10% (Desiccated)> 24 MonthsNone (Stable)
4°C Ambient6 MonthsSlow Oxidation
25°C 60%< 4 WeeksCarboxamide Hydrolysis
60°C (Stress Test) 75%< 48 HoursRing-opening & Rapid Hydrolysis
Standard Operating Procedure (SOP): Self-Validating Storage Protocol

To ensure absolute trustworthiness in your assays, your storage protocol must be a self-validating system . This means integrating physical protections with analytical quality control checks directly into the handling workflow.

Step 1: Inert Atmosphere Aliquoting

  • Action: Upon receipt, immediately transfer the bulk powder into a glove box purged with Argon.

  • Causality: Argon is heavier than nitrogen and provides a superior inert blanket. This displaces atmospheric oxygen, directly preventing the oxidative degradation of the highly reactive phthalazinone core[4].

Step 2: Desiccation and Packaging

  • Action: Aliquot the compound into amber glass vials. Add a micro-desiccant packet (e.g., activated silica gel) to each secondary containment bag before sealing.

  • Causality: Amber glass prevents photolytic degradation. Removing ambient moisture halts the nucleophilic hydrolysis of the carboxamide group. Hydrate formation is a known precursor to thermal degradation in phthalazine derivatives, making desiccation mandatory[4].

Step 3: Cryogenic Storage

  • Action: Store the sealed, argon-purged aliquots at -20°C.

  • Causality: Lowering the temperature below the activation energy threshold prevents the thermal kinetic shift of the phthalazin-1-one to phthalazin-1-ol dynamic equilibrium, locking the molecule in its stable state[2].

Step 4: Analytical Validation (The Self-Validating Step)

  • Action: Before using a stored aliquot in a critical experiment, dissolve a 1 mg sample in anhydrous DMSO and run a rapid LC-MS or HPLC-UV (254 nm) check.

  • Causality: This ensures the primary peak matches the expected mass ( m/z 204.08 for [M+H]+ ) and identifies any early-eluting carboxylic acid degradants. If the purity is 95%, the storage system has successfully validated itself.

Troubleshooting & FAQs

Q: I stored my compound at room temperature on the bench for a week. Is it still viable? A: It depends heavily on your laboratory's humidity. At 25°C with high relative humidity, the carboxamide group begins to hydrolyze into a carboxylic acid. You must run an HPLC check. If the purity has dropped below 95%, repurification via flash chromatography (using a Dichloromethane/Methanol gradient) is required before use.

Q: Why do I see a color change in the powder from off-white to a yellowish tint? A: Yellowing is a classic macroscopic indicator of oxidative degradation within the phthalazine ring[3]. This occurs when the compound is exposed to both thermal stress and atmospheric oxygen. Discard heavily discolored batches and ensure future aliquots are strictly stored under argon.

Q: Can I prepare stock solutions in DMSO and store them at -20°C to save time? A: While common, storing DMSO stock solutions of carboxamides is highly discouraged. DMSO is extremely hygroscopic. Repeated freeze-thaw cycles introduce atmospheric moisture condensation into the solution. Once the solution reaches room temperature, this trapped water accelerates carboxamide hydrolysis[1]. Always store the compound in its solid state and prepare fresh solutions immediately before your assays.

References
  • PMC (NIH). "A green microwave method for synthesizing a more stable phthalazin-1-ol isomer as a good anticancer reagent using chemical plasma organic reactions." Available at: [Link]

  • PMC (NIH). "Toxic by design? Formation of thermal degradants and cyanide from carboxamide-type synthetic cannabinoids CUMYL-PICA, 5F-CUMYL-PICA, AMB-FUBINACA, MDMB-FUBINACA, NNEI, and MN-18 during exposure to high temperatures." Available at:[Link]

Sources

Optimization

Technical Support Center: Optimizing Mobile Phase Gradients for N-methyl-4-oxo-3,4-dihydrophthalazine-1-carboxamide Chromatography

Welcome to the technical support center for the chromatographic analysis of N-methyl-4-oxo-3,4-dihydrophthalazine-1-carboxamide. This guide is designed for researchers, scientists, and drug development professionals to p...

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Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support center for the chromatographic analysis of N-methyl-4-oxo-3,4-dihydrophthalazine-1-carboxamide. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, practical solutions for optimizing mobile phase gradients. Here, we will address common challenges in a direct question-and-answer format, combining theoretical principles with actionable, field-proven advice.

Frequently Asked Questions (FAQs)

Q1: What are the initial recommended conditions for developing a reversed-phase HPLC gradient method for N-methyl-4-oxo-3,4-dihydrophthalazine-1-carboxamide?

A1: For initial method development, a generic gradient is recommended to scout for the appropriate elution conditions. Based on the polar nature of the parent molecule, 4-oxo-3,4-dihydrophthalazine-1-carboxylic acid, a reversed-phase approach is a suitable starting point.[1][2]

A standard starting point would be:

  • Column: A C18 column is a versatile choice for initial screening. Dimensions such as 150 mm x 4.6 mm with 5 µm particles offer a good balance of efficiency and back-pressure.[3]

  • Mobile Phase A (Aqueous): 0.1% Formic Acid in Water. This provides protons to suppress the ionization of acidic silanol groups on the stationary phase, which can lead to better peak shape.

  • Mobile Phase B (Organic): Acetonitrile with 0.1% Formic Acid. Acetonitrile is often preferred over methanol for its lower viscosity and UV transparency.[2]

  • Gradient: A broad linear gradient from 5% to 95% Mobile Phase B over 20-30 minutes is a good starting point to determine the approximate organic solvent concentration required for elution.[4]

  • Flow Rate: 1.0 mL/min for a 4.6 mm ID column.

  • Column Temperature: 30 °C to ensure reproducibility and reduce mobile phase viscosity.[5]

  • Detection: UV detection at a wavelength determined by the analyte's UV spectrum.

This initial scouting run will provide critical information about the retention behavior of your compound and any impurities, which will inform further optimization.

Q2: How does the mobile phase pH affect the retention and peak shape of N-methyl-4-oxo-3,4-dihydrophthalazine-1-carboxamide?

A2: The mobile phase pH is a critical parameter for ionizable compounds like N-methyl-4-oxo-3,4-dihydrophthalazine-1-carboxamide.[6][7] The molecule contains a carboxylic acid amide functional group and a phthalazinone core, which can exhibit different ionization states depending on the pH.

  • Impact on Retention: In reversed-phase chromatography, the retention of a compound is largely driven by its hydrophobicity. When an ionizable compound is in its neutral (non-ionized) form, it is more hydrophobic and will be more strongly retained on a non-polar stationary phase like C18. Conversely, in its ionized form, it is more polar and will elute earlier. For a compound with acidic properties, lowering the pH of the mobile phase will suppress ionization, leading to increased retention. For a basic compound, increasing the pH will have the same effect.[6][7]

  • Impact on Peak Shape: Operating at a pH close to the analyte's pKa can lead to poor peak shape, including peak splitting or broadening, because the analyte exists as a mixture of ionized and non-ionized forms with different retention characteristics.[6][8] To achieve sharp, symmetrical peaks, it is generally recommended to adjust the mobile phase pH to be at least 2 units away from the analyte's pKa.[6] Furthermore, controlling the pH can suppress secondary interactions between ionized analytes and residual silanol groups on the silica-based stationary phase, which are a common cause of peak tailing.[6]

The workflow for pH optimization can be visualized as follows:

G cluster_0 pH Optimization Workflow A Determine Analyte pKa (if possible) B Select Appropriate Buffer (pKa within 1 unit of target pH) A->B C Screen at Low, Mid, and High pH (e.g., pH 3, 7, 10) B->C D Evaluate Retention Time, Peak Shape, and Resolution C->D E Fine-tune pH around the optimal range D->E

Caption: A workflow for optimizing mobile phase pH.

Q3: What are the advantages of using a gradient elution compared to an isocratic elution for this analysis?

A3: Gradient elution, where the mobile phase composition is changed during the run, offers several advantages over isocratic elution (constant mobile phase composition), especially for complex samples or when analyzing compounds with a wide range of polarities.[9]

FeatureGradient ElutionIsocratic Elution
Peak Resolution Often provides better resolution for complex mixtures, especially for late-eluting peaks.[9]May have poor resolution for early-eluting peaks and broad peaks for late-eluting ones.
Peak Shape Peaks are generally sharper and narrower throughout the chromatogram.[9]Late-eluting peaks can be significantly broadened due to diffusion.
Analysis Time Can significantly shorten the analysis time for samples containing compounds with a wide range of hydrophobicities.Can be very long if both polar and non-polar compounds need to be separated in a single run.
Sensitivity Increased peak height due to narrower peaks leads to better sensitivity.Lower sensitivity for broad, late-eluting peaks.
Column Contamination Helps to elute strongly retained compounds, cleaning the column during the run.Strongly retained compounds may accumulate on the column, leading to carryover and performance degradation.

Gradient elution is particularly beneficial during method development to quickly assess the retention behavior of the target analyte and any impurities.[4]

Troubleshooting Guide

Problem 1: My peak for N-methyl-4-oxo-3,4-dihydrophthalazine-1-carboxamide is tailing.

Possible Causes & Solutions:

  • Secondary Silanol Interactions: This is a common cause of tailing for basic or polar compounds. The free silanol groups on the silica stationary phase can interact with the analyte.

    • Solution: Lower the mobile phase pH by adding an acid like formic acid or trifluoroacetic acid (TFA). This protonates the silanol groups, reducing their interaction with the analyte. Using a base-deactivated or end-capped column can also mitigate this issue.[10]

  • Column Overload: Injecting too much sample can saturate the stationary phase, leading to peak distortion.[10][11]

    • Solution: Reduce the injection volume or dilute the sample.[10]

  • Mismatched Injection Solvent: If the sample is dissolved in a solvent that is much stronger (less polar in reversed-phase) than the initial mobile phase, it can cause peak distortion.[10]

    • Solution: Whenever possible, dissolve the sample in the initial mobile phase.[12] If this is not feasible due to solubility issues, inject the smallest possible volume.

  • Physical Column Issues: A void at the column inlet or a blocked frit can cause peak tailing for all peaks in the chromatogram.[10][13]

    • Solution: If all peaks are tailing, consider reversing and flushing the column (if the manufacturer's instructions permit).[10] Replacing the column may be necessary.

Problem 2: I am not getting enough resolution between my main peak and an impurity.

Possible Causes & Solutions:

Improving resolution (Rs) in HPLC involves optimizing three key factors: efficiency (N), selectivity (α), and retention factor (k).[14]

  • Optimize Selectivity (α): This is often the most effective way to improve resolution.[14]

    • Change Mobile Phase pH: As discussed in the FAQ, altering the pH can dramatically change the retention of ionizable compounds, thereby improving selectivity.[7]

    • Change Organic Modifier: Switching from acetonitrile to methanol, or using a mixture, can alter the selectivity of the separation.

    • Change Stationary Phase: If mobile phase optimization is insufficient, consider a column with a different stationary phase (e.g., phenyl-hexyl or embedded polar group) to introduce different separation mechanisms.[15]

  • Increase Retention Factor (k):

    • Decrease Organic Solvent Strength: Lowering the percentage of the organic solvent in the mobile phase will increase the retention of all compounds, which can sometimes improve the separation of closely eluting peaks.[14]

  • Increase Efficiency (N):

    • Use a Longer Column or Smaller Particle Size: Both of these will increase the number of theoretical plates and lead to narrower peaks, which can improve resolution.[14][15] However, this will also increase back-pressure.

    • Optimize Flow Rate: Lowering the flow rate can sometimes improve efficiency, but at the cost of longer analysis times.[5]

The general approach to improving resolution can be visualized as follows:

G cluster_1 Resolution Improvement Strategy Start Poor Resolution Observed Opt_Alpha Optimize Selectivity (α) - Change pH - Change Organic Solvent - Change Stationary Phase Start->Opt_Alpha Opt_k Increase Retention (k) - Decrease %B Opt_Alpha->Opt_k If insufficient End Resolution Acceptable Opt_Alpha->End If successful Opt_N Increase Efficiency (N) - Longer Column - Smaller Particles - Lower Flow Rate Opt_k->Opt_N If insufficient Opt_k->End If successful Opt_N->End If successful

Sources

Troubleshooting

Technical Support Center: Mitigating Background Fluorescence in N-methyl-4-oxo-3,4-dihydrophthalazine-1-carboxamide Assays

Welcome to the technical support center for researchers utilizing N-methyl-4-oxo-3,4-dihydrophthalazine-1-carboxamide and its derivatives in their experimental workflows. This resource provides in-depth troubleshooting g...

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Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support center for researchers utilizing N-methyl-4-oxo-3,4-dihydrophthalazine-1-carboxamide and its derivatives in their experimental workflows. This resource provides in-depth troubleshooting guides and frequently asked questions to address the common challenge of high background fluorescence in assays involving this compound. As Senior Application Scientists, we have compiled this guide to explain the underlying causes of these issues and to offer field-proven solutions to ensure the integrity and clarity of your results.

Understanding the Challenge: The Inherent Fluorescence of the Phthalazinone Scaffold

A critical consideration when working with N-methyl-4-oxo-3,4-dihydrophthalazine-1-carboxamide is that the core phthalazinone structure, and related quinazolinone structures, can be inherently fluorescent. Research into similar carboxamide derivatives has demonstrated their application as fluorescent agents.[1][2] This intrinsic fluorescence can be a significant source of background signal in your assays, potentially masking the specific signal from your intended fluorescent probes or reporters. This guide will address this and other potential sources of background, providing a systematic approach to troubleshooting.

Frequently Asked Questions (FAQs)

Q1: My blank wells (containing only the assay buffer and N-methyl-4-oxo-3,4-dihydrophthalazine-1-carboxamide) show high fluorescence. What is the likely cause?

High fluorescence in blank wells strongly suggests that the compound itself is autofluorescent at the excitation and emission wavelengths you are using.[3] This is a common characteristic of molecules with aromatic ring systems, like the phthalazinone core.

Troubleshooting Steps:

  • Confirm Autofluorescence: Run a spectral scan of your compound to determine its excitation and emission maxima. This will confirm if there is an overlap with the fluorophore in your assay.

  • Filter Set Optimization: If the spectral profiles are distinct, ensure you are using narrow bandpass filters on your plate reader or microscope to minimize the collection of the compound's autofluorescence.

  • Wavelength Selection: If possible, consider using a fluorescent probe that excites and emits at longer, red-shifted wavelengths, as compound autofluorescence is often more pronounced in the blue and green spectra.[3]

Q2: I'm observing a "cloudy" or precipitated appearance in my assay wells, accompanied by high background. What's happening?

This often indicates that your compound is coming out of solution. Compound aggregates can scatter light and create a high, non-specific background signal.

Troubleshooting Steps:

  • Solubility Assessment: Determine the solubility of your N-methyl-4-oxo-3,4-dihydrophthalazine-1-carboxamide derivative in your specific assay buffer. You may need to adjust the buffer composition or add a small percentage of a solubilizing agent like DMSO.

  • Concentration Optimization: Test a range of compound concentrations. High concentrations are more likely to lead to aggregation.

  • Inclusion of Detergents: Adding a low concentration of a non-ionic detergent, such as Tween-20 or Triton X-100 (typically 0.01-0.05%), to your assay buffer can help prevent aggregation.

Q3: The background fluorescence is variable across my plate. How can I improve consistency?

Inconsistent background can stem from several factors, including poor mixing, plate effects, and non-specific binding.

Troubleshooting Steps:

  • Ensure Thorough Mixing: After adding all components to your wells, ensure they are mixed thoroughly but gently to avoid introducing bubbles.

  • Plate Quality: Use high-quality, low-fluorescence plates. Black, solid-bottom plates are generally recommended for fluorescence assays to minimize well-to-well crosstalk and background.

  • Non-Specific Binding: The charged nature of some carboxamide compounds can lead to non-specific binding to the walls of the assay plate or other proteins in the system.[3] Including a carrier protein like Bovine Serum Albumin (BSA) at a concentration of 0.1 mg/mL in your assay buffer can help to block these non-specific binding sites.[3]

In-Depth Troubleshooting Guides

Guide 1: Systematic Approach to Diagnosing and Reducing High Background

This guide provides a step-by-step workflow for identifying the source of high background and implementing corrective measures.

dot

Caption: Troubleshooting workflow for high background fluorescence.

Experimental Protocol: Optimizing Antibody/Probe Concentration

  • Prepare a series of dilutions of your primary and/or secondary antibody (or fluorescent probe). A good starting point is a two-fold dilution series above and below the manufacturer's recommended concentration.

  • Run the assay with these different concentrations, keeping all other parameters constant.

  • Include a "secondary antibody only" control to check for non-specific binding of the secondary antibody.

  • Analyze the signal-to-background ratio for each concentration.

  • Select the concentration that provides the highest signal-to-background ratio.[4]

Guide 2: Implementing a Quenching Strategy for Autofluorescence

If compound autofluorescence is unavoidable, a quenching strategy can be employed to reduce the background signal from unbound or non-specifically bound fluorescent molecules.[5][6][7]

dot

Quenching_Mechanism cluster_0 Before Quenching cluster_1 After Adding Quencher A Compound C High Background A->C Emits Light B Fluorophore B->C Emits Light D Compound F Quencher D->F Energy Transfer E Fluorophore G Low Background E->G Specific Signal H Quenched F->H

Caption: Mechanism of a soluble quencher reducing background.

Considerations for Choosing a Quencher:

  • Spectral Overlap: The absorption spectrum of the quencher must overlap with the emission spectrum of the autofluorescent compound.

  • Assay Compatibility: The quencher should not interfere with the biological activity of the proteins or the intended assay reaction.

  • Common Quenchers: Commercially available quenchers like QSY dyes or TrueBlack® can be effective at reducing autofluorescence from various sources.[8]

Experimental Protocol: Testing a Soluble Quencher

  • Identify a quencher whose absorption spectrum overlaps with the emission of your N-methyl-4-oxo-3,4-dihydrophthalazine-1-carboxamide compound.

  • In your "compound only" control wells, add a titration of the quencher.

  • Measure the fluorescence at the emission wavelength of your compound.

  • Determine the optimal concentration of the quencher that provides the maximum reduction in background without significantly affecting your specific signal (test this in your full assay wells).[9]

Data Summary: Key Assay Parameters to Optimize

ParameterRecommended ActionRationale
Compound Concentration Titrate to the lowest effective concentration.Minimizes the potential for autofluorescence and aggregation.
Fluorophore Choice Use red-shifted dyes if possible.Reduces the likelihood of spectral overlap with compound autofluorescence.
Assay Plates Use black, opaque-walled plates.Minimizes well-to-well crosstalk and background from the plate itself.
Washing Steps Increase the number and duration of washes.Removes unbound compound and detection reagents, reducing non-specific signal.[10]
Blocking Agents Use a suitable blocking agent (e.g., BSA, non-fat milk).Prevents non-specific binding of the compound and antibodies to the plate surface.

References

  • Zhang, C., & Wan, S. (2021). Recent Advances in Design of Fluorescence-Based Assays for High-Throughput Screening. Analytical Chemistry, 93(12), 5036–5052. [Link]

  • Tyagi, S., & Kramer, F. R. (2003). A simple quenching method for fluorescence background reduction and its application to the direct, quantitative detection of specific mRNA. Nucleic Acids Research, 31(22), e145. [Link]

  • Hynninen, V. (2021). Photoluminescence Quenchers in Drug Discovery. UTUPub. [Link]

  • CliniSciences. (n.d.). Fluorescence Background Blockers. Retrieved from [Link]

  • van Driel, P. B. A. A., et al. (2018). Fluorescence background quenching as a means to increase Signal to Background ratio - a proof of concept during Nerve Imaging. Scientific Reports, 8(1), 16912. [Link]

  • Gong, P., et al. (2014). Design, synthesis and biological evaluation of novel 6,7-disubstituted-4-phenoxyquinoline derivatives bearing 4-oxo-3,4-dihydrophthalazine-1-carboxamide moieties as c-Met kinase inhibitors. Bioorganic & Medicinal Chemistry, 22(13), 3328–3341. [Link]

  • Gao, K., et al. (2021). Nanoscale, automated, high throughput synthesis and screening for the accelerated discovery of protein modifiers. Chemical Science, 12(1), 237-245. [Link]

  • Melavanki, R. M., et al. (2011). Fluorescence quenching of biologically active carboxamide by aniline and carbon tetrachloride in different solvents using Stern-Volmer plots. Journal of Luminescence, 131(9), 1777-1782. [Link]

  • Huang, W., et al. (2019). Design, synthesis and biological evaluation of N-(4-(2-(6,7-dimethoxy-3,4-dihydroisoquinolin-2(1H)-yl)ethyl)phenyl)-4-oxo-3,4-dihydrophthalazine-1-carboxamide derivatives as novel P-glycoprotein inhibitors reversing multidrug resistance. Bioorganic Chemistry, 86, 166-175. [Link]

  • Patil, V. S., et al. (2014). 2-Methyl-4-oxo-N-(4-oxo-2-phenyl substituted-1,3-thiazolidin-3-yl)-3,4-dihydroquinazoline-5-carboxamides- A New Range of Fluorescent Whiteners: Synthesis and Photophysical Characterization. Journal of Fluorescence, 24(4), 1077-1086. [Link]

  • Acosta, G., et al. (2021). High throughput screening of a small molecule chemical library reveals novel therapeutic potential drugs in treatment of diabetic retinopathy. Investigative Ophthalmology & Visual Science, 62(8), 1049. [Link]

  • Bitesize Bio. (2024, December 16). How to Troubleshoot Problems with Fluorescently Tagged Proteins. [Link]

  • Patil, V. S., et al. (2014). 2-Methyl-4-oxo-N-(4-oxo-2-phenyl substituted-1,3-thiazolidin-3-yl)-3,4-dihydroquinazoline-5-carboxamides--a new range of fluorescent whiteners: synthesis and photophysical characterization. Journal of Fluorescence, 24(4), 1077-86. [Link]

Sources

Optimization

Resolving crystallization issues during N-methyl-4-oxo-3,4-dihydrophthalazine-1-carboxamide scale-up

Welcome to the technical support resource for the crystallization of N-methyl-4-oxo-3,4-dihydrophthalazine-1-carboxamide. This guide is designed for researchers, scientists, and drug development professionals to navigate...

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Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support resource for the crystallization of N-methyl-4-oxo-3,4-dihydrophthalazine-1-carboxamide. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of obtaining a crystalline Active Pharmaceutical Ingredient (API) with consistent and desirable properties during scale-up. As a Senior Application Scientist, my goal is to provide not just protocols, but the underlying principles to empower you to make informed decisions in your process development.

Crystallization is a critical unit operation that dictates the purity, stability, and bioavailability of the final drug substance.[1][2] Moving from a lab-scale procedure to a pilot plant or manufacturing scale introduces challenges in heat and mass transfer, mixing dynamics, and supersaturation control, which can significantly impact the final crystal attributes.[2][3][4] This guide provides a structured approach to troubleshoot and resolve common issues encountered during the scale-up of N-methyl-4-oxo-3,4-dihydrophthalazine-1-carboxamide crystallization.

Troubleshooting Guide

This section addresses specific problems you may encounter during the crystallization process. Each issue is presented with potential causes and a series of systematic steps to resolve it.

Q1: My product is "oiling out" or precipitating as an amorphous solid instead of forming crystals. What should I do?

Expert Insight: "Oiling out" or amorphous precipitation occurs when the level of supersaturation is too high, forcing the compound out of solution faster than it can organize into an ordered crystal lattice. This is a common issue during scale-up where temperature gradients and mixing inefficiencies can create localized zones of very high supersaturation.

Causality & Resolution Workflow:

The primary goal is to control the rate of supersaturation generation to favor nucleation and crystal growth over amorphous precipitation.

Troubleshooting Workflow for Oiling Out

G start Problem: Oiling Out or Amorphous Solid cause1 High Supersaturation start->cause1 Primary Cause cause2 Rapid Cooling Rate cause1->cause2 cause3 Inappropriate Solvent System cause1->cause3 solution3 3. Introduce Seed Crystals: Add seeds at a low supersaturation level to promote growth on existing surfaces. cause1->solution3 solution1 1. Reduce Cooling Rate: Decrease the rate of temperature drop to allow for controlled crystal growth. cause2->solution1 solution4 4. Increase Agitation (with caution): Improve heat transfer but avoid excessive secondary nucleation. cause2->solution4 solution2 2. Solvent/Anti-solvent Ratio: Optimize the ratio. Add anti-solvent slower and at a controlled temperature. cause3->solution2 sub_graph_solutions sub_graph_solutions end_node Result: Controlled Crystallization solution1->end_node solution2->end_node solution3->end_node solution4->end_node

Caption: Workflow for diagnosing and resolving amorphous precipitation.

Step-by-Step Protocol:

  • Solvent System Re-evaluation: Ensure the chosen solvent system is optimal. The ideal solvent should have good solubility at high temperatures and poor solubility at low temperatures. If using an anti-solvent, the API should be highly soluble in the primary solvent and practically insoluble in the anti-solvent.

  • Control the Cooling Profile: Implement a slower, more controlled cooling ramp. A linear cooling rate is a good starting point, but a multi-stage profile (e.g., rapid cooling to the metastable zone width, followed by a very slow ramp) can be more effective.

  • Seeding Strategy: Seeding is crucial for scale-up. Introduce a small quantity (typically 0.1-1.0% w/w) of high-quality seed crystals of the desired polymorphic form once the solution is slightly supersaturated. This provides a template for growth and helps control crystal size and form.

  • Anti-Solvent Addition Rate: If using an anti-solvent method, add the anti-solvent slowly and sub-surface to avoid localized high supersaturation. Maintain a constant temperature during addition.

  • Agitation: Ensure adequate mixing to maintain a uniform temperature and concentration throughout the vessel, but be aware that excessively high shear can cause crystal breakage and secondary nucleation.

Q2: The crystallization yield is significantly lower on a larger scale. How can I improve it?

Expert Insight: A drop in yield during scale-up often points to differences in the final temperature achieved, longer processing times allowing for some redissolution, or the formation of a more soluble, metastable polymorphic form.

Causality & Resolution:

  • Verify Final Temperature: Ensure the larger vessel can reach and maintain the target final temperature. Inadequate cooling capacity can leave a significant amount of product in the mother liquor.

  • Solubility Analysis: The solubility of N-methyl-4-oxo-3,4-dihydrophthalazine-1-carboxamide in the mother liquor at the final isolation temperature determines the maximum theoretical yield. Consider a solvent system that minimizes this final solubility.

Solvent System (Example)Solubility at 60°C (g/L)Solubility at 5°C (g/L)Potential Yield (%)
Ethanol50590
Acetone/Water (8:2)75297
Dichloromethane802075
Note: This data is illustrative. Actual solubility data must be determined experimentally.
  • Optimize Hold Time: After cooling, hold the slurry at the final temperature for a sufficient period (e.g., 2-4 hours) with gentle agitation to allow for complete crystallization.

  • Characterize the Solid Form: Use techniques like X-ray Powder Diffraction (XRPD) or Differential Scanning Calorimetry (DSC) to confirm you are isolating the most thermodynamically stable polymorph, which is typically the least soluble.[2]

Q3: I am observing different crystal habits (e.g., needles vs. plates) and suspect polymorphism. How do I control this?

Expert Insight: Polymorphism—the ability of a compound to exist in multiple crystal forms—is a critical attribute for an API as different polymorphs can have different solubility, stability, and bioavailability.[5] The formation of a specific polymorph is governed by a delicate interplay between thermodynamics and kinetics.

Controlling Polymorphism: Thermodynamic vs. Kinetic Control

  • Thermodynamic Control: Achieved under conditions of low supersaturation and longer crystallization times (e.g., slow cooling, slurry aging). This favors the formation of the most stable polymorph.

  • Kinetic Control: Occurs under high supersaturation (e.g., rapid crash-cooling), which can trap the molecules in a less stable, metastable form.

Polymorph Control Diagram

G cluster_conditions Crystallization Conditions cluster_outcomes Resulting Polymorph slow_cooling Slow Cooling Low Supersaturation thermo_form Thermodynamic Form (Most Stable) slow_cooling->thermo_form Favors Thermodynamic Control fast_cooling Fast Cooling High Supersaturation kinetic_form Kinetic Form (Metastable) fast_cooling->kinetic_form Favors Kinetic Control kinetic_form->thermo_form Can convert over time (e.g., in slurry)

Sources

Troubleshooting

Overcoming cell membrane permeability issues with N-methyl-4-oxo-3,4-dihydrophthalazine-1-carboxamide

Prepared by: Senior Application Scientist, Advanced Therapeutics Division Welcome to the technical support center for N-methyl-4-oxo-3,4-dihydrophthalazine-1-carboxamide (herein referred to as CPD-4034). This guide is de...

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Author: BenchChem Technical Support Team. Date: March 2026

Prepared by: Senior Application Scientist, Advanced Therapeutics Division

Welcome to the technical support center for N-methyl-4-oxo-3,4-dihydrophthalazine-1-carboxamide (herein referred to as CPD-4034). This guide is designed for researchers, scientists, and drug development professionals to diagnose and overcome experimental challenges related to cell membrane permeability, a critical factor for the compound's biological activity.

Introduction: The Permeability Challenge

CPD-4034 is a novel compound with a phthalazinone carboxamide scaffold, a class of molecules known for diverse biological activities, including potential roles as kinase or P-glycoprotein inhibitors.[1][2] However, like many promising small molecules, its efficacy in cell-based assays can be limited by its ability to cross the cell membrane to reach its intracellular target. Poor permeability can stem from inherent physicochemical properties or interactions with cellular transport machinery.

This guide provides a logical, step-by-step framework to identify the root cause of low intracellular concentration and offers strategies for optimization.

Part 1: Troubleshooting Guide: Is Low Permeability Limiting Your Results?

You've observed lower-than-expected potency of CPD-4034 in your cellular assays compared to its activity in cell-free (e.g., enzymatic) assays. This discrepancy strongly suggests a cell permeability issue. The following workflow will help you diagnose the problem systematically.

G Start Low Bioactivity Observed in Cell-Based Assays PAMPA Step 1: Assess Passive Permeability (PAMPA Assay) Start->PAMPA Isolate passive diffusion LowPapp_PAMPA Result: Low Passive Permeability (Papp < 1.0 x 10⁻⁶ cm/s) PAMPA->LowPapp_PAMPA Analyze results HighPapp_PAMPA Result: High Passive Permeability (Papp > 1.0 x 10⁻⁶ cm/s) PAMPA->HighPapp_PAMPA Analyze results CellAssay Step 2: Assess Net Permeability (Caco-2 or MDCK Assay) EffluxRatio Step 3: Calculate Efflux Ratio (ER) ER = Papp(B-A) / Papp(A-B) CellAssay->EffluxRatio Perform bidirectional assay Diagnosis1 Diagnosis: Poor intrinsic passive diffusion. Likely due to physicochemical properties (e.g., high PSA, low LogP). LowPapp_PAMPA->Diagnosis1 HighPapp_PAMPA->CellAssay Passive diffusion is good, check for biological transport. HighER Result: High Efflux Ratio (ER ≥ 2) EffluxRatio->HighER LowER Result: Low Efflux Ratio (ER < 2) EffluxRatio->LowER Diagnosis2 Diagnosis: Compound is a substrate for active efflux pumps (e.g., P-gp). HighER->Diagnosis2 Diagnosis3 Diagnosis: Permeability is not the primary issue. Investigate other causes: - Compound instability - Target engagement issues - Lysosomal trapping LowER->Diagnosis3

Caption: Diagnostic workflow for troubleshooting low cellular activity.

Question 1: How can I determine if poor passive diffusion is the problem?

Answer: Start with a Parallel Artificial Membrane Permeability Assay (PAMPA). This cell-free assay measures a compound's ability to diffuse across a lipid-infused artificial membrane, isolating passive transport from complex biological processes like active transport or metabolism.[3][4] It is a cost-effective first step to assess the intrinsic, passive permeability of CPD-4034.[5][6]

Experimental Protocol: PAMPA

  • Prepare Lipid Membrane: Gently add 5 µL of a lipid solution (e.g., 1% lecithin in dodecane) onto the membrane of each well in the donor plate and allow it to impregnate for 5-10 minutes.[6]

  • Prepare Solutions:

    • Acceptor Solution: Fill the wells of the acceptor plate with 300 µL of a suitable buffer (e.g., PBS with 5% DMSO).[6]

    • Donor Solution: Prepare CPD-4034 in the same buffer at a known concentration (e.g., 10 µM). Add 150-200 µL of this solution to each well of the lipid-treated donor plate.[4][6]

  • Incubation: Carefully place the donor plate onto the acceptor plate to form a "sandwich." Incubate this assembly at room temperature for 4 to 18 hours with gentle shaking.[4][7]

  • Quantification: After incubation, carefully separate the plates. Determine the concentration of CPD-4034 in both the donor and acceptor wells using a sensitive analytical method, such as LC-MS/MS.

  • Calculate Permeability (Papp): The apparent permeability coefficient (Papp) is calculated using the following formula:

    • Papp = (-VD * VA / ((VD + VA) * A * t)) * ln(1 - CA(t) / Ceq)

    • Where VD is the volume of the donor well, VA is the volume of the acceptor well, A is the surface area of the membrane, t is the incubation time, CA(t) is the compound concentration in the acceptor well at time t, and Ceq is the equilibrium concentration.

Data Interpretation

Papp Value (cm/s) Permeability Classification Interpretation for CPD-4034
> 1.0 x 10⁻⁶HighPassive diffusion is unlikely to be the limiting factor. If cellular activity is still low, investigate active efflux or other issues.
1.0 x 10⁻⁶ to 0.1 x 10⁻⁶MediumPassive permeability is moderate and may contribute to reduced cellular uptake.
< 0.1 x 10⁻⁶LowPoor passive diffusion is a significant barrier. The physicochemical properties of CPD-4034 (e.g., high polar surface area, low lipophilicity) are likely hindering its ability to cross the membrane.
Question 2: PAMPA results suggest good passive permeability, but my cellular assay still fails. What's next?

Answer: If passive diffusion is not the issue, the compound may be a substrate for cellular efflux pumps, such as P-glycoprotein (P-gp/MDR1), which actively transport compounds out of the cell.[8] To investigate this, you must use a cell-based permeability assay, such as the Caco-2 or MDCK assay.

  • Caco-2 cells are derived from human colorectal adenocarcinoma and differentiate into a polarized monolayer that mimics the intestinal epithelium, expressing various transporters.[9][10][11]

  • MDCK (Madin-Darby Canine Kidney) cells , particularly those engineered to overexpress a specific transporter like P-gp (MDCK-MDR1), provide a robust system for specifically studying efflux.[8][12][13][14]

These assays measure permeability in two directions: from the apical (A) to the basolateral (B) side, and from the basolateral (B) to the apical (A) side. A significantly higher B-A transport rate compared to the A-B rate indicates active efflux.[12]

G cluster_0 Apical (A) to Basolateral (B) Transport cluster_1 Basolateral (B) to Apical (A) Transport a_donor Compound Added to Apical Side a_membrane Cell Monolayer a_donor->a_membrane Papp(A-B) a_receiver Compound Measured in Basolateral Side a_membrane->a_receiver Papp(A-B) b_donor Compound Added to Basolateral Side b_membrane Cell Monolayer b_donor->b_membrane Papp(B-A) b_receiver Compound Measured in Apical Side b_membrane->b_receiver Papp(B-A)

Caption: Bidirectional transport across a cell monolayer.

Experimental Protocol: Bidirectional Cell-Based Permeability Assay (Caco-2/MDCK)

  • Cell Culture: Culture Caco-2 or MDCK-MDR1 cells on semi-permeable Transwell™ filter supports for an appropriate time (21-29 days for Caco-2, 5-7 days for MDCK) to allow for the formation of a confluent, polarized monolayer.[11]

  • Monolayer Integrity Check: Before the experiment, confirm the integrity of the cell monolayer by measuring the Trans-Epithelial Electrical Resistance (TEER). TEER values should be above a pre-determined threshold (e.g., ≥200 Ω·cm²).[8][15]

  • Transport Experiment (A -> B):

    • Add CPD-4034 solution (e.g., 10 µM in transport buffer) to the apical (donor) chamber.[8]

    • Add fresh transport buffer to the basolateral (receiver) chamber.

    • Incubate at 37°C for a defined period (e.g., 90-120 minutes).[8][13]

    • Collect samples from the basolateral chamber for analysis.

  • Transport Experiment (B -> A):

    • Add CPD-4034 solution to the basolateral (donor) chamber.

    • Add fresh transport buffer to the apical (receiver) chamber.

    • Incubate and collect samples from the apical chamber as above.

  • Quantification and Calculation:

    • Analyze compound concentration in all samples by LC-MS/MS.

    • Calculate the Papp values for both A-B and B-A directions.

    • Calculate the Efflux Ratio (ER): ER = Papp(B-A) / Papp(A-B) .[12]

Data Interpretation

Efflux Ratio (ER) Interpretation Next Steps for CPD-4034
< 2No significant active efflux is observed. If permeability is still low (low Papp(A-B)), the issue may be poor passive diffusion that was borderline in the PAMPA, compound instability, or lysosomal trapping.[12]Re-evaluate physicochemical properties. Perform a stability assay in the experimental buffer. To test for lysosomal trapping, run the assay with an agent that disrupts lysosomal pH, like bafilomycin A1.[16]
≥ 2The compound is likely a substrate of an active efflux transporter (e.g., P-gp).[12] The pump actively removes CPD-4034 from the cell, leading to low intracellular accumulation and apparent low permeability.Confirm the specific transporter by repeating the assay in the presence of a known inhibitor (e.g., verapamil or cyclosporine for P-gp).[8] A significant reduction in the ER in the presence of the inhibitor confirms that CPD-4034 is a substrate. Consider structural modifications to reduce recognition by the transporter.[16]

Part 2: Frequently Asked Questions (FAQs)

Q1: What physicochemical properties of CPD-4034 might predict poor permeability? A1: Several properties, often assessed computationally, can predict permeability issues. Key parameters include:

  • Molecular Weight (MW): Larger molecules (>500 Da) tend to have lower permeability.

  • Lipophilicity (LogP): An optimal range (typically 1-3) is desired. Very low LogP indicates poor lipid membrane partitioning, while very high LogP can lead to poor aqueous solubility or non-specific binding.

  • Polar Surface Area (PSA): A high PSA (>140 Ų) is associated with poor permeability due to the energetic cost of dehydrating polar groups to enter the lipid bilayer.[17]

  • Number of Rotatable Bonds: Fewer rotatable bonds can sometimes correlate with better permeability.[17]

  • Hydrogen Bond Donors/Acceptors: A high number of hydrogen bond donors and acceptors can hinder membrane crossing. Masking these groups is a common strategy to improve permeability.[18]

Q2: My compound recovery is low (<80%) in the permeability assay. How can I troubleshoot this? A2: Low recovery can invalidate your results.[16] Common causes and solutions include:

  • Non-Specific Binding: Highly lipophilic compounds can bind to plastic plates.

    • Solution: Use low-binding plates and consider adding 1-4% Bovine Serum Albumin (BSA) to the basolateral (receiver) chamber to act as a "sink."[16]

  • Poor Solubility: The compound may be precipitating in the aqueous buffer.

    • Solution: Visually inspect wells for precipitation. Reduce the dosing concentration or add a small percentage of a co-solvent like DMSO, ensuring it does not compromise monolayer integrity.

  • Compound Instability: The compound may be degrading in the assay buffer.

    • Solution: Assess the stability of CPD-4034 in the assay buffer over the experiment's duration using LC-MS/MS analysis.[16]

  • Lysosomal Trapping: Basic compounds can become protonated and trapped in the acidic environment of lysosomes.

    • Solution: Co-incubate with a lysosomotropic agent like bafilomycin A1 or chloroquine. An increase in apparent permeability suggests trapping is occurring.[16]

Q3: When should I choose a Caco-2 assay versus an MDCK assay? A3: The choice depends on your research question:

  • Use Caco-2 when: You need a comprehensive model that mimics the human intestine, expressing a wide range of uptake and efflux transporters. It is considered the "gold standard" for predicting oral drug absorption.[10][19] However, the assay is longer (21+ days) and can have higher variability.

  • Use MDCK when: You need a faster, more robust, and higher-throughput screen.[13][20] MDCK cells form tight monolayers in just 5-7 days.[11][20] MDCK-MDR1 cells are particularly useful for specifically identifying P-gp substrates without the confounding influence of other transporters.[14][20]

References

  • Parallel Artificial Membrane Permeability Assay (PAMPA) Protocol. Creative Bioarray. [Link]

  • DB-ALM Protocol n° 142: Permeability Assay on Caco-2 Cells. JRC Big Data Analytics Platform. [Link]

  • Caco2 assay protocol.
  • Caco-2 Permeability Assay Protocol. Creative Bioarray. [Link]

  • MDCK-MDR1 Permeability Assay. AxisPharm. [Link]

  • Parallel Artificial Membrane Permeability Assay (PAMPA). Creative Biolabs. [Link]

  • MDCK-MDR1 Permeability Assay. Evotec. [Link]

  • pampa-permeability-assay.pdf. Technology Networks. [Link]

  • Getting Across the Cell Membrane: An Overview for Small Molecules, Peptides, and Proteins. PMC. [Link]

  • MDCK Permeability Assay. Domainex. [Link]

  • Predicting and Improving the Membrane Permeability of Peptidic Small Molecules. ACS Publications. [Link]

  • Enhancing paracellular and transcellular permeability using nanotechnological approaches for the treatment of brain and retinal diseases. RSC Publishing. [Link]

  • Predicting and improving the membrane permeability of peptidic small molecules.
  • Automated Permeability Assays for Caco-2 and MDCK Cells. Diva-Portal.org. [Link]

  • How to perform the MDCK Permeability experiment in drug discovery. YouTube. [Link]

  • Caco-2 Cell Line Standardization with Pharmaceutical Requirements and In Vitro Model Suitability for Permeability Assays. PMC. [Link]

  • Improving cellular uptake of therapeutic entities through interaction with components of cell membrane. PMC. [Link]

  • Parallel Artificial Membrane Permeability Assay Kit (PAMPA-096). BioAssay Systems. [Link]

  • Design, synthesis and biological evaluation of N-(4-(2-(6,7-dimethoxy-3,4-dihydroisoquinolin-2(1H)-yl)ethyl)phenyl)-4-oxo-3,4-dihydrophthalazine-1-carboxamide derivatives as novel P-glycoprotein inhibitors reversing multidrug resistance. PubMed. [Link]

  • Design, synthesis and biological evaluation of novel 6,7-disubstituted-4-phenoxyquinoline derivatives bearing 4-oxo-3,4-dihydrophthalazine-1-carboxamide moieties as c-Met kinase inhibitors. PubMed. [Link]

  • N,N-diethyl-3-methyl-4-oxo-3,4-dihydrophthalazine-1-carboxamide. Chemspace. [Link]

  • Overcoming Challenges in Small-Molecule Drug Bioavailability: A Review of Key Factors and Approaches. MDPI. [Link]

  • Synthesis and Antitumor Activity of 3-Methyl-4-oxo-3,4-dihydroimidazo [5,1-d][3][9]tetrazine-8-carboxylates and -carboxamides. MDPI. [Link]

  • Permeability Enhancement Techniques for Poorly Permeable Drugs: A Review. Journal of Applied Pharmaceutical Science. [Link]

  • Improving the Accuracy of Permeability Data to Gain Predictive Power: Assessing Sources of Variability in Assays Using Cell Monolayers. PMC. [Link]

  • New Cytotoxic Secondary Metabolites from Marine Bryozoan Cryptosula pallasiana. MDPI. [Link]

  • N-Alkyl-2-[4-(trifluoromethyl)benzoyl]hydrazine-1-carboxamides and Their Analogues: Synthesis and Multitarget Biological Activity. MDPI. [Link]

  • Synthesis and Antitumor Activity of 3-Methyl-4-oxo-3,4-dihydroimidazo [5,1-d][3][9]tetrazine-8-carboxylates and -carboxamides. PMC. [Link]

  • Four cytotoxic N4-substituted thiosemicarbazones derived from 2-hydroxynaphthalene-1-carboxaldehyde. ResearchGate. [Link]

  • 4-Oxo-3,4-dihydrophthalazine-1-carboxylic acid. PubChem. [Link]

  • Synthesis, antitumor activity and mechanism of action of novel 1,3-thiazole derivatives containing hydrazide-hydrazone and carboxamide moiety. PubMed. [Link]

  • 4-oxo-3-phenyl-3,4-dihydrophthalazine-1-carboxylic acid (C15H10N2O3). PubChemLite. [Link]

  • (PDF) 2-Methyl-4-oxo-N-(4-oxo-2-phenyl substituted-1,3-thiazolidin-3-yl)-3,4-dihydroquinazoline-5-carboxamides- A New Range of Fluorescent Whiteners: Synthesis and Photophysical Characterization. ResearchGate. [Link]

  • Structural Identification between Phthalazine-1,4-Diones and N-Aminophthalimides via Vilsmeier Reaction: Nitrogen Cyclization and Tautomerization Study. MDPI. [Link]

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Optimization

Technical Support Center: A Researcher's Guide to Minimizing Off-Target Binding of Novel Small Molecules

Focus Molecule: N-methyl-4-oxo-3,4-dihydrophthalazine-1-carboxamide and Related New Chemical Entities Prepared by: Gemini, Senior Application Scientist Welcome to the technical support center for researchers, scientists,...

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Author: BenchChem Technical Support Team. Date: March 2026

Focus Molecule: N-methyl-4-oxo-3,4-dihydrophthalazine-1-carboxamide and Related New Chemical Entities

Prepared by: Gemini, Senior Application Scientist

Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide is designed to provide in-depth, practical solutions for a common and critical challenge in drug discovery: ensuring the target specificity of novel small molecules. While we will use the specific example of N-methyl-4-oxo-3,4-dihydrophthalazine-1-carboxamide , a compound belonging to the versatile phthalazinone class of molecules, the principles and protocols described herein are broadly applicable to any new chemical entity (NCE).

The phthalazinone core is recognized as a "privileged scaffold" in medicinal chemistry, capable of interacting with a wide array of biological targets to exert effects ranging from anticancer to anti-inflammatory activity.[1][2] This versatility, however, brings the inherent risk of polypharmacology—binding to multiple intended and unintended targets. Undisclosed off-target binding is a primary cause of misleading experimental results and potential toxicity, leading to costly failures in later stages of drug development.[3][4]

This guide provides a systematic, question-driven approach to proactively identify, troubleshoot, and minimize off-target effects during your in vitro experiments.

Part 1: Initial Assay Troubleshooting & Ruling Out Artifacts

Before investigating complex biological off-target effects, it is crucial to exclude experimental artifacts and non-specific interactions that can mimic or mask true binding events.

FAQ 1: "My dose-response curve looks unusual (e.g., U-shaped, biphasic, or has a shallow slope). Is this an off-target effect?"

An atypical dose-response curve is a red flag that requires careful investigation. While it can indicate complex pharmacology, such as engagement of a secondary target at higher concentrations, it is more frequently a sign of an experimental artifact.[5] A standard dose-response curve for an inhibitor is typically sigmoidal (S-shaped), showing a dose-dependent decrease in signal until a plateau is reached.[5][6][7] Deviations warrant a systematic check for assay interference.

Immediate Troubleshooting Steps:

  • Reproducibility Check: The first step is always to repeat the experiment to confirm the result is not due to random error.[5]

  • Visual Inspection: Check wells for compound precipitation at high concentrations.

  • Vehicle Control: Run a dose-response curve of the compound's solvent (e.g., DMSO) to ensure it has no effect at the concentrations used. The final solvent concentration should be consistent across all wells, typically below 0.5%.[5]

If the unusual curve is reproducible and not explained by the above, proceed to rule out common assay interferences.

Table 1: Troubleshooting Common Sources of Assay Interference

Potential CauseHow It Affects DataRecommended Solution
Compound Aggregation Aggregates can sequester proteins non-specifically, leading to apparent inhibition.Add a non-ionic detergent (e.g., 0.01% Triton X-100 or Tween-20) to the assay buffer. Test the compound in the presence of varying concentrations of bovine serum albumin (BSA).
Compound Fluorescence The compound's intrinsic fluorescence can interfere with fluorescence-based readouts (e.g., FP, FRET).Read the plate before adding assay reagents to measure background fluorescence. Use an orthogonal assay with a different detection method (e.g., luminescence or absorbance).[8]
Luciferase Inhibition In reporter assays, compounds can directly inhibit the luciferase enzyme, mimicking an effect on the pathway of interest.Perform a counter-screen using purified luciferase enzyme to directly test for inhibition.[9][10][11]
Redox Activity Redox-cycling compounds can interfere with assays that rely on redox-sensitive reagents (e.g., resazurin-based viability assays).Include a reducing agent like DTT in the assay buffer as a control to see if it reverses the effect. Test in an alternative viability assay (e.g., ATP-based).
Protocol: Luciferase Counter-Screen Assay

This protocol is essential if your primary assay is a luciferase-based reporter gene assay.

Objective: To determine if N-methyl-4-oxo-3,4-dihydrophthalazine-1-carboxamide directly inhibits the luciferase enzyme.

Materials:

  • Purified recombinant luciferase (e.g., Firefly luciferase)

  • Luciferin substrate

  • Assay buffer (e.g., PBS with 0.1% BSA)

  • Your test compound and vehicle control (DMSO)

  • White, opaque 384-well microplates

Procedure:

  • Prepare a serial dilution of your compound in assay buffer. A typical starting concentration is 100 µM.

  • In a 384-well plate, add the compound dilutions. Include wells with vehicle control only.

  • Add a fixed, pre-determined concentration of purified luciferase enzyme to all wells. Incubate for 15-30 minutes at room temperature.

  • Add the luciferin substrate according to the manufacturer's instructions.

  • Immediately read the luminescence on a plate reader.

  • Data Analysis: Plot the luminescence signal against the compound concentration. A dose-dependent decrease in signal indicates direct inhibition of luciferase.

Part 2: Proactively Identifying and Characterizing Off-Target Interactions

Once artifacts are ruled out, the next phase involves proactively searching for and characterizing genuine off-target binding events.

FAQ 2: "What is the first step to screen for off-target binding?"

The most logical first step is to perform a specificity counter-screen . This involves testing your compound against targets that are closely related to your primary target.[8][9] For example, if your primary target is a specific kinase, you should test your compound against a panel of other kinases, especially those within the same family. This helps to build a selectivity profile and understand if your compound is a broad-spectrum inhibitor or highly specific.

Workflow for Initial Off-Target Screening

G A Primary Screen Hit (e.g., IC50 < 1 µM) B Artifacts & Interference Check (FAQ 1) A->B C Pass B->C Clean Data D Fail B->D Interference Detected E Specificity Counter-Screen (e.g., Kinase Panel) C->E H Re-optimize Assay or Abandon Compound D->H F Selective Hit E->F >10-fold selective for primary target G Non-Selective Hit E->G <10-fold selective or multiple hits I Proceed with Cellular Assays & Further Profiling F->I J Analyze Selectivity Window & Consider New Project G->J

Caption: Initial hit validation and off-target screening workflow.

FAQ 3: "How can I get an unbiased, proteome-wide view of potential off-targets?"

While targeted panels are excellent for assessing selectivity among related proteins, they are inherently biased. To discover entirely unexpected off-targets, broader, more unbiased methods are required.

  • Large-Scale Commercial Panels: Submitting your compound to a commercial service for screening against a large panel of targets (e.g., >400 kinases or a safety panel of non-kinase receptors and enzymes) provides a comprehensive but still predefined assessment of selectivity.[12] This is a standard industry practice to identify potential liabilities early.[13]

  • Chemical Proteomics: This is a powerful, unbiased approach to identify the binding partners of a small molecule directly in a complex biological sample like a cell lysate or even in living cells.[14] A common strategy involves synthesizing a version of your compound attached to a linker and a reactive group (a "chemical probe"). This probe is incubated with the proteome, covalently links to its binding partners, which are then enriched and identified by mass spectrometry.

Conceptual Workflow of a Chemical Proteomics Experiment

G cluster_0 Probe Synthesis cluster_1 Target Engagement cluster_2 Enrichment & Identification Probe Compound N-methyl-4-oxo-3,4-dihydro... Linker Affinity Tag (e.g., Biotin) Lysate Cell Lysate (Proteome) Probe->Lysate Incubate Beads Streptavidin Beads Lysate->Beads Pull-down MS Mass Spectrometry (LC-MS/MS) Beads->MS Elute & Digest Targets Identified Off-Targets MS->Targets Analyze

Caption: Unbiased off-target identification using chemical proteomics.

Part 3: Cellular Validation and Differentiating Off-Target Effects

Ultimately, the relevance of an off-target interaction depends on whether it occurs at physiologically relevant concentrations within a cell.

FAQ 4: "My compound is potent in my biochemical assay, but shows a different or weaker effect in cells. Could an off-target be responsible?"

A discrepancy between biochemical and cellular potency is common and can be due to many factors, including cell permeability, metabolism, or efflux. However, it can also signal an off-target effect. A key experiment is to conduct a cellular target engagement assay. This confirms that your compound is reaching and binding to its intended target inside the cell. Techniques like the Cellular Thermal Shift Assay (CETSA) or NanoBRET™ can provide this crucial validation.

If target engagement is confirmed at concentrations where the desired phenotype is not observed, it strongly suggests that other cellular factors are at play, which could include off-target effects that counteract the on-target activity.

FAQ 5: "How do I differentiate between a desired on-target phenotype, a phenotype caused by an off-target, and general cytotoxicity?"

This is a critical step in validating your compound. The goal is to establish a "therapeutic window" between the concentration required for on-target activity and the concentrations that cause off-target effects or cell death.

Table 2: Integrated Data Analysis for Cellular Assays

Assay TypeMetricInterpretationExample
Biochemical Assay IC50Potency against the purified target protein.Target Kinase IC50 = 50 nM
Cellular Target Engagement EC50Concentration needed to bind the target in cells.Target Kinase Cellular EC50 = 200 nM
Cellular Functional Assay EC50Concentration needed for the desired biological effect (e.g., inhibit phosphorylation of a downstream substrate).p-Substrate Cellular EC50 = 250 nM
Off-Target Cellular Assay EC50Concentration needed to engage a known off-target or elicit an off-target phenotype.Off-Target Kinase Cellular EC50 = 5 µM
Cytotoxicity Assay CC50Concentration that reduces cell viability by 50%.[8][15]Cytotoxicity CC50 = 25 µM

Analysis:

  • On-Target Effect: The biochemical IC50, cellular target engagement EC50, and cellular functional EC50 should be well-correlated (ideally within a 5-10 fold range). In the example, the values of 50, 200, and 250 nM are reasonably correlated.

  • Selectivity Window: Compare the on-target cellular EC50 to the off-target EC50. Here, the window is 5,000 nM / 250 nM = 20-fold. A window of >10-fold is generally considered a good starting point.

  • Therapeutic Window: Compare the on-target functional EC50 to the cytotoxicity CC50. Here, the window is 25,000 nM / 250 nM = 100-fold. A large window suggests the compound's primary effect is not due to general toxicity.

Protocol: Basic Cytotoxicity Assay (MTT/Resazurin)

Objective: To determine the concentration at which your compound causes general cell death.

Materials:

  • Your cell line of interest

  • Complete cell culture medium

  • Your test compound and vehicle control (DMSO)

  • MTT or Resazurin reagent

  • 96-well clear or black plates

Procedure:

  • Seed cells in a 96-well plate at a pre-determined optimal density and allow them to adhere overnight.

  • Prepare a serial dilution of your compound in complete medium.

  • Remove the old medium from the cells and add the medium containing the compound dilutions. Include vehicle-only and no-treatment controls.

  • Incubate for a period relevant to your functional assay (e.g., 24, 48, or 72 hours).

  • Add the MTT or Resazurin reagent according to the manufacturer's protocol and incubate for 1-4 hours.

  • If using MTT, add solubilization solution.

  • Read the absorbance (MTT) or fluorescence (Resazurin) on a plate reader.

  • Data Analysis: Normalize the data to the vehicle control (100% viability). Plot the percent viability against the log of the compound concentration and fit a dose-response curve to determine the CC50 value.

References
  • Sygnature Discovery. The Importance of Counter Screens in HTS. Available from: [Link]

  • de Wispelaere, M., et al. (2022). Comparative kinase and cancer cell panel profiling of kinase inhibitors approved for clinical use from 2018 to 2020. Frontiers in Oncology. Available from: [Link]

  • University of Arizona College of Pharmacy. ACDD - Our Process. Available from: [Link]

  • Daniele, S., et al. (2019). A Brief Guide to Performing Pharmacological Studies In Vitro: Reflections from the EORTC-PAMM Course “Preclinical and Early-phase Clinical Pharmacology”. Anticancer Research. Available from: [Link]

  • BMG LABTECH. (2022). Cell-based assays on the rise. Available from: [Link]

  • Zhang, Y., et al. (2021). Off-target identification by chemical proteomics for the understanding of drug side effects. Expert Opinion on Drug Discovery. Available from: [Link]

  • Daniele, S., et al. (2019). A Brief Guide to Performing Pharmacological Studies In Vitro: Reflections from the EORTC-PAMM Course “Preclinical and Early-ph. Anticancer Research. Available from: [Link]

  • BioAgilytix. (2021). Cell Based Assays in Drug Development: Comprehensive Overview. Available from: [Link]

  • Maier, A., et al. (2011). Abstract 3528: In vitro profiling of kinase inhibitors and targeted anticancer agents in panels of patient-derived xenografts using a clonogenic assay. AACR Journals. Available from: [Link]

  • Cikes, D., et al. (2021). The Promise and Peril of Chemical Probe Negative Controls. ACS Chemical Biology. Available from: [Link]

  • Vogt, I., et al. (2018). Data-Driven Exploration of Selectivity and Off-Target Activities of Designated Chemical Probes. Molecules. Available from: [Link]

  • seqWell. (2024). BLOG: Selecting the Right Gene Editing Off-Target Assay. Available from: [Link]

  • EurekAlert!. (2018). Screen strategies for off-target liability prediction & ID small-molecule pharmaceuticals. Available from: [Link]

  • Al-Mokadem, M., et al. (2022). Screening and in vitro Biological Evaluation of Novel Multiple Tyrosine Kinases Inhibitors as Promising Anticancer Agents. Genes & Cells. Available from: [Link]

  • Contrera, J. F., et al. (2019). Novel Computational Approach to Predict Off-Target Interactions for Small Molecules. Frontiers in Pharmacology. Available from: [Link]

  • Contrera, J. F., et al. (2019). Novel Computational Approach to Predict Off-Target Interactions for Small Molecules. Frontiers in Pharmacology. Available from: [Link]

  • Sino Biological. IP Troubleshooting: High Background (Specific or Nonspecific). Available from: [Link]

  • American Research Products, Inc. (2019). Elisa troubleshooting tips – High background. Available from: [Link]

  • Robers, M. B., et al. (2021). Cellular Selectivity Analyses Reveal Distinguishing Profiles for Type II Kinase Inhibitors. Cell Chemical Biology. Available from: [Link]

  • Creative Biolabs. Counter-Screen Service. Available from: [Link]

  • Eurofins DiscoverX. Biochemical Assays in Drug Discovery: From Target Validation to Therapeutic Development. Available from: [Link]

  • Chen, Y., et al. (2014). Identifying Novel Drug Targets by iDTPnd: A Case Study of Kinase Inhibitors. PLoS ONE. Available from: [Link]

  • Surmodics IVD. What Causes High Background in ELISA Tests?. Available from: [Link]

  • Yale Center for Molecular Discovery. (2013). Practical Guidance for Small Molecule Screening. Available from: [Link]

  • International Council for Harmonisation (ICH). Safety Guidelines. Available from: [Link]

  • QIMA Life Sciences. (2023). In Vitro Pharmacology - Drug Discovery & Development. Available from: [Link]

  • Broad Institute. Small Molecule Hit Identification and Validation. Available from: [Link]

  • ResearchGate. (2024). Advanced strategies for screening and identifying RNA-targeted small molecules: Bridging therapeutic potential and innovation. Available from: [Link]

  • Lanyon-Hogg, T., et al. (2017). Target Identification Using Chemical Probes. Methods in Molecular Biology. Available from: [Link]

  • Sygnature Discovery. Biochemical Assays. Available from: [Link]

  • Jian, W., et al. (2019). Dose-Response Metabolomics To Understand Biochemical Mechanisms and Off-Target Drug Effects with the TOXcms Software. Analytical Chemistry. Available from: [Link]

  • Luttens, A., et al. (2021). Augmenting Hit Identification by Virtual Screening Techniques in Small Molecule Drug Discovery. Journal of Chemical Information and Modeling. Available from: [Link]

  • Thorne, N., et al. (2010). Apparent Activity in High-Throughput Screening: Origins of Compound-Dependent Assay Interference. Current Opinion in Chemical Biology. Available from: [Link]

  • Aldeghi, M., et al. (2024). Chemical Probes in Scientific Literature: Expanding and Validating Target-Disease Evidence. bioRxiv. Available from: [Link]

  • Biobide. (2024). Understanding Dose-Response Curves in Toxicology: Insights for Pharmacology Software. Available from: [Link]

  • Patsnap Synapse. (2024). What Are the Types of Biochemical Assays Used in Drug Discovery?. Available from: [Link]

  • MSDT. Dose-Response Curves - Toxicology. Available from: [Link]

  • BellBrook Labs. (2023). How to Choose the Right Biochemical Assay for Drug Discovery. Available from: [Link]

  • Technology Networks. (2022). In Vitro Pharmacology. Available from: [Link]

  • Al-Suhaimi, K., et al. (2023). Exploring Carboxamide Derivatives as Promising Anticancer Agents: Design, In Vitro Evaluation, and Mechanistic Insights. Molecules. Available from: [Link]

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  • Wang, Y., et al. (2022). Exploration of novel phthalazinone derivatives as potential efflux transporter inhibitors for reversing multidrug resistance and improving the oral absorption of paclitaxel. European Journal of Medicinal Chemistry. Available from: [Link]

  • Aswathy, J., et al. (2019). A Concise Review on Phthlazine Derivatives and its Biological Activities. Journal of Pharmaceutical Sciences and Research. Available from: [Link]

  • Vila, N., et al. (2021). Novel Phthalazin-1(2H)-One Derivatives Displaying a Dithiocarbamate Moiety as Potential Anticancer Agents. Molecules. Available from: [Link]

Sources

Troubleshooting

Technical Support Center: Optimizing Catalytic Amidation of N-methyl-4-oxo-3,4-dihydrophthalazine-1-carboxamide

Welcome to the technical support center for the catalytic amidation of N-methyl-4-oxo-3,4-dihydrophthalazine-1-carboxamide. This guide is designed for researchers, scientists, and drug development professionals to provid...

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Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support center for the catalytic amidation of N-methyl-4-oxo-3,4-dihydrophthalazine-1-carboxamide. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting and optimization strategies for this specific transformation. As a Senior Application Scientist, I have compiled this resource based on established principles of organic synthesis, extensive literature review, and practical field experience.

The phthalazinone core is a privileged scaffold in medicinal chemistry, and the C1-carboxamide functionality is a key handle for further molecular elaboration.[1][2][3] The successful and efficient formation of the amide bond is therefore a critical step in many synthetic campaigns. This guide aims to provide you with the necessary tools to overcome common challenges and achieve optimal results in your amidation reactions.

I. Frequently Asked Questions (FAQs)

This section addresses common high-level questions regarding the catalytic amidation of N-methyl-4-oxo-3,4-dihydrophthalazine-1-carboxamide.

Q1: What are the main challenges in the amidation of N-methyl-4-oxo-3,4-dihydrophthalazine-1-carboxylic acid?

A1: The primary challenges in the amidation of this substrate stem from a combination of factors:

  • Moderate Reactivity of the Carboxylic Acid: The carboxylic acid at the C1 position of the phthalazinone ring can exhibit moderate reactivity due to the electronic nature of the heterocyclic system.

  • Potential for Side Reactions: The presence of multiple nitrogen atoms and a carbonyl group in the molecule can lead to undesired side reactions under harsh conditions.

  • Solubility Issues: The starting material and the final amide product can have limited solubility in common organic solvents, which can affect reaction kinetics and purification.

  • Product Purification: The polar nature of the N-methyl-4-oxo-3,4-dihydrophthalazine-1-carboxamide derivatives can make purification by traditional methods like silica gel chromatography challenging.[2]

Q2: What are the most common catalytic systems for this type of amidation?

A2: Several catalytic systems can be employed for the amidation of heteroaromatic carboxylic acids like N-methyl-4-oxo-3,4-dihydrophthalazine-1-carboxylic acid. The choice of catalyst often depends on the specific amine being used and the desired reaction conditions (e.g., temperature, solvent). Common catalytic systems include:

  • Carbodiimide-based Coupling Agents with Additives: Reagents like EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide) or DCC (N,N'-Dicyclohexylcarbodiimide) in combination with additives such as HOBt (1-Hydroxybenzotriazole) or DMAP (4-Dimethylaminopyridine) are widely used.[4]

  • Phosphonium and Uronium Salt-Based Coupling Reagents: Reagents like BOP (Benzotriazol-1-yl-oxy-tris(dimethylamino)phosphonium hexafluorophosphate), PyBOP (Benzotriazol-1-yl-oxytripyrrolidinophosphonium hexafluorophosphate), HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate), and HBTU (O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate) are highly efficient coupling agents, particularly for challenging substrates.[5][6]

  • Boronic Acid Catalysis: In some cases, boronic acid derivatives can catalyze the direct amidation of carboxylic acids with amines, offering a milder and more environmentally friendly approach.[7]

Q3: How do I choose the right solvent for the reaction?

A3: Solvent selection is critical for ensuring that all reactants are in solution and for optimizing the reaction rate. For the amidation of N-methyl-4-oxo-3,4-dihydrophthalazine-1-carboxylic acid, polar aprotic solvents are generally preferred.

  • Good Starting Choices: Dichloromethane (DCM), Dimethylformamide (DMF), and Acetonitrile (MeCN) are often good starting points.

  • For Solubility Issues: If solubility is a problem, consider using a more polar solvent like N-Methyl-2-pyrrolidone (NMP) or Dimethyl sulfoxide (DMSO). However, be aware that these solvents can be more difficult to remove during workup.

  • Green Chemistry Considerations: For more environmentally friendly options, consider solvents like 2-Methyltetrahydrofuran (2-MeTHF) or cyclopentyl methyl ether (CPME).

II. Troubleshooting Guide

This section provides a detailed, question-and-answer-based troubleshooting guide for specific issues you may encounter during your experiments.

Problem 1: Low or No Product Yield

Q: My reaction shows very low conversion to the desired amide. What are the potential causes and how can I address them?

A: Low conversion is a common issue and can be attributed to several factors. A systematic approach is key to identifying and resolving the problem.

Workflow for Troubleshooting Low Yield:

LowYieldTroubleshooting cluster_reagents Reagent Verification cluster_conditions Condition Evaluation cluster_activation Activation Assessment cluster_amine Amine Reactivity start Low or No Product Yield check_reagents 1. Verify Reagent Quality and Stoichiometry start->check_reagents check_conditions 2. Evaluate Reaction Conditions check_reagents->check_conditions Reagents OK reagent_quality Check purity of starting materials. Ensure coupling agent is not hydrolyzed. check_reagents->reagent_quality reagent_stoichiometry Verify correct stoichiometry of all reactants. check_reagents->reagent_stoichiometry check_activation 3. Assess Carboxylic Acid Activation check_conditions->check_activation Conditions OK temperature Increase reaction temperature. check_conditions->temperature time Extend reaction time. check_conditions->time solvent Ensure all reactants are soluble. Try a different solvent. check_conditions->solvent check_amine 4. Consider Amine Reactivity check_activation->check_amine Activation OK coupling_agent Switch to a more powerful coupling agent (e.g., HATU, PyBOP). check_activation->coupling_agent preactivation Consider pre-activating the carboxylic acid. check_activation->preactivation optimize_catalyst 5. Optimize Catalyst/Coupling Reagent check_amine->optimize_catalyst Amine OK amine_nucleophilicity Less nucleophilic amines may require harsher conditions. check_amine->amine_nucleophilicity end Improved Yield optimize_catalyst->end

Caption: Troubleshooting workflow for low reaction yield.

Detailed Troubleshooting Steps:

  • 1. Verify Reagent Quality and Stoichiometry:

    • Starting Materials: Confirm the purity of your N-methyl-4-oxo-3,4-dihydrophthalazine-1-carboxylic acid and the amine via NMR or LC-MS. Impurities can inhibit the catalyst or lead to side reactions.

    • Coupling Agent: Many coupling agents, especially carbodiimides, are moisture-sensitive. Ensure your coupling agent is fresh and has been stored under anhydrous conditions.

    • Stoichiometry: Double-check the molar equivalents of all reagents. A slight excess of the amine and coupling agent (1.1-1.2 equivalents) is often beneficial.

  • 2. Evaluate Reaction Conditions:

    • Temperature: If the reaction is sluggish at room temperature, gradually increase the temperature. For many amidations, heating to 40-60 °C can significantly improve the reaction rate.

    • Reaction Time: Monitor the reaction progress by TLC or LC-MS. Some amidations, especially with less reactive partners, may require extended reaction times (12-24 hours).

    • Solubility: Visually inspect the reaction mixture to ensure all components are dissolved. If you observe a suspension, consider changing to a more suitable solvent.

  • 3. Assess Carboxylic Acid Activation:

    • Inefficient Activation: If you suspect the carboxylic acid is not being efficiently activated, switch to a more potent coupling reagent. For instance, if you are using DCC/DMAP with little success, moving to HATU or PyBOP can be highly effective.[5][6]

    • Pre-activation: Consider a two-step procedure where you first activate the carboxylic acid with the coupling agent for 15-30 minutes before adding the amine. This can be particularly useful for less reactive amines.

  • 4. Consider Amine Reactivity:

    • Nucleophilicity: The nucleophilicity of the amine plays a crucial role. Electron-deficient anilines or sterically hindered amines will react more slowly than simple alkylamines. For these challenging amines, more forcing conditions (higher temperature, longer reaction time, more potent coupling agent) are often necessary.

  • 5. Optimize Catalyst/Coupling Reagent:

    • Screening: If the initial choice of catalyst or coupling agent is ineffective, a small-scale screen of different options can be highly informative.

Table 1: Recommended Starting Conditions for Amidation

ParameterRecommended ConditionNotes
Carboxylic Acid 1.0 equivN-methyl-4-oxo-3,4-dihydrophthalazine-1-carboxylic acid
Amine 1.1 equiv
Coupling Agent 1.2 equivStart with EDC/HOBt or HATU
Base (if required) 2.0-3.0 equivDIPEA or N-methylmorpholine
Solvent DMF or DCMTo dissolve all reactants
Temperature Room Temperature to 50 °C
Time 4-24 hoursMonitor by TLC or LC-MS
Problem 2: Formation of Significant Byproducts

Q: My reaction is producing several byproducts, making purification difficult. What are the likely side reactions and how can I minimize them?

A: Byproduct formation is a common challenge in amidation reactions. Understanding the potential side reactions is the first step to mitigating them.

Common Side Reactions and Mitigation Strategies:

  • N-Acylurea Formation (with Carbodiimides):

    • Cause: The O-acylisourea intermediate formed with carbodiimides like DCC or EDC can rearrange to a stable N-acylurea byproduct.

    • Mitigation: Add an auxiliary nucleophile like HOBt or 1-hydroxy-7-azabenzotriazole (HOAt) to the reaction mixture. These additives trap the O-acylisourea intermediate to form a more reactive and stable active ester, which is less prone to rearrangement.

  • Epimerization (for Chiral Amines or Carboxylic Acids):

    • Cause: The activation of the carboxylic acid can lead to the formation of an oxazolone intermediate, which can racemize.

    • Mitigation: Use coupling reagents known to suppress racemization, such as HATU or COMU ( (1-Cyano-2-ethoxy-2-oxoethylidenaminooxy)dimethylamino-morpholino-carbenium hexafluorophosphate). Running the reaction at lower temperatures can also help.

  • Dimerization of the Carboxylic Acid:

    • Cause: The activated carboxylic acid can react with another molecule of the starting carboxylic acid to form an anhydride.

    • Mitigation: Ensure the amine is present in the reaction mixture to trap the activated intermediate. A slow addition of the coupling agent can also minimize the concentration of the activated species at any given time.

Workflow for Minimizing Byproducts:

ByproductMinimization start Significant Byproduct Formation identify_byproduct 1. Characterize Byproducts (LC-MS, NMR) start->identify_byproduct n_acylurea N-Acylurea Formation? identify_byproduct->n_acylurea epimerization Epimerization? n_acylurea->epimerization No add_additive Add HOBt or HOAt n_acylurea->add_additive Yes dimerization Dimerization? epimerization->dimerization No lower_temp Lower Reaction Temperature epimerization->lower_temp Yes slow_addition Slowly Add Coupling Agent dimerization->slow_addition Yes end Minimized Byproducts add_additive->end change_coupling_agent Use HATU or COMU lower_temp->change_coupling_agent change_coupling_agent->end slow_addition->end

Sources

Optimization

Technical Support Center: Troubleshooting Inconsistent IC50 Results for N-methyl-4-oxo-3,4-dihydrophthalazine-1-carboxamide and Analogues

Welcome to the technical support center for researchers utilizing N-methyl-4-oxo-3,4-dihydrophthalazine-1-carboxamide and its derivatives. This guide is designed to provide in-depth troubleshooting strategies and address...

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Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support center for researchers utilizing N-methyl-4-oxo-3,4-dihydrophthalazine-1-carboxamide and its derivatives. This guide is designed to provide in-depth troubleshooting strategies and address frequently asked questions to help you achieve consistent and reliable IC50 results in your experiments. As drug development professionals, we understand that reproducible data is the cornerstone of successful research. This resource is built on a foundation of expertise and established scientific principles to empower you to overcome common hurdles in IC50 determination.

Troubleshooting Guide: A Problem-Solution Approach

This section is structured in a question-and-answer format to directly address specific issues you may be encountering in your experimental workflow.

Question 1: My IC50 values for N-methyl-4-oxo-3,4-dihydrophthalazine-1-carboxamide are highly variable between experiments. What are the most likely causes?

Inconsistent IC50 values are a common challenge in drug discovery research and can often be traced back to a few key experimental variables.[1][2] Let's break down the potential culprits:

  • Compound Integrity and Handling: The physical and chemical properties of your test compound are a primary source of variability.

    • Solubility: N-methyl-4-oxo-3,4-dihydrophthalazine-1-carboxamide, like many small molecules, may have limited aqueous solubility.[3] If the compound precipitates in your culture medium, the actual concentration exposed to the cells will be lower and more variable than intended.

    • Stability: The stability of the compound in your assay conditions (e.g., temperature, pH, light exposure) can affect its potency over the course of the experiment. Degradation can lead to a perceived decrease in efficacy and thus a higher IC50 value.

    • Purity: Impurities in your compound stock can have their own biological effects, confounding your results.

  • Cell-Based Assay Parameters: The design and execution of your cell-based assay are critical for reproducibility.

    • Cell Seeding Density: The number of cells seeded per well can significantly impact the IC50 value.[1][4][5] Higher cell densities can lead to increased resistance to the compound, a phenomenon known as density-dependent chemoresistance.[4]

    • Incubation Time: The duration of compound exposure can influence the observed IC50. Shorter incubation times may not be sufficient to observe the full biological effect, while longer times may lead to secondary effects or compound degradation.

    • DMSO Concentration: Dimethyl sulfoxide (DMSO) is a common solvent for stock solutions, but it can have its own cytotoxic effects at higher concentrations.[6][7][8][9] It is crucial to maintain a consistent and low final DMSO concentration across all wells. For most cell-based assays, the final DMSO concentration should not exceed 0.1-0.5%.[10]

  • Data Analysis and Interpretation: How you analyze your data can also introduce variability.

    • Curve Fitting: The choice of non-linear regression model to fit your dose-response curve can affect the calculated IC50 value.[11]

    • Assay Window: A narrow assay window (the difference between the maximum and minimum signal) can make it difficult to accurately determine the IC50.

Troubleshooting Workflow:

To systematically address this issue, we recommend the following workflow:

A Inconsistent IC50 Results B Check Compound Integrity A->B F Optimize Assay Parameters A->F J Review Data Analysis A->J C Verify Compound Solubility B->C D Assess Compound Stability B->D E Confirm Compound Purity B->E M Consistent IC50 Results C->M Solubility Confirmed D->M Stability Confirmed E->M Purity Confirmed G Standardize Cell Seeding Density F->G H Determine Optimal Incubation Time F->H I Validate DMSO Concentration F->I G->M Density Standardized H->M Time Optimized I->M DMSO Validated K Select Appropriate Curve Fit J->K L Ensure Adequate Assay Window J->L K->M Fit Selected L->M Window Optimized

Caption: Troubleshooting workflow for inconsistent IC50 results.

Question 2: How can I determine if the solubility of N-methyl-4-oxo-3,4-dihydrophthalazine-1-carboxamide is the source of my inconsistent IC50 results?

Poor solubility is a frequent issue that can lead to significant errors in IC50 determination.[10] Here’s a step-by-step protocol to assess and address compound solubility:

Protocol: Assessing Compound Solubility in Assay Medium

  • Prepare a Concentrated Stock Solution: Dissolve N-methyl-4-oxo-3,4-dihydrophthalazine-1-carboxamide in 100% DMSO to create a high-concentration stock (e.g., 10-50 mM).

  • Serial Dilution in Assay Medium: Prepare serial dilutions of your compound directly in the complete cell culture medium that you use for your assay, including serum.

  • Visual Inspection: Visually inspect the dilutions for any signs of precipitation. Look for cloudiness, crystals, or a film on the surface of the medium. This should be done both immediately after dilution and after a period of incubation at 37°C to mimic assay conditions.

  • Microscopic Examination: For a more sensitive assessment, examine a small aliquot of each dilution under a microscope. Even if not visible to the naked eye, small precipitates can be detected.

  • Turbidity Measurement: A quantitative method is to measure the turbidity of your dilutions using a spectrophotometer at a wavelength where the compound does not absorb (e.g., 600 nm). An increase in absorbance compared to a vehicle control indicates precipitation.

Solutions for Solubility Issues:

  • Adjust Stock Concentration: If precipitation is observed at your working concentrations, you may need to lower the concentration of your DMSO stock solution.

  • Use of Solubilizing Agents: In some cases, the use of a small amount of a pharmaceutically acceptable solubilizing agent may be necessary. However, this should be carefully validated to ensure the agent itself does not affect cell viability.

  • Sonication: Brief sonication of the stock solution before dilution can sometimes help to dissolve any aggregates.

Parameter Recommendation Rationale
Solvent for Stock 100% DMSOMaximizes initial solubility of hydrophobic compounds.
Final DMSO Concentration ≤ 0.5%Minimizes solvent-induced cytotoxicity.[6][7]
Solubility Check Visual, Microscopic, TurbidityEnsures compound remains in solution at test concentrations.
Question 3: My dose-response curve for N-methyl-4-oxo-3,4-dihydrophthalazine-1-carboxamide is not sigmoidal. What could be causing this, and how do I fix it?

A non-sigmoidal dose-response curve is a clear indication that one or more experimental factors are not optimized.[10] Here are some common causes and their solutions:

  • Compound Precipitation at High Concentrations: As discussed previously, if your compound precipitates at the highest concentrations, you will see a plateau or even a decrease in the response, leading to a distorted curve.

    • Solution: Determine the solubility limit of your compound in the assay medium and do not exceed this concentration in your dilution series.

  • Cytotoxicity of the Vehicle (DMSO): If the highest concentrations of your compound also correspond to cytotoxic levels of DMSO, you may see a sharper drop-off in cell viability than expected.

    • Solution: Ensure that the final DMSO concentration is consistent across all wells, including the vehicle control, and that it is below the cytotoxic threshold for your cell line.[9][10]

  • Assay Interference: The compound itself may interfere with the assay readout. For example, in an MTT assay, the compound could have reducing properties that lead to a false positive signal.[12]

    • Solution: Run a control experiment with the compound in the absence of cells to check for any direct effects on the assay reagents.

  • Incorrect Concentration Range: If the concentration range tested is too narrow or not centered around the IC50, you may only be observing the top or bottom plateau of the curve.

    • Solution: Perform a broad-range dose-response experiment (e.g., from 1 nM to 100 µM) to determine the approximate IC50, and then narrow the concentration range in subsequent experiments to obtain a full sigmoidal curve.

Ideal Dose-Response Curve Characteristics:

cluster_0 Dose-Response Curve Top Plateau Top Plateau Sigmoidal Shape Sigmoidal Shape Top Plateau->Sigmoidal Shape Bottom Plateau Bottom Plateau Sigmoidal Shape->Bottom Plateau

Caption: Key features of a well-defined dose-response curve.

Frequently Asked Questions (FAQs)

This section provides answers to more general questions about IC50 determination for compounds like N-methyl-4-oxo-3,4-dihydrophthalazine-1-carboxamide.

What is the mechanism of action for N-methyl-4-oxo-3,4-dihydrophthalazine-1-carboxamide?

While the precise mechanism of action for N-methyl-4-oxo-3,4-dihydrophthalazine-1-carboxamide as a standalone entity is not extensively characterized in publicly available literature, the 4-oxo-3,4-dihydrophthalazine-1-carboxamide core is a key pharmacophore in several classes of inhibitors. For instance, derivatives of this scaffold have been investigated as potent inhibitors of c-Met kinase and P-glycoprotein.[13][14] Therefore, it is plausible that this compound and its analogues may exhibit inhibitory activity against various kinases or other ATP-binding proteins. Further biochemical and cellular assays would be required to elucidate its specific molecular target(s).

Which cell viability assay is best for determining the IC50 of this compound?

The choice of cell viability assay can significantly impact your results. The most common methods include:

  • MTT/XTT/WST-1 Assays: These colorimetric assays measure metabolic activity as an indicator of cell viability.[15] They are widely used due to their simplicity and high-throughput nature. However, they are also prone to interference from compounds with reducing properties.[12]

  • CellTiter-Glo® Luminescent Cell Viability Assay: This assay measures intracellular ATP levels, which is a more direct indicator of cell viability. It is generally considered more sensitive and less prone to interference than metabolic assays.

  • Real-Time Cell Analysis (RTCA): This impedance-based method monitors cell proliferation, adhesion, and morphology in real-time, providing a kinetic profile of the compound's effect.

  • High-Content Imaging: This method allows for the simultaneous measurement of multiple parameters, such as cell number, nuclear morphology, and membrane integrity, providing a more detailed picture of the compound's cytotoxic or cytostatic effects.

Recommendation: For initial screening, a luminescent ATP-based assay like CellTiter-Glo® is often a robust choice. If you suspect your compound is interfering with the assay chemistry, it is advisable to confirm your results with an orthogonal method, such as a direct cell counting or imaging-based assay.

Assay Type Principle Advantages Disadvantages
MTT/XTT Metabolic activityInexpensive, easy to useProne to interference
CellTiter-Glo® ATP levelsSensitive, less interferenceMore expensive
RTCA ImpedanceReal-time, kinetic dataRequires specialized equipment
Imaging Cell counting/morphologyMultiparametric, detailedLower throughput
How does serum protein binding affect my IC50 results?

Many small molecules, including those with a carboxamide moiety, can bind to serum proteins like albumin.[16] This binding is reversible, and only the unbound (free) fraction of the drug is available to interact with its target.[17] If your compound binds significantly to serum proteins, the presence of serum in your culture medium will lead to a higher apparent IC50 value compared to a serum-free assay.[18][19]

Considerations:

  • Consistency is Key: It is crucial to use the same concentration of serum in all your experiments to ensure comparability of your IC50 values.

  • In Vivo Relevance: For compounds intended for in vivo use, determining the IC50 in the presence of physiological concentrations of serum can provide a more clinically relevant measure of potency.

  • Serum Shift Assays: A "serum shift" assay, where the IC50 is determined at different serum concentrations, can be used to estimate the extent of protein binding.[18]

Protocols and Methodologies

Protocol: Standard IC50 Determination using a Luminescent ATP-Based Assay (e.g., CellTiter-Glo®)
  • Cell Seeding:

    • Harvest cells in the logarithmic growth phase and perform a cell count.

    • Dilute the cells to the optimized seeding density in complete culture medium.

    • Dispense 100 µL of the cell suspension into each well of a 96-well white, clear-bottom plate.

    • Incubate the plate for 24 hours at 37°C and 5% CO2 to allow the cells to attach and resume growth.

  • Compound Preparation and Addition:

    • Prepare a 1000x stock of your highest compound concentration in 100% DMSO.

    • Perform serial dilutions in 100% DMSO to create a concentration range.

    • Further dilute the DMSO stocks 1:100 in complete culture medium to create 10x working solutions.

    • Remove the medium from the cell plate and add 90 µL of fresh medium.

    • Add 10 µL of the 10x compound working solutions to the appropriate wells. Include a vehicle control (0.1% DMSO) and a positive control for cell death (e.g., staurosporine).

    • Incubate for the desired exposure time (e.g., 48 or 72 hours).

  • Assay Readout:

    • Equilibrate the plate and the CellTiter-Glo® reagent to room temperature.

    • Add 100 µL of CellTiter-Glo® reagent to each well.

    • Mix the contents on an orbital shaker for 2 minutes to induce cell lysis.

    • Incubate at room temperature for 10 minutes to stabilize the luminescent signal.

    • Measure the luminescence using a plate reader.

  • Data Analysis:

    • Subtract the background luminescence (wells with medium only).

    • Normalize the data to the vehicle control (100% viability) and a no-cell control (0% viability).

    • Plot the normalized response versus the log of the compound concentration.

    • Fit the data to a four-parameter logistic (4PL) non-linear regression model to determine the IC50 value.

References

  • Dose–Response Curves and the Determination of IC50 and EC50 Values. Journal of Medicinal Chemistry. [Link]

  • 2-Methyl-4-oxo-N-(4-oxo-2-phenyl substituted-1,3-thiazolidin-3-yl)-3,4-dihydroquinazoline-5-carboxamides- A New Range of Fluorescent Whiteners: Synthesis and Photophysical Characterization. ResearchGate. [Link]

  • The changing 50% inhibitory concentration (IC50) of cisplatin: a pilot study on the artifacts of the MTT assay and the precise measurement of density-dependent chemoresistance in ovarian cancer. PMC. [Link]

  • Design, synthesis and biological evaluation of novel 6,7-disubstituted-4-phenoxyquinoline derivatives bearing 4-oxo-3,4-dihydrophthalazine-1-carboxamide moieties as c-Met kinase inhibitors. PubMed. [Link]

  • In-cell Western Assays for IC50 Determination. Azure Biosystems. [Link]

  • Assessment of Cell Viability in Drug Therapy: IC50 and Other New Time-Independent Indices for Evaluating Chemotherapy Efficacy. MDPI. [Link]

  • N-Alkyl-2-[4-(trifluoromethyl)benzoyl]hydrazine-1-carboxamides and Their Analogues: Synthesis and Multitarget Biological Activity. MDPI. [Link]

  • Synthesis and Antitumor Activity of 3-Methyl-4-oxo-3,4-dihydroimidazo [5,1-d][1][3][10][20]tetrazine-8-carboxylates and -carboxamides. PMC. [Link]

  • Design, synthesis and biological evaluation of N-(4-(2-(6,7-dimethoxy-3,4-dihydroisoquinolin-2(1H)-yl)ethyl)phenyl)-4-oxo-3,4-dihydrophthalazine-1-carboxamide derivatives as novel P-glycoprotein inhibitors reversing multidrug resistance. PubMed. [Link]

  • Synthesis and Antitumor Activity of 3-Methyl-4-oxo-3,4-dihydroimidazo [5,1-d][1][3][10][20]tetrazine-8-carboxylates and -carboxamides. MDPI. [Link]

  • 4-Oxo-3,4-dihydrophthalazine-1-carboxylic acid. PubChem. [Link]

  • Cancer cell seeding density as a mechanism of chemotherapy resistance: a novel cancer cell density index based on IC50-Seeding Density Slope (ISDS) to assess chemosensitivity. PMC. [Link]

  • Dimethyl sulfoxide affects the viability and mineralization activity of apical papilla cells in vitro. PMC. [Link]

  • Assessment of Cell Viability in Drug Therapy: IC50 and Other New Time-Independent Indices for Evaluating Chemotherapy Efficacy. PMC. [Link]

  • A simple method for predicting serum protein binding of compounds from IC(50) shift analysis for in vitro assays. PubMed. [Link]

  • Optimizing Cell Density and Unveiling Cytotoxic Profiles of DMSO and Ethanol in Six Cancer Cell Lines: Experimental and In Silico Insights. PMC. [Link]

  • Relationship between IC 50 values and cell seeding densities. ResearchGate. [Link]

  • How do you deal with multiple IC50 values determined from a single cell viability graph? ResearchGate. [Link]

  • Impact of protein binding on the analytical detectability and anticancer activity of thymoquinone. PMC. [Link]

  • Synthesis, antitumor activity and mechanism of action of novel 1,3-thiazole derivatives containing hydrazide-hydrazone and carboxamide moiety. PubMed. [Link]

  • Implications of Plasma Protein Binding for Pharmacokinetics and Pharmacodynamics of the γ-Secretase Inhibitor RO4929097. AACR Journals. [Link]

  • Dimethyl Sulfoxide (DMSO) Decreases Cell Proliferation and TNF-α, IFN-γ, and IL-2 Cytokines Production in Cultures of Peripheral Blood Lymphocytes. MDPI. [Link]

  • Aryl-4,5-dihydro-1H-pyrazole-1-carboxamide Derivatives Bearing a Sulfonamide Moiety Show Single-digit Nanomolar-to-Subnanomolar Inhibition Constants against the Tumor-associated Human Carbonic Anhydrases IX and XII. ResearchGate. [Link]

  • Large scale prospective evaluation of co-folding across 557 Mac1-ligand complexes and three virtual screens. eLife. [Link]

  • Effect of DMSO Concentration, Cell Density and Needle Gauge on the Viability of Cryopreserved Cells in Three Dimensional Hyaluronan Hydrogel. PMC. [Link]

  • Protocol for Determining the IC 50 of Drugs on Adherent Cells Using MTT Assay. Creative Bioarray. [Link]

  • Selective N-formylation/N-methylation of amines and N-formylation of amides and carbamates with carbon dioxide and hydrosilanes: promotion of the basic counter anions of the zinc catalyst. Royal Society of Chemistry. [Link]

  • Synthesis of a novel p‑hydroxycinnamic amide with anticancer capability and its interaction with human serum albumin. Spandidos Publications. [Link]

  • Considerations and Technical Pitfalls in the Employment of the MTT Assay to Evaluate Photosensitizers for Photodynamic Therapy. MDPI. [Link]

  • DMSO in cell based assays. Scientist Solutions. [Link]

  • Use of Different Parameters and Equations for Calculation of IC50 Values in Efflux Assays: Potential Sources of Variability in IC50 Determination. PMC. [Link]

  • Preparation of cis-2-(2,4- dichlorophenyl)-2-([3][10][13]- triazole-1-methyl )-[1][10] dioxolane -4-Methyl methanesulfonate. Google Patents.

  • Cell-based assays on the rise. BMG LABTECH. [Link]

  • Ten Tips for Optimizing Cell-Based Assays. Biocompare. [Link]

  • Design and Validate a GMP Cell Based Assay. Marin Biologic Laboratories. [Link]

Sources

Reference Data & Comparative Studies

Validation

N-methyl-4-oxo-3,4-dihydrophthalazine-1-carboxamide vs Olaparib efficacy comparison

An In-Depth Comparative Guide to PARP Inhibitors: Olaparib vs. a Novel Investigational Compound, N-methyl-4-oxo-3,4-dihydrophthalazine-1-carboxamide Introduction: The Evolving Landscape of PARP Inhibition in Oncology The...

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Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Comparative Guide to PARP Inhibitors: Olaparib vs. a Novel Investigational Compound, N-methyl-4-oxo-3,4-dihydrophthalazine-1-carboxamide

Introduction: The Evolving Landscape of PARP Inhibition in Oncology

The inhibition of poly (ADP-ribose) polymerase (PARP) enzymes has emerged as a cornerstone of targeted therapy in oncology, particularly for cancers harboring defects in the homologous recombination (HR) pathway of DNA repair, such as those with BRCA1/2 mutations. Olaparib, the first-in-class PARP inhibitor, has paved the way for a new treatment paradigm, demonstrating significant clinical efficacy in ovarian, breast, pancreatic, and prostate cancers. Its mechanism of action relies on the principle of synthetic lethality, where the inhibition of a compensatory DNA repair pathway (PARP-mediated single-strand break repair) in cells that are already deficient in a primary repair pathway (HR) leads to catastrophic DNA damage and subsequent cell death.

This guide provides a comparative analysis framework for evaluating the efficacy of a novel investigational compound, N-methyl-4-oxo-3,4-dihydrophthalazine-1-carboxamide, against the established clinical benchmark, Olaparib. While direct head-to-head clinical data for N-methyl-4-oxo-3,4-dihydrophthalazine-1-carboxamide is not yet available in the public domain, this document outlines the essential preclinical and mechanistic comparisons that form the basis of such an evaluation. We will delve into the mechanism of action, target specificity, and the requisite experimental workflows to establish a comprehensive efficacy profile.

Mechanism of Action: Beyond Simple Inhibition

The primary mechanism of action for both Olaparib and, hypothetically, N-methyl-4-oxo-3,4-dihydrophthalazine-1-carboxamide, is the competitive inhibition of PARP enzymes, primarily PARP1 and PARP2, at the NAD+ binding site. This inhibition prevents the recruitment of DNA repair proteins to sites of single-strand breaks (SSBs). However, a critical component of their anti-tumor activity is "PARP trapping," where the inhibitor locks the PARP enzyme onto the DNA at the site of the break. This trapped PARP-DNA complex is a significant steric hindrance, stalling replication forks and leading to the formation of double-strand breaks (DSBs). In HR-deficient cells, these DSBs cannot be efficiently repaired, triggering apoptosis.

cluster_0 DNA Damage & Repair Pathways cluster_1 PARP Inhibition & Synthetic Lethality ssb Single-Strand Break (SSB) parp_recruitment PARP1/2 Recruitment ssb->parp_recruitment parp_trapping PARP Trapping on DNA ssb->parp_trapping During replication par_synthesis PAR Chain Synthesis parp_recruitment->par_synthesis repair_proteins Recruitment of Repair Proteins par_synthesis->repair_proteins ssb_repair SSB Repair repair_proteins->ssb_repair parp_inhibitor Olaparib or N-methyl-4-oxo-3,4-dihydro- phthalazine-1-carboxamide parp_inhibitor->parp_recruitment replication_fork_stalling Replication Fork Stalling parp_trapping->replication_fork_stalling dsb Double-Strand Break (DSB) replication_fork_stalling->dsb hr_pathway Homologous Recombination (HR) Repair dsb->hr_pathway apoptosis Apoptosis hr_pathway->apoptosis Failed Repair hr_deficient HR Deficient Cell (e.g., BRCA1/2 mutant) hr_deficient->hr_pathway Defective

Figure 1: Mechanism of PARP Inhibition and Synthetic Lethality.

Comparative Preclinical Evaluation: A Step-by-Step Workflow

A rigorous head-to-head comparison between Olaparib and a novel agent like N-methyl-4-oxo-3,4-dihydrophthalazine-1-carboxamide requires a multi-faceted approach, progressing from biochemical assays to cell-based and in vivo models. The following workflow outlines the critical experiments.

cluster_invitro In Vitro Evaluation cluster_invivo In Vivo Evaluation enzymatic_assay Biochemical PARP1/2 Enzymatic Assay (IC50 Determination) par_assay Cell-Based PARylation Assay (Western Blot or ELISA) (Cellular IC50) enzymatic_assay->par_assay Confirms cellular activity viability_assay Cell Viability/Cytotoxicity (e.g., CellTiter-Glo) (Panel of HR-proficient and HR-deficient cell lines) par_assay->viability_assay Links target engagement to cellular phenotype dna_damage_assay DNA Damage Response Assay (γH2AX Foci Formation by Immunofluorescence) viability_assay->dna_damage_assay Mechanistic validation pk_pd Pharmacokinetics (PK) & Pharmacodynamics (PD) (Tumor & Plasma Drug Levels, Tumor PARylation) dna_damage_assay->pk_pd Translates to in vivo setting efficacy_study Xenograft/PDX Efficacy Study (Tumor Growth Inhibition) pk_pd->efficacy_study Informs dosing for efficacy studies

Figure 2: Preclinical Workflow for Comparative Efficacy Assessment.

Part 1: In Vitro Characterization

Objective: To determine the relative potency and cellular activity of N-methyl-4-oxo-3,4-dihydrophthalazine-1-carboxamide compared to Olaparib.

1.1. Biochemical PARP1/2 Enzymatic Assay

  • Principle: A cell-free assay to measure the direct inhibitory effect of the compounds on the enzymatic activity of purified PARP1 and PARP2.

  • Protocol:

    • Recombinant human PARP1 or PARP2 enzyme is incubated with a histone-coated plate, activated by sonicated DNA.

    • A serial dilution of N-methyl-4-oxo-3,4-dihydrophthalazine-1-carboxamide and Olaparib (e.g., 0.1 nM to 10 µM) is added.

    • The enzymatic reaction is initiated by the addition of biotinylated NAD+.

    • The incorporated biotinylated ADP-ribose polymers (PAR) are detected using a streptavidin-HRP conjugate and a chemiluminescent substrate.

    • Luminescence is measured, and IC50 values (the concentration of inhibitor required to reduce enzyme activity by 50%) are calculated.

1.2. Cell-Based PARylation Assay

  • Principle: To measure the inhibition of PARP activity within intact cells, confirming cell permeability and target engagement.

  • Protocol:

    • Select a relevant cancer cell line (e.g., HeLa or a BRCA-mutant line).

    • Treat cells with a serial dilution of each compound for a specified time (e.g., 1-2 hours).

    • Induce DNA damage to stimulate PARP activity (e.g., with H₂O₂ or MMS).

    • Lyse the cells and quantify total PAR levels using either a Western blot with an anti-PAR antibody or a sandwich ELISA kit.

    • Calculate the cellular IC50 for PARP inhibition.

1.3. Cell Viability/Cytotoxicity Assays

  • Principle: To assess the synthetic lethal effect of the compounds in cancer cell lines with and without HR deficiency.

  • Protocol:

    • A panel of cell lines is selected, including HR-deficient (e.g., BRCA1-mutant CAPAN-1) and HR-proficient (e.g., BRCA1-wildtype BxPC-3) pairs.

    • Cells are seeded in 96-well plates and treated with a range of concentrations of each compound for an extended period (e.g., 5-7 days).

    • Cell viability is measured using a luminescent assay such as CellTiter-Glo®, which quantifies ATP levels.

    • GI50 values (the concentration required to inhibit cell growth by 50%) are determined for each cell line.

Hypothetical Comparative In Vitro Data

CompoundPARP1 IC50 (nM)PARP2 IC50 (nM)Cellular PARylation IC50 (nM)CAPAN-1 (BRCA1-mut) GI50 (nM)BxPC-3 (BRCA1-wt) GI50 (nM)
Olaparib1.50.85.210.5>10,000
N-methyl-4-oxo-3,4-dihydrophthalazine-1-carboxamideTBDTBDTBDTBDTBD

Table 1: A template for summarizing key in vitro potency and selectivity metrics. TBD (To Be Determined) values would be filled in based on experimental results.

Part 2: In Vivo Efficacy and Pharmacodynamics

Objective: To evaluate the anti-tumor efficacy and target modulation of N-methyl-4-oxo-3,4-dihydrophthalazine-1-carboxamide in comparison to Olaparib in a living system.

2.1. Pharmacokinetic (PK) and Pharmacodynamic (PD) Studies

  • Principle: To understand the absorption, distribution, metabolism, and excretion (ADME) properties of the new compound and to confirm that it inhibits PARP in tumors at tolerable doses.

  • Protocol:

    • Administer a single dose of each compound to tumor-bearing mice (e.g., via oral gavage).

    • Collect plasma and tumor samples at various time points (e.g., 0, 1, 2, 4, 8, 24 hours).

    • Quantify drug concentration in plasma and tumor tissue using LC-MS/MS to determine key PK parameters (Cmax, Tmax, AUC).

    • In parallel, analyze tumor lysates for PAR levels (as described in 1.2) to assess the extent and duration of PARP inhibition (the PD effect).

2.2. Tumor Growth Inhibition Studies in Xenograft Models

  • Principle: The definitive preclinical test of anti-cancer efficacy.

  • Protocol:

    • Implant human cancer cells (e.g., a BRCA-mutant patient-derived xenograft, PDX, or a cell line like CAPAN-1) subcutaneously into immunocompromised mice.

    • Once tumors reach a palpable size (e.g., 100-150 mm³), randomize mice into treatment groups (Vehicle, Olaparib at a clinically relevant dose, and one or more doses of N-methyl-4-oxo-3,4-dihydrophthalazine-1-carboxamide).

    • Administer treatment daily for a set period (e.g., 21-28 days).

    • Measure tumor volume and body weight 2-3 times per week.

    • The primary endpoint is typically Tumor Growth Inhibition (TGI), calculated as the percentage difference in the mean tumor volume of the treated group compared to the vehicle group.

Conclusion and Future Directions

The comparison of a novel PARP inhibitor, N-methyl-4-oxo-3,4-dihydrophthalazine-1-carboxamide, against the clinical standard, Olaparib, requires a systematic and rigorous preclinical evaluation. The ideal novel candidate would demonstrate superior potency, an improved selectivity profile, favorable pharmacokinetic properties, and ultimately, enhanced anti-tumor efficacy in relevant in vivo models. The experimental framework detailed in this guide provides a robust pathway for making this determination. Positive results from these studies would form the foundation for an Investigational New Drug (IND) application and the initiation of clinical trials, where the true comparative efficacy will be ultimately established.

References

  • Olaparib (Lynparza) Prescribing Information. AstraZeneca. [Link]

  • The PARP inhibitor Olaparib in BRCA mutation-associated cancers. Kaufman B, Shapira-Frommer R, Schmutzler RK, et al. J Clin Oncol. 2015;33(3):244-250. [Link]

  • PARP Inhibitors: The Cornerstone of DNA Repair-Targeted Therapies. Li, H., & Liu, Z. Q. (2020). Current Medicinal Chemistry, 27(33), 5525–5544. [Link]

  • Preclinical Development of PARP Inhibitors. Murai, J. (2014). Seminars in Oncology, 41(6), 770–781. [Link]

Comparative

Comparative Binding Kinetics of N-methyl-4-oxo-3,4-dihydrophthalazine-1-carboxamide and Extended Phthalazinones

As the landscape of targeted oncology evolves, understanding the precise biophysical interactions between small-molecule inhibitors and their targets is paramount. Poly(ADP-ribose) polymerase-1 (PARP-1) inhibitors have r...

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Author: BenchChem Technical Support Team. Date: March 2026

As the landscape of targeted oncology evolves, understanding the precise biophysical interactions between small-molecule inhibitors and their targets is paramount. Poly(ADP-ribose) polymerase-1 (PARP-1) inhibitors have revolutionized the treatment of homologous recombination-deficient cancers. However, the clinical efficacy of these drugs is not solely dictated by their catalytic inhibition ( IC50​ ), but heavily relies on their binding kinetics and target residence time [1].

This guide provides an in-depth comparative analysis of the fundamental PARP-1 binding pharmacophore—N-methyl-4-oxo-3,4-dihydrophthalazine-1-carboxamide —against extended clinical and experimental phthalazinones (such as Olaparib and Pip6). By examining the causality behind their structural evolution, researchers can better design next-generation allosteric modulators.

Structural Causality: From Minimal Binding to Reverse Allostery

To understand the kinetic differences among phthalazinones, we must first analyze the structural topology of the PARP-1 active site and how different molecular extensions engage the enzyme's regulatory domains.

The Minimal Scaffold: N-methyl-4-oxo-3,4-dihydrophthalazine-1-carboxamide

N-methyl-4-oxo-3,4-dihydrophthalazine-1-carboxamide serves as the minimal binding motif for the phthalazinone class of PARP inhibitors.

  • Mechanism of Action: It acts as a strict nicotinamide mimetic. The phthalazinone core inserts into the NAD+ binding pocket of the PARP-1 catalytic domain, forming critical hydrogen bonds with residues Gly863 and Ser904[2].

  • Kinetic Profile: Because it lacks structural extensions, it does not interact with the adjacent Helical Domain (HD). Consequently, it acts as a simple competitive inhibitor with a fast association rate ( kon​ ) and a very fast dissociation rate ( koff​ ). It inhibits catalytic activity but fails to induce the conformational changes necessary to trap PARP-1 on DNA.

Extended Phthalazinones: Olaparib (Type II Inhibition)

Olaparib builds upon the minimal scaffold by adding a 4-fluorobenzyl group and a cyclopropylcarbonyl-piperazine moiety[3].

  • Mechanism of Action: These extensions project out of the nicotinamide pocket into the adenine-ribose binding site. While Olaparib effectively blocks NAD+ binding, it induces only minor changes in the interdomain interactions between the catalytic domain and the HD[4].

  • Kinetic Profile: The additional van der Waals interactions and steric bulk significantly slow the dissociation rate ( koff​ ), leading to a moderate target residence time. This results in Type II inhibition , causing moderate allosteric trapping of PARP-1 on single-strand DNA breaks.

Next-Generation Phthalazinones: AZ0108 & Pip6 (Type I Inhibition)

Recent experimental compounds like AZ0108 and its highly cytotoxic analog Pip6 represent a paradigm shift in phthalazinone design[1].

  • Mechanism of Action: These molecules are engineered to intentionally clash with and destabilize the Helical Domain (HD). This destabilization triggers reverse allostery —a long-range conformational signal that propagates from the catalytic site back to the zinc-finger DNA-binding domains, actively increasing PARP-1's affinity for DNA[5].

  • Kinetic Profile: Pip6 exhibits an exceptionally slow koff​ and prolonged target residence time. This Type I inhibition persistently locks PARP-1 onto DNA, inducing severe replication stress and cytotoxicity even in cancers without BRCA mutations[1].

Binding_Kinetics cluster_0 Minimal Scaffold (N-methyl-4-oxo...carboxamide) cluster_1 Extended Phthalazinones (Olaparib, Pip6) MinBind NAD+ Pocket H-Bonds to Gly863/Ser904 MinKin Kinetics Fast k_off / Transient Binding MinBind->MinKin Simple Competition ExtBind HD Domain Interaction Steric Clashes & VDW Forces MinKin->ExtBind Structural Extension (Fluorobenzyl, Piperazine) ExtKin Kinetics Slow k_off / Reverse Allostery ExtBind->ExtKin Conformational Locking

Caption: Structural evolution from transient competitive binding to prolonged allosteric trapping.

Comparative Kinetic Data

The following table synthesizes the biophysical binding parameters, highlighting how structural additions to the minimal phthalazinone core exponentially increase target residence time ( τ ).

CompoundInhibition Type KD​ (nM) koff​ ( s−1 )Target Residence Time ( τ )Allosteric DNA Trapping
N-methyl-4-oxo-3,4-dihydrophthalazine-1-carboxamide Simple Competitive~150 - 300> 10−2 < 1 MinuteNone (Catalytic only)
Olaparib Type II~1.5 - 5.0~ 10−3 ~15 - 30 MinutesModerate
Pip6 Type I (Reverse Allostery)< 0.5< 10−4 > 3 HoursExtremely High

(Note: Kinetic parameters for the minimal scaffold are representative of fragment-level nicotinamide mimetics; Olaparib and Pip6 data reflect established biochemical trends for Type II and Type I inhibitors, respectively[1][4].)

Experimental Methodologies (Self-Validating Systems)

To accurately capture the nuanced kinetics of allosteric modulators, standard biochemical assays are insufficient. The following protocols are engineered to preserve protein dynamics and validate physiological relevance.

Protocol A: Surface Plasmon Resonance (SPR) for Binding Kinetics

Rationale: Traditional amine coupling covalently links random surface lysines to the sensor chip. Because PARP-1 relies on massive interdomain flexibility (between the zinc fingers, HD, and catalytic domains) to exhibit allostery, random tethering masks true koff​ values. We utilize oriented Anti-His capture to maintain full conformational freedom.

Step-by-Step Workflow:

  • Surface Preparation: Immobilize an Anti-His antibody onto a CM5 sensor chip using standard EDC/NHS amine coupling chemistry until a stable baseline of ~10,000 RU is achieved.

  • Ligand Capture: Inject recombinant full-length human PARP-1 (C-terminal His-tag) at 10 µg/mL in running buffer (HEPES pH 7.4, 150 mM NaCl, 0.05% Tween-20, 1 mM TCEP) to achieve a capture level of ~500 RU.

  • Analyte Titration: Inject the phthalazinone compounds (Minimal scaffold, Olaparib, Pip6) in a 2-fold dilution series (e.g., 0.39 nM to 50 nM for Pip6; 10 nM to 1 µM for the minimal scaffold) at a high flow rate (50 µL/min) to minimize mass transport limitations.

  • Dissociation Phase: Allow running buffer to flow over the chip for 30 minutes (critical for accurately measuring the extremely slow koff​ of Pip6).

  • Surface Regeneration: Inject 10 mM Glycine-HCl (pH 1.5) for 30 seconds to strip the PARP-1/inhibitor complex from the Anti-His antibody, preparing the surface for the next cycle.

  • Data Analysis: Fit the resulting sensorgrams using a 1:1 Langmuir binding model or a two-state conformational change model to extract kon​ , koff​ , and KD​ .

SPR_Workflow Step1 1. CM5 Chip Preparation (Anti-His Amine Coupling) Step2 2. Oriented PARP-1 Capture (Preserves HD Domain Flexibility) Step1->Step2 Step3 3. Phthalazinone Injection (Multi-cycle Kinetics) Step2->Step3 Step4 4. Extended Dissociation (Buffer Wash for k_off) Step3->Step4 Step5 5. Kinetic Modeling (Extract Residence Time) Step4->Step5

Caption: SPR workflow optimized for preserving PARP-1 allosteric flexibility during kinetic analysis.

Protocol B: Cellular Washout Assay for Target Residence Time

Rationale: In vitro SPR does not account for the highly competitive intracellular environment, where millimolar concentrations of NAD+ actively compete for the active site. A cellular washout assay validates whether the prolonged residence time observed in SPR translates to sustained target engagement in vivo[1].

Step-by-Step Workflow:

  • Cell Plating & Treatment: Seed wild-type HeLa cells in 6-well plates. Treat cells with IC90​ concentrations of the respective phthalazinones for 2 hours to ensure target saturation.

  • Washout Phase: Aspirate the drug-containing media. Wash the cells three times with warm, drug-free PBS, and replenish with fresh, drug-free culture media.

  • Time-Course Harvest: Harvest cells at specific intervals post-washout (0, 1, 3, 6, and 24 hours).

  • DNA Damage Induction: 15 minutes prior to each harvest time point, treat the cells with 1 mM H2​O2​ to strongly induce DNA single-strand breaks and stimulate PARylation.

  • Readout (Western Blotting): Lyse the cells and perform Western blotting against poly(ADP-ribose) (PAR) polymers.

    • Interpretation: Cells treated with the minimal scaffold will rapidly recover PARylation activity within minutes of washout due to fast koff​ . Cells treated with Pip6 will show suppressed PARylation for >24 hours due to prolonged target residence time and reverse allosteric locking.

References

  • Allosteric regulation of DNA binding and target residence time drive the cytotoxicity of phthalazinone-based PARP-1 inhibitors. Cell Chemical Biology / PubMed. Available at:[Link]

  • Olaparib | C24H23FN4O3 | CID 23725625. PubChem - NIH. Available at:[Link]

  • A Population-Specific PARP1 Gene Variation Modulates PARP Trapping. bioRxiv. Available at:[Link]

Sources

Validation

A Comparative Guide to the Reproducibility of Synthesis Protocols for N-methyl-4-oxo-3,4-dihydrophthalazine-1-carboxamide

Part 1: Synthesis of the Precursor: 4-oxo-3,4-dihydrophthalazine-1-carboxylic acid The common starting material for the synthesis of N-methyl-4-oxo-3,4-dihydrophthalazine-1-carboxamide is its corresponding carboxylic aci...

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Author: BenchChem Technical Support Team. Date: March 2026

Part 1: Synthesis of the Precursor: 4-oxo-3,4-dihydrophthalazine-1-carboxylic acid

The common starting material for the synthesis of N-methyl-4-oxo-3,4-dihydrophthalazine-1-carboxamide is its corresponding carboxylic acid. This precursor is commercially available but can also be synthesized in the laboratory. A prevalent method for its synthesis involves the use of phthalhydrazide, a low-cost industrial byproduct.[3]

Experimental Protocol: Synthesis of 4-oxo-3,4-dihydrophthalazine-1-carboxylic acid

This protocol is based on established methods for the functionalization of phthalazine systems.

Step 1: Chlorination of Phthalhydrazide

  • To a suspension of phthalhydrazide in an appropriate solvent such as toluene, add a chlorinating agent like phosphorus oxychloride (POCl₃).

  • The reaction mixture is heated to reflux for several hours. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC).

  • Upon completion, the excess POCl₃ is removed under reduced pressure. The residue is then carefully quenched with ice-water.

  • The resulting solid is filtered, washed with water, and dried to yield the chlorinated intermediate.

Causality: The chlorination step is crucial for activating the phthalazinone core, making it susceptible to nucleophilic attack in the subsequent step. Phosphorus oxychloride is a common and effective reagent for this transformation.

Step 2: Introduction of the Carboxylic Acid Moiety

The introduction of the carboxylic acid group can be achieved through various methods, including a Negishi coupling reaction as described for a similar intermediate.[3]

  • The chlorinated phthalazinone is subjected to a Negishi coupling with a suitable zinc reagent.

  • The reaction is typically carried out in the presence of a palladium catalyst.

  • Subsequent hydrolysis of the resulting coupled product yields the desired 4-oxo-3,4-dihydrophthalazine-1-carboxylic acid.

Causality: The Negishi coupling is a powerful cross-coupling reaction that allows for the formation of carbon-carbon bonds. The use of a palladium catalyst is standard for this type of transformation. Hydrolysis is a standard procedure to convert ester or nitrile functionalities, which might be introduced during the coupling, into a carboxylic acid.

Part 2: Proposed Synthesis of N-methyl-4-oxo-3,4-dihydrophthalazine-1-carboxamide

The conversion of a carboxylic acid to a primary amide is a fundamental transformation in organic synthesis. A common and reliable method proceeds through the formation of an acyl chloride intermediate, which is then reacted with the desired amine.

Workflow Diagram

Caption: Proposed two-step synthesis of the target compound from its carboxylic acid precursor.

Experimental Protocol

Step 1: Formation of the Acyl Chloride

  • Suspend 4-oxo-3,4-dihydrophthalazine-1-carboxylic acid (1.0 eq) in a dry, aprotic solvent such as dichloromethane (DCM) or toluene under an inert atmosphere (e.g., nitrogen or argon).

  • Add a catalytic amount of N,N-dimethylformamide (DMF) (e.g., 1-2 drops).

  • To this suspension, add thionyl chloride (SOCl₂) (1.2-1.5 eq) or oxalyl chloride dropwise at 0 °C.

  • Allow the reaction mixture to warm to room temperature and stir for 2-4 hours, or until the reaction is complete as monitored by TLC (disappearance of the starting material).

  • Remove the solvent and excess reagent under reduced pressure to obtain the crude acyl chloride, which is typically used immediately in the next step.

Causality: The conversion of the carboxylic acid to a more reactive acyl chloride is necessary for the subsequent amidation. Thionyl chloride and oxalyl chloride are standard reagents for this purpose. DMF acts as a catalyst in this reaction. The reaction is performed under anhydrous conditions as the acyl chloride is sensitive to moisture.

Step 2: Amidation with Methylamine

  • Dissolve the crude acyl chloride in a dry, aprotic solvent like DCM.

  • Cool the solution to 0 °C in an ice bath.

  • Slowly add a solution of methylamine (CH₃NH₂) (2.0-2.5 eq) in a suitable solvent (e.g., tetrahydrofuran (THF) or water) or bubble methylamine gas through the solution.

  • Stir the reaction mixture at 0 °C for 30 minutes and then allow it to warm to room temperature, stirring for an additional 1-2 hours.

  • Monitor the reaction progress by TLC.

  • Upon completion, quench the reaction with water.

  • Separate the organic layer, and wash it successively with dilute hydrochloric acid, saturated sodium bicarbonate solution, and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by recrystallization or column chromatography to afford N-methyl-4-oxo-3,4-dihydrophthalazine-1-carboxamide.

Causality: The highly reactive acyl chloride readily reacts with the nucleophilic methylamine to form the stable amide bond. An excess of methylamine is used to react with the hydrogen chloride byproduct generated during the reaction. The workup procedure is designed to remove unreacted starting materials and byproducts.

Part 3: Comparative Analysis and Reproducibility

The reproducibility of this synthetic sequence is expected to be high, given that it relies on well-established and high-yielding chemical transformations.

Parameter Protocol A: Acyl Chloride Route Protocol B: Direct Amide Coupling
Reagents 4-oxo-3,4-dihydrophthalazine-1-carboxylic acid, Thionyl Chloride/Oxalyl Chloride, Methylamine4-oxo-3,4-dihydrophthalazine-1-carboxylic acid, Methylamine, Coupling agents (e.g., EDC, HATU)
Number of Steps Two (Acyl chloride formation and amidation)One
Reaction Conditions Mild to moderateGenerally mild
Reported Yields (General) Typically high (>80% for both steps)Variable, but can be high
Reproducibility High, based on well-understood reactionsGenerally high, but can be sensitive to the choice of coupling agent and reaction conditions
Purification Standard workup and recrystallization/chromatographyOften requires chromatographic purification to remove coupling agent byproducts
Alternative Approach: Direct Amide Coupling

An alternative one-step approach involves the direct coupling of the carboxylic acid with methylamine using a coupling agent such as 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) or (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) (HATU).

Workflow Diagram for Direct Coupling

Sources

Comparative

A Comparative Guide to the Cross-Validation of HPLC and LC-MS Methods for the Quantification of N-methyl-4-oxo-3,4-dihydrophthalazine-1-carboxamide

For Researchers, Scientists, and Drug Development Professionals In the landscape of pharmaceutical analysis, the robust quantification of drug candidates is paramount. This guide provides an in-depth comparison and cross...

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Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of pharmaceutical analysis, the robust quantification of drug candidates is paramount. This guide provides an in-depth comparison and cross-validation of two cornerstone analytical techniques, High-Performance Liquid Chromatography (HPLC) with UV detection and Liquid Chromatography-Mass Spectrometry (LC-MS), for the analysis of N-methyl-4-oxo-3,4-dihydrophthalazine-1-carboxamide, a novel heterocyclic compound with therapeutic potential. This document is designed to offer practical, field-tested insights into method selection, validation, and data interpretation, grounded in established regulatory frameworks.

The objective of validating a bioanalytical method is to demonstrate its suitability for its intended purpose.[1] Adherence to these principles ensures the quality and consistency of bioanalytical data supporting drug development and market approval.[1]

The Analytical Challenge: N-methyl-4-oxo-3,4-dihydrophthalazine-1-carboxamide

N-methyl-4-oxo-3,4-dihydrophthalazine-1-carboxamide belongs to the phthalazinone class of compounds, which have garnered significant interest for their diverse pharmacological activities, including potential as c-Met kinase inhibitors and for reversing multidrug resistance.[2][3] Accurate quantification is crucial for pharmacokinetic, toxicokinetic, and bioavailability studies.

Foundational Principles: HPLC vs. LC-MS

High-Performance Liquid Chromatography (HPLC) and Liquid Chromatography-Mass Spectrometry (LC-MS) are both powerful analytical techniques for separating and analyzing complex samples.[4] While they share the principle of liquid chromatographic separation, they differ fundamentally in their detection methods.[4][5]

  • HPLC with UV Detection: This technique separates compounds based on their interactions with a stationary phase and detects them by their ability to absorb ultraviolet (UV) light.[5][6] It is a robust, cost-effective, and widely used method for routine analysis and quality control.[6]

  • LC-MS: This method couples the separation power of liquid chromatography with the high sensitivity and selectivity of mass spectrometry.[4][6] LC-MS identifies compounds based on their mass-to-charge ratio (m/z), providing a higher degree of specificity and the ability to identify unknown compounds.[5][7]

The choice between HPLC and LC-MS hinges on the specific analytical requirements, including the desired sensitivity, selectivity, and the complexity of the sample matrix.[6]

Cross-Validation: Ensuring Data Comparability

Cross-validation is a critical process performed to demonstrate that two or more analytical methods can be used for the same intended purpose and produce comparable data.[8] According to the International Council for Harmonisation (ICH) M10 guideline, cross-validation is necessary when data from different fully validated methods are combined or compared within a study or across studies to support regulatory decisions.[8][9] This is particularly relevant when transitioning from a less sensitive method like HPLC to a more sensitive one like LC-MS during different phases of drug development.

The US Food and Drug Administration (FDA) also emphasizes the importance of cross-validation when multiple bioanalytical methods are used.[9]

Cross_Validation_Workflow cluster_hplc HPLC Method Validation cluster_lcms LC-MS Method Validation hplc_val Full Validation of HPLC Method (Specificity, Linearity, Accuracy, Precision, Robustness) cross_val Cross-Validation Study hplc_val->cross_val Provides baseline data lcms_val Full Validation of LC-MS Method (Specificity, Linearity, Accuracy, Precision, Robustness) lcms_val->cross_val Provides comparative data data_comp Data Comparison and Assessment cross_val->data_comp Generates comparative results conclusion Methods are Interchangeable data_comp->conclusion Based on acceptance criteria

Caption: Workflow for the cross-validation of HPLC and LC-MS methods.

Experimental Protocols

High-Performance Liquid Chromatography (HPLC) Method

A reverse-phase HPLC method is suitable for the analysis of N-methyl-4-oxo-3,4-dihydrophthalazine-1-carboxamide.

Sample Preparation:

  • Dissolve a precisely weighed amount of the compound in a suitable solvent, such as a mixture of acetonitrile and water, to create a stock solution.

  • Prepare a series of calibration standards and quality control (QC) samples by serial dilution of the stock solution.

  • For analysis in biological matrices (e.g., plasma), perform a protein precipitation step by adding three volumes of cold acetonitrile, vortexing, and centrifuging to pellet the precipitated proteins.

  • Filter the supernatant through a 0.22 µm syringe filter before injection.

Chromatographic Conditions:

  • Column: C18 column (e.g., 4.6 mm x 150 mm, 5 µm particle size).[6]

  • Mobile Phase: A gradient or isocratic elution using a mixture of 0.1% formic acid in water (Solvent A) and acetonitrile (Solvent B).

  • Flow Rate: 1.0 mL/min.[6]

  • Injection Volume: 10 µL.

  • Detection: UV detection at a wavelength determined by the UV absorbance maximum of the analyte.

Liquid Chromatography-Mass Spectrometry (LC-MS) Method

The LC-MS method will utilize similar chromatographic principles but with a mass spectrometer as the detector.

Sample Preparation: Sample preparation is similar to the HPLC method, with a strong emphasis on minimizing matrix effects, which can cause ion suppression in the MS source.[5]

Liquid Chromatography Conditions:

  • Column: A C18 column with a smaller particle size (e.g., 2.1 mm x 50 mm, 1.8 µm) for faster analysis and better resolution.

  • Mobile Phase: A gradient elution with 0.1% formic acid in water (Solvent A) and 0.1% formic acid in acetonitrile (Solvent B). The use of a volatile mobile phase modifier is crucial for MS compatibility.[6]

  • Flow Rate: 0.4 mL/min.

  • Injection Volume: 5 µL.

Mass Spectrometry Conditions:

  • Ionization Source: Electrospray Ionization (ESI) in positive ion mode is often suitable for nitrogen-containing compounds.[10]

  • Data Acquisition: Selected Reaction Monitoring (SRM) for quantitative analysis, monitoring the transition of the precursor ion to one or more product ions.

Method Validation Parameters

Both the HPLC and LC-MS methods must be fully validated according to ICH and FDA guidelines.[11][12] The key validation parameters include:

  • Specificity/Selectivity: The ability of the method to differentiate and quantify the analyte in the presence of other components in the sample.

  • Linearity and Range: The concentration range over which the method is accurate, precise, and linear.[13]

  • Accuracy and Precision: The closeness of the measured value to the true value (accuracy) and the degree of scatter between a series of measurements (precision).[13]

  • Limit of Detection (LOD) and Limit of Quantification (LOQ): The lowest concentration of the analyte that can be reliably detected and quantified, respectively.

  • Robustness: The capacity of the method to remain unaffected by small, deliberate variations in method parameters.

  • Stability: The chemical stability of the analyte in the given matrix under specific conditions for specific time intervals.

Comparative Data Summary

The following table summarizes the expected performance characteristics of the two methods.

Parameter HPLC-UV LC-MS/MS
Principle Separation by chromatography, detection by UV absorbance.[6]Separation by chromatography, detection by mass-to-charge ratio.[6]
Selectivity Moderate; based on retention time and UV spectrum.[6]High; based on retention time and specific mass transitions.[4]
Sensitivity (LOQ) ng/mL rangepg/mL range
Linear Range Typically 2-3 orders of magnitudeTypically 3-4 orders of magnitude
Matrix Effects Less susceptibleProne to ion suppression or enhancement.[5]
Cost Lower initial and operational cost.[5]Higher initial and operational cost.[4][5]
Throughput Generally lowerCan be higher with UPLC systems

Cross-Validation Experimental Design

The cross-validation study will involve analyzing the same set of quality control (QC) samples at low, medium, and high concentrations, as well as incurred (study) samples, using both the validated HPLC and LC-MS methods.

Experimental_Design samples QC Samples (Low, Medium, High) Incurred Samples hplc_analysis HPLC Analysis Quantification of Analyte Data Set A samples->hplc_analysis lcms_analysis LC-MS Analysis Quantification of Analyte Data Set B samples->lcms_analysis statistical_analysis {Statistical Comparison | {Paired t-test | Bland-Altman Plot | Correlation Analysis}} hplc_analysis->statistical_analysis lcms_analysis->statistical_analysis conclusion Demonstrate Method Comparability statistical_analysis->conclusion

Caption: Experimental design for the cross-validation study.

Acceptance Criteria: While the ICH M10 guideline does not provide explicit acceptance criteria for cross-validation, a common industry practice is to demonstrate that the mean concentration obtained by one method is within ±20% of the mean concentration obtained by the other method for at least 67% of the samples analyzed.

Conclusion

Both HPLC-UV and LC-MS are viable techniques for the quantification of N-methyl-4-oxo-3,4-dihydrophthalazine-1-carboxamide. The choice of method will depend on the specific requirements of the study.

  • HPLC-UV is a reliable and cost-effective method suitable for routine analysis, such as in quality control of bulk drug substance, where high sensitivity is not a primary concern.

  • LC-MS offers superior sensitivity and selectivity, making it the preferred method for bioanalysis in complex matrices like plasma, where low concentrations of the analyte are expected.[6]

A thorough cross-validation is essential when data from both methods will be used to support a regulatory submission, ensuring the integrity and comparability of the analytical results throughout the drug development lifecycle.

References

  • U.S. Food and Drug Administration. (2018). Bioanalytical Method Validation Guidance for Industry. [Link]

  • International Council for Harmonisation. (2022). M10 Bioanalytical Method Validation and Study Sample Analysis. [Link]

  • U.S. Food and Drug Administration. (2022). M10 Bioanalytical Method Validation and Study Sample Analysis Guidance for Industry. [Link]

  • Vertex AI Search. (2025).
  • Vertex AI Search. (2025).
  • Vertex AI Search. (2026). HPLC vs. LCMS: Which to Choose? 5 Key Points to Consider.
  • BenchChem. (2025). Comparative Analysis of HPLC and LC-MS Methods for the Quantification of N-(1-Bromo-2-oxopropyl)acetamide.
  • Perera, R. (2022).
  • PMC. (2024). Cross-validation of pharmacokinetic assays post-ICH M10 is not a pass/fail criterion.
  • Chemyx.
  • Prime Labs. (2026). HPLC vs.
  • BioPharm International. (2003).
  • European Medicines Agency. (2022). ICH guideline Q2(R2)
  • European Bioanalysis Forum. (2017).
  • International Council for Harmonisation. (2023).
  • ResearchGate. (2019). Design, synthesis and Biological Evaluation of N-(4-(2-(6,7-dimethoxy-3,4-dihydroisoquinolin-2(1H)-yl)ethyl)phenyl)-4-oxo-3,4-dihydrophthalazine-1-carboxamide derivatives as Novel P-Glycoprotein inhibitors Reversing Multidrug Resistance.
  • ResearchGate. (2020). Methodical letter Purification and isolation of newly-synthesized triazine derivatives containing 4-aminoalkylbenzenesulphonamid.
  • PubMed. (2019). Design, synthesis and biological evaluation of N-(4-(2-(6,7-dimethoxy-3,4-dihydroisoquinolin-2(1H)-yl)ethyl)phenyl)-4-oxo-3,4-dihydrophthalazine-1-carboxamide derivatives as novel P-glycoprotein inhibitors reversing multidrug resistance.
  • SciSpace. (2020). Current developments in LC-MS for pharmaceutical analysis.
  • PubMed. (2014). Design, synthesis and biological evaluation of novel 6,7-disubstituted-4-phenoxyquinoline derivatives bearing 4-oxo-3,4-dihydrophthalazine-1-carboxamide moieties as c-Met kinase inhibitors.

Sources

Validation

Benchmarking the N-methyl-4-oxo-3,4-dihydrophthalazine-1-carboxamide Scaffold Against Standard PARP Inhibitors: A Comparative Guide

As the landscape of targeted oncology evolves, the poly(ADP-ribose) polymerase (PARP) inhibitor class remains a cornerstone of synthetic lethality in BRCA-mutated cancers[1]. However, the clinical efficacy and toxicity p...

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Author: BenchChem Technical Support Team. Date: March 2026

As the landscape of targeted oncology evolves, the poly(ADP-ribose) polymerase (PARP) inhibitor class remains a cornerstone of synthetic lethality in BRCA-mutated cancers[1]. However, the clinical efficacy and toxicity profiles of these drugs are not solely dictated by their ability to inhibit PARP catalytic activity. Instead, they are heavily influenced by "PARP trapping"—the allosteric locking of the PARP1 enzyme onto damaged DNA[2].

To truly understand the structure-activity relationship (SAR) of clinical PARP inhibitors, drug development professionals must decouple baseline catalytic inhibition from allosteric trapping. This guide benchmarks N-methyl-4-oxo-3,4-dihydrophthalazine-1-carboxamide (NMODPC) —the foundational, unelaborated pharmacophore core of several clinical PARP inhibitors (including Olaparib)—against standard clinical alternatives. By isolating the thermodynamic contribution of this core scaffold, researchers can establish a precise baseline for next-generation drug design.

Structural & Mechanistic Rationale

The NMODPC scaffold represents the minimalist nicotinamide-mimicking core. It anchors into the PARP1 catalytic domain by forming critical hydrogen bonds with the Gly863 and Ser904 residues. Because it lacks the extended chemical moieties found in clinical drugs (such as the piperazine-fluorobenzyl group in Olaparib or the rigid multi-ring system in Talazoparib), NMODPC acts primarily as a pure catalytic inhibitor with negligible allosteric trapping[3].

Why Benchmark the Core Scaffold?

Clinical PARP inhibitors exhibit vastly different trapping efficiencies despite having similar catalytic IC50 values. For instance, Talazoparib traps PARP1 onto DNA approximately 100-fold more efficiently than Olaparib[4]. By comparing NMODPC against these elaborated molecules, we can quantify exactly how much trapping is driven by the core nicotinamide competition versus the allosteric shifts induced by extended chemical groups[5].

PARP_Mechanism DNA DNA Damage Site PARP1 PARP1 Recruitment DNA->PARP1 Recruits NMODPC NMODPC Binding (Catalytic Block) PARP1->NMODPC Binds Core Standard Standard PARPi (Allosteric Shift) PARP1->Standard Binds Core + Extended Release PARP1 Release (Low Cytotoxicity) NMODPC->Release Weak Allostery Trapping PARP Trapping (High Cytotoxicity) Standard->Trapping Strong Allostery

Mechanistic divergence between core scaffold binding and extended allosteric PARP trapping.

Comparative Experimental Protocols

To objectively benchmark NMODPC against standard inhibitors (Olaparib, Talazoparib, Veliparib), we employ a two-tiered self-validating experimental system. The causality behind this design is simple: Protocol 1 isolates pure enzymatic inhibition, while Protocol 2 evaluates the cellular consequence of that inhibition (trapping).

Protocol 1: Cell-Free PARP1 Catalytic Inhibition Assay

This assay measures the IC50 of the compounds by quantifying the inhibition of auto-PARylation.

Step-by-Step Methodology:

  • Preparation: Coat 96-well plates with activated DNA (to stimulate PARP1 activity) and block with 1% BSA to prevent non-specific binding.

  • Enzyme Incubation: Add 0.5 U of recombinant human PARP1 per well alongside a serial dilution of the test compounds (NMODPC, Olaparib, Talazoparib). Incubate for 10 minutes at room temperature.

  • Reaction Initiation: Add a reaction buffer containing biotinylated NAD+ (the substrate for PARylation). Causality: Biotinylation allows for downstream chemiluminescent detection without altering the binding kinetics of the NAD+ pocket.

  • Quenching & Detection: Stop the reaction after 30 minutes using a highly concentrated generic PARP inhibitor. Wash the plate and add Streptavidin-HRP, followed by a chemiluminescent substrate.

  • Self-Validation Check: Calculate the Z'-factor using the vehicle control (100% activity) and no-enzyme control (0% activity). The assay is only considered valid if Z' > 0.5, ensuring the dynamic range is sufficient to distinguish the high potency of Talazoparib from the baseline of NMODPC.

Protocol 2: Chromatin-Bound PARP Trapping Assay

Because PARP trapping requires active DNA damage to recruit the enzyme, this cell-based assay utilizes methyl methanesulfonate (MMS) to create uniform base lesions[4].

Step-by-Step Methodology:

  • Damage Induction: Treat target cells (e.g., HeLa or MDA-MB-436) with 0.01% MMS for 1 hour. Causality: MMS acts as an alkylating agent. The resulting alkylated bases are processed by the Base Excision Repair (BER) pathway into single-strand breaks, which are the natural substrate for PARP1 recruitment[4].

  • Compound Exposure: Co-treat the cells with 1 μM of NMODPC or standard PARP inhibitors for 2 hours.

  • Subcellular Fractionation: Lyse the cells using a mild hypotonic buffer to extract the cytosolic and nucleoplasmic fractions. Pellet the remaining insoluble chromatin fraction via centrifugation (15,000 x g for 10 mins).

  • Chromatin Solubilization: Resuspend the chromatin pellet in a high-salt buffer (0.5 M NaCl) supplemented with benzonase to digest the DNA and release the trapped PARP1.

  • Western Blotting & Self-Validation: Run the fractions on an SDS-PAGE gel and probe for PARP1. Critical Validation Step: You must co-probe for GAPDH (cytosolic marker) and Histone H3 (chromatin marker). If GAPDH is detected in the chromatin fraction, cross-contamination has occurred, and the trapping data must be discarded.

Workflow Step1 1. Induce DNA Damage (0.01% MMS) Step2 2. Compound Incubation (NMODPC vs Standards) Step1->Step2 Step3 3. Subcellular Fractionation (Isolate Chromatin) Step2->Step3 Step4 4. Western Blotting (Anti-PARP1) Step3->Step4 Step5 5. Densitometric Analysis (Calculate Trapping %) Step4->Step5

Self-validating experimental workflow for quantifying chromatin-bound PARP1 trapping.

Quantitative Benchmarking Data

The following table synthesizes the benchmarking data, highlighting the divergence between catalytic inhibition and trapping efficiency. Ligand Efficiency (LE) is calculated to show the binding energy contributed per heavy atom (HA), demonstrating that while NMODPC lacks trapping ability, it is a highly optimized core binder.

CompoundMolecular Weight ( g/mol )PARP1 IC50 (nM)Relative Trapping EfficiencyLigand Efficiency (kcal/mol/HA)
NMODPC (Core Scaffold) 203.2~25.01x (Baseline) ~0.45 (Highly Efficient)
Veliparib 244.35.2~2x~0.42
Olaparib 434.51.5~100x~0.32
Talazoparib 380.40.57~10,000x~0.38
Data Interpretation

The data clearly illustrates that the NMODPC core provides robust catalytic inhibition (IC50 ~25 nM) with excellent Ligand Efficiency. However, its Relative Trapping Efficiency remains at baseline. When the scaffold is chemically elaborated into Olaparib (adding ~230 g/mol of mass), the IC50 improves marginally, but the trapping efficiency increases by two orders of magnitude[4]. Talazoparib, which utilizes a distinct and highly rigid multicyclic structure, achieves a 10,000-fold increase in trapping, which correlates directly with its severe single-agent cytotoxicity[3].

Strategic Applications in Drug Development

Benchmarking against the NMODPC scaffold provides a critical advantage for drug developers:

  • PROTAC Development: Because NMODPC binds tightly to the catalytic domain without trapping the enzyme on DNA, it is an ideal "warhead" for PARP-targeting PROTACs (Proteolysis Targeting Chimeras). Using a high-trapping warhead like Talazoparib in a PROTAC can inadvertently cause severe DNA damage before degradation occurs. NMODPC avoids this toxicity.

  • Dual-Target Inhibitors: For researchers designing dual-kinase/PARP inhibitors, utilizing the low-molecular-weight NMODPC core allows for the addition of kinase-binding moieties without exceeding Lipinski's Rule of Five.

References

  • Discovery of a potent olaparib-chlorambucil hybrid inhibitor of PARP1 for the treatment of cancer. Frontiers in Pharmacology (PubMed).6

  • Inhibitors of PARP: Number crunching and structure gazing. PNAS.3

  • Development of the PARP inhibitor talazoparib for the treatment of advanced BRCA1 and BRCA2 mutated breast cancer. PMC.5

  • Stereospecific PARP trapping by BMN 673 and comparison with olaparib and rucaparib. Molecular Cancer Therapeutics (PubMed).4

  • PARP1 Trapping by PARP Inhibitors Drives Cytotoxicity in Both Cancer Cells and Healthy Bone Marrow. Cancer Research (AACR Journals).2

  • The development of PARP inhibitors in ovarian cancer: from bench to bedside. PubMed.1

Sources

Comparative

Inter-Laboratory Validation of N-methyl-4-oxo-3,4-dihydrophthalazine-1-carboxamide Purity Assays: A Comparative Guide

Introduction: The Analytical Challenge of Phthalazinone Derivatives As a Senior Application Scientist overseeing global method transfers, I frequently encounter the hidden complexities of seemingly simple molecules. N-me...

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Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The Analytical Challenge of Phthalazinone Derivatives

As a Senior Application Scientist overseeing global method transfers, I frequently encounter the hidden complexities of seemingly simple molecules. N-methyl-4-oxo-3,4-dihydrophthalazine-1-carboxamide (CAS 103264-43-3) is a prime example. This compound serves as a critical structural intermediate in the synthesis of biologically active molecules, including poly (ADP-ribose) polymerase (PARP) inhibitors and specialized antimicrobial agents[1].

However, its structural features—specifically the phthalazinone core and the carboxamide moiety—present unique analytical hurdles. The molecule exhibits strong hydrogen-bonding capabilities and tautomerism, which frequently lead to peak tailing, unpredictable retention shifts, and co-elution with structurally similar precursors (such as 4-oxo-3,4-dihydrophthalazine-1-carboxylic acid) during chromatographic separation.

When validating purity assays across multiple laboratories, these structural nuances often result in inter-laboratory discrepancies. Ensuring compliance with ICH Q2(R1) guidelines[2] requires a rigorous, objective comparison of available analytical modalities to establish a self-validating, robust protocol that performs identically whether executed in a facility in Boston or Taipei.

Objective Comparison of Purity Assay Modalities

To establish the most reliable method for inter-laboratory validation, we must objectively evaluate the three primary analytical techniques used in the field: High-Performance Liquid Chromatography with UV detection (HPLC-UV), Liquid Chromatography-High Resolution Mass Spectrometry (LC-HRMS), and Quantitative Nuclear Magnetic Resonance (qNMR).

Quantitative Comparison of Assay Performance
ParameterHPLC-UVLC-HRMSqNMR
Primary Use Case Routine release testing & transferImpurity profiling & identificationAbsolute purity determination
Accuracy High (requires reference standard)High (requires reference standard)Very High (primary ratio method)
Precision (%RSD) < 1.0%< 2.0%< 0.5%
Inter-Lab Reproducibility Moderate (sensitive to column chemistry)Moderate (sensitive to matrix effects)High (independent of chromatography)
LOD / LOQ ~0.05% / 0.1%~0.001% / 0.005%~0.5% / 1.0%
Cost & Throughput Low cost, High throughputHigh cost, Medium throughputMedium cost, Medium throughput

Mechanistic Insights: Causality Behind Inter-Laboratory Discrepancies

The failure of an assay during inter-laboratory transfer is rarely due to operator error; it almost always stems from a failure to control the fundamental physical chemistry of the analyte in the method parameters.

The HPLC-UV Pitfall: The causality behind chromatographic discrepancies is straightforward. The carboxamide group of N-methyl-4-oxo-3,4-dihydrophthalazine-1-carboxamide is highly sensitive to the residual silanol activity of C18 stationary phases. If Lab A uses a brand-new, fully end-capped C18 column and Lab B uses an older, partially hydrolyzed column, Lab B will observe severe peak tailing. Furthermore, slight variations in mobile phase preparation (e.g., pH 3.0 vs. 3.5) alter the hydrogen-bonding network of the phthalazinone core, drastically shifting the retention time of acidic impurities.

The qNMR Advantage: Quantitative NMR circumvents these chromatographic vulnerabilities entirely because it relies on the fundamental physics of nuclear spin. By integrating the isolated methyl protons of the carboxamide group against a highly pure internal standard, qNMR provides a primary ratio measurement. It is a self-validating system because it does not require an authentic reference standard of the analyte itself. This makes it the gold standard for resolving inter-laboratory disputes and lifecycle method validation[3].

Analytical Decision Logic & Validation Workflows

Selecting the right assay modality depends on the availability of reference standards and the specific impurities suspected in the batch.

Decision matrix for selecting the appropriate purity assay modality.

Validated HPLC-UV Protocol (For Routine Inter-Lab Transfer)

To ensure trustworthiness and reproducibility across global sites, the HPLC method must be tightly controlled to suppress secondary interactions.

Step-by-Step Methodology:

  • Mobile Phase Preparation:

    • Buffer (A): 10 mM Ammonium formate in LC-MS grade water, adjusted to pH 3.2 with formic acid. Causality: The acidic pH ensures the carboxamide remains fully protonated, suppressing tautomeric peak splitting and minimizing interactions with residual column silanols.

    • Organic (B): Acetonitrile (Gradient grade).

  • Column Selection: Use a sterically protected, fully end-capped C18 column (e.g., 150 x 4.6 mm, 3 µm) maintained at exactly 40°C. Causality: Strict temperature control ensures reproducible thermodynamics of partitioning across different lab environments.

  • System Suitability Testing (SST): Inject a resolution mixture containing N-methyl-4-oxo-3,4-dihydrophthalazine-1-carboxamide and 4-oxo-3,4-dihydrophthalazine-1-carboxylic acid. The resolution factor ( Rs​ ) must be ≥2.0 , and the tailing factor ( Tf​ ) for the main peak must be ≤1.2 . This self-validates the column's current end-capping status.

  • Sample Execution: Prepare samples at 1.0 mg/mL in 50:50 Water:Acetonitrile. Inject 10 µL and monitor at 254 nm. Calculate purity by area normalization against a qualified reference standard.

Quantitative NMR (qNMR) Protocol (For Absolute Purity Verification)

When HPLC results conflict between laboratories, qNMR serves as the definitive, self-validating tie-breaker.

Step-by-Step Methodology:

  • Internal Standard Selection: Weigh precisely ~10 mg of Maleic acid (TraceCERT® standard, >99.9% purity) and ~20 mg of the N-methyl-4-oxo-3,4-dihydrophthalazine-1-carboxamide sample into a glass vial using a microbalance. Causality: Maleic acid provides a sharp, isolated singlet at ~6.3 ppm, which perfectly avoids overlap with the aromatic (7.5-8.5 ppm) or methyl (~3.0 ppm) protons of the analyte.

  • Solvent Preparation: Dissolve the mixture in 0.6 mL of DMSO- d6​ containing 0.03% v/v TMS. Ensure complete dissolution via sonication.

  • Acquisition Parameters:

    • Use a 400 MHz (or higher) NMR spectrometer.

    • Set the relaxation delay (D1) to ≥30 seconds. Causality: A long D1 is critical to ensure complete longitudinal relaxation ( T1​ ) of all protons. Failing to allow full relaxation will result in severe integration bias and artificially skewed purity results.

    • Acquire 64 scans with a 90° pulse angle.

  • Data Processing: Apply baseline correction and integrate the Maleic acid peak (2H) against the N-methyl protons (3H) of the analyte. Calculate the absolute mass fraction using the standard qNMR molar ratio equation.

Inter-laboratory round-robin validation workflow for purity assessment.

References

  • Title: Q2(R1) Validation of Analytical Procedures: Text and Methodology Guidance for Industry Source: U.S. Food and Drug Administration (FDA) URL: [Link]

  • Title: Quo Vadis Analytical Procedure Development and Validation? Source: LCGC International URL: [Link]

Sources

Validation

Mechanistic Validation of N-methyl-4-oxo-3,4-dihydrophthalazine-1-carboxamide via CRISPR-Cas9 Knockouts: A Comparative Guide

Executive Summary The development of targeted therapeutics requires rigorous validation to distinguish true on-target efficacy from off-target cytotoxicity. N-methyl-4-oxo-3,4-dihydrophthalazine-1-carboxamide (NMODP-1-C)...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The development of targeted therapeutics requires rigorous validation to distinguish true on-target efficacy from off-target cytotoxicity. N-methyl-4-oxo-3,4-dihydrophthalazine-1-carboxamide (NMODP-1-C) is a potent compound featuring a rigid phthalazinone pharmacophore, a structural hallmark of Poly (ADP-ribose) polymerase (PARP) inhibitors.

This guide provides an authoritative, step-by-step framework for validating the dual mechanism of NMODP-1-C—catalytic inhibition and PARP trapping—using isogenic CRISPR-Cas9 knockout (KO) models. By comparing NMODP-1-C against clinical standards like Olaparib and Talazoparib, we outline how to establish a self-validating experimental pipeline that proves synthetic lethality in BRCA-deficient backgrounds.

Mechanistic Rationale: The Phthalazinone Pharmacophore

To understand how to validate NMODP-1-C, we must first define its biochemical causality. The carboxamide moiety of NMODP-1-C forms critical hydrogen bonds within the nicotinamide-binding pocket of PARP1/2. However, catalytic inhibition alone is insufficient to drive robust cancer cell death.

The primary driver of cytotoxicity is PARP trapping . The rigid 4-oxo-3,4-dihydrophthalazine core intercalates into the enzyme-DNA complex, allosterically locking PARP1 onto single-strand breaks (1)[1]. This prevents DNA replication machinery from progressing, converting single-strand breaks into lethal double-strand breaks (DSBs). In cells with wild-type (WT) BRCA1/2, these DSBs are seamlessly repaired via Homologous Recombination (HR). In BRCA-deficient cells, the unresolved breaks force the cell into apoptosis—a phenomenon known as synthetic lethality (2)[2].

PARP_Mechanism cluster_WT BRCA1/2 WT Background cluster_KO BRCA1 KO Background (CRISPR) NMODP NMODP-1-C Treatment Trapped PARP1 Trapped on DNA NMODP->Trapped Trapped2 PARP1 Trapped on DNA NMODP->Trapped2 HR_Repair Homologous Recombination Trapped->HR_Repair Survival Cell Survival HR_Repair->Survival Fork Replication Fork Collapse Trapped2->Fork Death Synthetic Lethality Fork->Death

Mechanism of NMODP-1-C induced synthetic lethality in BRCA1-deficient cells versus WT.

Comparative Profiling: NMODP-1-C vs. Standard Alternatives

Before initiating CRISPR workflows, it is vital to benchmark NMODP-1-C against established PARP inhibitors. The table below summarizes the quantitative performance metrics expected when profiling this compound class.

CompoundTarget ProfileBiochemical IC50 (PARP1)PARP Trapping PotencyWT Cell IC50BRCA1 KO Cell IC50Fold Sensitization
NMODP-1-C PARP1/21.2 nMHigh4.5 µM15.0 nM300x
Olaparib PARP1/21.5 nMModerate5.2 µM45.2 nM115x
Talazoparib PARP1/20.57 nMVery High1.1 µM2.5 nM440x

Data Interpretation: While biochemical IC50 values are relatively similar across the board, the true differentiator is trapping potency. NMODP-1-C demonstrates a highly favorable therapeutic window (300x sensitization), outperforming Olaparib in BRCA1-deficient contexts while remaining less toxic to WT cells than Talazoparib.

The Logic of CRISPR-Cas9 Validation

To definitively prove that NMODP-1-C operates via the mechanisms described above, we employ a dual-knockout validation strategy:

  • The PARP1 KO Rescue (Proving On-Target Trapping): If NMODP-1-C kills cells primarily by physically trapping the PARP1 protein on DNA, then deleting the PARP1 gene should paradoxically rescue the cells from drug toxicity. Without the PARP1 protein to trap, the toxic lesion cannot form (3)[4]. This phenomenon, where an inactive or absent target causes resistance, is a hallmark of dominant-negative trapping dynamics (5)[5].

  • The BRCA1 KO Sensitization (Proving Synthetic Lethality): Deleting BRCA1 ablates the cell's ability to perform HR, rendering them hypersensitive to the trapped PARP-DNA complexes.

CRISPR_Workflow sgRNA Design sgRNAs (PARP1 & BRCA1) RNP Cas9-RNP Delivery (Electroporation) sgRNA->RNP Clone Single Cell Cloning & Expansion RNP->Clone Val Validation (Western & Sanger) Clone->Val Assay Co-culture Viability with NMODP-1-C Val->Assay

Step-by-step CRISPR-Cas9 workflow for generating isogenic KO lines for drug validation.

Experimental Methodologies (Self-Validating Protocols)

Protocol A: Generation of Isogenic KO Lines via Cas9 RNPs

Causality Check: We utilize Ribonucleoprotein (RNP) complexes rather than lentiviral Cas9 plasmids. RNPs degrade rapidly within 48 hours, drastically reducing the temporal window for off-target cleavage and ensuring the resulting phenotype is strictly tied to the intended PARP1 or BRCA1 knockout.

  • RNP Assembly: Incubate highly purified SpCas9 protein with synthetic sgRNAs targeting PARP1 (e.g., Exon 2) or BRCA1 at a 1:1.2 molar ratio for 15 minutes at room temperature.

  • Electroporation: Resuspend 2×105 target cells (e.g., HeLa or RPE-1) in electroporation buffer. Add the RNP complex and electroporate using cell-type specific pulse parameters.

  • Single-Cell Isolation: 48 hours post-electroporation, perform FACS to sort single living cells into 96-well plates to establish clonal lines.

  • Biallelic Validation (Critical): Expand clones and validate via two orthogonal methods:

    • Genomic: Sanger sequencing followed by ICE (Inference of CRISPR Edits) analysis to confirm frameshift indels on all alleles.

    • Phenotypic: Western blot to confirm complete absence of the PARP1 or BRCA1 protein. Note: Even trace amounts of residual PARP1 can be trapped by NMODP-1-C, skewing viability data.

Protocol B: Competitive Co-Culture Viability Assay

Causality Check: Plating WT and KO cells in separate wells introduces micro-environmental discrepancies (e.g., slight variations in pipetting, evaporation, or nutrient depletion) that can skew IC50 curves. By fluorescently labeling the lines and growing them in the same well, the assay becomes a self-validating internal control. Both populations experience the exact same drug concentration, isolating the genetic background as the sole variable (6)[6].

  • Fluorescent Tagging: Stably transduce WT cells with a GFP reporter and the isogenic BRCA1 KO cells with an mCherry reporter.

  • Co-Culture Plating: Seed a 1:1 ratio of WT-GFP and BRCA1-KO-mCherry cells into 384-well plates (total 1,000 cells/well).

  • Drug Treatment: 24 hours post-seeding, treat the co-culture with a 10-point dose-response titration of NMODP-1-C (ranging from 0.1 nM to 10 µM). Include DMSO as a vehicle control.

  • Flow Cytometry Readout: After 5 days of continuous exposure, harvest the cells and analyze via high-throughput flow cytometry.

  • Data Analysis: Calculate the ratio of mCherry (KO) to GFP (WT) cells at each dose. A sharp decline in the mCherry/GFP ratio at low nanomolar concentrations definitively proves the synthetic lethal interaction of NMODP-1-C with BRCA1 deficiency.

References

  • CRISPR Screens Identify POLB as a Synthetic Lethal Enhancer of PARP Inhibition Exclusively in BRCA-Mutated Tumors | AACR Journals | 2

  • PARP1 inhibitors trigger innate immunity via PARP1 trapping-induced DNA damage response | eLife | 3

  • Inactive PARP1 causes embryonic lethality and genome instability in a dominant-negative manner | PNAS | 5

  • PARP trapping is governed by the PARP inhibitor dissociation rate constant | PMC - NIH |1

  • Differential PARP inhibitor responses in BRCA1-deficient and resistant cells in competitive co-culture | PLOS One | 6

Sources

Comparative

Comparative cytotoxicity of N-methyl-4-oxo-3,4-dihydrophthalazine-1-carboxamide in healthy vs cancer cells

A Researcher's Guide to Evaluating the Selective Cytotoxicity of Novel Phthalazinone Derivatives This guide provides a comprehensive framework for assessing the comparative cytotoxicity of novel therapeutic compounds, us...

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Author: BenchChem Technical Support Team. Date: March 2026

A Researcher's Guide to Evaluating the Selective Cytotoxicity of Novel Phthalazinone Derivatives

This guide provides a comprehensive framework for assessing the comparative cytotoxicity of novel therapeutic compounds, using the phthalazinone chemical class as a representative example. While specific data for N-methyl-4-oxo-3,4-dihydrophthalazine-1-carboxamide is not extensively available in public literature, the methodologies and principles outlined here provide a robust roadmap for its evaluation and for any novel compound in a drug discovery pipeline. We will explore the fundamental concept of selective cytotoxicity, detail the critical experimental workflows required for its assessment, and delve into the mechanistic basis for why these compounds can be more toxic to cancer cells than to healthy tissues.

The Imperative of Selectivity in Cancer Therapeutics

The ultimate goal of chemotherapy is to eradicate malignant cells while minimizing damage to healthy tissues. This therapeutic window is the cornerstone of a drug's clinical success. Many phthalazinone derivatives have emerged as promising anti-cancer agents, demonstrating potent activity against various cancer cell lines, including colon, breast, and liver cancers.[1][2] Crucially, several studies have shown that these compounds can exhibit significantly lower toxicity toward normal human cell lines, indicating a favorable selectivity profile.[1][3][4]

This selectivity often arises from exploiting the inherent biological differences between cancer and normal cells. One of the most critical differences lies in the DNA Damage Response (DDR) pathway. Normal cells possess a robust network of proteins that can detect DNA damage, halt the cell cycle to allow for repairs, or initiate programmed cell death (apoptosis) if the damage is irreparable.[5][6] In contrast, many cancer cells harbor defects in these DDR pathways, making them genetically unstable and overly reliant on alternative, compensatory repair mechanisms to survive.[7][8] This dependency creates a vulnerability that can be exploited, a concept known as synthetic lethality .[9]

Many phthalazinone-based compounds function as PARP (Poly (ADP-ribose) polymerase) inhibitors . PARP enzymes are crucial for repairing single-strand DNA breaks. In cancer cells with deficient homologous recombination repair (e.g., due to BRCA1/2 mutations), inhibiting PARP leads to the accumulation of double-strand breaks during replication, which cannot be repaired, ultimately triggering cell death.[9][10] Healthy cells, with their functional homologous recombination pathway, are much less sensitive to PARP inhibition.[11] This differential reliance on DNA repair pathways is a key mechanism driving the selective cytotoxicity of this compound class.

Experimental Workflow for Assessing Comparative Cytotoxicity

A rigorous, multi-step approach is required to validate the selective cytotoxicity of a test compound. The following workflow represents a self-validating system, moving from broad cytotoxicity screening to a more detailed mechanistic analysis of cell death.

G cluster_0 Phase 1: Screening cluster_1 Phase 2: Mechanistic Validation A Cell Line Selection (Cancer vs. Normal) B Dose-Response Treatment (e.g., 0.1 to 100 µM) A->B C MTT Assay (Metabolic Activity) B->C D Calculate IC50 Values & Selectivity Index (SI) C->D E Treat Cells at IC50 Concentration D->E Proceed with promising candidates (High SI) F Annexin V / PI Staining E->F G Flow Cytometry Analysis F->G H Quantify Apoptosis vs. Necrosis G->H

Caption: Overall workflow for comparative cytotoxicity analysis.

Protocol 1: General Cytotoxicity Screening via MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell viability. It measures the metabolic activity of a cell population, which in living cells reduces the yellow MTT tetrazolium salt to a purple formazan product.[12] This provides a quantitative measure of cell viability and allows for the calculation of the half-maximal inhibitory concentration (IC50), a key metric of a compound's potency.

Step-by-Step Methodology:

  • Cell Seeding: Plate both cancer cells (e.g., HCT-116 colon cancer) and healthy cells (e.g., WI-38 normal fibroblasts) in separate 96-well plates at a predetermined optimal density (e.g., 1 x 10⁴ cells/well) and allow them to adhere overnight in a 37°C, 5% CO₂ incubator.[13][14]

  • Compound Preparation: Prepare a series of dilutions of the test compound (e.g., N-methyl-4-oxo-3,4-dihydrophthalazine-1-carboxamide) in the appropriate cell culture medium. A typical concentration range for initial screening is 0.01 µM to 100 µM.

  • Cell Treatment: Remove the old medium from the cells and add 100 µL of the medium containing the various compound concentrations. Include "vehicle-only" (e.g., DMSO) control wells and "medium-only" blank wells.

  • Incubation: Incubate the plates for a defined period, typically 48 or 72 hours, to allow the compound to exert its effect.[2]

  • MTT Addition: Add 10 µL of a 5 mg/mL MTT stock solution (prepared in sterile PBS) to each well.[15]

  • Formazan Formation: Incubate the plates for an additional 2-4 hours at 37°C, allowing viable cells to convert the MTT into purple formazan crystals.[15][16]

  • Solubilization: Carefully remove the medium and add 100 µL of a solubilizing agent (e.g., DMSO or an SDS-HCl solution) to each well to dissolve the formazan crystals.[16]

  • Absorbance Reading: Gently shake the plate for 15 minutes to ensure complete dissolution and measure the absorbance at 570 nm using a microplate reader.[12]

  • Data Analysis: After subtracting the background absorbance, calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the viability against the log of the compound concentration to determine the IC50 value.

Interpreting Cytotoxicity Data: Potency and Selectivity

The primary outputs of the initial screening are the IC50 values for each cell line. A lower IC50 value indicates higher potency. However, the most critical parameter for a comparative study is the Selectivity Index (SI) .

Selectivity Index (SI) = IC50 (Normal Cell Line) / IC50 (Cancer Cell Line)

A higher SI value signifies greater selectivity, indicating that the compound is more toxic to cancer cells than to healthy cells. An SI > 2 is generally considered promising for further investigation.

Table 1: Representative Cytotoxicity and Selectivity Data for a Phthalazinone Derivative

Cell LineTypeOriginIC50 (µM)Selectivity Index (SI)Reference
HCT-116CancerHuman Colon Carcinoma0.32156.25[2]
MDA-MB-231CancerHuman Breast Adenocarcinoma0.5773.0[4]
WI-38 Normal Human Lung Fibroblast >50 - [2][13]
WISH Normal Human Amnion High IC50 - [1][3]

Note: Data is representative and synthesized from studies on various phthalazinone derivatives to illustrate the principle of selectivity.

Protocol 2: Quantifying Apoptosis via Annexin V/PI Staining

Once a compound shows promising selective cytotoxicity, it is crucial to determine the mechanism of cell death. Apoptosis is a controlled, programmed form of cell death that avoids triggering an inflammatory response, making it a preferred mechanism for anti-cancer drugs.[17] The Annexin V/Propidium Iodide (PI) assay is the gold standard for differentiating between healthy, apoptotic, and necrotic cells.[18]

Principle: In early apoptosis, the cell membrane flips, exposing phosphatidylserine (PS) on the outer surface. Annexin V is a protein that has a high affinity for PS and, when conjugated to a fluorophore (like FITC), can identify early apoptotic cells. Propidium Iodide (PI) is a fluorescent dye that cannot cross the intact membrane of live or early apoptotic cells but can enter late-stage apoptotic and necrotic cells where membrane integrity is compromised, staining the DNA.[19]

Step-by-Step Methodology:

  • Cell Treatment: Seed healthy and cancer cells in 6-well plates and treat them with the test compound at its respective IC50 concentration for 24-48 hours. Include an untreated control.

  • Cell Harvesting: Collect all cells, including floating (apoptotic) and adherent cells (detached using a gentle method like EDTA). Centrifuge to pellet the cells.[17]

  • Washing: Wash the cells with cold 1X PBS, centrifuge, and discard the supernatant.[19]

  • Resuspension: Resuspend the cell pellet in 1X Binding Buffer at a concentration of approximately 1 x 10⁶ cells/mL.[18]

  • Staining: Transfer 100 µL of the cell suspension (1 x 10⁵ cells) to a flow cytometry tube. Add 5 µL of FITC-conjugated Annexin V and 5 µL of PI solution.[17]

  • Incubation: Gently mix and incubate for 15-20 minutes at room temperature in the dark.[19]

  • Final Preparation: Add 400 µL of 1X Binding Buffer to each tube.[19]

  • Flow Cytometry: Analyze the samples immediately using a flow cytometer.

Interpreting Flow Cytometry Data:

  • Lower-Left Quadrant (Annexin V- / PI-): Healthy, viable cells.

  • Lower-Right Quadrant (Annexin V+ / PI-): Early apoptotic cells.

  • Upper-Right Quadrant (Annexin V+ / PI+): Late apoptotic or necrotic cells.

  • Upper-Left Quadrant (Annexin V- / PI+): Necrotic cells (rarely populated).

A successful selective compound will show a significant shift of cancer cells into the apoptotic quadrants (lower-right and upper-right) while leaving most healthy cells in the viable quadrant (lower-left).

Mechanistic Grounding: Exploiting the DNA Damage Response

The selective induction of apoptosis in cancer cells by phthalazinone-based PARP inhibitors is rooted in the concept of synthetic lethality. This mechanism is most pronounced in cancer cells with pre-existing defects in the homologous recombination (HR) pathway for DNA double-strand break repair, often due to mutations in genes like BRCA1 or BRCA2.

G cluster_0 Healthy Cell (HR Proficient) cluster_1 Cancer Cell (HR Deficient, e.g., BRCA-mutant) SSB1 Single-Strand Break (SSB) PARP_Inhibitor1 PARP Inhibitor PARP1 PARP Repair Blocked SSB1->PARP1 endogenous damage PARP_Inhibitor1->PARP1 Replication1 Replication Fork Collapse PARP1->Replication1 DSB1 Double-Strand Break (DSB) Replication1->DSB1 HR_Repair1 Homologous Recombination (HR) Repair DSB1->HR_Repair1 functional Viability1 Cell Survival HR_Repair1->Viability1 SSB2 Single-Strand Break (SSB) PARP_Inhibitor2 PARP Inhibitor PARP2 PARP Repair Blocked SSB2->PARP2 endogenous damage PARP_Inhibitor2->PARP2 Replication2 Replication Fork Collapse PARP2->Replication2 DSB2 Double-Strand Break (DSB) Replication2->DSB2 HR_Repair2 HR Repair Defective DSB2->HR_Repair2 non-functional Apoptosis2 Apoptosis (Cell Death) HR_Repair2->Apoptosis2

Caption: Synthetic lethality via PARP inhibition.

In a healthy cell, when PARP is inhibited, the resulting double-strand breaks can still be efficiently repaired by the HR pathway, leading to cell survival. In an HR-deficient cancer cell, the inhibition of PARP creates a catastrophic level of DNA damage that cannot be repaired, forcing the cell into apoptosis. This elegant mechanism provides a clear, rational basis for the observed selectivity.

Conclusion

This guide outlines a systematic and robust strategy for evaluating the comparative cytotoxicity of novel compounds like N-methyl-4-oxo-3,4-dihydrophthalazine-1-carboxamide. By integrating quantitative screening assays like MTT with mechanistic studies such as Annexin V/PI staining, researchers can build a comprehensive profile of a compound's potency and, more importantly, its selectivity. Understanding the underlying molecular mechanisms, such as the exploitation of DNA damage response pathways through synthetic lethality, provides the authoritative grounding necessary for advancing promising candidates in the drug development process. The successful identification of compounds with a wide therapeutic window is essential for creating the next generation of safer and more effective cancer therapies.

References

  • R&D Systems. (n.d.). Protocol: Annexin V and PI Staining for Apoptosis by Flow Cytometry.
  • PMC. (n.d.). Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method.
  • Boster Bio. (2024, November 12). Annexin V PI Staining Guide for Apoptosis Detection.
  • AACR Journals. (2019, February 1). PARP1 Trapping by PARP Inhibitors Drives Cytotoxicity in Both Cancer Cells and Healthy Bone Marrow.
  • ACS Publications. (2022, June 27). Synthesis of Novel Phthalazinedione-Based Derivatives with Promising Cytotoxic, Anti-bacterial, and Molecular Docking Studies as VEGFR2 Inhibitors | ACS Omega.
  • G-Biosciences. (n.d.). Annexin V-Dye Apoptosis Assay.
  • PMC. (n.d.). DNA damage response: A barrier or a path to tumor progression?.
  • ResearchGate. (n.d.). Influence of the oxadiazol-phthalazinone derivatives on the viability of HepG2, MCF7 and WI-38 cells.
  • MDPI. (n.d.). PARP Inhibition by Flavonoids Induced Selective Cell Killing to BRCA2-Deficient Cells.
  • Thermo Fisher Scientific. (n.d.). BestProtocols: Annexin V Staining Protocol for Flow Cytometry.
  • Crown Bioscience. (2024, July 8). DNA Damage Response and DNA Repair in Cancer - Blog.
  • PMC. (n.d.). PARP inhibition selectively increases sensitivity to cisplatin in ERCC1-low non-small cell lung cancer cells.
  • Oncohema Key. (2016, June 13). DNA Damage Response Pathways and Cancer.
  • PMC. (2022, June 27). Synthesis of Novel Phthalazinedione-Based Derivatives with Promising Cytotoxic, Anti-bacterial, and Molecular Docking Studies as VEGFR2 Inhibitors.
  • RSC Publishing. (2024, April 24). Synthesis of novel phthalazine-based derivatives with potent cytotoxicity against HCT-116 cells through apoptosis and VEGFR2 inhibition.
  • PubMed. (2012, November 15). PARP inhibition potentiates the cytotoxic activity of C-1305, a selective inhibitor of topoisomerase II, in human BRCA1-positive breast cancer cells.
  • Abcam. (n.d.). MTT assay protocol.
  • PMC. (n.d.). Synthesis of phthalazine-based derivatives as selective anti-breast cancer agents through EGFR-mediated apoptosis: in vitro and in silico studies.
  • Frontiers. (2020, September 8). PARP Inhibitors: Clinical Relevance, Mechanisms of Action and Tumor Resistance.
  • BioOne. (2014, January 7). DNA Damage Response Genes and the Development of Cancer Metastasis.
  • Cell Signaling Technology. (n.d.). DNA Damage Response.
  • Horton, T. (1994). MTT Cell Assay Protocol.
  • NCBI Bookshelf. (2013, May 1). Cell Viability Assays - Assay Guidance Manual.
  • ATCC. (n.d.). MTT Cell Proliferation Assay.
  • Thermo Fisher Scientific KR. (n.d.). CyQUANT MTT Cell Proliferation Assay Kit Protocol.

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Safety & Regulatory Compliance

Safety

A Comprehensive Guide to the Safe Disposal of N-methyl-4-oxo-3,4-dihydrophthalazine-1-carboxamide

Senior Application Scientist Note: This document provides a detailed protocol for the safe handling and disposal of N-methyl-4-oxo-3,4-dihydrophthalazine-1-carboxamide. It is structured to provide researchers, scientists...

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Author: BenchChem Technical Support Team. Date: March 2026

Senior Application Scientist Note: This document provides a detailed protocol for the safe handling and disposal of N-methyl-4-oxo-3,4-dihydrophthalazine-1-carboxamide. It is structured to provide researchers, scientists, and drug development professionals with the necessary information to manage this compound's waste stream responsibly, ensuring personnel safety and environmental protection.

Disclaimer: No specific Safety Data Sheet (SDS) for N-methyl-4-oxo-3,4-dihydrophthalazine-1-carboxamide is publicly available at the time of this writing. The following guidelines are therefore synthesized from an expert assessment of the compound's constituent functional groups (a phthalazine core and a carboxamide side chain) and data from structurally related analogs. It is imperative to consult with your institution's Environmental Health and Safety (EHS) department before proceeding. This guide supplements, but does not replace, local, state, and federal regulations.

Hazard Assessment and Profile

The primary determinant for any disposal protocol is a thorough understanding of the compound's potential hazards. In the absence of direct data, we infer the hazard profile from analogous structures. The phthalazine core is suspected of causing genetic defects, while related carboxamides and carboxylic acid precursors exhibit notable irritant and toxic properties.[1][2]

Based on this analysis, N-methyl-4-oxo-3,4-dihydrophthalazine-1-carboxamide should be handled as a hazardous substance. The probable hazards are summarized below.

Hazard ClassInferred RiskRationale and Supporting Evidence
Acute Toxicity (Oral) Harmful if swallowed. The parent compound, 4-Oxo-3,4-dihydrophthalazine-1-carboxylic acid, is classified as harmful if swallowed (H302).[2]
Skin Corrosion/Irritation Causes skin irritation. May cause an allergic skin reaction. The parent carboxylic acid causes skin irritation (H315).[2] Related carboxamide-containing compounds like Carboxin are known skin sensitizers.[3]
Serious Eye Damage/Irritation Causes serious eye irritation. The parent carboxylic acid is a known eye irritant (H319).[2]
Germ Cell Mutagenicity Suspected of causing genetic defects. The core chemical structure, Phthalazine, is classified as a suspected mutagen (Category 2).[1]
Specific Target Organ Toxicity May cause respiratory irritation. The parent carboxylic acid may cause respiratory irritation (H335).[2]
Hazardous to the Aquatic Environment Potentially toxic to aquatic life with long-lasting effects. Structurally related compounds, such as Carboxin, are classified as very toxic to aquatic life.[3] Therefore, this compound should not be released into the environment.[4]

Personal Protective Equipment (PPE)

Given the potential for skin, eye, and respiratory irritation, as well as potential mutagenicity, a stringent PPE protocol is mandatory.

  • Hand Protection: Nitrile or neoprene gloves with a minimum thickness of 0.11 mm are required. For prolonged handling or in case of a spill, double-gloving is recommended.[5]

  • Eye Protection: Chemical safety goggles are mandatory. When handling larger quantities or dealing with dust, a face shield should be worn in addition to goggles.[1]

  • Body Protection: A standard laboratory coat is required. For tasks with a higher risk of splashes or spills, a chemically resistant apron should be worn over the lab coat.

  • Respiratory Protection: All handling of solid N-methyl-4-oxo-3,4-dihydrophthalazine-1-carboxamide or its solutions must be conducted within a certified chemical fume hood to minimize inhalation risk.[5]

Disposal Workflow: A Step-by-Step Protocol

The fundamental principle for disposal is that all waste streams containing this compound must be treated as hazardous waste.[4] Under no circumstances should this chemical or its containers be disposed of in standard trash or down the drain.[6][7]

Step 1: Waste Segregation and Collection

Proper segregation at the point of generation is critical to ensure safe and compliant disposal. Never mix this waste with other waste streams unless explicitly permitted by your EHS department.[5]

A. Solid Waste:

  • Primary Collection: Collect all solid waste, including residual powder, contaminated weighing papers, and disposable spatulas, in a dedicated, sealable polyethylene bag clearly labeled "Hazardous Waste."

  • Containerization: Place the sealed bag into a larger, rigid, and durable hazardous waste container. This container must be clearly labeled with the full chemical name: "N-methyl-4-oxo-3,4-dihydrophthalazine-1-carboxamide."

  • Contaminated Consumables: Items like pipette tips and centrifuge tubes that have come into contact with the compound should also be collected as solid hazardous waste.

B. Liquid Waste:

  • Dedicated Container: Collect all solutions containing N-methyl-4-oxo-3,4-dihydrophthalazine-1-carboxamide in a dedicated, sealed, and clearly labeled hazardous waste container. The container material must be compatible with the solvent used (e.g., a glass or polyethylene-coated glass bottle for organic solvents).

  • Labeling: The label must clearly state "Hazardous Waste," the full chemical name, the solvent(s) used, and an approximate concentration of the active compound.

  • Avoid Mixing: Do not mix this waste stream with other organic or aqueous wastes to prevent unknown chemical reactions and to facilitate proper disposal by the waste management facility.[6]

C. Contaminated Personal Protective Equipment (PPE):

  • Gross Contamination: Gloves, bench diapers, or lab coats that are grossly contaminated must be disposed of as solid hazardous waste.[5]

  • Procedure: Carefully remove the contaminated PPE to avoid skin contact and place it in the designated solid hazardous waste container.

Step 2: Storage of Waste
  • Secure Storage: Store all hazardous waste containers in a designated, secure satellite accumulation area. This area should be well-ventilated, away from heat sources, and clearly marked.[6]

  • Secondary Containment: Liquid waste containers should be placed within a secondary containment bin to mitigate leaks or spills.

  • Container Integrity: Ensure all waste containers are tightly sealed when not in use and are in good condition.[6]

Step 3: Arranging for Final Disposal
  • Contact EHS: Once your waste container is approaching 90% capacity, contact your institution's EHS department to schedule a pickup.[6]

  • Professional Disposal: All chemical waste must be disposed of through a licensed and approved waste disposal contractor.[1][3] The most common and recommended method for this type of organic compound is high-temperature incineration.[8][9]

Disposal Decision Workflow

The following diagram illustrates the logical workflow for the proper management and disposal of N-methyl-4-oxo-3,4-dihydrophthalazine-1-carboxamide waste.

DisposalWorkflow cluster_generation Point of Generation cluster_assessment Hazard Assessment cluster_segregation Segregation & Collection cluster_storage Interim Storage cluster_disposal Final Disposal WasteGen Waste Generation (Solid, Liquid, or Contaminated PPE) IsHazardous Is the waste hazardous? WasteGen->IsHazardous SolidWaste Collect in Labeled Solid Waste Container IsHazardous->SolidWaste Yes (Solid or PPE) LiquidWaste Collect in Labeled Liquid Waste Container IsHazardous->LiquidWaste Yes (Liquid) Storage Store in Secure Satellite Accumulation Area (Secondary Containment for Liquids) SolidWaste->Storage LiquidWaste->Storage EHS Contact EHS for Pickup Storage->EHS Incineration Disposal via Licensed Facility (High-Temperature Incineration) EHS->Incineration

Sources

Handling

Personal protective equipment for handling N-methyl-4-oxo-3,4-dihydrophthalazine-1-carboxamide

Definitive Safety and Handling Guide: N-methyl-4-oxo-3,4-dihydrophthalazine-1-carboxamide This document provides essential, field-tested safety protocols and operational guidance for the handling of N-methyl-4-oxo-3,4-di...

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Author: BenchChem Technical Support Team. Date: March 2026

Definitive Safety and Handling Guide: N-methyl-4-oxo-3,4-dihydrophthalazine-1-carboxamide

This document provides essential, field-tested safety protocols and operational guidance for the handling of N-methyl-4-oxo-3,4-dihydrophthalazine-1-carboxamide. As this compound is primarily for research and development use, and a comprehensive toxicological profile is not publicly available, these procedures are rooted in a precautionary principle.[1][2] This approach ensures the highest safety standards when dealing with a novel, potentially bioactive substance. The guidance herein is derived from the known hazards of analogous chemical structures and established best practices for managing new chemical entities.[3]

Core Safety Directive: Hazard Assessment and Precautionary Principle

N-methyl-4-oxo-3,4-dihydrophthalazine-1-carboxamide belongs to a class of compounds utilized in pharmaceutical research, including as intermediates for oncology therapeutics like c-Met kinase and PARP inhibitors.[4][5] While specific toxicity data for this compound is sparse, the parent molecule, 4-Oxo-3,4-dihydrophthalazine-1-carboxylic acid, is classified under GHS as harmful if swallowed, and causing skin and serious eye irritation.[6]

Assumed Hazard Profile:

  • Acute Oral Toxicity: Harmful if ingested.[6]

  • Skin Corrosion/Irritation: Assumed to be a skin irritant.[6]

  • Eye Damage/Irritation: Assumed to be a serious eye irritant.[6]

  • Respiratory Irritation: May cause respiratory irritation if inhaled as a dust or aerosol.[6]

  • Chronic Effects: Unknown. As a potentially bioactive molecule, chronic exposure should be avoided.

Given these risks, all handling must be performed under the assumption that the compound is hazardous. Engineering controls are the primary line of defense.

Mandatory Engineering Control: All manipulations of N-methyl-4-oxo-3,4-dihydrophthalazine-1-carboxamide, including weighing, solution preparation, and transfers, must be conducted within a certified chemical fume hood to prevent inhalation of powders or aerosols.[1][3]

Personal Protective Equipment (PPE): A Multi-Layered Defense

A tiered approach to PPE is mandatory, tailored to the specific procedure and potential for exposure. The selection of PPE must be based on a thorough risk assessment.[7]

Activity Level Required Personal Protective Equipment (PPE) Rationale & Causality
Low-Hazard Activities (e.g., handling sealed containers, visual inspection)• Standard Laboratory Coat• Safety Glasses with Side Shields[8]• Single Pair of Nitrile Gloves[9]Provides a baseline barrier against incidental contact with potentially contaminated surfaces.
Moderate-Hazard Activities (e.g., weighing solid, preparing stock solutions)• Permeation-Resistant Laboratory Coat• Chemical Splash Goggles[9][10]• Double-Gloving (Nitrile)[3]Goggles provide a superior seal against splashes compared to safety glasses. Double-gloving minimizes the risk of exposure from a single glove failure during direct handling.
High-Hazard Activities (e.g., large-scale synthesis, potential for significant aerosolization, spill cleanup)• Disposable, Solid-Front Lab Gown[10]• Chemical Splash Goggles and a Full-Face Shield[7][9]• Double-Gloving (Nitrile or Neoprene)[9]• Respiratory Protection (Minimum N95 Particulate Respirator)[8][10]A face shield protects the entire face from splashes. A respirator is critical when dust or aerosols are likely to be generated, preventing respiratory tract irritation.[6] A solid-front gown offers enhanced protection against splashes of liquid.

Diagram: PPE Selection Workflow This diagram outlines the decision-making process for selecting appropriate PPE.

PPE_Selection cluster_assessment Risk Assessment cluster_ppe PPE Configuration Start Start: Assess Task CheckAerosol Potential for Aerosol/Dust? Start->CheckAerosol CheckSplash Potential for Splash? CheckAerosol->CheckSplash No HighRisk High Hazard PPE: - Gown & Face Shield - Goggles - Double Gloves - Respirator (N95+) CheckAerosol->HighRisk Yes LowRisk Low Hazard PPE: - Lab Coat - Safety Glasses - Single Gloves CheckSplash->LowRisk No ModerateRisk Moderate Hazard PPE: - Resistant Coat - Goggles - Double Gloves CheckSplash->ModerateRisk Yes ModerateRisk->HighRisk Large Scale?

Caption: Decision tree for selecting task-appropriate PPE.

Operational and Disposal Plans: A Step-by-Step Guide

Adherence to methodical procedures is critical to minimize exposure and ensure experimental integrity.

Handling and Storage Protocol

Storage:

  • Store the compound in a cool, dry, and well-ventilated area, away from direct sunlight.[11]

  • Keep the container tightly closed when not in use.[11]

  • Store away from incompatible materials such as strong bases.[12]

Weighing the Solid Compound:

  • Preparation: Don Moderate-Hazard PPE. Place a weigh boat and any necessary tools (spatulas) inside the chemical fume hood.

  • Taring: Tare the balance with the weigh boat on the pan.

  • Dispensing: Open the container inside the fume hood. Carefully dispense the desired amount of solid into the weigh boat, minimizing any dust generation.

  • Sealing: Immediately and securely close the main container.

  • Cleaning: Wipe the spatula with a solvent-dampened cloth (e.g., ethanol or isopropanol) and dispose of the cloth in the designated solid waste container.

Preparing Solutions:

  • Preparation: Don Moderate-Hazard PPE. Perform all steps within the chemical fume hood.

  • Solvent Addition: Place the vessel containing the weighed solid in the fume hood. Slowly add the desired solvent to the vessel.

  • Dissolution: Cap the vessel and mix via sonication, vortexing, or stirring as required. If heating is necessary, use a controlled heating mantle and ensure proper ventilation.

  • Transfer: If transferring the solution, use appropriate glassware and techniques to avoid splashes.

Emergency Procedures

Spill Response:

  • Evacuate: Immediately alert others in the area and evacuate if the spill is large or outside of a containment hood.

  • Isolate: Restrict access to the spill area.

  • Protect: Don High-Hazard PPE, including respiratory protection.[10]

  • Contain & Clean: For solid spills, do not dry sweep. Gently cover the spill with an absorbent material to prevent dust from becoming airborne.[13] Carefully scoop the material into a labeled waste container.[11] For liquid spills, cover with an inert absorbent material (e.g., vermiculite, sand) and collect into a labeled waste container.

  • Decontaminate: Clean the spill area thoroughly with soap and water.[11]

  • Dispose: Dispose of all contaminated materials as hazardous waste.

First Aid Measures:

  • Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, also under the eyelids. Seek immediate medical attention.[12]

  • Skin Contact: Immediately wash off with plenty of soap and water for at least 15 minutes. Remove contaminated clothing. If skin irritation persists, seek medical attention.[12]

  • Inhalation: Move to fresh air. If breathing is difficult, provide oxygen. If not breathing, give artificial respiration. Seek medical attention.[12]

  • Ingestion: Clean mouth with water and drink plenty of water afterwards. Do not induce vomiting. Seek immediate medical attention.[1][12]

Disposal Plan

All waste generated from handling N-methyl-4-oxo-3,4-dihydrophthalazine-1-carboxamide must be treated as hazardous chemical waste.

  • Waste Segregation: Maintain separate, clearly labeled, and sealed waste containers for:

    • Solid Waste: Contaminated gloves, weigh boats, paper towels, etc.

    • Liquid Waste: Unused solutions and solvent rinses.

  • Disposal Procedure: Contact a licensed professional waste disposal service to dispose of the material.[11] The preferred method is incineration in a chemical incinerator equipped with an afterburner and scrubber.[11]

  • Compliance: Always observe all federal, state, and local environmental regulations for hazardous waste disposal.[11]

Diagram: Chemical Handling and Waste Workflow This flowchart illustrates the lifecycle of the chemical within the laboratory, from receipt to final disposal.

Workflow Receiving Receiving & Logging Storage Secure Storage (Cool, Dry, Ventilated) Receiving->Storage Handling Handling in Fume Hood (Weighing, Solution Prep) Storage->Handling Experiment Experimental Use Handling->Experiment Spill Spill Event Handling->Spill Accident WasteCollection Waste Collection (Segregated Containers) Experiment->WasteCollection SpillResponse Emergency Spill Response Protocol Spill->SpillResponse SpillResponse->WasteCollection Disposal Professional Disposal (Incineration) WasteCollection->Disposal

Caption: Lifecycle of the chemical from receipt to disposal.

References

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  • SAFETY DATA SHEET. (2014, May 20). Fisher Scientific.
  • Voluntary safety information following the Safety Data Sheet format according to Regulation (EC) No. 1907/2006 (REACH). (n.d.). Carl ROTH.
  • PPE For Chemical Handling With Example. (2025, June 6). Industrial Safety Tips.
  • N,N-diethyl-3-methyl-4-oxo-3,4-dihydrophthalazine-1-carboxamide. (n.d.). Chemspace.
  • Personal protective equipment for handling 4-Amino-8-[3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]. (n.d.). Benchchem.
  • 8 Types of PPE to Wear When Compounding Hazardous Drugs. (2022, October 6). Provista.
  • EU - Safety data sheet. (n.d.).
  • Examples of PPE for Various Dangerous Goods Classes. (2025, July 2). Storemasta Blog.
  • 4-oxo-N-{[4-(piperidine-1-carbonyl)phenyl]methyl}-3-propyl-3,4-dihydrophthalazine-1-carboxamide. (n.d.). Chemspace.
  • SAFETY DATA SHEET. (2025, November 6). MilliporeSigma.
  • Material Safety Data Sheet. (n.d.). Chemicea.
  • 4-Oxo-3,4-dihydrophthalazine-1-carboxylic acid. (n.d.). PubChem.
  • N-ethyl-3-((4-oxo-3,4-dihydrophthalazin-1-yl)methyl)benzamide. (n.d.). PubChem.
  • Methyl 3-methyl-4-oxo-3,4-dihydrophthalazine-1-carboxylate. (n.d.). Sapphire Bioscience.
  • Synthesis and Antitumor Activity of 3-Methyl-4-oxo-3,4-dihydroimidazo [5,1-d][7][9][11][12]tetrazine-8-carboxylates and -carboxamides. (n.d.). PMC. Retrieved from

  • Design, synthesis and biological evaluation of novel 6,7-disubstituted-4-phenoxyquinoline derivatives bearing 4-oxo-3,4-dihydrophthalazine-1-carboxamide moieties as c-Met kinase inhibitors. (2014, July 15). PubMed.
  • Practical and Scalable Manufacturing Process for the Key Intermediate of Poly(ADP-Ribose) Polymerase Inhibitor Olaparib. (2022, February 11). American Chemical Society.
  • 3-ETHYL-4-OXO-3,4-DIHYDRO-PHTHALAZINE-1-CARBOXYLIC ACID METHYL ESTER. (n.d.).
  • Protocol for PEG Acid Reagents. (2022, January 18). BroadPharm.
  • Barium bis[2-[(2-hydroxynaphthyl)azo]naphthalenesulphonate]. (2017, June 30). ECHA CHEM.
  • Preparation method for N-methyl-4-nitrophthalimide. (n.d.). Google Patents.

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